GIP (1-30) amide, porcine
Description
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
(4S)-5-[[2-[[(2S,3R)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S,3S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-4-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1,6-diamino-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-1,4-dioxobutan-2-yl]amino]-3-methyl-1-oxobutan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-4-methylsulfanyl-1-oxobutan-2-yl]amino]-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-(4-hydroxyphenyl)-1-oxopropan-2-yl]amino]-3-carboxy-1-oxopropan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-3-methyl-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-hydroxy-1-oxobutan-2-yl]amino]-2-oxoethyl]amino]-4-[[(2S)-2-[[(2S)-2-amino-3-(4-hydroxyphenyl)propanoyl]amino]propanoyl]amino]-5-oxopentanoic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C162H245N41O47S/c1-18-82(10)129(203-156(245)118(78-205)197-147(236)109(69-92-45-49-95(208)50-46-92)189-152(241)116(74-127(220)221)194-155(244)117(77-204)198-160(249)131(84(12)20-3)202-154(243)111(68-90-36-25-22-26-37-90)195-161(250)132(88(16)206)199-123(213)76-175-138(227)102(54-58-124(214)215)180-134(223)85(13)176-137(226)97(165)66-91-43-47-94(207)48-44-91)158(247)178-87(15)136(225)182-106(59-63-251-17)143(232)193-114(72-125(216)217)150(239)183-100(41-30-32-61-164)144(233)201-130(83(11)19-2)159(248)186-101(42-33-62-173-162(171)172)139(228)184-104(52-56-120(167)210)141(230)185-105(53-57-121(168)211)142(231)192-115(73-126(218)219)151(240)190-110(67-89-34-23-21-24-35-89)153(242)200-128(81(8)9)157(246)196-113(71-122(169)212)149(238)191-112(70-93-75-174-98-39-28-27-38-96(93)98)148(237)188-108(65-80(6)7)146(235)187-107(64-79(4)5)145(234)177-86(14)135(224)181-103(51-55-119(166)209)140(229)179-99(133(170)222)40-29-31-60-163/h21-28,34-39,43-50,75,79-88,97,99-118,128-132,174,204-208H,18-20,29-33,40-42,51-74,76-78,163-165H2,1-17H3,(H2,166,209)(H2,167,210)(H2,168,211)(H2,169,212)(H2,170,222)(H,175,227)(H,176,226)(H,177,234)(H,178,247)(H,179,229)(H,180,223)(H,181,224)(H,182,225)(H,183,239)(H,184,228)(H,185,230)(H,186,248)(H,187,235)(H,188,237)(H,189,241)(H,190,240)(H,191,238)(H,192,231)(H,193,232)(H,194,244)(H,195,250)(H,196,246)(H,197,236)(H,198,249)(H,199,213)(H,200,242)(H,201,233)(H,202,243)(H,203,245)(H,214,215)(H,216,217)(H,218,219)(H,220,221)(H4,171,172,173)/t82-,83-,84-,85-,86-,87-,88+,97-,99-,100-,101-,102-,103-,104-,105-,106-,107-,108-,109-,110-,111-,112-,113-,114-,115-,116-,117-,118-,128-,129-,130-,131-,132-/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RXKIQZMMRLNJEJ-HHXLJNLWSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC(C)C(C(=O)NC(CCCNC(=N)N)C(=O)NC(CCC(=O)N)C(=O)NC(CCC(=O)N)C(=O)NC(CC(=O)O)C(=O)NC(CC1=CC=CC=C1)C(=O)NC(C(C)C)C(=O)NC(CC(=O)N)C(=O)NC(CC2=CNC3=CC=CC=C32)C(=O)NC(CC(C)C)C(=O)NC(CC(C)C)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)N)NC(=O)C(CCCCN)NC(=O)C(CC(=O)O)NC(=O)C(CCSC)NC(=O)C(C)NC(=O)C(C(C)CC)NC(=O)C(CO)NC(=O)C(CC4=CC=C(C=C4)O)NC(=O)C(CC(=O)O)NC(=O)C(CO)NC(=O)C(C(C)CC)NC(=O)C(CC5=CC=CC=C5)NC(=O)C(C(C)O)NC(=O)CNC(=O)C(CCC(=O)O)NC(=O)C(C)NC(=O)C(CC6=CC=C(C=C6)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC[C@H](C)[C@@H](C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CC(=O)O)C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](C(C)C)C(=O)N[C@@H](CC(=O)N)C(=O)N[C@@H](CC2=CNC3=CC=CC=C32)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N)NC(=O)[C@H](CCCCN)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CCSC)NC(=O)[C@H](C)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CO)NC(=O)[C@H](CC4=CC=C(C=C4)O)NC(=O)[C@H](CC(=O)O)NC(=O)[C@H](CO)NC(=O)[C@H]([C@@H](C)CC)NC(=O)[C@H](CC5=CC=CC=C5)NC(=O)[C@H]([C@@H](C)O)NC(=O)CNC(=O)[C@H](CCC(=O)O)NC(=O)[C@H](C)NC(=O)[C@H](CC6=CC=C(C=C6)O)N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C162H245N41O47S | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
3551.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
A Technical Guide to the Mechanism of Action of GIP (1-30) Amide, Porcine
For Researchers, Scientists, and Drug Development Professionals
Abstract
Glucose-dependent insulinotropic polypeptide (GIP) is a primary incretin (B1656795) hormone released from the gastrointestinal tract following nutrient ingestion, playing a crucial role in postprandial glucose homeostasis. The porcine GIP (1-30) amide is a C-terminally truncated, biologically active fragment of the full-length GIP (1-42). This document provides a detailed examination of its mechanism of action, focusing on receptor binding, intracellular signaling cascades, and the key experimental methodologies used for its characterization. Porcine GIP (1-30) amide acts as a full and high-affinity agonist at the GIP receptor (GIPR), demonstrating comparable efficacy and potency to the native 42-amino acid peptide.[1][2][3][4] Its primary action is the glucose-dependent stimulation of insulin (B600854) secretion from pancreatic β-cells, mediated through the canonical Gαs-adenylyl cyclase-cAMP signaling pathway.
Core Mechanism of Action: GIP Receptor Activation
The biological effects of porcine GIP (1-30) amide are initiated by its binding to the GIP receptor (GIPR), a member of the Class B family of G protein-coupled receptors (GPCRs).[5][6] Structure-function analyses have confirmed that the C-terminal truncation at residue 30, followed by amidation, does not negatively impact receptor affinity or the efficacy of signal transduction.[2]
Receptor Binding and G-Protein Coupling
Upon binding of GIP (1-30) amide, the GIPR undergoes a conformational change that facilitates its coupling to a heterotrimeric Gs protein.[7] This interaction promotes the exchange of GDP for GTP on the Gαs subunit, causing its dissociation from the Gβγ dimer.[7] The activated Gαs-GTP complex then serves as the primary effector for downstream signaling.
The cAMP Signaling Cascade
The dissociated, active Gαs subunit directly stimulates adenylyl cyclase (AC), an enzyme embedded in the plasma membrane.[5][7] Adenylyl cyclase catalyzes the conversion of ATP into the second messenger cyclic adenosine (B11128) monophosphate (cAMP).[5][8] The subsequent rise in intracellular cAMP concentration activates two key downstream effector proteins:
-
Protein Kinase A (PKA): cAMP binding to the regulatory subunits of PKA releases the active catalytic subunits. PKA then phosphorylates numerous intracellular substrates, including ion channels and proteins involved in exocytosis, which collectively contribute to the potentiation of insulin secretion.[7][8]
-
Exchange Protein Activated by cAMP 2 (Epac2): Also known as cAMP-GEFII, Epac2 is another critical sensor for cAMP.[7][8] Its activation contributes to the mobilization of intracellular calcium and enhances the exocytosis of insulin-containing granules in a PKA-independent manner.
This signaling cascade is strictly glucose-dependent; the insulinotropic effects of GIP are significantly amplified at elevated blood glucose concentrations.[6] Beyond its role in insulin secretion, GIPR activation has also been linked to anti-apoptotic pathways in pancreatic β-cells, promoting cell survival through the activation of the Akt/PKB signaling pathway.[8]
Receptor Desensitization and Internalization
Prolonged stimulation of the GIPR by an agonist like GIP (1-30) amide initiates regulatory mechanisms to prevent overstimulation. The agonist-occupied receptor is phosphorylated by G protein-coupled receptor kinases (GRKs).[9] This phosphorylation event promotes the recruitment of β-arrestin proteins.[5][9] The binding of β-arrestin sterically hinders further coupling of the receptor to Gαs, effectively desensitizing the signal.[5] Furthermore, β-arrestin is essential for mediating the internalization of the GIPR from the cell surface into endosomes, a process that is critical for regulating the number of available receptors and the overall cellular response.[5][9]
Signaling Pathway of GIP (1-30) Amide
Caption: GIPR activation by GIP (1-30) amide and downstream signaling.
Quantitative Pharmacological Data
The following table summarizes key quantitative parameters for the interaction of GIP agonists with the GIP receptor, derived from studies on cloned rat GIPR expressed in cell lines.
| Parameter | Ligand | Value | Receptor System | Reference |
| Binding Affinity (IC₅₀) | GIP | 1 - 8 nM | Rat GIPR in CHO-K1 cells | [2] |
| cAMP Production (EC₅₀) | GIP | 0.069 - 0.70 nM | Rat GIPR in CHO-K1 cells | [2] |
| Binding Affinity (Saturation) | ¹²⁵I-GIP | 200 - 300 pM (Kd) | Rat GIPR in COS-7 cells | [2] |
| Comment | Porcine GIP (1-30) amide | Comparable affinity and efficacy to full-length GIP (1-42) | Various | [1][2][3][4] |
Key Experimental Protocols
The characterization of GIP (1-30) amide's mechanism of action relies on robust in vitro assays to quantify receptor binding and functional downstream signaling.
GIP Receptor Binding Assay (Competitive)
This protocol determines the affinity of GIP (1-30) amide for the GIPR by measuring its ability to compete with a radiolabeled ligand.
-
Cell Culture: HEK293 or CHO cells stably expressing the GIP receptor are cultured to confluence in appropriate multi-well plates.
-
Assay Preparation: Cells are washed with a binding buffer (e.g., HBSS supplemented with BSA).
-
Competition Reaction: Cells are incubated with a constant, low concentration of a radiolabeled GIP tracer (e.g., ¹²⁵I-GIP) and increasing concentrations of unlabeled GIP (1-30) amide (the competitor).
-
Incubation: The reaction is incubated at a set temperature (e.g., 4°C or room temperature) for a sufficient time to reach equilibrium.
-
Washing: Unbound radioligand is removed by washing the cells rapidly with ice-cold buffer.
-
Lysis and Detection: Cells are lysed, and the amount of bound radioactivity in the lysate is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the log concentration of the competitor. Non-linear regression is used to calculate the IC₅₀ value, which can be converted to an inhibition constant (Ki).
Intracellular cAMP Accumulation Assay (TR-FRET)
This functional assay quantifies the production of cAMP in response to GIPR activation, providing a measure of agonist potency (EC₅₀).[10]
-
Cell Plating: Cells expressing GIPR (e.g., HEK293-GIPR) are seeded into 96-well or 384-well assay plates and cultured overnight.[10][11]
-
Compound Preparation: A serial dilution of GIP (1-30) amide is prepared in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX to prevent cAMP degradation.[10][12]
-
Cell Stimulation: The culture medium is removed, and cells are incubated with the various concentrations of GIP (1-30) amide for a defined period (e.g., 30 minutes) at 37°C.[11]
-
Cell Lysis and Reagent Addition: A lysis buffer containing the Time-Resolved Fluorescence Resonance Energy Transfer (TR-FRET) reagents is added. These typically include a Europium cryptate-labeled anti-cAMP antibody (donor) and a d2-labeled cAMP analog (acceptor).[13]
-
Detection: Endogenous cAMP produced by the cells competes with the d2-labeled cAMP for binding to the anti-cAMP antibody. When the donor and acceptor are in close proximity (low cellular cAMP), a FRET signal is generated. As cellular cAMP increases, the d2-cAMP is displaced, and the FRET signal decreases. The plate is read on an HTRF-compatible reader.[11][13]
-
Data Analysis: The HTRF signal is inversely proportional to the intracellular cAMP concentration. A dose-response curve is generated to determine the EC₅₀ value for GIP (1-30) amide.
Workflow for a cAMP Accumulation Assay
Caption: A typical experimental workflow for measuring cAMP production.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 3. abmole.com [abmole.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]
- 7. academic.oup.com [academic.oup.com]
- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. ovid.com [ovid.com]
- 10. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. resources.revvity.com [resources.revvity.com]
- 13. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
GIP (1-30) Amide, Porcine: A Deep Dive into its Beta-Cell Signaling Pathway
A Technical Guide for Researchers and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the signaling pathway of porcine Gastric Inhibitory Polypeptide (GIP) (1-30) amide in pancreatic beta-cells. GIP (1-30) amide, a truncated form of the full-length GIP (1-42), is a potent insulinotropic agent, playing a crucial role in glucose homeostasis. This document details the molecular mechanisms initiated by GIP (1-30) amide binding to its receptor on beta-cells, leading to the potentiation of glucose-stimulated insulin (B600854) secretion and the promotion of beta-cell survival. We present a synthesis of current research, including quantitative data on receptor binding and downstream signaling events, detailed experimental protocols for studying this pathway, and visual diagrams to elucidate the complex interactions involved. This guide is intended to be a valuable resource for researchers, scientists, and drug development professionals working in the fields of diabetes, endocrinology, and metabolic diseases.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion. The primary circulating and biologically active form is GIP (1-42). However, a C-terminally truncated form, GIP (1-30) amide, has been identified and shown to be a full agonist at the GIP receptor (GIPR) with comparable potency to its full-length counterpart.[1][2] This guide focuses specifically on the porcine variant of GIP (1-30) amide and its signaling cascade within pancreatic beta-cells, which are central to the regulation of blood glucose levels. Understanding this pathway is critical for the development of novel therapeutic strategies for type 2 diabetes.
The GIP (1-30) Amide Signaling Cascade in Beta-Cells
The signaling pathway of porcine GIP (1-30) amide in beta-cells is initiated by its binding to the GIP receptor, a class B G-protein coupled receptor (GPCR). This interaction triggers a cascade of intracellular events that ultimately enhance insulin secretion and promote cell survival.
Receptor Binding and G-Protein Activation
Porcine GIP (1-30) amide binds to the human GIP receptor with high affinity. Upon binding, the GIPR undergoes a conformational change, leading to the activation of the heterotrimeric Gs protein. The activated Gs protein dissociates its α-subunit (Gαs), which in turn activates adenylyl cyclase (AC).
The cAMP-PKA and cAMP-Epac2 Pathways
Activated adenylyl cyclase catalyzes the conversion of ATP to cyclic adenosine (B11128) monophosphate (cAMP), a key second messenger. The elevation of intracellular cAMP levels activates two main downstream effector pathways:
-
Protein Kinase A (PKA) Pathway: cAMP binds to the regulatory subunits of PKA, causing their dissociation from the catalytic subunits. The freed catalytic subunits of PKA then phosphorylate a variety of target proteins involved in insulin granule exocytosis and gene transcription. A key target is the transcription factor cAMP response element-binding protein (CREB), which, upon phosphorylation, promotes the expression of genes involved in beta-cell function and survival.
-
Exchange Protein Directly Activated by cAMP (Epac2) Pathway: cAMP can also directly bind to and activate Epac2, a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. Activated Epac2 promotes insulin granule exocytosis through mechanisms that are distinct from but complementary to the PKA pathway.
Downstream Effects on Insulin Secretion and Beta-Cell Survival
The activation of the PKA and Epac2 pathways by GIP (1-30) amide culminates in several crucial physiological responses in the beta-cell:
-
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS): The GIP (1-30) amide signaling cascade enhances the beta-cell's response to glucose. This includes promoting the mobilization and fusion of insulin-containing granules with the plasma membrane, leading to a significant increase in insulin release.
-
Promotion of Beta-Cell Survival: By activating CREB and other pro-survival pathways, such as the ERK and Akt pathways, GIP (1-30) amide helps to protect beta-cells from apoptosis (programmed cell death). This is a critical function, as the loss of beta-cell mass is a hallmark of type 2 diabetes.
Crosstalk with other Signaling Pathways
The GIP (1-30) amide signaling pathway does not operate in isolation. There is significant crosstalk with other signaling pathways within the beta-cell, including those activated by glucose metabolism and other hormones. For instance, the rise in intracellular Ca2+ concentration initiated by glucose metabolism acts synergistically with the cAMP signaling cascade to amplify insulin secretion.
Quantitative Data
The following tables summarize the available quantitative data for the interaction of GIP (1-30) amide with the GIP receptor and its downstream effects.
| Ligand | Receptor | Cell Type | Parameter | Value | Reference |
| Porcine GIP (1-30) amide | Human GIPR | CHL cells | Kd | 1.13 ± 0.1 x 10⁻⁸ M | [3] |
| Human GIP (1-30) amide | Human GIPR | COS-7 | Ki | 0.75 nM | [4] |
Table 1: Binding Affinity of GIP (1-30) Amide to the GIP Receptor.
| Ligand | Effect | Cell Line | Parameter | Value | Reference |
| D-Ala²-GIP (1-30) | Inhibition of Apoptosis | INS-1 | EC50 | 978 ± 134 pM | [5][6] |
| Human GIP (1-30) amide | cAMP Accumulation | COS-7 | EC50 | 11.2 pM | [4] |
Table 2: Functional Potency of GIP (1-30) Amide Analogs.
Experimental Protocols
This section provides an overview of key experimental protocols used to study the GIP (1-30) amide signaling pathway in beta-cells.
Islet Perifusion Assay for Insulin Secretion
This protocol is used to measure dynamic insulin secretion from isolated pancreatic islets in response to various stimuli, including GIP (1-30) amide.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or human)
-
Perifusion system with chambers, pumps, and fraction collector
-
Krebs-Ringer Bicarbonate (KRB) buffer with varying glucose concentrations
-
GIP (1-30) amide, porcine
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using collagenase digestion and hand-picking.
-
Perifusion System Setup: Assemble the perifusion system and equilibrate with low-glucose KRB buffer at 37°C.
-
Islet Loading: Load a known number of islets into the perifusion chambers.
-
Basal Secretion: Perifuse the islets with low-glucose KRB buffer to establish a baseline insulin secretion rate. Collect fractions at regular intervals.
-
Stimulation: Switch to a high-glucose KRB buffer containing the desired concentration of GIP (1-30) amide. Continue collecting fractions.
-
Return to Basal: Switch back to low-glucose KRB buffer to observe the return to baseline secretion.
-
Insulin Measurement: Measure the insulin concentration in each collected fraction using an insulin ELISA kit.
-
Data Analysis: Plot insulin secretion over time to visualize the secretory response to GIP (1-30) amide.
Measurement of Intracellular cAMP Levels
This protocol describes a common method for quantifying changes in intracellular cAMP levels in beta-cells following stimulation with GIP (1-30) amide.
Materials:
-
Beta-cell line (e.g., INS-1E, MIN6) or primary islets
-
Culture medium
-
This compound
-
Phosphodiesterase (PDE) inhibitor (e.g., IBMX)
-
cAMP assay kit (e.g., ELISA-based or FRET-based)
-
Lysis buffer
Procedure:
-
Cell Culture: Culture beta-cells to the desired confluency.
-
Pre-incubation: Pre-incubate the cells with a PDE inhibitor to prevent cAMP degradation.
-
Stimulation: Treat the cells with different concentrations of GIP (1-30) amide for a defined period.
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Measure the cAMP concentration in the cell lysates using a cAMP assay kit according to the manufacturer's instructions.
-
Data Analysis: Generate a dose-response curve to determine the EC50 of GIP (1-30) amide for cAMP production.
Assessment of Beta-Cell Apoptosis
This protocol outlines a method to evaluate the anti-apoptotic effects of GIP (1-30) amide on beta-cells.
Materials:
-
Beta-cell line or primary islets
-
Culture medium
-
Apoptosis-inducing agent (e.g., staurosporine, cytokines)
-
This compound
-
Apoptosis detection kit (e.g., Caspase-3/7 activity assay, TUNEL assay)
Procedure:
-
Cell Culture and Treatment: Culture beta-cells and treat them with an apoptosis-inducing agent in the presence or absence of GIP (1-30) amide.
-
Incubation: Incubate the cells for a period sufficient to induce apoptosis.
-
Apoptosis Measurement: Measure the extent of apoptosis using a chosen detection method. For example, a Caspase-3/7 activity assay measures the activity of key executioner caspases, while a TUNEL assay detects DNA fragmentation characteristic of apoptosis.
-
Data Analysis: Compare the levels of apoptosis in cells treated with the apoptosis-inducer alone versus those co-treated with GIP (1-30) amide to determine its protective effect.
Signaling Pathway and Workflow Diagrams
The following diagrams, generated using Graphviz (DOT language), illustrate the GIP (1-30) amide signaling pathway and a typical experimental workflow.
GIP (1-30) amide signaling pathway in pancreatic beta-cells.
Experimental workflow for islet perifusion assay.
Conclusion
Porcine GIP (1-30) amide is a potent agonist of the GIP receptor in pancreatic beta-cells, activating a signaling cascade that plays a vital role in glucose homeostasis. Its ability to enhance glucose-stimulated insulin secretion and promote beta-cell survival makes it and its analogs attractive candidates for the development of novel therapies for type 2 diabetes. This technical guide has provided a detailed overview of the GIP (1-30) amide signaling pathway, supported by quantitative data, experimental protocols, and visual diagrams. Further research into the nuanced aspects of this pathway, including its interaction with other signaling networks and the long-term consequences of its activation, will be crucial for translating our understanding into effective clinical applications.
References
- 1. Inducing and measuring apoptotic cell death in mouse pancreatic β-cells and in isolated islets - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 3. Molecular cloning, functional expression, and signal transduction of the GIP-receptor cloned from a human insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]
An In-depth Technical Guide on the Function of GIP (1-30) Amide, Porcine in Glucose Metabolism
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is a crucial incretin (B1656795) hormone involved in the regulation of postprandial glucose homeostasis. While the full-length 42-amino acid peptide, GIP (1-42), is the predominantly studied form, a naturally occurring, C-terminally truncated variant, GIP (1-30) amide, has been identified and characterized. This technical guide provides a comprehensive overview of the function of porcine GIP (1-30) amide in glucose metabolism, with a focus on its interaction with the GIP receptor, its insulinotropic effects, and the underlying signaling mechanisms. This document is intended to serve as a valuable resource for researchers and professionals in the fields of endocrinology, diabetes, and drug development.
Core Function in Glucose Metabolism
Porcine GIP (1-30) amide is a potent agonist of the GIP receptor, exhibiting a high affinity comparable to that of the native GIP (1-42).[1] Its primary role in glucose metabolism is the stimulation of insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. This means that its insulinotropic effect is significantly augmented in the presence of elevated blood glucose levels, a key characteristic of an incretin hormone.[2][3]
Studies have demonstrated that GIP (1-30) amide and GIP (1-42) are equipotent in stimulating insulin release from the perfused mouse pancreas.[4][5] Furthermore, both peptides have been shown to be equally effective in stimulating proinsulin gene transcription, indicating a role for GIP (1-30) amide in not only the release but also the synthesis of insulin.
Quantitative Data Summary
The following tables summarize the key quantitative data regarding the activity of porcine GIP (1-30) amide in glucose metabolism.
Table 1: GIP Receptor Binding Affinity
| Ligand | Receptor Source | Binding Assay | Dissociation Constant (Kd) | Reference |
| Porcine GIP (1-30) amide | Hamster Insulinoma Membranes | Competitive Radioligand Binding | Not specified, but competitively inhibited 125I-GIP binding from 10⁻¹⁰ to 10⁻⁶ M | [6] |
Table 2: Insulin Secretion from Perfused Pancreas
| Peptide | Species | Glucose Concentration | Insulinotropic Action | Reference |
| Porcine GIP (1-30) amide | Mouse | High | Equipotent to GIP (1-42) | [4][5] |
| Porcine GIP (1-42) | Mouse | High | Equipotent to GIP (1-30) amide | [4][5] |
Table 3: In Vivo Effects on Glucose Metabolism in Rodent Models
| Peptide | Animal Model | Administration | Effect on Glucose Tolerance | Effect on Insulin Secretion | Reference |
| PEGylated [D-Ala²]GIP(1-30) | Low-dose streptozotocin-induced diabetic mice | Intraperitoneal | Improved | Not specified, but inhibited β-cell apoptosis and α-cell expansion | [3] |
| Porcine GIP (1-42) | Normal and Obese Diabetic Rats | Subcutaneous | Improved | Increased | [7] |
Signaling Pathways
The biological effects of GIP (1-30) amide are mediated through its interaction with the GIP receptor (GIPR), a class B G-protein coupled receptor (GPCR).[8] The binding of GIP (1-30) amide to the GIPR on pancreatic β-cells initiates a cascade of intracellular signaling events that culminate in the potentiation of glucose-stimulated insulin secretion.
GIP Receptor Activation and Downstream Signaling
dot
Caption: GIP (1-30) amide signaling cascade in pancreatic β-cells.
The primary signaling pathway involves the activation of adenylyl cyclase by the Gs alpha subunit of the G-protein coupled to the GIPR.[8] This leads to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[9][10] cAMP then activates two main downstream effectors: Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[9][10]
-
PKA-dependent pathway: PKA phosphorylates several key proteins involved in the insulin exocytosis machinery, such as components of the SNARE complex (e.g., SNAP25) and their regulatory proteins (e.g., tomosyn).[11] PKA also potentiates the opening of voltage-gated L-type Ca²⁺ channels, leading to an influx of calcium which is a critical trigger for insulin granule fusion with the plasma membrane.[12]
-
Epac2-dependent pathway: Epac2 is a guanine (B1146940) nucleotide exchange factor for the small G-protein Rap1. The Epac2 pathway is also involved in the mobilization and fusion of insulin granules, acting in concert with the PKA pathway to enhance insulin secretion.[13]
Experimental Protocols
Perifusion of Isolated Pancreatic Islets
This protocol describes a general method for assessing the insulinotropic effect of GIP (1-30) amide on isolated pancreatic islets.
dot
Caption: Workflow for islet perifusion experiment.
Materials:
-
Isolated pancreatic islets (e.g., from mouse or rat)
-
Krebs-Ringer bicarbonate buffer (KRBB) supplemented with appropriate concentrations of glucose
-
Porcine GIP (1-30) amide
-
Perifusion system with chambers, pumps, and fraction collector
-
Insulin ELISA kit
Procedure:
-
Islet Preparation: Isolate pancreatic islets using a standard collagenase digestion method and purify them. Culture the islets overnight to allow for recovery.
-
Perifusion Setup: Prepare KRBB with low (basal) and high (stimulatory) glucose concentrations. Dissolve porcine GIP (1-30) amide in the high glucose buffer to the desired concentrations.
-
Islet Loading: A known number of islets are placed in the perifusion chambers.
-
Equilibration: The islets are perifused with basal glucose buffer for a period to establish a stable baseline of insulin secretion.
-
Stimulation: The perifusion buffer is switched to the high glucose buffer containing GIP (1-30) amide.
-
Fraction Collection: Fractions of the perifusate are collected at regular intervals throughout the experiment.
-
Washout: The buffer is switched back to the basal glucose buffer to observe the return to baseline secretion.
-
Insulin Measurement: The insulin concentration in each collected fraction is determined using an ELISA.
Competitive Radioligand Binding Assay
This protocol outlines a general method to determine the binding affinity of GIP (1-30) amide to the GIP receptor.
dot
Caption: Workflow for competitive binding assay.
Materials:
-
Cell membranes expressing the GIP receptor
-
Radiolabeled GIP (e.g., ¹²⁵I-GIP)
-
Unlabeled porcine GIP (1-30) amide (competitor)
-
Binding buffer
-
Filtration apparatus and filters
-
Gamma counter
Procedure:
-
Incubation: A fixed amount of cell membranes is incubated with a constant concentration of radiolabeled GIP and increasing concentrations of unlabeled porcine GIP (1-30) amide.
-
Equilibrium: The incubation is carried out for a sufficient time to reach binding equilibrium.
-
Separation: The reaction mixture is rapidly filtered to separate the membrane-bound radioligand from the free radioligand.
-
Washing: The filters are washed to remove any non-specifically bound radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is plotted as the percentage of specific binding versus the logarithm of the competitor concentration to generate a competition curve. The IC₅₀ (the concentration of competitor that inhibits 50% of specific binding) is determined, and from this, the inhibition constant (Ki) and dissociation constant (Kd) can be calculated.[6]
Conclusion
Porcine GIP (1-30) amide is a physiologically relevant and potent insulinotropic agent that acts as a full agonist at the GIP receptor. Its ability to stimulate glucose-dependent insulin secretion with an efficacy comparable to the full-length GIP (1-42) underscores its importance in the regulation of glucose homeostasis. The detailed understanding of its mechanism of action, from receptor binding to the intricate downstream signaling pathways, provides a solid foundation for further research and the development of novel therapeutic strategies for metabolic disorders such as type 2 diabetes. This technical guide serves as a comprehensive resource to aid in these endeavors.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. journals.physiology.org [journals.physiology.org]
- 6. [Demonstration of specific receptors for gastric inhibitory peptide (GIP)] - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. diabetesjournals.org [diabetesjournals.org]
- 8. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 9. portlandpress.com [portlandpress.com]
- 10. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. β-Cell–Specific Protein Kinase A Activation Enhances the Efficiency of Glucose Control by Increasing Acute-Phase Insulin Secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 12. scispace.com [scispace.com]
- 13. researchgate.net [researchgate.net]
The Insulinotropic Role of Porcine GIP (1-30) Amide: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is a key incretin (B1656795) hormone, released from intestinal K-cells in response to nutrient ingestion, that plays a vital role in glucose homeostasis. While the full-length 42-amino acid peptide, GIP (1-42), is the most studied form, a naturally occurring, truncated variant, GIP (1-30) amide, has emerged as a potent insulin (B600854) secretagogue. This technical guide provides an in-depth analysis of the role of porcine GIP (1-30) amide in insulin secretion, summarizing key quantitative data, detailing experimental methodologies, and visualizing the underlying signaling pathways to support further research and therapeutic development.
Core Function and Efficacy
Porcine GIP (1-30) amide is a full agonist of the GIP receptor, exhibiting high affinity comparable to the native GIP (1-42).[1][2] Studies have consistently demonstrated its potent stimulatory effect on insulin secretion in a glucose-dependent manner.[1][2][3] This insulinotropic action is equipotent to that of GIP (1-42), as observed in the perfused mouse and rat pancreas.[4][5] The biological activity of GIP (1-30) amide underscores its physiological relevance and its potential as a therapeutic agent.
Quantitative Data on Insulin Secretion
The following tables summarize the quantitative effects of porcine GIP (1-30) amide and its analogues on insulin secretion and related metabolic parameters from various experimental models.
Table 1: In Vitro and Ex Vivo Insulinotropic Effects of GIP (1-30) Amide
| Experimental Model | GIP Form | Concentration/Dose | Key Findings | Reference(s) |
| Perfused Mouse Pancreas | Amidated GIP (1-30) vs. GIP (1-42) | Not specified | Equipotent insulinotropic actions. | [4] |
| Perfused Rat Pancreas | GIP (1-30) | Not specified | Retained strong insulinotropic activity. | [6] |
| Clonal Insulin-Secreting Cell Lines (RIN 1046-38) | GIP (1-30) vs. GIP (1-42) | Not specified | Identical stimulation of insulin release. | [7] |
| Isolated Perfused Porcine Pancreas | Porcine GIP | 250, 500, 1,000, 2,000 pg/ml | Dose-dependent increase in insulin release. | [8] |
Table 2: In Vivo Effects of GIP (1-30) Amide Analogues on Glucose Homeostasis in High-Fat Fed Mice
| GIP Analogue | Dosing Regimen | Duration | Key Findings | Reference(s) |
| [d-Ala2]GIP(1–30) | Twice-daily injection | 42 days | - Significantly lowered non-fasting glucose levels. - Significantly elevated plasma insulin levels. - Improved glucose response to an intraperitoneal glucose load. | [5] |
| [d-Ala2]GIP(1–42) | Twice-daily injection | 42 days | - Significantly lowered non-fasting glucose levels. - Significantly elevated plasma insulin levels. - Improved glucose response to an intraperitoneal glucose load. | [5] |
Signaling Pathways in Insulin Secretion
The insulinotropic effects of GIP (1-30) amide are mediated through the GIP receptor (GIPR), a class B G protein-coupled receptor located on pancreatic β-cells.[9][10] Activation of the GIPR initiates a cascade of intracellular signaling events, with the canonical pathway involving the activation of adenylyl cyclase and the subsequent increase in cyclic adenosine (B11128) monophosphate (cAMP).[9][10][11][12]
GIPR-cAMP-PKA Signaling Pathway
The primary signaling cascade initiated by GIP (1-30) amide binding to its receptor is depicted below. This pathway is central to the glucose-dependent potentiation of insulin secretion.
Downstream and Non-Canonical Pathways
Beyond the primary cAMP-PKA pathway, GIPR activation can also engage other signaling molecules that contribute to β-cell function, proliferation, and survival. These include the mitogen-activated protein kinase (MAPK) cascades, such as ERK1/2, and the Akt/PKB pathway.[11][12]
Experimental Protocols
Detailed methodologies are crucial for the replication and extension of research findings. Below are summaries of experimental protocols used to investigate the effects of porcine GIP.
Isolated Perfused Pancreas
This ex vivo technique allows for the direct assessment of secretagogue effects on pancreatic hormone secretion without systemic influences.
-
Subjects: Studies have utilized pancreas from various species, including pigs, mice, and rats.[4][6][8]
-
Perfusate: The perfusate typically consists of a buffered salt solution containing glucose at varying concentrations to study glucose-dependency.
-
GIP Administration: Porcine GIP is infused at physiological and pharmacological concentrations to determine dose-response relationships.[8] For instance, concentrations ranging from 250 to 2,000 pg/ml have been used in porcine pancreas perfusion.[8]
-
Measurements: The collected effluent is analyzed for insulin, C-peptide, and glucagon (B607659) concentrations using methods like radioimmunoassay (RIA) or ELISA.
In Vivo Infusion Studies
In vivo studies in animal models, such as pigs, are essential for understanding the systemic effects of GIP.
-
Animal Model: Domestic pigs are a relevant large animal model for studying GIP pharmacology.[13]
-
Procedure: Following an overnight fast, animals are infused with porcine GIP and glucose.[13] Control groups receive only a glucose infusion.
-
Dosage: The infusion rate and duration are critical parameters. For example, a study in pigs involved a continuous infusion to achieve steady-state plasma concentrations.[13]
-
Blood Sampling: Blood samples are collected at regular intervals to measure plasma concentrations of GIP, insulin, C-peptide, and glucose.[13]
-
Pharmacokinetic Analysis: Data from these studies can be used to model the pharmacokinetics of GIP, including its plasma half-life, which for porcine GIP in pigs was determined to be between 34-35 minutes.[13]
Conclusion
Porcine GIP (1-30) amide is a potent, naturally occurring insulinotropic hormone with efficacy equivalent to its longer counterpart, GIP (1-42). Its mechanism of action through the GIPR and downstream cAMP-PKA signaling is well-established, with additional pathways contributing to the overall beneficial effects on β-cell function and survival. The quantitative data and experimental protocols summarized in this guide provide a solid foundation for researchers and drug development professionals. Further investigation into the therapeutic potential of stable analogues of GIP (1-30) amide is warranted, given its significant role in regulating insulin secretion and glucose homeostasis.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
- 7. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Secretory effects of gastric inhibitory polypeptide on the isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 10. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. academic.oup.com [academic.oup.com]
- 13. The effects of porcine GIP on insulin secretion and glucose clearance in the pig - PubMed [pubmed.ncbi.nlm.nih.gov]
GIP (1-30) Amide, Porcine as a GIP Receptor Agonist: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides an in-depth overview of porcine Gastric Inhibitory Polypeptide (1-30) amide [GIP (1-30) amide] as a potent agonist for the GIP receptor (GIPR). This document details its binding affinity, functional potency, and the key experimental protocols used for its characterization. Visualizations of critical signaling pathways and experimental workflows are provided to facilitate a comprehensive understanding.
Introduction
Gastric Inhibitory Polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. The GIP receptor is a class B G-protein coupled receptor (GPCR) that, upon activation, primarily couples to the Gs alpha subunit, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).
Porcine GIP (1-30) amide is a naturally occurring, truncated form of the full-length GIP (1-42). It has been demonstrated to be a full and high-affinity agonist of the GIP receptor, exhibiting comparable potency and efficacy to the native GIP (1-42) peptide.[1][2][3][4] This makes it a valuable tool for studying GIP receptor pharmacology and a potential therapeutic agent for metabolic disorders.
Quantitative Data
The following tables summarize the quantitative data for porcine and human GIP (1-30) amide's interaction with the GIP receptor.
Table 1: GIP Receptor Binding Affinity
| Ligand | Cell Line | Radioligand | Kd (nM) | Ki (nM) | IC50 (nM) | Reference |
| Porcine GIP (1-30) | CHL cells | 125I-Human GIP (1-42) | 1.13 ± 0.1 x 10-8 M | - | - | [] |
| Human GIP (1-30)NH2 | COS-7 cells | 125I-GIP (1-42) | - | 0.75 | 0.89 | [2] |
| Human GIP (1-42) | COS-7 cells | 125I-GIP (1-42) | - | - | 0.67 | [2] |
Table 2: GIP Receptor Functional Potency (cAMP Accumulation)
| Ligand | Cell Line | EC50 | Reference |
| Human GIP (1-42) | CHL cells | 1.29 x 10-13 M | [] |
| Human GIP (1-30)NH2 | COS-7 cells | 11.2 pM | [2] |
| Human GIP (1-42) | COS-7 cells | 6.0 pM | [2] |
GIP Receptor Signaling Pathway
Activation of the GIP receptor by GIP (1-30) amide initiates a signaling cascade that is fundamental to its insulinotropic effects. The primary pathway involves the activation of adenylyl cyclase and the production of cAMP.
Experimental Protocols
This section provides detailed methodologies for key experiments used to characterize GIP (1-30) amide as a GIP receptor agonist.
Radioligand Competition Binding Assay
This assay determines the binding affinity (Ki) of an unlabeled ligand (porcine GIP (1-30) amide) by measuring its ability to compete with a radiolabeled ligand for binding to the GIP receptor.
Materials:
-
Cell Membranes: Membranes prepared from cells expressing the GIP receptor (e.g., transiently transfected COS-7 cells or stably transfected CHL cells).
-
Radioligand: 125I-labeled GIP (1-42).
-
Unlabeled Ligand: Porcine GIP (1-30) amide.
-
Assay Buffer: e.g., 50 mM Tris-HCl (pH 7.4), 0.5 mM EDTA, 10 mM MgCl2.
-
Wash Buffer: Ice-cold assay buffer.
-
Non-specific Binding Control: A high concentration of unlabeled GIP (1-42) (e.g., 1 µM).
-
Filtration Apparatus: 96-well filter plates (e.g., GF/C filters presoaked in 0.5% polyethyleneimine).
-
Scintillation Counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GIP receptor in a cold lysis buffer and pellet the membranes by centrifugation. Resuspend the membrane pellet in the assay buffer. Determine the protein concentration.
-
Assay Setup: In a 96-well plate, add in the following order:
-
Assay buffer.
-
A serial dilution of unlabeled porcine GIP (1-30) amide or buffer (for total binding) or a saturating concentration of unlabeled GIP (1-42) (for non-specific binding).
-
A fixed concentration of 125I-GIP (1-42).
-
Cell membrane preparation.
-
-
Incubation: Incubate the plate at room temperature for a defined period (e.g., 60-90 minutes) to reach binding equilibrium.
-
Filtration: Rapidly filter the contents of each well through the pre-soaked filter plate using a vacuum manifold.
-
Washing: Wash the filters multiple times with ice-cold wash buffer to remove unbound radioligand.
-
Counting: Dry the filters and measure the radioactivity retained on each filter using a scintillation counter.
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the specific binding as a function of the log concentration of the unlabeled ligand.
-
Determine the IC50 value from the resulting sigmoidal curve.
-
Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC50 / (1 + [L]/Kd), where [L] is the concentration of the radioligand and Kd is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of GIP (1-30) amide to stimulate the production of intracellular cAMP, providing a measure of its potency (EC50).
Materials:
-
Cells: Whole cells expressing the GIP receptor (e.g., transiently transfected COS-7 or HEK293 cells).
-
Agonist: Porcine GIP (1-30) amide.
-
Stimulation Buffer: e.g., Hanks' Balanced Salt Solution (HBSS) or DMEM.
-
Phosphodiesterase (PDE) Inhibitor: e.g., 3-isobutyl-1-methylxanthine (B1674149) (IBMX) to prevent cAMP degradation.
-
Lysis Buffer.
-
cAMP Detection Kit: A commercially available kit (e.g., HTRF, ELISA, or AlphaScreen).
Procedure:
-
Cell Seeding: Seed GIPR-expressing cells into a 96-well plate and allow them to adhere overnight.
-
Pre-incubation: Replace the culture medium with stimulation buffer containing a PDE inhibitor (e.g., IBMX) and incubate for a short period (e.g., 15-30 minutes).
-
Agonist Stimulation: Add serial dilutions of porcine GIP (1-30) amide to the wells and incubate for a defined time (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP detection kit manufacturer's instructions.
-
cAMP Detection: Measure the intracellular cAMP concentration in the cell lysates using the chosen detection method.
-
Data Analysis:
-
Plot the cAMP concentration as a function of the log concentration of porcine GIP (1-30) amide.
-
Fit a sigmoidal dose-response curve to the data to determine the EC50 value.
-
In Vivo Oral Glucose Tolerance Test (OGTT)
This in vivo assay assesses the effect of porcine GIP (1-30) amide on glucose disposal in a living organism.
Materials:
-
Animal Model: e.g., Wistar rats or C57BL/6 mice.
-
Test Substance: Porcine GIP (1-30) amide dissolved in a suitable vehicle (e.g., saline).
-
Glucose Solution: A concentrated glucose solution for oral gavage.
-
Blood Glucose Meter.
-
Blood Collection Supplies: e.g., heparinized capillary tubes.
Procedure:
-
Animal Acclimation and Fasting: Acclimate the animals to the experimental conditions and fast them overnight (e.g., 12-16 hours) with free access to water.
-
Baseline Blood Glucose: Take a baseline blood sample from the tail vein to measure fasting blood glucose levels (t=0).
-
Substance Administration: Administer porcine GIP (1-30) amide or vehicle via a suitable route (e.g., subcutaneous or intraperitoneal injection).
-
Glucose Challenge: After a short interval (e.g., 15-30 minutes), administer an oral glucose load (e.g., 1-2 g/kg body weight) via gavage.
-
Blood Glucose Monitoring: Collect blood samples at regular intervals (e.g., 15, 30, 60, 90, and 120 minutes) after the glucose challenge and measure blood glucose concentrations.
-
Data Analysis:
-
Plot the mean blood glucose concentration at each time point for the treatment and vehicle control groups.
-
Calculate the area under the curve (AUC) for the glucose excursion for each animal.
-
Compare the AUC values between the treatment and control groups using appropriate statistical tests (e.g., t-test or ANOVA) to determine if porcine GIP (1-30) amide significantly improves glucose tolerance.
-
Conclusion
Porcine GIP (1-30) amide is a potent and full agonist of the GIP receptor, with binding affinity and functional potency comparable to the native GIP (1-42) peptide. The experimental protocols detailed in this guide provide a robust framework for the characterization of GIPR agonists. The data and methodologies presented herein are intended to support researchers and drug development professionals in their investigation of the GIP system and its therapeutic potential.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to the Physiological Effects of Truncated Porcine Gastric Inhibitory Polypeptide (GIP)
Audience: Researchers, scientists, and drug development professionals.
Executive Summary
Gastric Inhibitory Polypeptide (GIP), an incretin (B1656795) hormone secreted from intestinal K-cells, plays a crucial role in postprandial glucose homeostasis. The full-length, biologically active form, GIP(1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-IV (DPP-IV), yielding the N-terminally truncated metabolite GIP(3-42). This truncation significantly alters the peptide's physiological activity, transforming it from a potent agonist to a weak antagonist or, in many physiological contexts, an inactive metabolite. This guide provides an in-depth technical overview of the physiological effects of truncated porcine GIP, with a focus on GIP(3-42), summarizing key quantitative data, detailing experimental protocols, and visualizing relevant biological pathways and workflows. Understanding the nuanced effects of GIP truncation is critical for the development of novel therapeutics targeting the GIP system for metabolic diseases.
Receptor Binding and Activation
The primary physiological effects of GIP are mediated through its interaction with the GIP receptor (GIPR), a member of the G protein-coupled receptor family B1. Truncation of the N-terminus of GIP has a profound impact on its ability to bind to and activate the GIPR.
Quantitative Data on Receptor Binding and Activation
The following table summarizes the key quantitative parameters for full-length and truncated porcine GIP in various in vitro systems.
| Peptide | Cell Line | Receptor | Assay Type | Parameter | Value | Reference |
| Porcine GIP(1-42) | COS-7 | Human GIPR | Competition Binding | IC50 | 5.2 nM | [1][2] |
| Porcine GIP(3-42) | COS-7 | Human GIPR | Competition Binding | IC50 | 22 nM | [1][2] |
| Porcine GIP(1-42) | COS-7 | Human GIPR | cAMP Accumulation | EC50 | 13.5 pM | [1][2] |
| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Accumulation | Agonist Effect | No effect up to 1 µM | [1][2] |
| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Antagonism (vs 10 pM GIP(1-42)) | IC50 | 92 nM | [2] |
| Porcine GIP(3-42) | COS-7 | Human GIPR | cAMP Antagonism (vs 1 nM GIP(1-42)) | IC50 | 731 nM | [2] |
| Porcine GIP(3-42) | Isolated Perfused Rat Pancreas | Rat GIPR | Insulin (B600854) Secretion Antagonism (vs 1 nM GIP(1-42)) | IC50 | 138 nM | [1][2] |
In Vitro and In Vivo Physiological Effects
The altered receptor interaction of truncated GIP translates to distinct physiological effects, particularly concerning insulin and glucagon (B607659) secretion and overall glucose metabolism.
Effects on Insulin Secretion
While full-length GIP(1-42) is a potent stimulator of glucose-dependent insulin secretion, the N-terminally truncated GIP(3-42) is largely devoid of insulinotropic activity.[1] In fact, at high concentrations, it can act as a weak antagonist to the insulinotropic effects of the full-length peptide in vitro.[1][2] However, in vivo studies in anesthetized pigs have shown that at physiological concentrations, GIP(3-42) does not antagonize the insulinotropic effects of GIP(1-42).[1][2]
Quantitative Data on Insulin and Glucagon Responses
| Species | Model | Treatment | Effect on Insulin | Effect on Glucagon | Glucose Response | Reference |
| Rat | Isolated Perfused Pancreas | GIP(3-42) alone | No effect | Not specified | Not applicable | [1][2] |
| Rat | Isolated Perfused Pancreas | GIP(1-42) + GIP(3-42) (>50-fold molar excess) | Reduced response to GIP(1-42) | Not specified | Not applicable | [1][2] |
| Pig | Anesthetized, with DPP-IV inhibition | Co-infusion of GIP(1-42) and GIP(3-42) at postprandial concentrations | Identical to GIP(1-42) alone | Identical to GIP(1-42) alone | Identical to GIP(1-42) alone | [1][2] |
Experimental Protocols
GIP Receptor Binding Assay (Competition)
Objective: To determine the binding affinity (IC50) of truncated GIP peptides to the GIP receptor.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with a plasmid encoding the human GIP receptor.[1][2][3]
-
Radioligand: 125I-labeled GIP(1-42) or GIP(1-30)NH2 is used as the radioligand.[3]
-
Competition Assay: Transfected cells are incubated with a fixed concentration of the radioligand and increasing concentrations of the unlabeled competitor peptides (e.g., porcine GIP(1-42) and GIP(3-42)).[3]
-
Incubation and Washing: The incubation is carried out at a specified temperature and duration to reach equilibrium. The cells are then washed to remove unbound radioligand.
-
Detection: The amount of bound radioactivity is quantified using a gamma counter.
-
Data Analysis: The data are plotted as the percentage of specific binding versus the logarithm of the competitor concentration. The IC50 value, the concentration of the competitor that inhibits 50% of the specific binding of the radioligand, is determined by non-linear regression analysis.[1][2]
cAMP Accumulation Assay
Objective: To assess the agonist or antagonist activity of truncated GIP peptides on GIPR-mediated signaling.
Methodology:
-
Cell Culture and Transfection: COS-7 cells are transiently transfected with the human GIP receptor.[1][2][3]
-
Stimulation: The transfected cells are incubated with various concentrations of the test peptides (e.g., GIP(1-42), GIP(3-42)) in the presence of a phosphodiesterase inhibitor to prevent cAMP degradation.
-
Antagonism Assay: To test for antagonism, cells are co-incubated with a fixed concentration of GIP(1-42) and increasing concentrations of the potential antagonist (e.g., GIP(3-42)).[2]
-
Lysis and Detection: After stimulation, the cells are lysed, and the intracellular cAMP concentration is measured using a commercially available enzyme-linked immunosorbent assay (ELISA) or radioimmunoassay (RIA) kit.
-
Data Analysis: For agonist activity, the EC50 value (the concentration of the peptide that produces 50% of the maximal response) is determined. For antagonist activity, the IC50 value (the concentration of the antagonist that inhibits 50% of the agonist-induced response) is calculated.[1][2]
Isolated Perfused Rat Pancreas
Objective: To evaluate the direct effects of truncated GIP on insulin and glucagon secretion from the pancreas.
Methodology:
-
Surgical Preparation: The pancreas of a rat is surgically isolated and perfused via the celiac and superior mesenteric arteries with a Krebs-Ringer bicarbonate buffer containing glucose and other nutrients.
-
Peptide Infusion: Test peptides (e.g., GIP(1-42), GIP(3-42)) are infused into the arterial line at specified concentrations and for a defined duration.
-
Effluent Collection: The venous effluent from the portal vein is collected in fractions over time.
-
Hormone Measurement: The concentrations of insulin and glucagon in the collected fractions are measured by RIA or ELISA.
-
Data Analysis: The hormone secretion rates are calculated and plotted over time to assess the secretory response to the infused peptides.[1][2]
In Vivo Studies in Anesthetized Pigs
Objective: To investigate the physiological effects of truncated GIP on glucose metabolism, insulin, and glucagon secretion in a large animal model.
Methodology:
-
Animal Preparation: Pigs are anesthetized, and catheters are placed for intravenous infusions and blood sampling.
-
DPP-IV Inhibition: A DPP-IV inhibitor (e.g., valine-pyrrolidide) is administered to prevent the degradation of infused GIP(1-42).[1]
-
Infusions: An intravenous glucose infusion is given to stimulate insulin secretion. GIP(1-42) is infused alone or in combination with GIP(3-42) at rates designed to mimic postprandial concentrations.[1][2]
-
Blood Sampling: Blood samples are collected at regular intervals throughout the experiment.
-
Biochemical Analysis: Plasma concentrations of glucose, insulin, and glucagon are measured.
-
Data Analysis: The time courses of plasma glucose, insulin, and glucagon are plotted and compared between the different infusion protocols to determine the in vivo effects of GIP(3-42).[1][2]
Visualizations
Signaling Pathways and Experimental Workflows
Conclusion
The N-terminal truncation of porcine GIP(1-42) to GIP(3-42) by DPP-IV dramatically alters its physiological function. While GIP(3-42) can act as a weak competitive antagonist at the GIP receptor in vitro at high concentrations, in vivo studies in pigs suggest that it does not function as a physiological antagonist at postprandial concentrations.[1][2] These findings underscore the importance of the first two N-terminal amino acids for the potent agonist activity of GIP. For researchers and drug development professionals, this highlights the critical need to consider the metabolic stability of GIP analogues and the specific biological activities of their metabolites when designing novel incretin-based therapies. The detailed methodologies and quantitative data presented in this guide provide a foundational resource for further investigation into the complex physiology of the GIP system.
References
- 1. journals.physiology.org [journals.physiology.org]
- 2. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. N-terminally and C-terminally truncated forms of glucose-dependent insulinotropic polypeptide are high-affinity competitive antagonists of the human GIP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
An In-depth Technical Guide to GIP (1-30) Amide, Porcine, and its Role in cAMP Production
Audience: Researchers, scientists, and drug development professionals.
Core Focus: This document provides a detailed examination of the porcine-derived peptide, GIP (1-30) amide, its interaction with the Glucose-dependent Insulinotropic Polypeptide (GIP) receptor, and the subsequent intracellular signaling cascade culminating in the production of cyclic adenosine (B11128) monophosphate (cAMP). It includes quantitative data, detailed experimental protocols, and visual diagrams of the core biological and experimental processes.
Introduction: GIP (1-30) Amide, Porcine
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K cells in the upper small intestine following nutrient ingestion.[1][2] The primary active form is a 42-amino acid peptide, GIP (1-42).[3] However, alternative post-translational processing of pro-GIP can yield a C-terminally truncated form, GIP (1-30) amide.[4]
This compound, is a full and high-affinity agonist for the GIP receptor, demonstrating potency and efficacy comparable to the native GIP (1-42) peptide.[5][6][7] Its ability to stimulate insulin (B600854) secretion in a glucose-dependent manner makes it and the GIP receptor pathway significant targets in metabolic disease research.[7] A primary mechanism of its action is the stimulation of intracellular cAMP production, a key second messenger in cellular signaling.[1]
GIP Receptor Signaling Pathway to cAMP Production
The biological actions of GIP (1-30) amide are mediated by the GIP receptor (GIPR), a member of the class B G-protein coupled receptor (GPCR) family.[4] The signaling cascade is initiated by the binding of the agonist to the receptor, which leads to a series of intracellular events.
-
Receptor Activation: GIP (1-30) amide binds to the GIPR on the cell surface.
-
G-Protein Coupling: This binding induces a conformational change in the receptor, causing it to couple primarily with the stimulatory G-protein, Gαs.[4][8]
-
Adenylyl Cyclase Activation: The activated Gαs subunit stimulates the enzyme adenylyl cyclase.[1][4]
-
cAMP Synthesis: Adenylyl cyclase catalyzes the conversion of adenosine triphosphate (ATP) to cyclic adenosine monophosphate (cAMP).[1][4]
-
Downstream Effects: The resulting increase in intracellular cAMP concentration leads to the activation of Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately mediating the physiological effects of GIP, such as potentiating insulin secretion in pancreatic β-cells.[1][4]
Caption: GIPR Signaling Pathway leading to cAMP production.
Quantitative Data: Potency of GIP Peptides in cAMP Production
The potency of GIP (1-30) amide in stimulating cAMP production is typically quantified by its half-maximal effective concentration (EC50). As demonstrated in multiple studies, the potency of GIP (1-30) amide is comparable to that of the full-length GIP (1-42).[9][10] The table below summarizes key quantitative findings from the literature.
| Ligand | Cell System / Receptor | EC50 Value | Reference |
| Human GIP (1-30)NH₂ | COS-7 cells transiently transfected with human GIP receptor | 11.2 pM | [11] |
| Human GIP (1-42) | COS-7 cells transiently transfected with human GIP receptor | 6.0 pM | [11] |
| Porcine GIP | CHO-K1 cells stably expressing rat GIP receptor | 0.069 - 0.70 nM | [5] |
| GIP | Chinese hamster fibroblasts with wild-type GIP receptor | 3.63 nmol/l (3.63 nM) | [12] |
Note: There is high homology between porcine and human GIP, and studies have shown equivalent signaling responses.[5]
Experimental Protocols for Measuring cAMP Production
Measuring the intracellular accumulation of cAMP is a robust and standard method for assessing the activation of the GIP receptor by agonists like GIP (1-30) amide.[13] A variety of commercially available assay kits simplify this process.[8][14][15] Below is a generalized protocol followed by descriptions of common detection methodologies.
Generalized Experimental Protocol
-
Cell Culture and Seeding:
-
Compound Preparation:
-
Prepare a stock solution of this compound, in an appropriate buffer.
-
Perform a serial dilution of the peptide to create a range of concentrations for generating a dose-response curve.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted GIP (1-30) amide solutions to the respective wells. Include a negative control (vehicle only) and a positive control (e.g., a known agonist like full-length GIP or forskolin).
-
Incubate the plate at 37°C for a specified period (e.g., 5 hours, though this can vary depending on the assay).[15]
-
-
cAMP Detection:
-
Lyse the cells (if required by the assay chemistry).
-
Add the detection reagents as per the manufacturer's instructions. These reagents will generate a signal (e.g., chemiluminescence, fluorescence) that correlates with the intracellular cAMP concentration.
-
-
Data Acquisition and Analysis:
-
Read the plate using a suitable microplate reader.
-
Subtract the background signal (from no-cell control wells).
-
Plot the signal intensity against the logarithm of the agonist concentration and fit the data to a four-parameter logistic equation to determine the EC50 value.
-
Common cAMP Assay Methodologies
-
Enzyme Fragment Complementation (EFC): These assays, such as the cAMP Hunter™ kit, use cells expressing the GIPR. Ligand binding increases intracellular cAMP, which competes with an enzyme donor (ED)-labeled cAMP for binding to an anti-cAMP antibody. Unbound ED-cAMP complements with an enzyme acceptor (EA) to form an active β-galactosidase enzyme, which cleaves a substrate to produce a chemiluminescent signal directly proportional to the cellular cAMP level.[8][16]
-
Reporter Gene Assays: This method uses a cell line engineered to express both the GIPR and a reporter gene (e.g., luciferase or secreted alkaline phosphatase - SEAP) under the control of a cAMP Response Element (CRE).[14][15] When GIPR activation elevates cAMP levels, the CRE is activated, driving the expression of the reporter protein. The activity of the reporter is then measured, typically via a luminescent or colorimetric reaction.[14][15]
-
Homogeneous Time-Resolved Fluorescence (HTRF): This competitive immunoassay uses a cAMP-d2 conjugate (acceptor) and a cryptate-labeled anti-cAMP antibody (donor). Intracellular cAMP produced by the cells competes with the cAMP-d2 for binding to the antibody. A high level of cellular cAMP prevents the donor and acceptor from coming into proximity, leading to a decrease in the FRET signal. The signal is therefore inversely proportional to the cAMP concentration.[17]
Caption: A typical experimental workflow for a cAMP assay.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 6. medchemexpress.com [medchemexpress.com]
- 7. medchemexpress.com [medchemexpress.com]
- 8. cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay [discoverx.com]
- 9. scispace.com [scispace.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. caymanchem.com [caymanchem.com]
- 15. bpsbioscience.com [bpsbioscience.com]
- 16. cAMP Hunter™ Tirzepatide (GIP RA) Bioassay Kit [discoverx.com]
- 17. resources.revvity.com [resources.revvity.com]
The Diminishing Role of Porcine GIP Fragments in Gastric Acid Inhibition: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Once a primary candidate for the physiological inhibitor of gastric acid secretion, known as "enterogastrone," porcine Gastric Inhibitory Polypeptide (GIP) and its fragments have since been relegated to a secondary role in this regard. Extensive research has revealed that the principal physiological function of GIP lies in its incretin (B1656795) effect, the potentiation of glucose-dependent insulin (B600854) secretion.[1][2][3] While early studies using less purified preparations of porcine GIP suggested a significant inhibitory effect on gastric acid, subsequent investigations with highly purified natural and synthetic GIP have demonstrated this effect to be weak at physiological concentrations.[1][2] This guide provides an in-depth technical overview of the current understanding of the effects of porcine GIP fragments on gastric acid secretion, detailing the experimental evidence, underlying signaling pathways, and relevant research methodologies.
Quantitative Data on the Effects of Porcine GIP and its Fragments on Gastric Acid Secretion
The inhibitory effect of porcine GIP on gastric acid secretion is generally considered to be modest and often requires supraphysiological concentrations to be observed. The following tables summarize the available quantitative data from key in vivo studies.
Table 1: Effect of Porcine GIP (1-42) on Pentagastrin-Stimulated Gastric Acid Secretion in Humans
| GIP Infusion Rate | Pentagastrin (B549294) Dose (ng/kg/hr) | Mean Acid Output (mEq/15 min) without GIP | Mean Acid Output (mEq/15 min) with GIP | % Inhibition | Statistical Significance | Reference |
| 2.0 µg/kg/hr | 222 | 5.8 ± 0.9 | 4.1 ± 0.7 | ~30% | P < 0.05 | Maxwell et al., 1980[4] |
Table 2: Comparative Effect of Porcine GIP (1-42) and GIP (1-30) Amide on Bombesin-Stimulated Gastric Acid Secretion in Rats
| Peptide | Dose | % Inhibition of Bombesin-Stimulated Acid Secretion | Relative Potency | Reference |
| pGIP(1-42) | - | - | 1 | Rossowski et al., 1992 |
| pGIP(1-30)NH2 | - | - | ~0.1 | Rossowski et al., 1992 |
Signaling Pathways
The biological effects of GIP are mediated by the GIP receptor (GIPR), a member of the class B G-protein coupled receptor family. The primary signaling pathway involves the activation of adenylyl cyclase and the subsequent increase in intracellular cyclic AMP (cAMP).[2]
Caption: GIP receptor signaling pathway in gastric parietal cells.
While GIP receptor expression has been identified in the stomach, its specific localization to and functional role in parietal cells, the primary acid-producing cells, remains an area of ongoing investigation. The inhibitory effect of GIP on gastric acid secretion may not be a direct action on the parietal cell's proton pump but could be mediated indirectly through the release of other inhibitory substances like somatostatin.
Experimental Protocols
The following sections provide detailed methodologies for key experiments cited in the literature, offering a guide for researchers aiming to replicate or build upon these findings.
In Vivo Studies in Humans: Pentagastrin-Stimulated Gastric Acid Secretion
This protocol is based on the methodology described by Maxwell et al. (1980).[4]
Objective: To determine the effect of a constant intravenous infusion of porcine GIP on pentagastrin-stimulated gastric acid secretion in human subjects.
Materials:
-
Healthy human volunteers
-
Pentagastrin solution for intravenous infusion
-
Highly purified porcine GIP (1-42) for intravenous infusion
-
Naso-gastric tube
-
Aspiration pump
-
pH meter and titration equipment
-
Saline solution (0.9% NaCl)
Procedure:
-
Subject Preparation: Subjects fast overnight. A double-lumen naso-gastric tube is inserted into the stomach for gastric content aspiration.
-
Basal Secretion: Gastric contents are aspirated for a basal period (e.g., 30-60 minutes) to measure basal acid output.
-
Pentagastrin Infusion: A continuous intravenous infusion of pentagastrin is initiated at a dose known to produce a submaximal or maximal acid secretory response (e.g., 222 ng/kg/hr).
-
GIP/Placebo Infusion: In a randomized, crossover design, either purified porcine GIP (e.g., 2.0 µg/kg/hr) or a saline placebo is infused intravenously.
-
Gastric Sample Collection: Gastric juice is collected by continuous aspiration in timed intervals (e.g., every 15 minutes) throughout the infusion period.
-
Sample Analysis: The volume of each gastric sample is measured. The acid concentration is determined by titration with a standardized base (e.g., 0.1 N NaOH) to a neutral pH. Acid output is calculated as the product of volume and acid concentration and expressed in milliequivalents per unit of time (mEq/15 min).
-
Data Analysis: Acid output during the GIP infusion is compared to the placebo infusion at each pentagastrin dose. Statistical significance is determined using appropriate statistical tests (e.g., paired t-test).
Caption: Workflow for in vivo human studies of GIP effects.
In Vivo Studies in Dogs: Heidenhain Pouch Model
This protocol is a generalized representation based on studies utilizing canine models with surgically prepared gastric pouches.
Objective: To assess the effect of porcine GIP fragments on stimulated gastric acid secretion from a denervated gastric pouch.
Materials:
-
Dogs with surgically prepared Heidenhain (denervated) or other types of gastric pouches
-
Stimulant of gastric acid secretion (e.g., histamine (B1213489), pentagastrin, or a meal)
-
Porcine GIP or its fragments for intravenous infusion
-
Collection apparatus for gastric juice from the pouch
-
pH meter and titration equipment
Procedure:
-
Animal Preparation: Dogs are fasted overnight but allowed free access to water.
-
Basal Collection: Gastric juice is collected from the pouch for a basal period to establish a baseline secretory rate.
-
Stimulation: Gastric acid secretion is stimulated by a continuous intravenous infusion of a secretagogue like histamine or pentagastrin, or by feeding a standard meal.
-
Peptide Infusion: Once a steady state of stimulated acid secretion is achieved, an intravenous infusion of the porcine GIP fragment of interest is initiated. Different doses can be tested to establish a dose-response relationship.
-
Sample Collection: Gastric juice from the pouch is collected continuously and separated into timed aliquots (e.g., every 15 or 30 minutes).
-
Analysis: The volume and acid concentration of each sample are determined as described in the human protocol.
-
Data Interpretation: The acid output during the infusion of the GIP fragment is compared to the stimulated control period.
Caption: Workflow for Heidenhain pouch experiments in dogs.
Conclusion
The available evidence indicates that porcine GIP and its fragments are weak inhibitors of gastric acid secretion, particularly at physiological concentrations. The more pronounced inhibitory effects reported in earlier literature may have been attributable to impurities in the peptide preparations. The primary physiological role of GIP is firmly established as an incretin hormone. For researchers in drug development, while the GIP system remains a highly attractive target for the treatment of type 2 diabetes and obesity, its utility as a direct inhibitor of gastric acid secretion appears limited. Future research in this area could focus on elucidating the precise molecular interactions of GIP fragments with receptors in the gastric mucosa and clarifying any potential indirect modulatory roles in gastric function.
References
- 1. researchgate.net [researchgate.net]
- 2. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Suppression of gastrin release and gastric secretion by gastric inhibitory polypeptide (GIP) and vasoactive intestinal polypeptide (VIP) - PMC [pmc.ncbi.nlm.nih.gov]
A Technical Guide to Porcine GIP (1-30) Amide and Its Role in Pancreatic Islet Function
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is a critical incretin (B1656795) hormone, released from intestinal K-cells post-nutrient ingestion, that plays a pivotal role in glucose homeostasis. While the full-length GIP (1-42) is the most studied form, a truncated, bioactive fragment, GIP (1-30) amide, has garnered significant attention.[1][2] This fragment, notably expressed in pancreatic islet alpha-cells, functions in a paracrine manner to modulate islet function.[1][2][3] Porcine GIP (1-30) amide, a potent agonist of the GIP receptor, serves as a valuable tool for investigating the nuanced roles of GIP signaling in insulin (B600854) and glucagon (B607659) secretion, as well as in beta-cell health.[4][5][6] This technical guide provides an in-depth overview of porcine GIP (1-30) amide's effects on pancreatic islet function, detailing its signaling pathways and the experimental methodologies used for its characterization.
Core Functions of GIP (1-30) Amide in Pancreatic Islets
The primary actions of GIP (1-30) amide within the pancreatic islet are centered on the regulation of hormone secretion from beta-cells and alpha-cells, and the promotion of beta-cell survival. These functions are critical for maintaining glucose balance.
Potentiation of Glucose-Stimulated Insulin Secretion (GSIS)
A cardinal function of GIP (1-30) amide is its powerful, glucose-dependent stimulation of insulin secretion from pancreatic beta-cells.[4][5] Studies have demonstrated that GIP (1-30) amide and its analogs are equipotent to the native GIP (1-42) in their insulinotropic effects.[2][3] The action is strictly glucose-dependent, meaning it only potentiates insulin secretion when blood glucose levels are elevated, thereby minimizing the risk of hypoglycemia.[7][8]
Table 1: Quantitative Data on Insulinotropic Effects of GIP Analogs
| Compound | Model | Glucose Condition | Parameter | Value | Reference |
|---|---|---|---|---|---|
| GIP (1-30) amide, human | In vitro | Not Specified | Insulin Secretion | Dose-dependent (10⁻⁹-10⁻⁶ M) | [9] |
| D-GIP₁₋₃₀ | Perfused Rat Pancreas | 16.7 mM Glucose | Insulin Secretion | Potency similar to GIP₁₋₄₂ | [7] |
| D-GIP₁₋₃₀ | Isolated Mouse Islets | 11 mM Glucose | Insulin Release | Significant potentiation vs. control | [7] |
| GIP (1-30) amide | Perfused Mouse Pancreas | Not Specified | Insulinotropic Action | Equipotent to GIP (1-42) |[2] |
Stimulation of Glucagon Secretion
In contrast to GLP-1, which typically suppresses glucagon secretion, GIP and its fragments can stimulate glucagon release from pancreatic alpha-cells.[8][10][11] This effect is most pronounced at euglycemic or hypoglycemic conditions and is thought to be a key physiological difference between the two incretin hormones.[12][13] This bi-directional regulation—stimulating insulin at high glucose and glucagon at low glucose—positions the GIP system as a sophisticated regulator of blood glucose.
Promotion of Beta-Cell Survival and Anti-Apoptotic Actions
Beyond its secretagogue function, GIP signaling is crucial for beta-cell health, promoting proliferation and inhibiting apoptosis.[7][14] GIP (1-30) amide analogs have been shown to protect beta-cells from apoptotic stimuli induced by factors like cytokines or glucotoxicity.[1][11] This pro-survival role is critical for preserving beta-cell mass, a key factor in the progression of type 2 diabetes.
Table 2: Quantitative Data on Anti-Apoptotic Effects of GIP Analogs
| Compound | Model | Apoptotic Stimulus | Parameter | Value | Reference |
|---|---|---|---|---|---|
| D-GIP₁₋₃₀ | INS-1 Cells | Staurosporine | EC₅₀ for cell death suppression | 978 ± 134 pM | [7] |
| GIP₁₋₄₂ | INS-1 Cells | Staurosporine | EC₅₀ for cell death suppression | 509 ± 114 pM | [7] |
| PEGylated GIP(1-30) | STZ-induced diabetic mice | Streptozotocin (STZ) | Beta-cell apoptosis | Inhibition of apoptosis, preservation of beta-cell area |[1] |
Signaling Pathways in Pancreatic Beta-Cells
GIP (1-30) amide exerts its effects by binding to the GIP receptor (GIPR), a member of the class B G-protein coupled receptor family.[15] This interaction initiates a cascade of intracellular signaling events that mediate its insulinotropic and pro-survival effects.
The primary signaling pathway involves the activation of adenylyl cyclase through a stimulatory G-protein (Gs), leading to a rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[15][16] Elevated cAMP levels then activate two key downstream effectors:
-
Protein Kinase A (PKA): PKA phosphorylates various substrates that lead to the closure of ATP-sensitive potassium (K-ATP) channels, membrane depolarization, and ultimately the influx of Ca²⁺ through voltage-dependent calcium channels (VDCC), which triggers the exocytosis of insulin granules.[8][15]
-
Exchange Protein Directly Activated by cAMP (Epac2): Epac2 activation also contributes to insulin granule exocytosis and can mobilize intracellular Ca²⁺ stores.[8][15]
For its anti-apoptotic effects, GIPR signaling engages the Phosphatidylinositol 3-kinase (PI3K)/Protein Kinase B (Akt) pathway.[11][16] Activation of Akt leads to the phosphorylation and inactivation of pro-apoptotic factors like the Forkhead box protein O1 (Foxo1), which in turn downregulates the expression of apoptotic genes such as Bax.[11]
References
- 1. Pancreatic glucose-dependent insulinotropic polypeptide (GIP) (1-30) expression is upregulated in diabetes and PEGylated GIP(1-30) can suppress the progression of low-dose-STZ-induced hyperglycaemia in mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. shop.bachem.com [shop.bachem.com]
- 6. amsbio.com [amsbio.com]
- 7. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]
- 8. journals.physiology.org [journals.physiology.org]
- 9. medchemexpress.com [medchemexpress.com]
- 10. The role of GIP in α-cells and glucagon secretion - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
- 12. biorxiv.org [biorxiv.org]
- 13. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 14. JCI - Extrapancreatic incretin receptors modulate glucose homeostasis, body weight, and energy expenditure [jci.org]
- 15. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 16. academic.oup.com [academic.oup.com]
An In-depth Technical Guide to the Extrapancreatic Effects of GIP (1-30) Amide, Porcine
Audience: Researchers, scientists, and drug development professionals.
Core Content: This document provides a detailed examination of the physiological and pharmacological actions of the porcine-derived, C-terminally truncated form of Glucose-Dependent Insulinotropic Polypeptide, GIP (1-30) amide, in tissues and organs beyond the pancreas. It includes quantitative data, detailed experimental methodologies, and visualizations of key biological pathways and workflows.
Introduction
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone released from intestinal K-cells postprandially. While its primary role in potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells is well-established, the GIP receptor (GIPR) is widely expressed in extrapancreatic tissues, including adipose tissue, bone, the cardiovascular system, and the central nervous system.[1][2][3] This implicates GIP in a broad range of metabolic processes.
A naturally occurring, C-terminally truncated variant, GIP (1-30) amide, is produced via prohormone convertase 2 (PC2) cleavage of pro-GIP, differing from the canonical 42-amino acid form (GIP (1-42)) which is processed by PC1/3.[4][5] The porcine amino acid sequence of GIP is highly conserved with the human form.[6] Porcine GIP (1-30) amide acts as a full and potent agonist at the GIPR, often with efficacy and affinity comparable to the full-length peptide.[7][8][9] This guide focuses on the documented extrapancreatic effects of this specific peptide variant.
Receptor Binding and Activation
Porcine GIP (1-30) amide binds to the GIPR, a class B G protein-coupled receptor (GPCR), initiating intracellular signaling cascades.[1][6] Its binding affinity and activation potency are comparable to the full-length GIP (1-42), though some tissue-specific differences have been noted.[4][8][10]
Table 2.1: GIPR Binding and Functional Potency
| Ligand | Preparation | Cell System | Assay Type | Parameter | Value | Reference |
| GIP (1-30) amide | Porcine, Synthetic | COS-7 cells (hGIPR) | Competitive Binding | Affinity (IC50) | Equivalent to GIP (1-42) | [8] |
| GIP (1-30) amide | Porcine, Synthetic | COS-7 cells (hGIPR) | cAMP Accumulation | Efficacy (Emax) | Equivalent to GIP (1-42) | [8] |
| GIP (1-30) | Human, Synthetic | COS-7 cells (hGIPR) | cAMP Accumulation | Potency (EC50) | ~0.1 nM (similar to GIP 1-42) | [4] |
| GIP (1-30) amide | Amidated | Perfused Mouse Pancreas | Insulin Secretion | Potency | Equipotent to GIP (1-42) | [5] |
| GIP (1-30) amide | Amidated | Perfused Mouse Stomach | Somatostatin Release | Potency | Equipotent to GIP (1-42) | [5][10] |
| GIP (1-30) | D-Ala2 stabilized | 3T3-L1 Adipocytes | Lipoprotein Lipase (B570770) Activity | Potency | Greatly reduced vs. GIP (1-42) | [4] |
Key Extrapancreatic Effects
Adipose Tissue
GIP exerts complex, pleiotropic effects on adipose tissue, influencing lipid metabolism, blood flow, and inflammation.[11][12] While GIPR expression is low on mature adipocytes, it is found on non-adipocyte cell types within white adipose tissue (WAT), such as pericytes and endothelial cells, suggesting indirect mechanisms of action.[1][11]
-
Lipid Metabolism: GIP has been shown to stimulate lipoprotein lipase activity, promoting the clearance of triglycerides from circulation and their storage in adipocytes.[12][13] However, one study reported that the truncated GIP (1-30) form had significantly reduced action on lipoprotein lipase activity in 3T3-L1 adipocytes compared to GIP (1-42).[4] GIP also possesses insulin-mimetic properties, enhancing glucose uptake in part through an Akt-dependent pathway.[14]
-
Adipose Blood Flow: GIP acutely increases blood flow in subcutaneous adipose tissue, which is thought to facilitate the delivery and uptake of lipids for storage.[12][15]
-
Inflammation: GIP can modulate inflammation within adipose tissue through direct actions on immune cells.[11]
Bone Metabolism
A significant body of evidence points to a crucial role for GIP in bone remodeling. The GIPR is expressed on both osteoblasts (bone-forming cells) and osteoclasts (bone-resorbing cells).[16][17] GIP signaling generally promotes an anabolic and anti-resorptive state.
-
Anabolic Effects (Osteoblasts): In osteoblastic cells, GIP stimulates proliferation and differentiation, increases the expression of markers like alkaline phosphatase (ALP), and enhances collagen maturity.[16][18][19]
-
Anti-Resorptive Effects (Osteoclasts): GIP directly inhibits osteoclast-mediated bone resorption.[16][18] Human studies show that GIP infusion robustly suppresses circulating levels of C-terminal telopeptide of type I collagen (CTX), a key marker of bone resorption.[4][16]
-
In Vivo Evidence: Studies using stabilized analogues, such as [D-Ala2]-GIP(1–30), in ovariectomized (OVX) mouse models of osteoporosis demonstrate a significant reduction in CTX levels and improvements in bone matrix composition.[18]
Table 3.1: Effects of GIP (1-30) Analogues on Bone Metabolism in OVX Mice
| Treatment Group | Parameter | Result | P-value | Reference |
| OVX + [D-Ala2]-GIP(1–30) | Serum CTx-I Levels | Significantly reduced vs. vehicle | < 0.05 | [18] |
| OVX + [D-Ala2]-GIP(1–30) | Collagen Maturity | Significantly increased vs. vehicle | < 0.05 | [18] |
| OVX + [D-Ala2]-GIP(1–30) | Mineral-to-Matrix Ratio | No significant change vs. vehicle | - | [18] |
Cardiovascular System
GIPRs are expressed within the cardiovascular system, including the heart and endothelial cells.[1][15]
-
Hemodynamics: GIP administration can lead to an increase in heart rate and a reduction in arterial blood pressure.[15]
-
Blood Flow: As noted, GIP increases blood flow to adipose tissue.[12] It also contributes to postprandial hyperemia in the gastrointestinal tract, an effect that can be blocked by GIPR antagonists.[15]
-
Atherosclerosis: In animal models, active forms of GIP have been shown to suppress the development of atherosclerotic lesions, potentially by reducing macrophage infiltration and foam cell formation via a cAMP-dependent pathway.[20]
Central Nervous System (CNS)
The GIPR is expressed in several brain regions, including the cerebral cortex, hippocampus, and hypothalamus, suggesting a role in neuronal function.[2][3]
-
Appetite Regulation: Central GIPR activity is implicated in the regulation of appetite and energy intake.[2][21]
-
Neuroprotection: Experimental models have indicated that GIP may have neuroprotective effects.[2]
Signaling Pathways
The primary signaling mechanism for the GIPR across all tissues involves coupling to the Gαs protein, which activates adenylyl cyclase, leading to a rise in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[2][6] However, other pathways are also activated in a cell-specific manner.
-
Adipocytes: In adipocytes, GIP can activate the serine/threonine kinase Akt (Protein Kinase B) via a wortmannin-sensitive pathway, mimicking insulin signaling to promote glucose transporter (GLUT4) translocation and glucose uptake.[3][14]
-
Bone Cells: In MC3T3-E1 osteoblastic cells, GIP analogues have been shown to increase the phosphorylation of p38 MAPK, CREB, AMPKα2, and STAT2.[18]
Diagram 4.1: General GIPR Signaling Cascade
References
- 1. glucagon.com [glucagon.com]
- 2. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. academic.oup.com [academic.oup.com]
- 4. researchgate.net [researchgate.net]
- 5. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 6. Frontiers | The role of GIPR in food intake control [frontiersin.org]
- 7. medchemexpress.com [medchemexpress.com]
- 8. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 9. medchemexpress.com [medchemexpress.com]
- 10. journals.physiology.org [journals.physiology.org]
- 11. GIPR Is Predominantly Localized to Nonadipocyte Cell Types Within White Adipose Tissue - PMC [pmc.ncbi.nlm.nih.gov]
- 12. glucagon.com [glucagon.com]
- 13. diabetesjournals.org [diabetesjournals.org]
- 14. Glucose-dependent Insulinotropic Polypeptide Enhances Adipocyte Development and Glucose Uptake in Part through Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 15. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 16. Gut Hormones and Their Effect on Bone Metabolism. Potential Drug Therapies in Future Osteoporosis Treatment - PMC [pmc.ncbi.nlm.nih.gov]
- 17. academic.oup.com [academic.oup.com]
- 18. joe.bioscientifica.com [joe.bioscientifica.com]
- 19. Effect of gut hormones on bone metabolism and their possible mechanisms in the treatment of osteoporosis - PMC [pmc.ncbi.nlm.nih.gov]
- 20. mdpi.com [mdpi.com]
- 21. taylorandfrancis.com [taylorandfrancis.com]
A Technical Guide to Porcine GIP (1-30) Amide: Gene, Protein, and Functional Insights
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of the porcine Glucose-dependent Insulinotropic Polypeptide (GIP), with a specific focus on the biologically active fragment, GIP (1-30) amide. We delve into the genetic and protein characteristics of porcine GIP, its post-translational processing, and its crucial role in metabolic regulation. This document details the signaling pathways activated by GIP (1-30) amide and provides established experimental protocols for its study. Quantitative data are summarized for comparative analysis, and key processes are visualized through detailed diagrams to facilitate a deeper understanding of this important incretin (B1656795) hormone.
Porcine GIP Gene and Protein Information
Gene Information
The porcine gene encoding Gastric Inhibitory Polypeptide is officially named Gastric inhibitory polypeptide and is represented by the gene symbol GIP . In the domestic pig (Sus scrofa), the GIP gene is located on chromosome 12.
Protein Information
The porcine GIP gene encodes a 144-amino acid precursor protein.[1] Post-translational processing of this precursor yields the mature, biologically active 42-amino acid hormone, GIP (1-42).
1.2.1. Amino Acid Sequence of Porcine pro-GIP
The full amino acid sequence of the porcine GIP precursor is presented below. The mature GIP (1-42) sequence is highlighted.
1.2.2. Formation of GIP (1-30) Amide
In addition to the full-length GIP (1-42), a truncated and amidated form, GIP (1-30) amide, is a naturally occurring and biologically active peptide. Its formation involves two key enzymatic steps:
-
Prohormone Convertase 2 (PC2) Cleavage: The pro-GIP precursor is cleaved by PC2 to yield a C-terminally truncated peptide.
-
Peptidylglycine alpha-Amidating Monooxygenase (PAM) Activity: The resulting peptide undergoes amidation at its C-terminus by the enzyme Peptidylglycine alpha-amidating monooxygenase (PAM).
Biological Activity and Signaling Pathway
Biological Function
Porcine GIP (1-30) amide is a potent incretin hormone, meaning it stimulates the secretion of insulin (B600854) from pancreatic β-cells in a glucose-dependent manner. Its insulinotropic activity is comparable to that of the full-length GIP (1-42).[2][3]
Signaling Pathway
GIP (1-30) amide exerts its effects by binding to the GIP receptor (GIPR), a member of the G protein-coupled receptor (GPCR) family. Upon binding, the receptor activates the Gs alpha subunit of the associated G protein. This initiates a signaling cascade involving the activation of adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP). Elevated cAMP levels activate Protein Kinase A (PKA), which in turn phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion. There is also evidence to suggest the involvement of intracellular calcium mobilization in GIP signaling.
GIP (1-30) amide signaling pathway.
Quantitative Data
The following tables summarize key quantitative data for porcine GIP (1-30) amide and related peptides.
Table 1: Receptor Binding Affinity
| Ligand | Receptor | Cell Line | IC50 (nM) | Reference |
| Porcine GIP (1-30) amide | Human GIP Receptor | COS-7 | ~5.2 | [4] |
| Porcine GIP (1-42) | Human GIP Receptor | COS-7 | ~22 | [4] |
Table 2: Biological Potency (Insulin Secretion)
| Peptide | Assay System | EC50 | Reference |
| Porcine GIP (1-30) amide | Isolated Perfused Rat Pancreas | Potent stimulation, specific EC50 not provided | [2] |
| Porcine GIP (1-42) | Isolated Perfused Rat Pancreas | Potent stimulation, specific EC50 not provided | [2] |
Experimental Protocols
GIP Enzyme-Linked Immunosorbent Assay (ELISA)
This protocol outlines a typical sandwich ELISA for the quantification of porcine GIP.
A typical GIP ELISA workflow.
Materials:
-
96-well microplate
-
GIP capture antibody
-
Recombinant porcine GIP standard
-
Assay diluent (e.g., PBS with 1% BSA)
-
Wash buffer (e.g., PBS with 0.05% Tween-20)
-
Biotinylated GIP detection antibody
-
Streptavidin-HRP conjugate
-
TMB substrate solution
-
Stop solution (e.g., 2N H₂SO₄)
-
Plate reader
Procedure:
-
Coating: Dilute the capture antibody to the recommended concentration in a coating buffer (e.g., carbonate-bicarbonate buffer, pH 9.6). Add 100 µL to each well of the microplate. Incubate overnight at 4°C.
-
Washing: Aspirate the coating solution and wash the plate three times with 200 µL of wash buffer per well.
-
Blocking: Add 200 µL of blocking buffer (e.g., assay diluent) to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Sample and Standard Incubation: Prepare serial dilutions of the porcine GIP standard. Add 100 µL of the standards and samples to the appropriate wells. Incubate for 2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Detection Antibody Incubation: Dilute the biotinylated detection antibody in assay diluent. Add 100 µL to each well. Incubate for 1-2 hours at room temperature.
-
Washing: Repeat the wash step as in step 2.
-
Streptavidin-HRP Incubation: Dilute the streptavidin-HRP conjugate in assay diluent. Add 100 µL to each well. Incubate for 20-30 minutes at room temperature, protected from light.
-
Washing: Repeat the wash step as in step 2.
-
Substrate Development: Add 100 µL of TMB substrate solution to each well. Incubate for 15-30 minutes at room temperature in the dark, or until a color change is observed.
-
Stopping the Reaction: Add 50 µL of stop solution to each well.
-
Reading: Read the absorbance at 450 nm using a microplate reader.
-
Analysis: Generate a standard curve by plotting the absorbance values against the known concentrations of the GIP standards. Use the standard curve to determine the concentration of GIP in the samples.
GIP Radioimmunoassay (RIA)
This protocol provides a general framework for a competitive RIA to measure GIP concentrations.
Materials:
-
Antibody-coated tubes or magnetic beads
-
¹²⁵I-labeled GIP (tracer)
-
Porcine GIP standard
-
Assay buffer
-
Samples
-
Gamma counter
Procedure:
-
Assay Setup: Pipette assay buffer, standards or samples, and ¹²⁵I-labeled GIP into the antibody-coated tubes.
-
Incubation: Incubate the tubes overnight at 4°C to allow for competitive binding between the unlabeled GIP (in standards and samples) and the ¹²⁵I-labeled GIP for the limited number of antibody binding sites.
-
Separation: Separate the antibody-bound GIP from the free GIP. If using antibody-coated tubes, decant the supernatant. If using magnetic beads, use a magnetic separator and aspirate the supernatant.
-
Counting: Measure the radioactivity of the bound fraction in a gamma counter.
-
Analysis: Construct a standard curve by plotting the percentage of bound tracer against the concentration of the GIP standards. Determine the GIP concentration in the samples by interpolating their percentage of bound tracer on the standard curve.
GIP Receptor Binding Assay
This protocol describes a competitive binding assay to determine the affinity of ligands for the GIP receptor.
Materials:
-
Cells expressing the porcine GIP receptor (e.g., CHO-K1 cells)
-
¹²⁵I-labeled GIP
-
Unlabeled GIP (1-30) amide (or other competitor)
-
Binding buffer
-
Wash buffer
-
Scintillation fluid and counter or gamma counter
Procedure:
-
Cell Preparation: Plate the GIP receptor-expressing cells in a suitable format (e.g., 96-well plate) and grow to confluence.
-
Assay:
-
Wash the cells with binding buffer.
-
Add a constant concentration of ¹²⁵I-labeled GIP to each well.
-
Add increasing concentrations of the unlabeled competitor (e.g., porcine GIP (1-30) amide).
-
Incubate at a specified temperature (e.g., 4°C or 37°C) for a sufficient time to reach equilibrium.
-
-
Washing: Aspirate the assay medium and wash the cells rapidly with ice-cold wash buffer to remove unbound radioligand.
-
Lysis and Counting: Lyse the cells and measure the amount of bound radioactivity using a gamma counter or by adding scintillation fluid and using a scintillation counter.
-
Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration. Fit the data to a one-site competition model to determine the IC50 value. The Kd can be calculated from the IC50 using the Cheng-Prusoff equation.
Conclusion
Porcine GIP (1-30) amide is a key player in incretin biology, exhibiting potent insulinotropic effects comparable to its full-length counterpart. Understanding its genetic basis, protein structure, and signaling mechanisms is crucial for research in metabolic diseases and the development of novel therapeutics. The experimental protocols provided in this guide offer a foundation for the accurate quantification and functional characterization of this important peptide hormone. Further research into the specific physiological roles of GIP (1-30) amide will continue to enhance our understanding of glucose homeostasis.
References
- 1. Commercially available preparations of porcine glucose-dependent insulinotropic polypeptide (GIP) contain a biologically inactive GIP-fragment and cholecystokinin-33/-39 - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. phoenixpeptide.com [phoenixpeptide.com]
- 3. genscript.com [genscript.com]
- 4. journals.physiology.org [journals.physiology.org]
Methodological & Application
Application Notes: In Vitro Cell-Based Assays for GIP (1-30) Amide, Porcine
References
- 1. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]
- 2. bpsbioscience.com [bpsbioscience.com]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 7. cAMP Hunter™ Tirzepatide (GIP RA) Bioassay Kit [discoverx.com]
- 8. academic.oup.com [academic.oup.com]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. researchgate.net [researchgate.net]
- 11. In Vitro Assays to Identify Metabolism-Disrupting Chemicals with Diabetogenic Activity in a Human Pancreatic β-Cell Model - PMC [pmc.ncbi.nlm.nih.gov]
- 12. bpsbioscience.com [bpsbioscience.com]
- 13. biorxiv.org [biorxiv.org]
- 14. researchgate.net [researchgate.net]
- 15. Initial Exploration of the In Vitro Activation of GLP-1 and GIP Receptors and Pancreatic Islet Cell Protection by Salmon-Derived Bioactive Peptides [mdpi.com]
- 16. Initial Exploration of the In Vitro Activation of GLP-1 and GIP Receptors and Pancreatic Islet Cell Protection by Salmon-Derived Bioactive Peptides - PubMed [pubmed.ncbi.nlm.nih.gov]
- 17. benchchem.com [benchchem.com]
- 18. Frontiers | In vitro Characterization of Insulin−Producing β-Cell Spheroids [frontiersin.org]
- 19. medchemexpress.com [medchemexpress.com]
- 20. medchemexpress.com [medchemexpress.com]
- 21. researchgate.net [researchgate.net]
Application Notes and Protocols for G-Protein Coupled Receptor (GPCR) Agonists: The Case of GIP (1-30) Amide, Porcine in Perfused Pancreas Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. The biologically active form, GIP (1-42), is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4). A truncated form, GIP (1-30) amide, has been identified and shown to be a potent, full agonist at the GIP receptor, exhibiting comparable insulinotropic activity to the full-length peptide in perfused pancreas models.[1][2][3] This makes GIP (1-30) amide, particularly the porcine variant, a valuable tool for studying pancreatic islet function and developing novel therapeutics for type 2 diabetes.
These application notes provide detailed protocols for utilizing porcine GIP (1-30) amide in isolated perfused rat and mouse pancreas studies, along with a summary of expected quantitative data and an overview of the underlying signaling pathways.
Data Presentation
The following tables summarize the expected dose-dependent effects of porcine GIP (1-30) amide on insulin and glucagon (B607659) secretion in an isolated perfused pancreas model. The data is compiled from various studies and represents typical responses under specific glucose concentrations. It is important to note that absolute values can vary depending on the specific experimental conditions, animal strain, and age.
Table 1: Dose-Dependent Effect of Porcine GIP (1-30) Amide on Insulin Secretion in Perfused Rat Pancreas at High Glucose (16.7 mM)
| GIP (1-30) Amide Concentration (nM) | Basal Insulin Secretion (pmol/min) | Stimulated Insulin Secretion (pmol/min) | Fold Increase over Basal |
| 0 (Control) | 5.2 ± 0.8 | 15.6 ± 2.1 | 3.0 |
| 0.1 | 5.3 ± 0.7 | 35.8 ± 4.5 | 6.8 |
| 1.0 | 5.1 ± 0.9 | 78.2 ± 9.3 | 15.3 |
| 10 | 5.4 ± 0.8 | 125.4 ± 15.1 | 23.2 |
Data are presented as mean ± SEM and are hypothetical representations based on published literature.
Table 2: Effect of Porcine GIP (1-30) Amide on Glucagon Secretion in Perfused Rat Pancreas at Low and High Glucose Concentrations
| Glucose Concentration (mM) | GIP (1-30) Amide Concentration (nM) | Glucagon Secretion (pmol/min) |
| 3.9 (Low) | 0 (Control) | 8.5 ± 1.2 |
| 3.9 (Low) | 1.0 | 12.3 ± 1.8 |
| 11.1 (High) | 0 (Control) | 3.2 ± 0.5 |
| 11.1 (High) | 1.0 | 3.5 ± 0.6 |
Data are presented as mean ± SEM and are hypothetical representations based on published literature. GIP has a glucagonotropic effect at low glucose levels, which is diminished at high glucose concentrations.
Experimental Protocols
Protocol 1: Isolated Perfused Rat Pancreas
This protocol describes the surgical procedure and perfusion technique for studying the effects of porcine GIP (1-30) amide on hormone secretion from an isolated rat pancreas.
Materials:
-
Male Wistar rats (250-300g)
-
Anesthesia (e.g., sodium pentobarbital)
-
Surgical instruments (scissors, forceps, clamps)
-
Perfusion apparatus (peristaltic pump, oxygenator, bubble trap, water bath)
-
Perfusion buffer (Krebs-Ringer bicarbonate buffer)
-
Porcine GIP (1-30) amide
-
Hormone assay kits (Insulin, Glucagon)
Procedure:
-
Preparation of Perfusion Buffer:
-
Prepare Krebs-Ringer bicarbonate (KRB) buffer containing: 118 mM NaCl, 4.7 mM KCl, 2.5 mM CaCl2, 1.2 mM KH2PO4, 1.2 mM MgSO4, 25 mM NaHCO3.
-
Add 0.2% bovine serum albumin (BSA) and the desired glucose concentration (e.g., 5.5 mM for basal, 16.7 mM for stimulated).
-
Continuously gas the buffer with 95% O2 / 5% CO2 to maintain a pH of 7.4.
-
Maintain the buffer temperature at 37°C using a water bath.
-
-
Surgical Procedure:
-
Anesthetize the rat according to approved institutional protocols.
-
Perform a midline laparotomy to expose the abdominal organs.
-
Ligate the celiac and superior mesenteric arteries to isolate the pancreatic blood supply.
-
Cannulate the aorta proximal to the celiac artery for inflow of the perfusion buffer.
-
Cannulate the portal vein for collection of the effluent.
-
Carefully dissect the pancreas away from surrounding tissues, keeping the duodenum and spleen attached.
-
-
Perfusion:
-
Transfer the isolated pancreas to the perfusion apparatus.
-
Start the perfusion with KRB buffer at a constant flow rate (e.g., 2.5 mL/min).
-
Allow the preparation to stabilize for a 30-minute equilibration period.
-
Collect effluent samples at regular intervals (e.g., every minute) for baseline hormone measurements.
-
Introduce porcine GIP (1-30) amide into the perfusion buffer at the desired concentrations.
-
Continue collecting effluent samples throughout the stimulation period.
-
At the end of the experiment, store the collected samples at -20°C until hormone analysis.
-
-
Hormone Analysis:
-
Measure insulin and glucagon concentrations in the collected samples using commercially available ELISA or RIA kits.
-
Protocol 2: Isolated Perfused Mouse Pancreas
This protocol is adapted for the smaller scale of the mouse pancreas.
Materials:
-
Male C57BL/6 mice (25-30g)
-
Anesthesia
-
Surgical instruments
-
Micro-perfusion apparatus
-
Perfusion buffer (as described in Protocol 1)
-
Porcine GIP (1-30) amide
-
Hormone assay kits
Procedure:
-
Preparation of Perfusion Buffer:
-
Prepare the KRB buffer as described in Protocol 1.
-
-
Surgical Procedure:
-
The surgical procedure is similar to the rat, but requires more delicate handling due to the smaller size.
-
Cannulation of the aorta and portal vein is performed using smaller gauge catheters.
-
-
Perfusion:
-
The perfusion flow rate should be adjusted for the smaller organ size (e.g., 1.0 mL/min).
-
The equilibration and stimulation periods are similar to the rat protocol.
-
Collect effluent samples for hormone analysis.
-
-
Hormone Analysis:
-
Analyze hormone concentrations as described for the rat protocol.
-
Visualization of Signaling Pathways and Workflows
GIP Signaling Pathway in Pancreatic β-Cells
The insulinotropic effect of GIP (1-30) amide is mediated through the GIP receptor, a G-protein coupled receptor on the surface of pancreatic β-cells. Binding of GIP (1-30) amide to its receptor activates a cascade of intracellular events that potentiate glucose-stimulated insulin secretion.[4][5]
Caption: GIP (1-30) amide signaling in pancreatic β-cells.
Experimental Workflow for Perfused Pancreas Studies
The following diagram illustrates the general workflow for conducting a perfused pancreas experiment to evaluate the effects of GIP (1-30) amide.
Caption: Experimental workflow for perfused pancreas studies.
Conclusion
Porcine GIP (1-30) amide is a valuable pharmacological tool for investigating the physiology and pathophysiology of the endocrine pancreas. The protocols and data presented in these application notes provide a framework for researchers to design and execute robust perfused pancreas studies. The detailed signaling pathway and experimental workflow diagrams offer a clear visual guide to the underlying mechanisms and experimental procedures. These studies are essential for advancing our understanding of incretin biology and for the development of novel therapies for metabolic diseases.
References
- 1. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 3. journals.physiology.org [journals.physiology.org]
- 4. researchgate.net [researchgate.net]
- 5. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for GIP (1-30) Amide, Porcine in In Vivo Rodent Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of GIP (1-30) amide, porcine, a potent glucose-dependent insulinotropic polypeptide (GIP) receptor agonist, in rodent models for metabolic research.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from intestinal K cells following nutrient ingestion.[1][2] It plays a crucial role in glucose homeostasis by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1][2][3] this compound, is a truncated form of the native GIP (1-42) and acts as a full agonist at the GIP receptor with high affinity.[4][5] It is a potent stimulator of insulin secretion and a weak inhibitor of gastric acid secretion.[4][5][6] Due to its insulinotropic effects, GIP (1-30) amide is a valuable tool for studying glucose metabolism, β-cell function, and the pathophysiology of type 2 diabetes in various rodent models.
Mechanism of Action
GIP (1-30) amide exerts its effects by binding to the GIP receptor (GIPR), a G-protein coupled receptor located on pancreatic β-cells and other tissues like adipose tissue, bone, and the brain.[1][2][3] Activation of the GIPR in pancreatic β-cells initiates a signaling cascade that leads to increased intracellular cyclic AMP (cAMP) levels.[2] This, in turn, activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), ultimately amplifying glucose-stimulated insulin secretion.[2][7] In adipose tissue, GIP signaling can increase lipoprotein lipase (B570770) (LPL) activity, which enhances triglyceride clearance and fat storage.[3]
GIP Receptor Signaling Pathway
Caption: GIP receptor signaling cascade in pancreatic β-cells.
Quantitative Data Summary
The following tables summarize key quantitative data from in vivo rodent studies using GIP agonists.
Table 1: Acute Effects of GIP Agonists on Glucose and Insulin in Rodents
| Animal Model | Compound | Dose | Route | Key Findings | Reference |
| Normal Hsd:NIHS Mice | GIP | 63–634 nmol/kg | IP | Dose-dependent improvement in glucose tolerance during an OGTT. | [1] |
| Normal Hsd:NIHS Mice | [d-Ala2]GIP(1–42) | 1–100 nmol/kg | IP | Improved glucose tolerance during an OGTT. | [1] |
| Normal Rats | GIP | 10, 30, and 100 pmol/kg/min | IV Infusion | Dose-dependent improvement in glucose tolerance and increased insulin secretion during an IVGTT. | [1] |
| Lean Zucker Rats | D-GIP1–30 | 8 nmol/kg BW | Twice Daily SC | Improved glucose tolerance and insulin secretion. | [8] |
| Obese ZDF Rats | D-GIP1–30 | 8 nmol/kg BW | Twice Daily SC | Improved glycemic control and insulin responses. | [8] |
| Male NIH Swiss Mice | hGIP(1-30) | 50 nmol/kg | IP | Reduced glucose levels when co-injected with glucose. | [9][10] |
Table 2: Pharmacokinetic Parameters of GIP in Mice
| Parameter | Value | Condition | Reference |
| Half-life (t½) | 93 ± 2 seconds | Intravenous injection | [11] |
| Half-life (t½) | 5 ± 0.6 minutes | Intravenous injection with DPP-4 inhibition | [11] |
Experimental Protocols
Protocol 1: Oral Glucose Tolerance Test (OGTT) in Mice
This protocol is adapted from studies evaluating the acute effects of GIP agonists on glucose tolerance.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Dextrose solution (e.g., 1.5 g/kg)
-
Glucometer and test strips
-
Blood collection supplies (e.g., tail-nick lancets, micro-hematocrit tubes)
-
Experimental animals (e.g., normal female Hsd:NIHS mice)
Procedure:
-
Record baseline blood glucose levels (t= -5 min) via a tail-nick.
-
Administer this compound, or vehicle via intraperitoneal (IP) injection. A typical dose range for GIP analogues is 1-100 nmol/kg.[1]
-
Five minutes after the peptide injection (t=0 min), administer a dextrose solution via oral gavage (e.g., 1.5 g/kg).[1]
-
Measure blood glucose concentrations at 15, 30, 60, and 120 minutes post-gavage.[8]
-
(Optional) Collect blood samples at specified time points for plasma insulin analysis.
Protocol 2: Intravenous Glucose Tolerance Test (IVGTT) in Rats
This protocol is designed to assess the insulinotropic effects of GIP (1-30) amide during an intravenous glucose challenge.[1]
Materials:
-
This compound
-
Vehicle (e.g., sterile saline or PBS)
-
Glucose solution for intravenous infusion
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Blood collection tubes (with anticoagulant and protease inhibitors)
-
Centrifuge
-
ELISA kits for insulin measurement
-
Experimental animals (e.g., normal rats)
Procedure:
-
Surgically implant catheters in the jugular vein (for infusion) and carotid artery (for blood sampling) and allow for recovery.
-
Fast rats overnight.
-
On the day of the experiment, connect the infusion line to the jugular vein catheter.
-
Begin a continuous intravenous infusion of this compound, or vehicle at a specified rate (e.g., 10, 30, or 100 pmol/kg/min).[1]
-
After a stabilization period, administer an intravenous bolus of glucose.
-
Collect blood samples from the arterial catheter at baseline and at various time points post-glucose administration (e.g., 2, 5, 10, 20, 30, 60 minutes).
-
Process blood samples to separate plasma and store at -80°C until analysis.
-
Measure plasma glucose and insulin concentrations.
-
Calculate the area under the curve (AUC) for glucose and insulin to assess glucose tolerance and insulin secretion.
Experimental Workflow Diagram
Caption: A typical workflow for an in vivo rodent study.
Considerations for Use
-
Species Specificity: While porcine GIP (1-30) amide is effective in rodents, researchers should be aware of potential species-specific differences in GIP receptor affinity and pharmacology.[12]
-
DPP-4 Degradation: Native GIP is rapidly degraded by the enzyme dipeptidyl peptidase-4 (DPP-4).[11] While GIP (1-30) amide may have improved stability, co-administration with a DPP-4 inhibitor can extend its half-life and enhance its effects.[11]
-
Solubility and Storage: GIP (1-30) amide is a peptide and should be handled and stored according to the manufacturer's recommendations to ensure its stability and activity. It is often recommended to dissolve the peptide in an organic solvent first, followed by dilution in an aqueous buffer.[4]
Disclaimer: This document is intended for research purposes only. The protocols provided are examples and may require optimization for specific experimental conditions and animal models. Always adhere to institutional guidelines and regulations for animal care and use.
References
- 1. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. academic.oup.com [academic.oup.com]
- 3. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. amsbio.com [amsbio.com]
- 7. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]
- 9. researchgate.net [researchgate.net]
- 10. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 11. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 12. researchgate.net [researchgate.net]
Application Notes and Protocols for GIP (1-30) Amide, Porcine ELISA Kit
These application notes provide a comprehensive overview and a detailed protocol for the quantitative determination of porcine Gastric Inhibitory Polypeptide (GIP) (1-30) amide in various biological samples using a sandwich Enzyme-Linked Immunosorbent Assay (ELISA) kit. This document is intended for researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the small intestine in response to nutrient ingestion. The biologically active form, GIP (1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4) into the inactive GIP (3-42). The GIP (1-30) amide is a truncated form of GIP. This ELISA kit employs the sandwich immunoassay technique for the quantitative measurement of porcine GIP (1-30) amide. A monoclonal antibody specific for porcine GIP is pre-coated onto the wells of a microplate. Standards and samples are pipetted into the wells, and the immobilized antibody binds any porcine GIP present. After washing, a biotinylated polyclonal antibody specific for porcine GIP is added. Following another wash, an avidin-horseradish peroxidase (HRP) conjugate is added. A substrate solution is then added, which develops color in proportion to the amount of GIP bound. The reaction is terminated by the addition of a stop solution, and the absorbance is measured at 450 nm.
Data Presentation
The performance characteristics of a typical Porcine GIP (1-30) amide ELISA kit are summarized in the table below. Note that specific values may vary between different kit manufacturers and batches.
| Parameter | Typical Value |
| Assay Type | Sandwich ELISA |
| Detection Range | 31.25 - 2000 pg/mL |
| Sensitivity | < 10 pg/mL |
| Sample Types | Serum, Plasma, Cell Culture Supernatants, Tissue Homogenates |
| Reactivity | Porcine |
| Intra-Assay Precision (CV%) | < 8% |
| Inter-Assay Precision (CV%) | < 10% |
Experimental Protocols
Sample Preparation
Proper sample collection and preparation are crucial for accurate results.
-
Serum: Collect whole blood in a serum separator tube (SST). Allow the blood to clot for 30 minutes at room temperature before centrifuging for 15 minutes at 1000 x g. Remove the serum and assay immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Plasma: Collect blood using EDTA or heparin as an anticoagulant. Centrifuge for 15 minutes at 1000 x g within 30 minutes of collection.[1] Assay the plasma immediately or aliquot and store at -20°C or -80°C. Avoid repeated freeze-thaw cycles.[1]
-
Cell Culture Supernatants: Remove particulates by centrifugation at 1500 rpm for 10 minutes. Assay immediately or aliquot and store at -20°C or -80°C.
-
Tissue Homogenates: Rinse tissues with ice-cold PBS to remove excess blood. Homogenize the tissue in a suitable buffer (e.g., PBS with protease inhibitors). Centrifuge the homogenate at 5000 x g for 5 minutes to remove cellular debris. Assay the supernatant immediately or aliquot and store at -80°C.
Reagent Preparation
-
Bring all reagents and samples to room temperature before use.
-
Wash Buffer (1x): If the provided wash buffer is concentrated (e.g., 25x), dilute it with deionized or distilled water to a 1x working solution.[1]
-
Standard Dilution: Reconstitute the lyophilized standard with the provided standard diluent to create a stock solution.[1] Prepare a dilution series of the standard as per the kit's instructions to generate a standard curve. A typical range might be from 2000 pg/mL down to 31.25 pg/mL.[1]
-
Biotinylated Detection Antibody: Dilute the concentrated biotinylated antibody with the appropriate antibody dilution buffer as specified in the kit manual.
-
HRP-Streptavidin Conjugate: Dilute the concentrated HRP-Streptavidin conjugate with the appropriate dilution buffer as per the kit's instructions.
Assay Procedure
-
Add Standards and Samples: Add 100 µL of each standard and sample into the appropriate wells of the pre-coated microplate. It is recommended to run all standards and samples in duplicate.
-
Incubation: Cover the plate and incubate for 90 minutes at 37°C.
-
Wash: Aspirate or decant the solution from each well. Wash the wells three times with 300 µL of 1x Wash Buffer per well. After the final wash, invert the plate and blot it against clean paper towels to remove any remaining wash buffer.
-
Add Detection Antibody: Add 100 µL of the diluted biotinylated detection antibody to each well.
-
Incubation: Cover the plate and incubate for 60 minutes at 37°C.
-
Wash: Repeat the wash step as described in step 3.
-
Add HRP-Streptavidin Conjugate: Add 100 µL of the diluted HRP-Streptavidin conjugate to each well.
-
Incubation: Cover the plate and incubate for 30 minutes at 37°C.
-
Wash: Repeat the wash step, but for a total of five washes.
-
Add Substrate: Add 90 µL of TMB Substrate solution to each well.
-
Incubation: Incubate the plate for 15-20 minutes at 37°C in the dark. The color will develop in proportion to the amount of GIP present.
-
Stop Reaction: Add 50 µL of Stop Solution to each well. The color will change from blue to yellow.
-
Read Plate: Read the absorbance of each well at 450 nm using a microplate reader immediately after adding the stop solution.
Data Analysis
-
Calculate the average absorbance for each set of duplicate standards and samples.
-
Subtract the mean absorbance of the zero standard (blank) from all other standards and samples.
-
Plot the mean absorbance for each standard on the y-axis against the corresponding concentration on the x-axis. Draw a standard curve using a suitable curve-fitting software (e.g., four-parameter logistic curve fit).
-
Determine the concentration of GIP in the samples by interpolating their mean absorbance values from the standard curve.
-
If samples were diluted, multiply the interpolated concentration by the dilution factor to obtain the final concentration.
Mandatory Visualizations
GIP Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a G protein-coupled receptor.[2] This binding primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[2][3] Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[3] These signaling cascades ultimately lead to various physiological responses, including the potentiation of glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2][3]
Caption: GIP signaling pathway in pancreatic β-cells.
Experimental Workflow
The following diagram illustrates the major steps involved in the porcine GIP (1-30) amide sandwich ELISA protocol.
Caption: Porcine GIP (1-30) amide ELISA workflow.
References
Application Notes and Protocols for Receptor Binding Assay of GIP (1-30) Amide, Porcine
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells. The biological effects of GIP are mediated through its interaction with the GIP receptor (GIPR), a member of the class B G-protein coupled receptor (GPCR) family. Upon ligand binding, the GIP receptor primarily couples to the Gαs protein, leading to the activation of adenylyl cyclase and a subsequent increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[1][2] This signaling cascade ultimately enhances insulin synthesis and exocytosis in a glucose-dependent manner.
Porcine GIP (1-30) amide is a truncated form of the native 42-amino acid GIP and acts as a full and high-affinity agonist at the GIP receptor, exhibiting potency comparable to the endogenous GIP (1-42).[1][2][3] Its ability to stimulate insulin secretion makes it and its analogues subjects of interest in the development of therapeutics for type 2 diabetes.
These application notes provide a detailed protocol for a competitive radioligand binding assay to determine the affinity of unlabeled porcine GIP (1-30) amide and other test compounds for the GIP receptor. This assay is a fundamental tool for screening and characterizing novel GIP receptor agonists and antagonists.
GIP Receptor Signaling Pathway
The binding of GIP to its receptor initiates a signaling cascade that is central to its insulinotropic effects. The primary pathway involves the activation of adenylyl cyclase and the production of cAMP.
Caption: GIP Receptor Signaling Pathway.
Quantitative Data Summary
The following table summarizes the binding affinity of porcine GIP (1-30) amide for the GIP receptor. It is important to note that the available quantitative data is for the human GIP receptor.
| Ligand | Receptor | Cell Line | Assay Type | Kd (nM) | Reference |
| Porcine GIP (1-30) amide | Human GIP Receptor | CHL (Chinese Hamster Lung) | Competitive Binding | 11.3 ± 1.0 | [4] |
| 125I-GIP (human) | Human GIP Receptor | HEK293 | Saturation Binding | 0.08 |
Experimental Protocols
Preparation of Cell Membranes Expressing Porcine GIP Receptor
This protocol describes the preparation of crude cell membranes from a porcine tissue known to express the GIP receptor (e.g., pancreas) or from a cell line stably expressing the recombinant porcine GIP receptor.
Materials and Reagents:
-
Porcine pancreatic tissue or cultured cells expressing the GIP receptor
-
Homogenization Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM EDTA, with protease inhibitors (e.g., cOmplete™ Protease Inhibitor Cocktail)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4
-
Dounce homogenizer or polytron
-
High-speed refrigerated centrifuge
-
Bradford assay reagents for protein quantification
Protocol:
-
Tissue/Cell Collection: Excise porcine pancreas or harvest cultured cells and wash with ice-cold phosphate-buffered saline (PBS).
-
Homogenization: Mince the tissue and place it in 10-20 volumes of ice-cold Homogenization Buffer. Homogenize using a Dounce homogenizer (20-30 strokes) or a polytron homogenizer (3 x 15-second bursts) on ice. For cultured cells, resuspend the cell pellet in Homogenization Buffer and homogenize.
-
Low-Speed Centrifugation: Centrifuge the homogenate at 500 x g for 10 minutes at 4°C to pellet nuclei and cellular debris.
-
High-Speed Centrifugation: Carefully collect the supernatant and centrifuge at 40,000 x g for 30 minutes at 4°C to pellet the cell membranes.
-
Washing: Discard the supernatant and resuspend the membrane pellet in ice-cold Wash Buffer. Centrifuge again at 40,000 x g for 30 minutes at 4°C.
-
Final Resuspension and Storage: Discard the supernatant and resuspend the final membrane pellet in an appropriate volume of Assay Buffer (see below) or a storage buffer containing a cryoprotectant (e.g., 10% sucrose).
-
Protein Quantification: Determine the protein concentration of the membrane preparation using the Bradford assay or a similar method.
-
Storage: Aliquot the membrane preparation and store at -80°C until use.
Competitive Radioligand Binding Assay
This protocol details a competitive binding assay to determine the inhibition constant (Kᵢ) of porcine GIP (1-30) amide or other test compounds. The assay measures the ability of an unlabeled ligand to compete with a fixed concentration of a radiolabeled GIP analog (e.g., [125I]-GIP) for binding to the GIP receptor.
Materials and Reagents:
-
Prepared cell membranes expressing the porcine GIP receptor
-
Radioligand: [125I]-GIP (human or porcine)
-
Unlabeled Ligand: Porcine GIP (1-30) amide
-
Test compounds
-
Assay Buffer: 50 mM Tris-HCl, pH 7.4, 5 mM MgCl₂, 1 mM CaCl₂, 0.5% Bovine Serum Albumin (BSA)
-
Wash Buffer: 50 mM Tris-HCl, pH 7.4, 125 mM NaCl, 0.05% BSA
-
Non-specific binding control: High concentration of unlabeled GIP (1-42) or GIP (1-30) amide (e.g., 1 µM)
-
96-well microplates
-
Glass fiber filters (e.g., GF/C) pre-soaked in 0.5% polyethyleneimine (PEI)
-
Filtration apparatus (cell harvester)
-
Gamma counter
Experimental Workflow:
Caption: Radioligand Binding Assay Workflow.
Protocol:
-
Assay Setup: In a 96-well microplate, set up the following in triplicate:
-
Total Binding: 25 µL of Assay Buffer.
-
Non-specific Binding (NSB): 25 µL of a high concentration of unlabeled GIP (e.g., 1 µM).
-
Competition: 25 µL of serial dilutions of the unlabeled test compound (e.g., porcine GIP (1-30) amide) in Assay Buffer.
-
-
Add Radioligand: Add 25 µL of [125I]-GIP at a concentration close to its Kd to all wells.
-
Add Membranes: Add 150 µL of the diluted membrane preparation (containing 10-50 µg of protein) to all wells to initiate the binding reaction. The final assay volume is 200 µL.
-
Incubation: Incubate the plate for 90 minutes at 27°C with gentle agitation.
-
Filtration: Terminate the incubation by rapid filtration through the pre-soaked glass fiber filters using a cell harvester.
-
Washing: Wash the filters 3-5 times with 300 µL of ice-cold Wash Buffer to remove unbound radioligand.
-
Quantification: Place the filters in scintillation vials and measure the radioactivity using a gamma counter.
Data Analysis
-
Calculate Specific Binding:
-
Specific Binding = Total Binding (cpm) - Non-specific Binding (cpm)
-
-
Determine IC₅₀:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Fit the data using a non-linear regression model (sigmoidal dose-response with variable slope) to determine the IC₅₀ value (the concentration of the competitor that inhibits 50% of the specific binding of the radioligand).
-
-
Calculate Kᵢ:
-
Convert the IC₅₀ value to the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kd) Where:
-
[L] is the concentration of the radioligand used in the assay.
-
Kd is the dissociation constant of the radioligand for the receptor.
-
-
Conclusion
The provided protocols offer a comprehensive framework for conducting a receptor binding assay for porcine GIP (1-30) amide. This assay is a valuable tool for researchers in academia and the pharmaceutical industry for the discovery and characterization of novel compounds targeting the GIP receptor. Accurate determination of binding affinities is a critical step in the drug development pipeline for potential therapeutics for metabolic diseases.
References
Application Notes and Protocols for GIP (1-30) Amide, Porcine in Research
For Researchers, Scientists, and Drug Development Professionals
Introduction to GIP (1-30) Amide, Porcine
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion, particularly fats and carbohydrates. The porcine form of GIP (1-30) amide is a truncated, biologically active fragment of the full-length GIP (1-42). It is a potent agonist for the GIP receptor (GIPR), a class B G protein-coupled receptor, and plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[1][2][3] This characteristic makes it a significant molecule of interest in metabolic research, particularly in the context of type 2 diabetes and obesity.
Suppliers: For research purposes, this compound, can be sourced from various reputable suppliers, including:
Mechanism of Action and Signaling Pathways
Upon binding to its receptor on pancreatic β-cells, GIP (1-30) amide initiates a cascade of intracellular signaling events. The primary pathway involves the activation of adenylyl cyclase through a stimulatory G protein (Gs), leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[1][8] Elevated cAMP levels, in turn, activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[8][9] These signaling molecules contribute to the potentiation of glucose-stimulated insulin secretion. Additionally, GIP receptor activation has been shown to involve the Phosphoinositide 3-kinase (PI3K) pathway and can lead to increased intracellular calcium levels.[1][9]
GIP Signaling Pathway Diagram:
References
- 1. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 2. medchemexpress.com [medchemexpress.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 6. Sapphire Bioscience [sapphirebioscience.com]
- 7. amsbio.com [amsbio.com]
- 8. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 9. journals.physiology.org [journals.physiology.org]
Preparing GIP (1-30) Amide, Porcine Stock Solution: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
This document provides detailed application notes and protocols for the preparation and use of porcine Gastric Inhibitory Polypeptide (GIP) (1-30) amide stock solutions. GIP (1-30) amide is a biologically active, truncated form of GIP that acts as a full agonist at the GIP receptor, playing a crucial role in glucose-dependent insulin (B600854) secretion.[1][2]
Product Information and Storage
| Parameter | Recommendation | Source |
| Form | Lyophilized powder | [3][4] |
| Storage of Lyophilized Peptide | Store at -20°C or below in a desiccated environment. | [3] |
| Reconstitution | Bring the vial to room temperature before opening to avoid condensation. | |
| Stock Solution Storage | Aliquot and store at -20°C for up to 1 month or -80°C for up to 6 months. Avoid repeated freeze-thaw cycles. | [1] |
Stock Solution Preparation
The choice of solvent for reconstituting lyophilized porcine GIP (1-30) amide depends on the experimental application. Here are two common protocols:
Protocol 1: Reconstitution in an Aqueous Acidic Buffer
This protocol is suitable for in vivo and perfusion studies where an aqueous-based solution is preferred.
Materials:
-
Lyophilized porcine GIP (1-30) amide
-
Sterile 0.01 M acetic acid
-
Bovine Serum Albumin (BSA)
-
Sterile, nuclease-free water
-
Microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Briefly centrifuge the vial to ensure all the powder is at the bottom.
-
Prepare a stock solution of 0.2% BSA in 0.01 M acetic acid.
-
Reconstitute the peptide in the 0.2% BSA/acetic acid solution to a desired stock concentration (e.g., 1 mg/mL). For example, to prepare a 1 mg/mL stock solution from 1 mg of peptide, add 1 mL of the BSA/acetic acid solution.
-
Gently vortex or pipette up and down to dissolve the peptide completely.
-
Aliquot the stock solution into smaller, single-use volumes in sterile microcentrifuge tubes.
-
Store the aliquots at -20°C or -80°C.
Protocol 2: Reconstitution in an Organic Solvent
This protocol is often used for preparing high-concentration stock solutions for in vitro cell-based assays.
Materials:
-
Lyophilized porcine GIP (1-30) amide
-
Dimethyl sulfoxide (B87167) (DMSO), sterile, high purity
-
Sterile microcentrifuge tubes
-
Pipettes and sterile filter tips
Procedure:
-
Allow the vial of lyophilized peptide to equilibrate to room temperature.
-
Briefly centrifuge the vial to collect all the powder at the bottom.
-
Add the required volume of sterile DMSO to achieve the desired stock concentration (e.g., 1 mM). To prepare a 1 mM stock solution of a peptide with a molecular weight of approximately 3551 g/mol , dissolve 3.55 mg of the peptide in 1 mL of DMSO.
-
Gently vortex until the peptide is fully dissolved.
-
Aliquot the stock solution into smaller volumes suitable for single-use.
-
Store the DMSO stock solutions at -20°C or -80°C.
Note on Solubility: If the peptide is difficult to dissolve in aqueous solutions, starting with a small amount of an organic solvent like DMSO and then diluting with the aqueous buffer can be an effective strategy.[2]
Experimental Protocols
Protocol 3: In Vitro cAMP Generation Assay
This protocol describes how to measure the ability of porcine GIP (1-30) amide to stimulate intracellular cyclic adenosine (B11128) monophosphate (cAMP) production in a cell line expressing the GIP receptor (e.g., RIN-m5F cells).[5]
Materials:
-
GIP receptor-expressing cells (e.g., RIN-m5F)
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
Assay buffer (e.g., Hanks' Balanced Salt Solution with 0.1% BSA)
-
Porcine GIP (1-30) amide stock solution (from Protocol 2)
-
3-isobutyl-1-methylxanthine (IBMX), a phosphodiesterase inhibitor
-
cAMP assay kit (e.g., HTRF or ELISA-based)
-
384-well or 96-well assay plates
-
Plate reader compatible with the chosen cAMP assay kit
Procedure:
-
Cell Seeding: Seed the GIP receptor-expressing cells into the assay plate at an appropriate density and culture overnight to allow for cell attachment.
-
Compound Preparation: Prepare serial dilutions of the porcine GIP (1-30) amide stock solution in the assay buffer. A typical concentration range for the final assay would be from 1 pM to 1 µM.
-
Cell Stimulation:
-
Wash the cells once with the assay buffer.
-
Add the assay buffer containing a phosphodiesterase inhibitor like IBMX (e.g., 250 µM) to the cells and incubate for a short period (e.g., 15-30 minutes) at 37°C.[5]
-
Add the prepared dilutions of porcine GIP (1-30) amide to the respective wells.
-
Incubate for the recommended time according to the cAMP assay kit manufacturer's instructions (typically 30 minutes) at 37°C.[5]
-
-
cAMP Measurement: Follow the instructions of the cAMP assay kit to lyse the cells and measure the intracellular cAMP levels.
-
Data Analysis: Plot the cAMP concentration against the log of the GIP (1-30) amide concentration and fit a sigmoidal dose-response curve to determine the EC50 value.
Protocol 4: In Vitro Insulin Secretion Assay
This protocol outlines a method to assess the effect of porcine GIP (1-30) amide on glucose-stimulated insulin secretion from pancreatic beta-cell lines (e.g., RIN-m5F, INS-1) or isolated pancreatic islets.
Materials:
-
Pancreatic beta-cell line or isolated islets
-
Krebs-Ringer Bicarbonate Buffer (KRBB) supplemented with 0.1% BSA, with low and high glucose concentrations (e.g., 2.8 mM and 16.7 mM)
-
Porcine GIP (1-30) amide stock solution (from Protocol 1 or 2, diluted in KRBB)
-
Insulin ELISA kit
-
Microcentrifuge tubes
-
Water bath or incubator at 37°C
Procedure:
-
Cell/Islet Preparation:
-
For cell lines, seed into 24-well plates and culture until they reach the desired confluency.
-
For isolated islets, allow them to recover in culture medium after isolation.
-
-
Pre-incubation:
-
Wash the cells/islets with KRBB containing low glucose (2.8 mM).
-
Pre-incubate in KRBB with low glucose for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add KRBB containing low glucose (basal) or high glucose (stimulatory) with or without different concentrations of porcine GIP (1-30) amide (e.g., 0.1 nM, 1 nM, 10 nM, 100 nM).
-
Incubate for 1-2 hours at 37°C.
-
-
Sample Collection: After the incubation period, carefully collect the supernatant from each well into microcentrifuge tubes.
-
Insulin Measurement: Centrifuge the collected samples to pellet any detached cells. Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's protocol.
-
Data Analysis: Normalize the insulin secretion to the total protein content or DNA content of the cells/islets in each well. Compare the insulin secretion in the presence of GIP (1-30) amide to the respective glucose controls.
GIP Signaling Pathway
Porcine GIP (1-30) amide exerts its effects by binding to the GIP receptor, a G-protein coupled receptor (GPCR). The activation of the GIP receptor primarily initiates a signaling cascade through the Gαs subunit.
Caption: GIP (1-30) amide signaling pathway in pancreatic beta-cells.
Experimental Workflow for In Vitro Studies
The following diagram illustrates a typical workflow for investigating the in vitro effects of porcine GIP (1-30) amide.
Caption: A generalized workflow for in vitro cell-based assays using GIP (1-30) amide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 4. GIP (1-30), porcine, amide - Elabscience® [elabscience.com]
- 5. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GIP (1-30) Amide, Porcine in CHO Cell Lines
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone crucial for nutrient homeostasis, primarily by potentiating glucose-stimulated insulin (B600854) secretion. The biologically active form, GIP (1-42), can be truncated to GIP (1-30) amide, a naturally occurring, fully functional agonist of the GIP receptor (GIPR).[1][2][3][4][5] Porcine GIP (1-30) amide shares a high degree of homology with the human form and is a potent tool for studying GIPR signaling and pharmacology.[6] Chinese Hamster Ovary (CHO) cells are a widely used model system for studying G protein-coupled receptors (GPCRs) like the GIPR due to their robust growth characteristics and low endogenous GPCR expression, allowing for the stable or transient expression of the receptor of interest.[7][8] These application notes provide a comprehensive guide to utilizing porcine GIP (1-30) amide in CHO cell lines for research and drug discovery purposes.
Mechanism of Action and Signaling Pathways
Porcine GIP (1-30) amide acts as a full agonist at the GIP receptor, exhibiting a binding affinity comparable to the native GIP (1-42).[1][9][10] The GIP receptor is a class B GPCR that primarily couples to the Gs alpha subunit of heterotrimeric G proteins.[7][11] Upon agonist binding, Gs activates adenylyl cyclase, leading to an increase in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[12][13] This elevation in cAMP activates Protein Kinase A (PKA), which in turn mediates many of the downstream effects of GIP.
In addition to the canonical cAMP pathway, GIPR activation in CHO cells can also stimulate the mitogen-activated protein kinase (MAPK) cascade, specifically the Raf-Mek1/2-ERK1/2 signaling module.[14] This activation is often mediated through cAMP and PKA, which can activate Rap1, a small G protein that subsequently activates the Raf-Mek-ERK pathway.[14] Furthermore, evidence suggests a role for phospholipase A2 in GIP-mediated signal transduction in CHO cells expressing the GIP receptor.[12]
GIPR Signaling Pathways
Caption: GIPR Signaling Cascade in CHO Cells.
Quantitative Data Summary
The following tables summarize the reported quantitative data for the activity of GIP (1-30) amide and related peptides in CHO cell lines.
Table 1: Receptor Binding and Agonist Potency of GIP Analogs in CHO Cells
| Peptide | Cell Line | Assay Type | Parameter | Value | Reference |
| This compound | CHO cells | cAMP Production | EC50 | Equivalent to GIP (1-42) | [9] |
| GIP (1-30) amide | CHO-K1 cells expressing rat GIPR | Receptor Affinity | - | Not affected compared to GIP (1-42) | [15] |
| GIP (1-30) amide | CHO-K1 cells expressing rat GIPR | Efficacy | - | Not affected compared to GIP (1-42) | [15] |
| GIP (1-42) | CHO-K1 cells expressing rat GIPR | cAMP Production | EC50 | 183 ± 18 pmol/l | [16] |
| [d-Ala2]GIP (1-42) | CHO-K1 cells expressing rat GIPR | cAMP Production | EC50 | 630 ± 119 pmol/l | [16] |
Table 2: Downstream Signaling Parameters in Response to GIP in CHO Cells
| Stimulus | Cell Line | Measured Response | Incubation Time | Peak Response | Reference |
| GIP | rGIP-15 (CHO) | ERK1/2 Phosphorylation | 5 min | Concentration-dependent increase | [17] |
| GIP (100 nM) | CHO-K1 expressing GIPR | [3H]Arachidonic Acid Efflux | Not specified | 212 ± 32 cpm/well | [12] |
Experimental Protocols
General Cell Culture and Transfection of CHO Cells
Materials:
-
CHO-K1 cells
-
DMEM/F12 medium supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin/Streptomycin
-
Plasmid DNA encoding the GIP receptor
-
Transfection reagent (e.g., Lipofectamine)
-
Selection antibiotic (if creating a stable cell line, e.g., G418)
Protocol:
-
Culture CHO-K1 cells in a T75 flask at 37°C in a humidified atmosphere with 5% CO2.[8]
-
Passage the cells every 2-3 days or when they reach 80-90% confluency.
-
For transient transfection, seed cells in 6-well plates or other appropriate formats to achieve 70-80% confluency on the day of transfection.
-
Transfect the cells with the GIPR-expressing plasmid according to the manufacturer's protocol for the chosen transfection reagent.
-
For stable cell line generation, following transfection, culture the cells in media containing the appropriate selection antibiotic. Select and expand resistant clones.
-
Confirm GIPR expression and function using a suitable method, such as radioligand binding, immunofluorescence, or a functional assay (e.g., cAMP accumulation in response to GIP).
Protocol 1: cAMP Accumulation Assay
This protocol is designed to measure the increase in intracellular cAMP in GIPR-expressing CHO cells upon stimulation with porcine GIP (1-30) amide.
Materials:
-
GIPR-expressing CHO cells
-
Porcine GIP (1-30) amide
-
Stimulation buffer (e.g., HBSS supplemented with 5 mM HEPES, 0.1% BSA)
-
Phosphodiesterase inhibitor (e.g., 0.5 mM IBMX)
-
cAMP assay kit (e.g., LANCE TR-FRET, HTRF, or ELISA-based kits)
-
96-well or 384-well white opaque plates
Experimental Workflow:
Caption: Workflow for cAMP Accumulation Assay.
Detailed Steps:
-
Seed GIPR-expressing CHO cells into a 96-well or 384-well white opaque plate at an optimized density (e.g., 5,000-20,000 cells/well). Allow cells to adhere overnight.
-
The next day, aspirate the culture medium.
-
Add stimulation buffer containing a phosphodiesterase inhibitor (e.g., 0.5 mM IBMX) to each well and incubate for 15-30 minutes at 37°C.[18]
-
Prepare serial dilutions of porcine GIP (1-30) amide in stimulation buffer.
-
Add the diluted GIP (1-30) amide to the wells. Include a vehicle control (buffer only) and a positive control (e.g., Forskolin).
-
Incubate the plate at 37°C for 30 minutes.[19]
-
Lyse the cells and measure intracellular cAMP levels according to the manufacturer's instructions for your chosen cAMP assay kit.
-
Plot the cAMP response as a function of the log of the GIP (1-30) amide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
Protocol 2: ERK1/2 Phosphorylation Assay (Western Blot)
This protocol describes the detection of phosphorylated ERK1/2 (p-ERK1/2) in GIPR-expressing CHO cells stimulated with porcine GIP (1-30) amide via Western blotting.
Materials:
-
GIPR-expressing CHO cells
-
Porcine GIP (1-30) amide
-
Serum-free medium
-
Ice-cold PBS
-
Lysis buffer (e.g., RIPA buffer with protease and phosphatase inhibitors)
-
BCA protein assay kit
-
SDS-PAGE gels
-
Transfer apparatus
-
PVDF or nitrocellulose membranes
-
Blocking buffer (e.g., 5% BSA or non-fat milk in TBST)
-
Primary antibodies: anti-phospho-ERK1/2 (Thr202/Tyr204) and anti-total-ERK1/2
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Experimental Workflow:
Caption: Workflow for ERK1/2 Phosphorylation Western Blot.
Detailed Steps:
-
Seed GIPR-expressing CHO cells in 6-well plates and grow to 80-90% confluency.
-
Serum-starve the cells for 12-24 hours prior to the experiment.[20]
-
Stimulate the cells with various concentrations of porcine GIP (1-30) amide for a short duration, typically 5-10 minutes at 37°C.[14][17][21] Include an unstimulated control.
-
Immediately after stimulation, place the plates on ice and aspirate the medium.
-
Wash the cells once with ice-cold PBS.
-
Add ice-cold lysis buffer to each well, scrape the cells, and collect the lysate.
-
Clarify the lysates by centrifugation at 4°C.
-
Determine the protein concentration of each lysate using a BCA assay.
-
Denature equal amounts of protein (e.g., 20-30 µg) by boiling in Laemmli sample buffer.
-
Separate the proteins by SDS-PAGE and transfer them to a PVDF or nitrocellulose membrane.
-
Block the membrane for 1 hour at room temperature in blocking buffer.
-
Incubate the membrane with the primary antibody against phospho-ERK1/2 overnight at 4°C.
-
Wash the membrane with TBST and then incubate with the HRP-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using a chemiluminescent substrate and an imaging system.
-
To normalize the data, strip the membrane and re-probe with an antibody against total ERK1/2.
-
Quantify the band intensities and express the results as the ratio of p-ERK to total ERK.
Troubleshooting and Considerations
-
Cell Line Variability: The responsiveness of CHO cells to GIP (1-30) amide will depend on the expression level of the GIP receptor. It is essential to characterize the stably or transiently transfected cell line before conducting large-scale experiments.
-
Peptide Quality and Handling: Ensure the porcine GIP (1-30) amide is of high purity and stored correctly (typically at -20°C or -80°C) to maintain its biological activity. Reconstitute the peptide in a suitable buffer and aliquot to avoid repeated freeze-thaw cycles.
-
Assay Optimization: The optimal cell density, stimulation time, and ligand concentration may vary depending on the specific CHO cell clone and the assay being performed. It is recommended to perform initial optimization experiments for each new cell line or assay setup.
-
Data Interpretation: When analyzing dose-response data, it is crucial to include appropriate controls, such as a vehicle control and a positive control, to ensure the validity of the results.
These application notes provide a framework for utilizing porcine GIP (1-30) amide in CHO cell lines. By following these protocols and considering the key variables, researchers can effectively investigate GIP receptor signaling and screen for novel therapeutic agents targeting this important metabolic pathway.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. Gastric Inhibitory Polypeptide (1-30) amide (porcine) -HongTide Biotechnology [hongtide.com]
- 3. amsbio.com [amsbio.com]
- 4. medchemexpress.com [medchemexpress.com]
- 5. journals.physiology.org [journals.physiology.org]
- 6. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 7. acroscell.creative-bioarray.com [acroscell.creative-bioarray.com]
- 8. Protocol to characterize Gi/o and Gs protein-coupled receptors in transiently transfected cells using ELISA and cAMP measurements - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
- 10. researchgate.net [researchgate.net]
- 11. cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay [discoverx.com]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 16. diabetesjournals.org [diabetesjournals.org]
- 17. researchgate.net [researchgate.net]
- 18. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
- 19. The importance of the nine-amino acid C-terminal sequence of exendin-4 for binding to the GLP-1 receptor and for biological activity - PMC [pmc.ncbi.nlm.nih.gov]
- 20. Frontiers | Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor [frontiersin.org]
- 21. Development of a novel cell-based, In-Cell Western/ERK assay system for the high-throughput screening of agonists acting on the delta-opioid receptor - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Studying GIP Receptor Signaling in COS-7 Cells
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in regulating glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells. The GIP receptor (GIPR), a member of the G protein-coupled receptor (GPCR) family, is the primary target for GIP action. Understanding the signaling pathways activated by GIPR is of significant interest for the development of therapeutics for type 2 diabetes and other metabolic disorders.
COS-7 cells, derived from African green monkey kidney, are a widely used model system for studying GPCRs due to their high transfection efficiency and low endogenous expression of many GPCRs.[1] This application note provides detailed protocols for transfecting COS-7 cells with a human GIP receptor expression vector and for quantifying the downstream signaling events, specifically cyclic adenosine (B11128) monophosphate (cAMP) accumulation and extracellular signal-regulated kinase (ERK) phosphorylation.
Data Presentation
Table 1: GIP-Induced cAMP Accumulation in GIPR-Transfected COS-7 Cells
| Agonist | pEC50 (mean ± SEM) |
| GIP(1-42) | 9.06 ± 0.08 |
| GIP(1-30)NH₂ | 9.12 ± 0.08 |
Data represents the negative logarithm of the half-maximal effective concentration (EC50) for cAMP accumulation. Data is derived from studies in COS-7 cells transiently transfected with the human GIP receptor.[1][2]
Table 2: GIP-Induced ERK1/2 Phosphorylation in GIPR-Transfected COS-7 Cells
| Agonist | pEC50 (mean ± SEM) |
| GIP(1-42) | 7.91 ± 0.16 |
| GIP(1-30)NH₂ | 8.01 ± 0.13 |
Data represents the negative logarithm of the half-maximal effective concentration (EC50) for ERK1/2 phosphorylation. Data is derived from studies in COS-7 cells transiently transfected with the human GIP receptor.[1][2]
Signaling Pathways and Experimental Workflows
Experimental Protocols
Materials and Reagents
-
Cell Line: COS-7 cells (ATCC® CRL-1651™)
-
Culture Medium: Dulbecco's Modified Eagle's Medium (DMEM) supplemented with 10% Fetal Bovine Serum (FBS) and 1% Penicillin-Streptomycin (B12071052).
-
Transfection Reagent: Lipofectamine® 3000 or a similar high-efficiency transfection reagent.
-
GIPR Expression Vector: A mammalian expression vector containing the full-length human GIP receptor cDNA (e.g., pcDNA3.1).
-
GIP Agonists: Human GIP(1-42) and GIP(1-30)NH₂.
-
cAMP Assay Kit: LANCE® Ultra cAMP Detection Kit (PerkinElmer) or similar TR-FRET based kit.[3][4]
-
ERK Phosphorylation Assay:
-
For Western Blot: Primary antibodies against phospho-ERK1/2 (Thr202/Tyr204) and total ERK1/2, HRP-conjugated secondary antibody, RIPA lysis buffer, protease and phosphatase inhibitors, PVDF membrane, and chemiluminescence substrate.
-
For AlphaLISA: AlphaLISA® SureFire® Ultra™ p-ERK 1/2 (Thr202/Tyr204) Assay Kit (PerkinElmer).[1]
-
-
Other Reagents: Opti-MEM™ I Reduced Serum Medium, PBS, 3-isobutyl-1-methylxanthine (B1674149) (IBMX).
Protocol 1: COS-7 Cell Culture and Transfection
-
Cell Culture: Maintain COS-7 cells in DMEM supplemented with 10% FBS and 1% penicillin-streptomycin in a humidified incubator at 37°C with 5% CO₂.
-
Seeding: The day before transfection, seed COS-7 cells into the appropriate culture plates (e.g., 24-well plates for signaling assays) at a density that will result in 70-90% confluency on the day of transfection.
-
Transfection: a. For each well of a 24-well plate, dilute 0.5 µg of the GIPR expression vector DNA into 25 µL of Opti-MEM™. b. In a separate tube, dilute 1.5 µL of Lipofectamine® 3000 reagent into 25 µL of Opti-MEM™. c. Combine the diluted DNA and Lipofectamine® 3000 solutions, mix gently, and incubate for 15-20 minutes at room temperature to allow for complex formation. d. Add the 50 µL DNA-lipid complex to each well containing cells. e. Incubate the cells for 24-48 hours post-transfection before proceeding with downstream assays.
Protocol 2: GIP-Induced cAMP Accumulation Assay (LANCE® Ultra TR-FRET)
This protocol is adapted from the manufacturer's guidelines and studies utilizing this kit for GPCRs.[3][5][6]
-
Cell Preparation: 24-48 hours post-transfection, gently wash the cells with PBS.
-
Stimulation: a. Aspirate the wash buffer and add 20 µL of stimulation buffer (HBSS, 5 mM HEPES, 0.5 mM IBMX, 0.1% BSA, pH 7.4) containing varying concentrations of GIP agonist (e.g., 10⁻¹² to 10⁻⁶ M). b. Incubate for 15-30 minutes at 37°C.[1]
-
Detection: a. Prepare the detection reagents according to the LANCE® Ultra cAMP Detection Kit manual. This typically involves diluting the Eu-cAMP tracer and ULight™-anti-cAMP antibody in the provided detection buffer. b. Add 10 µL of the Eu-cAMP tracer solution to each well. c. Add 10 µL of the ULight™-anti-cAMP antibody solution to each well. d. Incubate for 1 hour at room temperature, protected from light.
-
Data Acquisition: Read the plate on a TR-FRET compatible plate reader, measuring emission at 665 nm and 615 nm. The ratio of these signals is used to determine the amount of cAMP produced.
Protocol 3: GIP-Induced ERK1/2 Phosphorylation Assay (Western Blot)
-
Cell Preparation and Stimulation: a. 24-48 hours post-transfection, serum-starve the cells for 4-6 hours in serum-free DMEM. b. Stimulate the cells with varying concentrations of GIP agonist for 5-15 minutes at 37°C.[1]
-
Cell Lysis: a. Aspirate the medium and wash the cells once with ice-cold PBS. b. Add ice-cold RIPA buffer supplemented with protease and phosphatase inhibitors to each well. c. Scrape the cells and transfer the lysate to a microcentrifuge tube. d. Incubate on ice for 30 minutes, then centrifuge at 14,000 x g for 15 minutes at 4°C.
-
Protein Quantification: Determine the protein concentration of the supernatant using a BCA or Bradford assay.
-
Western Blotting: a. Denature 20-30 µg of protein per sample by boiling in Laemmli sample buffer. b. Separate the proteins by SDS-PAGE and transfer to a PVDF membrane. c. Block the membrane with 5% BSA or non-fat milk in TBST for 1 hour at room temperature. d. Incubate the membrane with a primary antibody against phospho-ERK1/2 (e.g., 1:1000 dilution) overnight at 4°C. e. Wash the membrane with TBST and incubate with an HRP-conjugated secondary antibody for 1 hour at room temperature. f. Detect the signal using a chemiluminescence substrate and an imaging system. g. Strip the membrane and re-probe with a primary antibody against total ERK1/2 for normalization.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low Transfection Efficiency | - Suboptimal cell confluency- Poor DNA quality- Incorrect DNA:reagent ratio- Presence of serum or antibiotics during complex formation | - Ensure cells are 70-90% confluent.- Use high-purity plasmid DNA.- Optimize the DNA to transfection reagent ratio.- Form DNA-lipid complexes in serum-free and antibiotic-free medium. |
| High Cell Death Post-Transfection | - High concentration of transfection reagent- Low cell density | - Reduce the amount of transfection reagent.- Ensure cells are at an optimal density before transfection. |
| No or Low Signal in Downstream Assays | - Low receptor expression- Inactive agonist- Incorrect assay conditions | - Confirm transfection efficiency (e.g., with a GFP co-transfection).- Verify the activity of the GIP agonist.- Optimize agonist stimulation time and concentration.- Ensure proper handling of assay kit reagents. |
| High Background Signal | - Non-specific antibody binding (Western Blot)- High basal cAMP levels | - Increase blocking time and wash steps for Western blotting.- Ensure the use of a phosphodiesterase inhibitor (IBMX) in the cAMP assay. |
References
- 1. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. bioline.ru [bioline.ru]
- 4. resources.revvity.com [resources.revvity.com]
- 5. blossombio.com [blossombio.com]
- 6. Regulation of GIP and GLP1 Receptor Cell Surface Expression by N-Glycosylation and Receptor Heteromerization - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols: GIP (1-30) Amide, Porcine in 3T3-L1 Adipocyte Differentiation
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from the small intestine in response to nutrient ingestion, primarily fats and glucose. It plays a crucial role in glucose homeostasis by potentiating insulin (B600854) secretion from pancreatic β-cells. Beyond its insulinotropic effects, GIP also exerts significant influence on adipose tissue metabolism, including adipocyte differentiation, lipid storage, and lipolysis. The 3T3-L1 cell line, a well-established murine preadipocyte model, is widely used to study the molecular mechanisms of adipogenesis. This document provides detailed application notes and protocols on the use of porcine GIP (1-30) amide in 3T3-L1 adipocyte differentiation, summarizing key quantitative data, experimental procedures, and signaling pathways.
Data Presentation
The effects of GIP on 3T3-L1 adipocytes are multifaceted, influencing both lipogenic and lipolytic pathways. The truncated form, GIP (1-30) amide, has been shown to have differential effects compared to the full-length GIP (1-42).
Table 1: Effect of GIP Analogs on Lipoprotein Lipase (B570770) (LPL) Activity in Differentiated 3T3-L1 Adipocytes
| Treatment (24h) | Concentration (nM) | Relative LPL Activity (% of Insulin Control) | Reference |
| Insulin (1 nM) | - | 100% | [1][2][3] |
| GIP (1-42) | 1000 | ~160% | [1][2][3] |
| GIP (1-30) | 1000 | ~110% | [1][2][3] |
| D-Ala²GIP (1-30) | 1000 | ~115% | [1][2][3] |
Note: Data is derived from studies using GIP (1-30) and a stabilized analog, D-Ala²GIP (1-30), which show markedly reduced effects on LPL activity compared to the full-length GIP (1-42) in cultured 3T3-L1 adipocytes.[1][2][3] This suggests that the C-terminus of GIP is important for its full lipogenic activity in adipocytes.
Table 2: Effects of GIP on Adipogenic Gene and Protein Expression in 3T3-L1 Cells
| Treatment | Target Gene/Protein | Method | Observed Effect | Reference |
| GIP (unspecified form) | aP2 | Western Blot | Increased expression when co-incubated during differentiation. | [4] |
| GIP (unspecified form) | GIP Receptor (GIPR) | Western Blot, qPCR | Expression increases during differentiation.[4][5][6] Agonists of PPARγ, like rosiglitazone, further increase GIPR expression.[5][6] | |
| GIP (unspecified form) | Phospho-Akt (pAkt) | Western Blot | Increased phosphorylation in a concentration-dependent manner. | [4] |
Note: Specific quantitative data for the effect of porcine GIP (1-30) amide on the expression of key adipogenic markers such as PPARγ and aP2 is limited in the current literature. The available data often pertains to unspecified forms of GIP.
Signaling Pathways
GIP exerts its effects on 3T3-L1 adipocytes through the activation of its G protein-coupled receptor (GIPR), leading to the modulation of several intracellular signaling cascades.
Caption: GIP signaling in 3T3-L1 adipocytes.
Experimental Protocols
3T3-L1 Preadipocyte Culture and Differentiation
This protocol describes the standard method for differentiating 3T3-L1 preadipocytes into mature adipocytes.
Materials:
-
3T3-L1 preadipocytes
-
Dulbecco's Modified Eagle's Medium (DMEM) with high glucose
-
Bovine Calf Serum (BCS)
-
Fetal Bovine Serum (FBS)
-
Penicillin-Streptomycin solution
-
3-isobutyl-1-methylxanthine (IBMX)
-
Dexamethasone
-
Insulin
-
Porcine GIP (1-30) amide
Protocol:
-
Cell Seeding: Plate 3T3-L1 preadipocytes in DMEM supplemented with 10% BCS and 1% penicillin-streptomycin. Culture at 37°C in a humidified atmosphere of 5% CO2.
-
Growth to Confluence: Grow cells until they reach 100% confluence. Maintain the cells in a post-confluent state for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with differentiation medium I (DMEM, 10% FBS, 1% penicillin-streptomycin, 0.5 mM IBMX, 1 µM dexamethasone, and 10 µg/mL insulin). This is the stage where porcine GIP (1-30) amide would be added at the desired concentrations.
-
Insulin Treatment (Day 2): After 48 hours, replace the medium with differentiation medium II (DMEM, 10% FBS, 1% penicillin-streptomycin, and 10 µg/mL insulin).
-
Maturation (Day 4 onwards): After another 48 hours, replace the medium with maintenance medium (DMEM, 10% FBS, 1% penicillin-streptomycin). Change the medium every 2 days.
-
Analysis: Mature adipocytes, characterized by the accumulation of lipid droplets, are typically observed between days 8 and 12.
Caption: 3T3-L1 adipocyte differentiation workflow.
Oil Red O Staining for Lipid Accumulation
This protocol is for the qualitative and quantitative assessment of intracellular lipid accumulation.
Materials:
-
Differentiated 3T3-L1 adipocytes in a multi-well plate
-
Phosphate-buffered saline (PBS)
-
10% Formalin
-
Oil Red O stock solution (0.5% in isopropanol)
-
Distilled water
Protocol:
-
Fixation: Gently wash the cells with PBS and then fix with 10% formalin for 1 hour at room temperature.
-
Washing: Wash the cells twice with distilled water.
-
Staining: Prepare the Oil Red O working solution by diluting the stock solution with distilled water (e.g., 6 parts stock to 4 parts water). Filter the working solution. Incubate the fixed cells with the Oil Red O working solution for 10-15 minutes.
-
Washing: Wash the cells with distilled water until the excess stain is removed.
-
Visualization: Visualize the stained lipid droplets (red) under a microscope.
-
Quantification (Optional): To quantify the lipid accumulation, elute the stain from the cells using 100% isopropanol and measure the absorbance at a wavelength of 490-520 nm.
Quantitative Real-Time PCR (qPCR) for Gene Expression Analysis
This protocol is for measuring the mRNA levels of adipogenic marker genes.
Materials:
-
Differentiated 3T3-L1 adipocytes
-
RNA extraction kit
-
cDNA synthesis kit
-
qPCR master mix (e.g., SYBR Green)
-
Primers for target genes (e.g., Pparg, aP2, Gipr) and a reference gene (e.g., Actb, Gapdh)
Protocol:
-
RNA Extraction: Lyse the cells and extract total RNA according to the manufacturer's protocol of the RNA extraction kit.
-
cDNA Synthesis: Synthesize cDNA from the extracted RNA using a reverse transcription kit.
-
qPCR: Perform qPCR using the synthesized cDNA, gene-specific primers, and a qPCR master mix. The cycling conditions will depend on the polymerase and primers used.
-
Data Analysis: Analyze the qPCR data using the ΔΔCt method to determine the relative gene expression levels, normalized to the reference gene.
Conclusion
Porcine GIP (1-30) amide appears to have a less potent effect on stimulating lipoprotein lipase activity in 3T3-L1 adipocytes compared to the full-length GIP (1-42), suggesting a role for the C-terminal region of the peptide in adipocyte lipid metabolism. The signaling pathways activated by GIP in these cells involve both the cAMP/PKA and PI3K/Akt pathways, which have complex interactions in regulating lipolysis and lipogenesis. The provided protocols offer a standardized approach for researchers to investigate the specific effects of porcine GIP (1-30) amide on 3T3-L1 adipocyte differentiation. Further research is warranted to fully elucidate the quantitative impact of this specific GIP fragment on adipogenic gene expression and overall lipid accumulation.
References
- 1. researchgate.net [researchgate.net]
- 2. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]
- 3. researchgate.net [researchgate.net]
- 4. Glucose-dependent Insulinotropic Polypeptide Enhances Adipocyte Development and Glucose Uptake in Part through Akt Activation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Adipocyte expression of the glucose-dependent insulinotropic polypeptide receptor involves gene regulation by PPARγ and histone acetylation - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for Insulin Secretion Assay with GIP (1-30) Amide
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone released from the gastrointestinal tract in response to nutrient ingestion. It plays a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion (GSIS) from pancreatic β-cells. The bioactive form, GIP (1-42), is rapidly cleaved by the enzyme dipeptidyl peptidase-4 (DPP-4). GIP (1-30) amide is a truncated form of GIP that has been shown to be a potent insulinotropic agent, with activity comparable to the full-length peptide.[1] This document provides a detailed protocol for performing a static insulin secretion assay to evaluate the effect of GIP (1-30) amide on pancreatic β-cells.
GIP (1-30) Amide Signaling Pathway in Pancreatic β-Cells
Upon binding to its G protein-coupled receptor (GIPR) on the surface of pancreatic β-cells, GIP (1-30) amide initiates a signaling cascade that augments insulin secretion in a glucose-dependent manner. The primary pathway involves the activation of a stimulatory G protein (Gs), which in turn activates adenylyl cyclase.[2] This leads to an increase in intracellular cyclic AMP (cAMP) levels. Elevated cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP (Epac).[2][3] These effectors phosphorylate various downstream targets, culminating in the mobilization and fusion of insulin-containing granules with the plasma membrane, leading to insulin exocytosis.[3]
Caption: GIP (1-30) Amide Signaling Pathway in Pancreatic β-Cells.
Experimental Protocol: Static Insulin Secretion Assay
This protocol is designed for assessing the insulinotropic effects of GIP (1-30) amide on a suspension cell culture of pancreatic β-cells, such as the MIN6 cell line.
I. Materials and Reagents
-
Cell Line: MIN6 cells (or other suitable insulin-secreting cell line).
-
Cell Culture Medium: DMEM with high glucose, supplemented with 15% Fetal Bovine Serum (FBS), 100 U/mL penicillin, 100 µg/mL streptomycin, and 50 µM β-mercaptoethanol.
-
Krebs-Ringer Bicarbonate Buffer (KRBH): 111 mM NaCl, 4.8 mM KCl, 2.3 mM CaCl2, 1.2 mM MgSO4, 1.2 mM KH2PO4, 25 mM NaHCO3, 10 mM HEPES. The pH should be adjusted to 7.4.[4]
-
KRBH with 0.2% Bovine Serum Albumin (BSA): Prepare fresh on the day of the experiment.
-
GIP (1-30) amide: Prepare a stock solution in a suitable solvent (e.g., sterile water or PBS) and store at -80°C. Dilute to working concentrations in the appropriate KRBH buffer immediately before use.
-
Glucose: Prepare a sterile stock solution (e.g., 1 M) to make KRBH buffers with varying glucose concentrations.
-
Acid-Ethanol Solution: 75% ethanol, 1.5% HCl, for cell lysis to measure total insulin content.[5]
-
Insulin ELISA Kit: For quantification of secreted and total insulin.
-
24-well cell culture plates.
II. Experimental Workflow
Caption: Experimental Workflow for the Insulin Secretion Assay.
III. Step-by-Step Procedure
Day 1: Cell Seeding
-
Culture MIN6 cells to ~80% confluency.
-
Trypsinize and count the cells.
-
Seed 4 x 10^5 cells per well into a 24-well plate.[4]
-
Incubate for 48 hours at 37°C in a 5% CO2 incubator.
Day 3: Insulin Secretion Assay
-
Preparation:
-
Prepare KRBH buffer with 0.2% BSA and low glucose (e.g., 2.8 mM).
-
Prepare KRBH buffer with 0.2% BSA and high glucose (e.g., 16.7 mM or 25 mM).[4]
-
Prepare treatment buffers:
-
Low Glucose (LG) control: Low glucose KRBH.
-
High Glucose (HG) control: High glucose KRBH.
-
Test conditions: High glucose KRBH with varying concentrations of GIP (1-30) amide (e.g., 10⁻⁹ to 10⁻⁶ M).[6]
-
-
Warm all buffers to 37°C.
-
-
Starvation/Pre-incubation:
-
Gently aspirate the culture medium from each well.
-
Wash the cells once with 1 mL of low glucose KRBH.
-
Add 1 mL of low glucose KRBH to each well and incubate for 1 hour at 37°C to bring insulin secretion to a basal level.[4]
-
-
Stimulation:
-
Aspirate the pre-incubation buffer.
-
Add 500 µL of the appropriate treatment buffer to each well (perform in triplicate).
-
LG control
-
HG control
-
HG + GIP (1-30) amide (various concentrations)
-
-
Incubate for 1 hour at 37°C.[4]
-
-
Sample Collection:
-
After incubation, carefully collect the supernatant from each well into labeled microcentrifuge tubes. This contains the secreted insulin.
-
Centrifuge the tubes at 350g for 3 minutes to pellet any detached cells and transfer the supernatant to a fresh tube.[5]
-
Store the supernatant at -20°C until the insulin ELISA is performed.
-
-
Total Insulin Content:
-
To normalize the secreted insulin, measure the total insulin content of the cells.
-
Add 500 µL of acid-ethanol solution to each well.
-
Incubate at -20°C for at least 4 hours (or overnight).
-
Scrape the cells and collect the lysate. Store at -20°C.
-
IV. Data Analysis and Presentation
-
Insulin Quantification:
-
Measure the insulin concentration in the supernatant (secreted insulin) and the cell lysate (total insulin content) using an insulin ELISA kit, following the manufacturer's instructions.
-
Cell lysate samples will likely require a significant dilution (e.g., 1:200 to 1:1000) with the assay buffer provided in the ELISA kit.[4]
-
-
Data Normalization:
-
Express the secreted insulin as a percentage of the total insulin content for each well:
-
(Secreted Insulin / Total Insulin Content) x 100
-
-
-
Stimulation Index (SI):
-
Calculate the stimulation index to represent the fold-increase in insulin secretion upon stimulation:
-
SI = (Insulin secreted at high glucose) / (Insulin secreted at low glucose)
-
-
V. Expected Results
The results should demonstrate that GIP (1-30) amide potentiates glucose-stimulated insulin secretion in a dose-dependent manner. There should be a minimal increase in insulin secretion at low glucose concentrations, while at high glucose concentrations, a significant, dose-responsive increase in insulin secretion is expected with increasing concentrations of GIP (1-30) amide.
Data Presentation Table
| Treatment Condition | Glucose (mM) | GIP (1-30) Amide (M) | Secreted Insulin (ng/mL) (Mean ± SD) | Total Insulin Content (ng/mL) (Mean ± SD) | Normalized Secretion (% of Total) | Stimulation Index (SI) |
| Low Glucose Control | 2.8 | 0 | 1.5 ± 0.2 | 350 ± 25 | 0.43% | 1.0 |
| High Glucose Control | 16.7 | 0 | 7.8 ± 0.6 | 345 ± 30 | 2.26% | 5.2 |
| Test 1 | 16.7 | 10⁻⁹ | 12.5 ± 1.1 | 355 ± 28 | 3.52% | 8.3 |
| Test 2 | 16.7 | 10⁻⁸ | 18.2 ± 1.5 | 340 ± 22 | 5.35% | 12.1 |
| Test 3 | 16.7 | 10⁻⁷ | 25.6 ± 2.1 | 360 ± 35 | 7.11% | 17.1 |
| Test 4 | 16.7 | 10⁻⁶ | 28.9 ± 2.5 | 350 ± 29 | 8.26% | 19.3 |
Note: The data presented in this table are for illustrative purposes only and may not reflect actual experimental results.
References
- 1. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 3. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 4. researchgate.net [researchgate.net]
- 5. researchgate.net [researchgate.net]
- 6. medchemexpress.com [medchemexpress.com]
Measuring cAMP Levels in Response to GIP (1-30) Amide: Application Notes and Protocols
For Researchers, Scientists, and Drug Development Professionals
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone crucial for regulating glucose homeostasis, primarily by stimulating insulin (B600854) secretion from pancreatic β-cells.[1][2] The GIP receptor (GIPR), a member of the G protein-coupled receptor (GPCR) family, is the primary mediator of GIP's physiological effects.[3][4][5] Upon ligand binding, the GIPR couples to the Gs alpha subunit (Gαs) of the heterotrimeric G protein, activating adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[4][6] This elevation in cAMP is a key second messenger, triggering downstream signaling cascades that lead to insulin release and other metabolic effects.[4][7]
The full-length, biologically active form of GIP is GIP (1-42). However, a naturally occurring, truncated form, GIP (1-30) amide, also demonstrates significant biological activity.[8][9][10] Studies have shown that GIP (1-30) amide is a full agonist at the GIPR, exhibiting potency and efficacy equivalent to that of GIP (1-42) in stimulating cAMP production.[9][10][11][12][13] Therefore, accurately measuring cAMP levels in response to GIP (1-30) amide is fundamental for studying GIPR pharmacology, screening for novel therapeutic agents, and understanding the metabolic roles of this peptide.
These application notes provide detailed protocols for robust and sensitive methods to quantify GIP (1-30) amide-induced cAMP production in cell-based assays. Methodologies for both a luminescence-based assay (cAMP-Glo™) and a Förster Resonance Energy Transfer (FRET)-based assay (HTRF®) are described, along with data presentation guidelines and visualizations of the signaling pathway and experimental workflow.
GIP Receptor Signaling Pathway
The binding of GIP (1-30) amide to its receptor initiates a well-defined signaling cascade. The diagram below illustrates the key steps leading to the production of cAMP.
Caption: GIPR-mediated cAMP signaling pathway.
Quantitative Data Summary
The following table summarizes the potency of human GIP (1-30) amide in stimulating cAMP production across different studies and cell lines. The EC50 value represents the concentration of the agonist that gives half-maximal response.
| Agonist | Cell Line | Assay Type | Reported EC50 (pM) | Reference |
| Human GIP (1-30) NH2 | COS-7 (transiently expressing human GIPR) | cAMP accumulation | 11.2 | [12] |
| Human GIP (1-42) | COS-7 (transiently expressing human GIPR) | cAMP accumulation | 6.0 | [12] |
| GIP (1-30) NH2 | COS-7 (transfected) | cAMP | Equiponent to GIP (1-42) | [13] |
| GIP (1-42) | COS-7 (transfected) | cAMP | Equiponent to GIP (1-30) NH2 | [13] |
Experimental Workflow
The general workflow for measuring GIP (1-30) amide-induced cAMP production is outlined below. This process is applicable to most cell-based cAMP assays, with specific steps detailed in the subsequent protocols.
References
- 1. cosmobio.co.jp [cosmobio.co.jp]
- 2. GPCR signaling measurement and drug profiling with an automated live-cell microscopy system - PMC [pmc.ncbi.nlm.nih.gov]
- 3. innoprot.com [innoprot.com]
- 4. amsbio.com [amsbio.com]
- 5. sbdrugdiscovery.com [sbdrugdiscovery.com]
- 6. m.youtube.com [m.youtube.com]
- 7. cAMP-Glo™ Assay [promega.sg]
- 8. cAMP-Glo™ Max Assay Protocol [worldwide.promega.com]
- 9. promega.com [promega.com]
- 10. researchgate.net [researchgate.net]
- 11. benchchem.com [benchchem.com]
- 12. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
Application Notes: GIP (1-30) Amide, Porcine for Incretin Mimetic Research
Audience: Researchers, scientists, and drug development professionals.
Introduction
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted from intestinal K-cells in response to nutrient ingestion.[1] Along with glucagon-like peptide-1 (GLP-1), it is a key regulator of glucose homeostasis, primarily by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[2] The porcine variant of GIP (1-30) amide is a C-terminally truncated, fully bioactive form of the native 42-amino acid peptide.[3] It serves as a potent and high-affinity full agonist for the GIP receptor (GIPR), making it an invaluable tool for studying incretin physiology, GIPR signaling, and the development of novel incretin-based therapeutics for type 2 diabetes and obesity.[3][4]
Mechanism of Action
GIP (1-30) amide exerts its effects by binding to and activating the GIP receptor, a class B G protein-coupled receptor (GPCR).[5][6] This activation primarily engages the Gαs protein subunit, which stimulates adenylyl cyclase to increase intracellular levels of cyclic AMP (cAMP).[6][7][8] The subsequent activation of Protein Kinase A (PKA) and other downstream effectors in pancreatic β-cells leads to enhanced exocytosis of insulin-containing granules in a glucose-dependent manner.[1][7]
Biological Activity & Applications
-
Incretin Mimetic: As a full GIPR agonist, porcine GIP (1-30) amide effectively mimics the action of endogenous GIP, making it ideal for studying the "incretin effect"—the potentiation of insulin secretion following oral glucose administration.[9][3]
-
Insulinotropic Effects: It potently stimulates insulin secretion from pancreatic β-cells in the presence of elevated glucose.[3] This makes it a standard positive control in in vitro insulin secretion assays.
-
Receptor Binding Studies: Its high affinity allows it to be used in competitive binding assays to determine the affinity of novel GIPR ligands (agonists or antagonists).[3][10]
-
Drug Discovery: Serves as a benchmark compound for evaluating the potency and efficacy of new synthetic GIP analogues or dual GIP/GLP-1 receptor agonists.[11]
Quantitative Data Summary
The following tables summarize the binding affinity and functional potency of porcine GIP (1-30) amide in comparison to the full-length native GIP (1-42).
Table 1: GIP Receptor Binding Affinity
| Compound | Receptor | Assay Type | Ki / Kd (nM) | Reference |
| Porcine GIP (1-30) | Human GIPR | Competitive Binding | 11.3 (Kd) | [10] |
| Human GIP (1-30)NH₂ | Human GIPR | Competitive Binding | 0.75 (Ki) | [3] |
| Human GIP (1-42) | Human GIPR | Competitive Binding | ~0.75 (Ki) | [3] |
Table 2: In Vitro Functional Potency
| Compound | Cell Line | Assay | Potency / Efficacy | Reference |
| Human GIP (1-30)NH₂ | COS-7 (hGIPR) | cAMP Accumulation | Emax: 100% of GIP(1-42) | [3] |
| Human GIP (1-30) | BRIN-BD11 cells | Insulin Secretion | Stimulates secretion (P < 0.01) | [3] |
| Porcine GIP (1-30) | Perfused Rat Pancreas | Insulin Secretion | Strong insulinotropic activity | [3] |
Experimental Protocols
Protocol 1: In Vitro GIP Receptor Activation (cAMP Measurement Assay)
This protocol describes a method to quantify the ability of GIP (1-30) amide to stimulate cAMP production in cells expressing the GIP receptor.
Methodology:
-
Cell Culture: Seed HEK293 cells stably expressing the human GIP receptor into 96-well cell culture plates and grow to 80-90% confluency.
-
Assay Preparation:
-
Wash cells gently with pre-warmed serum-free medium or assay buffer (e.g., HBSS).
-
Add 50 µL of assay buffer containing a phosphodiesterase (PDE) inhibitor, such as 0.5 mM IBMX, to each well. Incubate for 15 minutes at 37°C to prevent cAMP degradation.
-
-
Compound Addition:
-
Prepare serial dilutions of GIP (1-30) amide, porcine (e.g., from 1 pM to 1 µM) in assay buffer.
-
Add 50 µL of the compound dilutions to the respective wells. Include a vehicle control (buffer only) and a positive control (e.g., 1 µM Forskolin).
-
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
cAMP Detection:
-
Data Analysis:
-
Generate a standard curve if required by the assay kit.[12]
-
Plot the response (e.g., HTRF ratio or luminescence) against the logarithm of the GIP (1-30) amide concentration.
-
Fit the data to a four-parameter logistic equation to determine the EC₅₀ value, which represents the concentration required to elicit 50% of the maximal response.
-
Protocol 2: In Vitro Glucose-Stimulated Insulin Secretion (GSIS) Assay
This protocol assesses the insulinotropic activity of GIP (1-30) amide using a pancreatic β-cell line.
Methodology:
-
Cell Culture: Plate a suitable pancreatic β-cell line (e.g., BRIN-BD11 or RIN-m5F) in 24-well plates and culture until they reach ~80% confluency.
-
Pre-incubation (Starvation):
-
Gently wash the cells twice with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM).
-
Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
-
Stimulation:
-
Remove the pre-incubation buffer.
-
Add fresh KRB buffer containing different treatment conditions to the wells:
-
Basal control: Low glucose (2.8 mM) + vehicle.
-
Stimulated control: High glucose (e.g., 16.7 mM) + vehicle.
-
Test condition: High glucose (16.7 mM) + GIP (1-30) amide (e.g., 100 nM).
-
GIP control: Low glucose (2.8 mM) + GIP (1-30) amide (100 nM).
-
-
-
Incubation: Incubate the plate for 1-2 hours at 37°C.
-
Supernatant Collection: Carefully collect the supernatant from each well. Centrifuge to remove any detached cells and store at -20°C until analysis.
-
Insulin Quantification: Measure the concentration of insulin in the collected supernatants using a commercially available Insulin ELISA or RIA kit.
-
Data Analysis: Normalize the insulin concentration to the total protein content or cell number in each well. Express the results as fold-change over the basal control. Statistical analysis (e.g., ANOVA) should be performed to determine significance.
Protocol 3: In Vivo Oral Glucose Tolerance Test (OGTT) in Mice
This protocol evaluates the in vivo efficacy of GIP (1-30) amide in improving glucose tolerance.
Methodology:
-
Animal Acclimation and Fasting:
-
Use appropriate mouse models (e.g., C57BL/6 for normal physiology or db/db for a diabetic model).
-
Acclimatize animals to handling and procedures.
-
Fast the mice overnight (e.g., 12-16 hours) with free access to water.
-
-
Baseline Measurement:
-
Record the body weight of each mouse.
-
Take a baseline blood sample (Time = -30 min) from the tail vein to measure fasting blood glucose using a glucometer.
-
-
Compound Administration:
-
Administer this compound, or vehicle control via an appropriate route (e.g., intraperitoneal (i.p.) or subcutaneous (s.c.) injection). A typical dose might range from 10-100 nmol/kg.
-
-
Glucose Challenge:
-
At Time = 0 min (typically 30 minutes after compound administration), administer an oral gavage of glucose solution (e.g., 2 g/kg body weight).
-
-
Blood Glucose Monitoring:
-
Collect blood samples from the tail vein at specified time points after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes).
-
Measure blood glucose levels at each time point.
-
-
Data Analysis:
-
Plot the mean blood glucose concentration versus time for each treatment group.
-
Calculate the Area Under the Curve (AUC) for the glucose excursion from 0 to 120 minutes.
-
Use statistical tests (e.g., t-test or ANOVA) to compare the AUC between the GIP (1-30) amide-treated group and the vehicle control group. A significant reduction in the glucose AUC indicates improved glucose tolerance.[3]
-
References
- 1. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 7. academic.oup.com [academic.oup.com]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. Molecular cloning, functional expression, and signal transduction of the GIP-receptor cloned from a human insulinoma - PubMed [pubmed.ncbi.nlm.nih.gov]
- 11. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 12. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 13. cAMP-Glo™ Assay Protocol [promega.sg]
Application Notes and Protocols for Porcine Gastric Inhibitory Polypeptide (GIP) in Diabetes Research Models
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of the use of porcine Gastric Inhibitory Polypeptide (GIP) in preclinical diabetes research. This document includes detailed experimental protocols, quantitative data summaries, and visualizations of key biological pathways and workflows to facilitate the design and execution of studies investigating the therapeutic potential of GIP and its analogs.
Introduction
Gastric Inhibitory Polypeptide (GIP), an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine, plays a crucial role in glucose homeostasis.[1][2] It potentiates glucose-dependent insulin (B600854) secretion from pancreatic beta-cells, contributing significantly to the "incretin effect" – the phenomenon where oral glucose elicits a much larger insulin response than intravenous glucose.[1][2] Beyond its insulinotropic effects, GIP signaling is implicated in beta-cell proliferation and survival, making it a key target in diabetes research.[1][3] Porcine GIP is frequently utilized in preclinical models due to its high homology to human GIP and its demonstrated biological activity.[4][5] This document outlines the application of porcine GIP in various diabetes research models, providing protocols for in vivo and in vitro studies.
Mechanism of Action: The GIP Signaling Pathway
GIP exerts its effects by binding to the GIP receptor (GIPR), a class B G-protein coupled receptor located on pancreatic beta-cells and other tissues.[6][7] Upon binding, the GIPR activates adenylyl cyclase through a stimulatory Gαs protein, leading to an increase in intracellular cyclic AMP (cAMP).[6][7] Elevated cAMP levels activate Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2).[3] These downstream effectors mediate the potentiation of glucose-stimulated insulin secretion through various mechanisms, including the closure of ATP-sensitive potassium (K-ATP) channels, increased intracellular calcium concentrations, and enhanced exocytosis of insulin-containing granules.[3]
GIP Signaling Pathway in Pancreatic Beta-Cells.
In Vivo Applications and Protocols
Porcine GIP is widely used in in vivo studies to assess its effects on glucose tolerance, insulin secretion, and overall metabolic function in various animal models of diabetes.
Intravenous Glucose Tolerance Test (IVGTT) with Porcine GIP
The IVGTT is a standard procedure to evaluate glucose disposal and insulin secretion in response to an intravenous glucose challenge. Co-administration of porcine GIP allows for the specific assessment of its insulinotropic effects.
Experimental Protocol:
-
Animal Preparation:
-
Fast mice for a maximum of 18 hours or pigs for 18 hours overnight with free access to water.[1][2][8][9]
-
For pigs, surgical or non-surgical insertion of a central venous catheter into the external jugular vein is recommended for stress-free blood sampling.[1][2][10] For mice, tail vein catheterization or retro-orbital bleeding can be used.[8][9]
-
-
Reagent Preparation:
-
Prepare a sterile glucose solution (e.g., 50% dextrose) for intravenous injection.
-
Reconstitute synthetic porcine GIP in sterile saline or another appropriate vehicle to the desired concentration.
-
-
Procedure:
-
Obtain a baseline blood sample (t=0).
-
Administer a bolus intravenous injection of glucose (e.g., 0.35 g/kg for mice, 0.5 g/kg for pigs).[1][2][8]
-
Simultaneously or immediately prior, administer an intravenous bolus of synthetic porcine GIP. Doses can range from 0.003 to 3.0 nmol/kg in mice and around 80 pmol/kg in pigs.[1][2][8]
-
Collect blood samples at specified time points (e.g., 1, 5, 10, 20, 30, and 50 minutes post-injection).[8][9]
-
-
Sample Processing and Analysis:
Oral Glucose Tolerance Test (OGTT) with Porcine GIP
The OGTT assesses the body's response to an oral glucose load, incorporating the incretin effect. While GIP is endogenously released during an OGTT, exogenous administration can be used to study supraphysiological effects or in models with impaired GIP secretion.
Experimental Protocol:
-
Animal Preparation:
-
Procedure:
-
Obtain a baseline blood sample (t=0).
-
Administer porcine GIP via intravenous or intraperitoneal injection at the desired dose.
-
Immediately following GIP administration, deliver an oral glucose gavage (e.g., 2 g/kg for pigs).[1][2]
-
Collect blood samples at various time points (e.g., 15, 30, 60, 90, and 120 minutes) for glucose and hormone analysis.
-
Assessment of Beta-Cell Proliferation
GIP has been shown to promote the proliferation of pancreatic beta-cells.[1] This effect can be studied in vivo using animal models.
Experimental Protocol:
-
Animal Model:
-
Utilize a relevant diabetes model, such as transgenic pigs with impaired GIP receptor function (GIPRdn), to assess the impact of GIP signaling on beta-cell mass.[1]
-
-
Procedure:
-
At the end of the study period, euthanize the animals and collect the pancreas.
-
Fix the pancreas in 10% neutral buffered formalin and embed in paraffin.
-
-
Immunohistochemistry:
-
Perform double immunohistochemical staining on pancreatic sections for insulin (to identify beta-cells) and a proliferation marker such as Ki67.[1]
-
Quantify the number of insulin-positive and Ki67-positive cells to determine the beta-cell proliferation rate.
-
In Vitro Applications and Protocols
In vitro assays using isolated pancreatic islets are valuable for dissecting the direct effects of porcine GIP on beta-cell function.
In Vitro Insulin Secretion from Isolated Islets
This protocol allows for the direct measurement of insulin secretion from isolated pancreatic islets in response to glucose and porcine GIP.
Experimental Protocol:
-
Islet Isolation:
-
Islet Culture and Perifusion:
-
Procedure:
-
Perifuse islets with a buffered solution containing a low glucose concentration (e.g., 1 mM).[14]
-
Switch to a solution with a high glucose concentration (e.g., 15 mM) to stimulate insulin secretion.[14]
-
In parallel experiments, include various concentrations of porcine GIP (e.g., 250-2000 pg/ml) in the high-glucose medium.[15]
-
Collect perifusate fractions at regular intervals.
-
-
Analysis:
-
Measure insulin and glucagon (B607659) concentrations in the collected fractions using RIA or ELISA.[13]
-
Quantitative Data Summary
The following tables summarize quantitative data from studies utilizing porcine GIP in various diabetes research models.
Table 1: In Vivo Effects of Porcine GIP in Mice
| Parameter | Animal Model | GIP Dose (nmol/kg, IV) | Glucose Dose (g/kg, IV) | Outcome | Reference |
| First-Phase Insulin Secretion | NMRI Mice | 0.03 | 0.35 | Augmented insulin peak at 1 min | [8] |
| 3.0 | 0.35 | Maximally augmented insulin peak | [8] | ||
| Glucose Disappearance | NMRI Mice | 0.03 | 0.35 | Increased glucose disappearance rate | [8] |
| 3.0 | 0.35 | Increased glucose disappearance rate | [8] |
Table 2: In Vivo Effects in a Transgenic Pig Model with Impaired GIP Receptor Function (GIPRdn)
| Age | Parameter | Genotype | Outcome | Reference |
| 11 weeks | Oral Glucose Tolerance | GIPRdn | Significantly reduced due to delayed insulin secretion | [1] |
| Intravenous Glucose Tolerance | GIPRdn | Not different from controls | [1] | |
| Beta-cell Proliferation | GIPRdn | Reduced by 60% compared to controls | [1] | |
| 5 months | Beta-cell Mass | GIPRdn | Reduced by 35% compared to controls | [1] |
| 1-1.4 years | Beta-cell Mass | GIPRdn | Reduced by 58% compared to controls | [1] |
Experimental Workflow Visualization
The following diagram illustrates a typical experimental workflow for evaluating the effects of porcine GIP in a diabetes research model.
Workflow for Porcine GIP Studies.
Conclusion
Porcine GIP is a valuable tool in diabetes research, enabling the investigation of the incretin system's role in glucose homeostasis and beta-cell health. The protocols and data presented in these application notes provide a foundation for researchers to design and conduct robust preclinical studies. The use of porcine GIP in various animal models will continue to contribute to a deeper understanding of the pathophysiology of diabetes and aid in the development of novel therapeutic strategies.
References
- 1. Glucose Intolerance and Reduced Proliferation of Pancreatic β-Cells in Transgenic Pigs With Impaired Glucose-Dependent Insulinotropic Polypeptide Function - PMC [pmc.ncbi.nlm.nih.gov]
- 2. diabetesjournals.org [diabetesjournals.org]
- 3. researchgate.net [researchgate.net]
- 4. Effects of cholecystokinin, gastric inhibitory polypeptide, and secretin on insulin and glucagon secretion in rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. Potentiation of glucose-induced insulin secretion in the perfused rat pancreas by porcine GIP (gastric inhibitory polypeptide), bovine GIP, and bovine GIP(1-39) - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. Glucagon‐like peptide‐1 and glucose‐dependent insulinotropic peptide: effects alone and in combination on insulin secretion and glucose disappearance in mice - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mmpc.org [mmpc.org]
- 10. Protocol for in vivo assessment of glucose control and insulin secretion and sensitivity in the pig - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Establishment of a Refined Oral Glucose Tolerance Test in Pigs, and Assessment of Insulin, Glucagon and Glucagon-Like Peptide-1 Responses - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Establishment of a Refined Oral Glucose Tolerance Test in Pigs, and Assessment of Insulin, Glucagon and Glucagon-Like Peptide-1 Responses | PLOS One [journals.plos.org]
- 13. In vitro assessment of pancreatic hormone secretion from isolated porcine islets - PMC [pmc.ncbi.nlm.nih.gov]
- 14. Frontiers | In vitro assessment of pancreatic hormone secretion from isolated porcine islets [frontiersin.org]
- 15. Secretory effects of gastric inhibitory polypeptide on the isolated perfused porcine pancreas - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols: GIP (1-30) Amide, Porcine in Metabolic Disease Studies
For Researchers, Scientists, and Drug Development Professionals
Introduction
Gastric Inhibitory Polypeptide (GIP) is an incretin (B1656795) hormone secreted from enteroendocrine K-cells in the upper small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis primarily by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. Porcine GIP (1-30) amide is a C-terminally truncated and amidated form of the full-length GIP (1-42). It is a potent and full agonist of the GIP receptor, exhibiting biological activities comparable to the native hormone.[1][2][3] This document provides detailed application notes and experimental protocols for the use of porcine GIP (1-30) amide in metabolic disease research, particularly focusing on type 2 diabetes and obesity.
Biological Activity and Mechanism of Action
Porcine GIP (1-30) amide binds to the GIP receptor (GIPR), a G protein-coupled receptor, with high affinity, comparable to that of the native GIP (1-42).[2][4] Upon binding, it activates the receptor, which primarily couples to the Gαs protein subunit. This activation stimulates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) levels.[5][6] The rise in cAMP activates Protein Kinase A (PKA) and Exchange protein directly activated by cAMP 2 (Epac2), which in turn triggers a cascade of downstream signaling events culminating in the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.[6]
Beyond its principal role in insulin secretion, GIP (1-30) amide also exerts other metabolic effects. It has been shown to stimulate somatostatin (B550006) release and weakly inhibit gastric acid secretion.[1][7] Furthermore, GIP receptors are expressed in various tissues beyond the pancreas, including adipose tissue, bone, and the brain, suggesting pleiotropic effects of GIP signaling on lipid metabolism, bone formation, and neuroprotection.[8][9][10]
Signaling Pathway Diagram
Caption: GIP (1-30) amide signaling pathway in pancreatic β-cells.
Applications in Metabolic Disease Research
Porcine GIP (1-30) amide is a valuable tool for investigating the pathophysiology of metabolic disorders and for the preclinical evaluation of novel therapeutic agents.
-
Type 2 Diabetes: Studying the effects of GIPR agonism on insulin secretion, glucose tolerance, and β-cell function in animal models of type 2 diabetes.
-
Obesity: Investigating the role of GIP signaling in adipocyte metabolism, lipid storage, and energy expenditure.
-
Drug Discovery: Serving as a reference compound in the development of GIPR agonists, antagonists, and dual GIPR/GLP-1R co-agonists.
Quantitative Data from In Vitro and In Vivo Studies
The following tables summarize the biological activity and effects of porcine GIP (1-30) amide from representative studies.
Table 1: In Vitro Biological Activity of Porcine GIP (1-30) Amide
| Parameter | Cell Line | Assay | Result | Reference |
| Receptor Binding Affinity | CHO cells expressing rat GIPR | Competitive Binding Assay | High affinity, comparable to GIP (1-42) | [4] |
| cAMP Production | CHO cells expressing rat GIPR | cAMP Accumulation Assay | Potent stimulation, comparable to GIP (1-42) | [4][11] |
| Insulin Secretion | Perfused rat pancreas | Insulin RIA | Potentiation of glucose-stimulated insulin release | [11] |
| Somatostatin Release | Perfused mouse stomach | Somatostatin RIA | Equivalent stimulation to GIP (1-42) | [7] |
Table 2: In Vivo Effects of Porcine GIP (1-30) Amide in Rodent Models
| Animal Model | Parameter Measured | Dose/Route | Outcome | Reference |
| Anesthetized Rats | Blood Glucose | 1 pmol/min/100g (IV) + IP glucose | Significant reduction in glucose excursion | [11] |
| Anesthetized Rats | Plasma Insulin | 1 pmol/min/100g (IV) + IP glucose | Significant stimulation of insulin release | [11] |
Experimental Protocols
Protocol 1: In Vitro cAMP Accumulation Assay in GIPR-Expressing Cells
This protocol describes how to measure the ability of porcine GIP (1-30) amide to stimulate cAMP production in a cell line stably expressing the GIP receptor.
Materials:
-
CHO-K1 cells stably transfected with the GIP receptor
-
Cell culture medium (e.g., Ham's F-12 with 10% FBS)
-
Porcine GIP (1-30) amide
-
Forskolin (positive control)
-
IBMX (phosphodiesterase inhibitor)
-
Assay buffer (e.g., PBS with 0.1% BSA)
-
cAMP assay kit (e.g., ELISA or HTRF-based)
-
96-well cell culture plates
Procedure:
-
Cell Seeding: Seed the GIPR-expressing CHO-K1 cells into a 96-well plate at a density of 50,000 cells per well and culture for 48 hours.
-
Peptide Preparation: Prepare a stock solution of porcine GIP (1-30) amide in an appropriate solvent (e.g., sterile water or DMSO) and create a serial dilution in assay buffer to achieve the desired concentration range.
-
Cell Stimulation: a. Wash the cells once with assay buffer. b. Add 50 µL of assay buffer containing IBMX to each well and incubate for 10 minutes at 37°C. c. Add 50 µL of the diluted porcine GIP (1-30) amide or control solutions to the respective wells. d. Incubate for 30 minutes at 37°C.
-
cAMP Measurement: Lyse the cells and measure the intracellular cAMP concentration according to the manufacturer's instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the peptide concentration to generate a dose-response curve and calculate the EC50 value.
Experimental Workflow: In Vitro cAMP Assay
Caption: Workflow for in vitro cAMP accumulation assay.
Protocol 2: In Vivo Glucose Tolerance Test in Rodents
This protocol outlines the procedure for assessing the effect of porcine GIP (1-30) amide on glucose tolerance in an anesthetized rat model.
Materials:
-
Male Wistar rats
-
Anesthetic (e.g., sodium pentobarbital)
-
Porcine GIP (1-30) amide
-
Sterile saline
-
Glucose solution (e.g., 20% w/v)
-
Infusion pump
-
Catheters for intravenous infusion and blood sampling
-
Glucometer and test strips
-
Tubes for blood collection (e.g., EDTA-coated)
Procedure:
-
Animal Preparation: a. Fast the rats overnight but allow free access to water. b. Anesthetize the rats and place them on a heating pad to maintain body temperature. c. Insert catheters into a jugular vein for infusion and a carotid artery or tail vein for blood sampling.
-
Peptide Infusion: a. Dissolve porcine GIP (1-30) amide in sterile saline. b. Begin a continuous intravenous infusion of the peptide solution (e.g., at a rate of 1 pmol/min/100 g body weight) or saline (vehicle control).
-
Glucose Challenge: a. After a baseline period of infusion (e.g., 30 minutes), collect a baseline blood sample (t=0). b. Administer an intraperitoneal (IP) or oral gavage (PO) glucose challenge (e.g., 1 g/kg body weight).
-
Blood Sampling: a. Collect blood samples at regular intervals after the glucose challenge (e.g., 15, 30, 60, 90, and 120 minutes). b. Measure blood glucose immediately using a glucometer. c. Collect a portion of the blood into EDTA tubes, centrifuge to separate plasma, and store at -80°C for later insulin analysis.
-
Data Analysis: a. Plot the mean blood glucose concentrations over time for both the treatment and control groups. b. Calculate the area under the curve (AUC) for the glucose excursion to quantify the overall effect on glucose tolerance. c. Measure plasma insulin concentrations using an ELISA or RIA kit and analyze the insulin response to the glucose challenge.
Experimental Workflow: In Vivo Glucose Tolerance Test
References
- 1. abmole.com [abmole.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. amsbio.com [amsbio.com]
- 4. sochob.cl [sochob.cl]
- 5. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 6. academic.oup.com [academic.oup.com]
- 7. journals.physiology.org [journals.physiology.org]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. mdpi.com [mdpi.com]
- 10. d-nb.info [d-nb.info]
- 11. researchgate.net [researchgate.net]
Troubleshooting & Optimization
GIP (1-30) Amide, Porcine: A Technical Guide to Solubility and Handling
For researchers, scientists, and drug development professionals working with GIP (1-30) amide, porcine, understanding its solubility characteristics is critical for experimental success. This technical support guide provides a comprehensive overview of solubility in common laboratory solvents, detailed protocols for reconstitution, and troubleshooting advice for common issues.
Frequently Asked Questions (FAQs)
Q1: What is the expected solubility of this compound in DMSO and water?
A1: this compound exhibits significantly different solubility profiles in dimethyl sulfoxide (B87167) (DMSO) versus water. It is highly soluble in DMSO, while being poorly soluble in aqueous solutions.[1][2][3][4]
Q2: Are there any specific recommendations for dissolving this compound in DMSO?
A2: Yes, for optimal dissolution in DMSO, it is recommended to use newly opened, hygroscopic DMSO.[1][3] Sonication may also be necessary to achieve a clear solution, especially at high concentrations.[1][2][3][4]
Q3: Can I dissolve this compound in any other organic solvents?
A3: The peptide is also reported to be soluble in dimethylformamide (DMF) at a concentration of 1 mg/mL.[] For very hydrophobic peptides, dissolving in a small amount of an organic solvent like acetonitrile (B52724) or methanol (B129727) first, followed by dilution with water, is a suggested strategy.[6]
Q4: Is it possible to improve the aqueous solubility of this compound?
A4: The trifluoroacetate (B77799) (TFA) salt form of the peptide generally enhances its solubility in aqueous solutions.[7] If you are experiencing difficulty with the free peptide, consider using the TFA salt. Additionally, for biological assays, dissolving the peptide in a dilute acidic solution, such as 0.01 M acetic acid containing a carrier protein like 0.2% Bovine Serum Albumin (BSA), can be an effective method.[8]
Solubility Data
| Solvent | Solubility | Notes |
| DMSO | 100 mg/mL (27.28 mM) | Sonication may be required. Use of new, hygroscopic DMSO is recommended.[1][2][3][4] |
| Water | < 0.1 mg/mL | Considered insoluble.[1][2][3] |
| DMF | 1 mg/mL |
Troubleshooting Guide
| Issue | Possible Cause | Recommended Solution |
| Cloudy or Precipitated Solution in DMSO | Incomplete dissolution or use of old/wet DMSO. | Sonicate the solution. Ensure you are using fresh, anhydrous DMSO as hygroscopic DMSO can impact solubility.[1][3] |
| Peptide is Difficult to Dissolve in Aqueous Buffer | The peptide has inherently low aqueous solubility. | First, attempt to dissolve the peptide in a small amount of DMSO or a dilute acetic acid solution before adding it to your aqueous buffer.[6][8] The TFA salt version of the peptide may also offer improved aqueous solubility.[7] |
| Inconsistent Results in Biological Assays | Poor peptide solubility leading to inaccurate concentrations. | Always ensure the peptide is fully dissolved before use. Prepare stock solutions in DMSO and dilute them into your assay buffer as a final step. Visually inspect for any precipitation after dilution. |
Experimental Protocols
Protocol for Reconstitution in DMSO
-
Preparation : Bring the lyophilized this compound and a vial of new, anhydrous DMSO to room temperature.
-
Addition of Solvent : Add the required volume of DMSO to the peptide vial to achieve the desired concentration (e.g., for a 10 mg/mL stock solution from 1 mg of peptide, add 100 µL of DMSO).
-
Dissolution : Gently vortex the vial. If the peptide does not fully dissolve, sonicate the vial in a water bath for short intervals until the solution becomes clear.
-
Storage : Aliquot the stock solution into smaller volumes to avoid repeated freeze-thaw cycles and store at -20°C or -80°C.
Protocol for Reconstitution in Acetic Acid for Biological Assays
This protocol is adapted from a study perfusing the peptide for in-vivo experiments.[8]
-
Preparation of Vehicle : Prepare a solution of 0.01 M acetic acid containing 0.2% Bovine Serum Albumin (BSA).
-
Reconstitution : Dissolve the lyophilized this compound in the acetic acid/BSA solution to the desired stock concentration.
-
Dilution : Further dilute the stock solution into the final perfusion or assay buffer to the target working concentration.
-
Usage : Use the freshly prepared solution for your experiment.
GIP Signaling Pathway
Glucose-Dependent Insulinotropic Polypeptide (GIP) exerts its effects by binding to its G protein-coupled receptor (GIPR). This interaction primarily activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[9][10] Additionally, GIP signaling can involve Phospholipase C (PLC) and Phosphoinositide 3-kinase (PI3K) pathways.[9][11]
Caption: Simplified GIP signaling cascade.
Experimental Workflow: Peptide Reconstitution
Caption: Workflow for peptide reconstitution.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. This compound TFA | TargetMol [targetmol.com]
- 3. medchemexpress.com [medchemexpress.com]
- 4. This compound TFA - KKL Med Inc. [kklmed.com]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 8. journals.physiology.org [journals.physiology.org]
- 9. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 10. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 11. journals.physiology.org [journals.physiology.org]
Technical Support Center: Improving the Stability of Porcine GIP (1-30) Amide in Culture Media
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to address challenges related to the stability of porcine GIP (1-30) amide in in vitro cell culture experiments.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during experiments involving porcine GIP (1-30) amide, focusing on its stability in culture media.
| Issue | Potential Cause | Recommended Solution |
| Rapid Loss of Bioactivity | Enzymatic Degradation: The primary cause of GIP (1-30) amide instability in culture media containing serum is enzymatic degradation, mainly by Dipeptidyl Peptidase-IV (DPP-4)[1][2]. DPP-4 cleaves the N-terminal dipeptide, rendering the peptide inactive[1][2]. Other proteases present in serum can also contribute to degradation. | Incorporate DPP-4 Inhibitors: Add a specific DPP-4 inhibitor (e.g., sitagliptin, vildagliptin) to the culture medium. The optimal concentration should be determined empirically but typically ranges from 1-100 µM.Use a Broad-Spectrum Protease Inhibitor Cocktail: If degradation persists, other proteases may be involved. Add a protease inhibitor cocktail to the culture medium. Ensure the cocktail is compatible with your cell line and experimental goals.Reduce Serum Concentration: If experimentally feasible, lower the serum percentage in your culture medium to reduce the concentration of proteases. |
| Inconsistent or Non-Reproducible Results | Peptide Handling and Storage: Improper storage and handling of the porcine GIP (1-30) amide stock solution can lead to degradation before it is even added to the culture medium. This includes frequent freeze-thaw cycles and storage at inappropriate temperatures. | Proper Aliquoting and Storage: Aliquot the reconstituted peptide into single-use volumes to avoid freeze-thaw cycles. Store lyophilized peptide at -20°C or -80°C and reconstituted solutions at -80°C for long-term storage[3].Use High-Quality Reagents: Ensure that the water and buffers used to reconstitute the peptide are of high purity and sterile to prevent contamination. |
| Precipitation or Aggregation in Media | Solubility Issues: The peptide may not be fully soluble in the culture medium, especially at higher concentrations. This can be influenced by the pH and composition of the medium. | Optimize Dissolution: First, attempt to dissolve the peptide in a small amount of sterile, high-purity water or a buffer compatible with your experiment. If solubility is an issue, a small amount of an organic solvent like DMSO can be used for the initial stock, which is then further diluted in the culture medium. Ensure the final solvent concentration is not toxic to your cells. |
| Unexpected Cellular Responses | Degradation Products: The degradation product of GIP (1-30) amide, GIP (3-30) amide, can act as a competitive antagonist at the GIP receptor[1][2]. This can lead to unexpected or blunted cellular responses. | Monitor Peptide Integrity: Use analytical techniques like LC-MS to monitor the integrity of the GIP (1-30) amide in your culture medium over the time course of your experiment. This will help you correlate cellular responses with the concentration of the active peptide.Implement Stabilization Strategies: By using DPP-4 inhibitors or other stabilization methods, you can minimize the formation of antagonistic degradation products. |
Frequently Asked Questions (FAQs)
Q1: What is the primary enzyme responsible for the degradation of porcine GIP (1-30) amide in cell culture?
A1: The primary enzyme responsible for the degradation of porcine GIP (1-30) amide is Dipeptidyl Peptidase-IV (DPP-4)[1][2]. This enzyme is a serine protease that is present in serum used in cell culture media. It cleaves the peptide at the N-terminus, removing the first two amino acids and resulting in the inactive fragment GIP (3-30) amide[1][2].
Q2: How can I improve the stability of porcine GIP (1-30) amide in my cell culture experiments?
A2: To improve stability, you can:
-
Add a DPP-4 inhibitor to your culture medium.
-
Use a broad-spectrum protease inhibitor cocktail .
-
Reduce the serum concentration in your medium, if your experimental design allows.
-
Consider using a serum-free medium for short-term experiments.
-
For longer-term stability, using a synthetically modified, degradation-resistant analog of GIP (1-30) amide could be an option.
Q3: What is the expected half-life of porcine GIP (1-30) amide in standard cell culture medium?
A3: The half-life of GIP peptides in the presence of serum is very short, often in the range of minutes. The exact half-life will depend on the concentration of serum in the medium and the specific cell line being used, as some cells may also express membrane-bound proteases. For instance, the half-life of native GIP in vivo is approximately 5-7 minutes[2]. In vitro, in the presence of DPP-IV, significant degradation can be observed within minutes to a few hours.
Q4: How can I measure the concentration of active porcine GIP (1-30) amide in my culture supernatant?
A4: The most accurate method for quantifying the intact, active form of the peptide is Liquid Chromatography-Mass Spectrometry (LC-MS)[4][5][6]. This technique can separate the intact peptide from its degradation products and provide a precise concentration. Alternatively, an ELISA specific for the N-terminus of GIP (1-30) amide can be used, but it's crucial to ensure the antibody does not cross-react with the N-terminally truncated GIP (3-30) amide fragment[7].
Q5: Are there any alternatives to porcine GIP (1-30) amide that are more stable?
A5: Yes, there are several strategies to create more stable GIP analogs. One common approach is to substitute the second amino acid (Alanine) with a D-amino acid (e.g., D-Ala2-GIP) or another amino acid that is not a substrate for DPP-4[8][9]. These modifications can significantly increase the half-life of the peptide while maintaining its biological activity[8].
Quantitative Data Summary
The following tables provide illustrative data on the stability of porcine GIP (1-30) amide under various in vitro conditions.
Table 1: Half-life of Porcine GIP (1-30) Amide in Different Culture Media at 37°C
| Culture Medium | Serum Concentration | DPP-4 Inhibitor (10 µM Sitagliptin) | Estimated Half-life (t½) |
| DMEM | 10% FBS | No | ~15 minutes |
| DMEM | 10% FBS | Yes | > 8 hours |
| Opti-MEM | 5% FBS | No | ~30 minutes |
| Opti-MEM | 5% FBS | Yes | > 12 hours |
| Serum-Free Medium | 0% | N/A | > 24 hours |
Table 2: Effect of DPP-4 Inhibitor Concentration on the Stability of Porcine GIP (1-30) Amide in DMEM with 10% FBS at 37°C
| DPP-4 Inhibitor (Sitagliptin) Concentration | Percentage of Intact Peptide Remaining at 1 hour | Percentage of Intact Peptide Remaining at 4 hours |
| 0 µM | < 5% | < 1% |
| 1 µM | ~ 60% | ~ 20% |
| 10 µM | > 95% | ~ 85% |
| 100 µM | > 98% | > 90% |
Experimental Protocols
Protocol 1: In Vitro Stability Assay of Porcine GIP (1-30) Amide in Cell Culture Medium
Objective: To determine the degradation rate and half-life of porcine GIP (1-30) amide in a specific cell culture medium.
Materials:
-
Porcine GIP (1-30) amide
-
Cell culture medium (e.g., DMEM with 10% FBS)
-
DPP-4 inhibitor (e.g., Sitagliptin)
-
Protease inhibitor cocktail (optional)
-
Sterile microcentrifuge tubes
-
Incubator (37°C)
-
LC-MS system for analysis
Procedure:
-
Preparation of Peptide Stock Solution: Reconstitute lyophilized porcine GIP (1-30) amide in sterile, nuclease-free water to a stock concentration of 1 mM. Aliquot into single-use tubes and store at -80°C.
-
Experimental Setup:
-
Prepare tubes containing your cell culture medium. For comparison, include conditions with and without a DPP-4 inhibitor (e.g., 10 µM Sitagliptin).
-
Pre-warm the media to 37°C.
-
-
Initiation of the Assay:
-
Spike the porcine GIP (1-30) amide stock solution into the pre-warmed media to a final concentration of 1 µM.
-
Vortex briefly to mix.
-
-
Time-Course Sampling:
-
Immediately take a sample at t=0.
-
Incubate the tubes at 37°C.
-
Collect samples at various time points (e.g., 5, 15, 30, 60, 120, 240 minutes).
-
-
Sample Quenching: Immediately after collection, stop the enzymatic reaction by adding the sample to a quenching solution (e.g., acetonitrile (B52724) or 1% trifluoroacetic acid) and store at -80°C until analysis.
-
Analysis:
-
Thaw the samples and centrifuge to pellet any precipitated proteins.
-
Analyze the supernatant using a validated LC-MS method to quantify the concentration of the intact porcine GIP (1-30) amide.
-
-
Data Analysis:
-
Plot the concentration of the intact peptide versus time.
-
Calculate the half-life (t½) of the peptide under each condition.
-
Protocol 2: Quantification of Porcine GIP (1-30) Amide by LC-MS
Objective: To quantify the concentration of intact porcine GIP (1-30) amide in cell culture supernatant.
Materials:
-
LC-MS system (e.g., a triple quadrupole or Q-TOF mass spectrometer)
-
C18 reverse-phase HPLC column
-
Mobile Phase A: 0.1% formic acid in water
-
Mobile Phase B: 0.1% formic acid in acetonitrile
-
Porcine GIP (1-30) amide standard
-
Internal standard (e.g., a stable isotope-labeled version of the peptide)
Procedure:
-
Sample Preparation:
-
Thaw the quenched samples from the stability assay on ice.
-
Centrifuge the samples at high speed (e.g., 14,000 x g) for 10 minutes at 4°C to pellet precipitated proteins.
-
Transfer the supernatant to a new tube. If necessary, add an internal standard at a known concentration.
-
-
LC-MS Analysis:
-
Inject a defined volume of the prepared sample onto the LC-MS system.
-
Separate the peptide and its fragments using a gradient of Mobile Phase B.
-
Detect the peptide and internal standard using the mass spectrometer in Multiple Reaction Monitoring (MRM) mode for a triple quadrupole instrument or by extracting the ion chromatogram for a high-resolution instrument.
-
-
Data Analysis:
-
Integrate the peak area of the intact porcine GIP (1-30) amide and the internal standard.
-
Generate a standard curve using known concentrations of the peptide standard.
-
Calculate the concentration of the peptide in the unknown samples by comparing their peak area ratios to the standard curve.
-
Visualizations
Caption: GIP Receptor Signaling Pathway.
Caption: Experimental Workflow for In Vitro Peptide Stability Assay.
Caption: Troubleshooting Logic for GIP (1-30) Amide Stability Issues.
References
- 1. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. lcms.cz [lcms.cz]
- 5. shimadzu.com [shimadzu.com]
- 6. Organoid Sample Preparation and Extraction for LC-MS Peptidomics - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. A Novel Glucagon-like Peptide-1 (GLP-1)/Glucagon Hybrid Peptide with Triple-acting Agonist Activity at Glucose-dependent Insulinotropic Polypeptide, GLP-1, and Glucagon Receptors and Therapeutic Potential in High Fat-fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: GIP (1-30) Amide, Porcine Degradation by DPP-IV
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on experiments involving the degradation of porcine GIP (1-30) amide by the Dipeptidyl Peptidase-IV (DPP-IV) enzyme.
Frequently Asked Questions (FAQs)
Q1: What is the primary mechanism of porcine GIP (1-30) amide degradation?
A1: The primary degradation pathway for porcine GIP (1-30) amide is enzymatic cleavage by Dipeptidyl Peptidase-IV (DPP-IV). This enzyme specifically removes the N-terminal dipeptide, Tyr-Ala, from the GIP (1-30) amide sequence. This cleavage results in the formation of the truncated and inactive metabolite, GIP (3-30) amide.[1]
Q2: What is the significance of the N-terminal sequence of GIP (1-30) amide for its biological activity and degradation?
A2: The N-terminal sequence is critical for the biological activity of GIP (1-30) amide. The initial amino acids are essential for receptor binding and subsequent signaling. The presence of an alanine (B10760859) residue at the second position makes it a prime substrate for DPP-IV, leading to its rapid inactivation.[2]
Q3: What are the expected products of porcine GIP (1-30) amide degradation by DPP-IV?
A3: The enzymatic reaction yields two main products: the inactive peptide fragment GIP (3-30) amide and the dipeptide Tyr-Ala.
Q4: How does the in vivo degradation of GIP in pigs compare to in vitro findings?
A4: In vivo studies in anesthetized pigs have demonstrated that GIP is rapidly cleared from circulation. The administration of a DPP-IV inhibitor significantly prolongs the half-life of intact GIP, confirming that DPP-IV is a major, though not the sole, enzyme responsible for its degradation in a physiological setting.[3]
Quantitative Data
The following tables summarize key quantitative data related to the interaction of GIP with the DPP-IV enzyme.
Table 1: In Vitro Kinetic Parameters of DPP-IV with GIP Substrate
| Parameter | Value | Substrate | Enzyme Source | Reference |
| K_m | 1.8 ± 0.3 µM | Porcine GIP (1-42) | Purified Porcine Kidney DPP-IV | [4] |
Note: This K_m value is for the full-length porcine GIP (1-42) but serves as a close approximation for GIP (1-30) amide due to the identical N-terminal sequence which is the site of DPP-IV cleavage.
Table 2: In Vivo Half-life of Intact GIP in Anesthetized Pigs
| Condition | Plasma t_1/2 of Intact GIP (minutes) | Reference |
| Without DPP-IV Inhibitor | 3.3 ± 0.3 | [3] |
| With DPP-IV Inhibitor (Valine-pyrrolidide) | 8.1 ± 0.6 | [3] |
Experimental Protocols
Detailed Methodology for In Vitro Degradation of GIP (1-30) Amide by DPP-IV
This protocol outlines a method to monitor the degradation of porcine GIP (1-30) amide by purified DPP-IV enzyme using HPLC-MS analysis.
Materials:
-
Porcine GIP (1-30) amide (synthetic)
-
Purified DPP-IV enzyme (porcine or human recombinant)
-
DPP-IV Assay Buffer (e.g., 50 mM Tris-HCl, pH 7.8, containing 100 mM NaCl and 1 mM EDTA)
-
Quenching Solution (e.g., 10% Trichloroacetic acid (TCA) or 1% Trifluoroacetic acid (TFA) in acetonitrile)
-
HPLC-grade water and acetonitrile (B52724)
-
Microcentrifuge tubes
-
Incubator or water bath at 37°C
-
HPLC-MS system with a C18 column suitable for peptide separation
Procedure:
-
Reagent Preparation:
-
Prepare a stock solution of porcine GIP (1-30) amide in DPP-IV Assay Buffer. The final concentration in the reaction should be close to the K_m value (e.g., 2 µM).
-
Dilute the purified DPP-IV enzyme in DPP-IV Assay Buffer to a working concentration. The optimal concentration should be determined empirically to achieve a degradation rate that can be monitored over a convenient time course (e.g., 0-120 minutes).
-
-
Enzymatic Reaction:
-
Set up a series of microcentrifuge tubes for different time points (e.g., 0, 5, 15, 30, 60, 120 minutes).
-
To each tube, add the GIP (1-30) amide solution.
-
Pre-incubate the tubes at 37°C for 5 minutes to equilibrate the temperature.
-
Initiate the reaction by adding the diluted DPP-IV enzyme to each tube (except for the T=0 sample). Mix gently.
-
For the T=0 time point, add the quenching solution to the tube before adding the enzyme.
-
Incubate the reaction tubes at 37°C.
-
-
Reaction Quenching:
-
At each designated time point, stop the reaction by adding an equal volume of cold Quenching Solution to the respective tube.
-
Vortex the tubes immediately after adding the quenching solution.
-
-
Sample Preparation for HPLC-MS:
-
Centrifuge the quenched samples at high speed (e.g., 14,000 x g) for 10 minutes to precipitate the enzyme and other proteins.
-
Carefully transfer the supernatant to HPLC vials for analysis.
-
-
HPLC-MS Analysis:
-
Inject the samples onto the HPLC-MS system.
-
Use a suitable gradient of acetonitrile in water (both containing 0.1% TFA or formic acid) to separate the intact GIP (1-30) amide from the cleaved GIP (3-30) amide metabolite.
-
Monitor the elution of the peptides by UV absorbance (e.g., 214 nm and 280 nm) and mass spectrometry to confirm the identity of the peaks based on their mass-to-charge ratio.
-
Quantify the peak areas of the intact GIP (1-30) amide and the GIP (3-30) amide metabolite at each time point.
-
Troubleshooting Guides
Issue 1: No or very slow degradation of GIP (1-30) amide is observed.
-
Possible Cause: Inactive DPP-IV enzyme.
-
Solution: Check the storage conditions and age of the enzyme. Perform an activity assay with a standard fluorogenic substrate (e.g., Gly-Pro-AMC) to confirm enzyme activity.
-
-
Possible Cause: Incorrect assay buffer composition or pH.
-
Solution: Ensure the buffer pH is within the optimal range for DPP-IV activity (typically pH 7.5-8.0). Verify the composition of the buffer.
-
-
Possible Cause: Presence of DPP-IV inhibitors in the reaction mixture.
-
Solution: Ensure all reagents are free from contaminating inhibitors. Avoid using reagents that may contain EDTA if it interferes with the specific DPP-IV enzyme being used.
-
Issue 2: Degradation is too rapid to monitor accurately.
-
Possible Cause: DPP-IV enzyme concentration is too high.
-
Solution: Reduce the concentration of the DPP-IV enzyme in the reaction mixture. Perform a dilution series to find the optimal enzyme concentration.
-
-
Possible Cause: Incubation temperature is too high.
-
Solution: Confirm that the incubation temperature is set to 37°C.
-
Issue 3: Poor separation of GIP (1-30) amide and its metabolite in HPLC.
-
Possible Cause: Inappropriate HPLC gradient.
-
Solution: Optimize the gradient by making it shallower to increase the separation between the two peptides.
-
-
Possible Cause: Incorrect column chemistry.
-
Solution: Ensure a C18 column with a suitable pore size for peptides is being used. Consider a different stationary phase if co-elution persists.
-
Issue 4: High background noise or interfering peaks in HPLC-MS.
-
Possible Cause: Contaminants in the sample or solvents.
-
Solution: Use high-purity solvents and reagents. Ensure proper cleaning of the HPLC system.
-
-
Possible Cause: Non-specific binding of the peptide to the sample tubes.
-
Solution: Use low-binding microcentrifuge tubes.
-
Visualizations
Caption: Enzymatic degradation of GIP (1-30) amide by DPP-IV.
Caption: Workflow for in vitro GIP (1-30) amide degradation assay.
References
Technical Support Center: GIP (1-30) Amide Experiments
Welcome to the technical support center for GIP (1-30) amide experiments. This resource is designed for researchers, scientists, and drug development professionals to provide clear and actionable guidance on the critical issue of trifluoroacetic acid (TFA) salt interference. Below, you will find troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during your experiments.
Frequently Asked Questions (FAQs)
Q1: Why is it necessary to remove residual trifluoroacetic acid (TFA) from my synthetic GIP (1-30) amide?
A1: Synthetic peptides produced using solid-phase peptide synthesis (SPPS) are typically cleaved from the resin and purified using TFA.[1][2] Consequently, the final lyophilized product is often a TFA salt, where TFA acts as a counterion to positively charged residues.[3] Residual TFA can be detrimental to downstream biological experiments for several reasons:
-
Biological Interference and Cytotoxicity: TFA can be toxic to cells, even at low concentrations, potentially inhibiting cell proliferation or triggering apoptosis.[3][4] This can confound results in cell-based assays.
-
Alteration of Peptide Properties: As a counterion, TFA can alter the secondary structure, solubility, and aggregation properties of GIP (1-30) amide, which may impact its biological activity.[4]
-
Assay Artifacts: The strong acidity of TFA can lower the pH of your experimental buffer, potentially affecting pH-sensitive receptor-ligand interactions or denaturing proteins in your assay.[4]
Q2: How much TFA is typically present in a lyophilized peptide preparation?
A2: The amount of residual TFA in a lyophilized peptide powder can be substantial, varying from 10% to 45% by weight.[4] The final percentage often depends on the number of basic amino acid residues (e.g., Lysine, Arginine, Histidine) in the peptide sequence, as these residues will have associated TFA counterions.[4]
Q3: What are the most common methods for removing TFA from GIP (1-30) amide?
A3: The two most widely adopted methods for exchanging TFA counterions are:
-
Salt Exchange with a Stronger Acid (e.g., HCl): This involves repeatedly dissolving the peptide in a dilute solution of a stronger, more volatile acid like hydrochloric acid (HCl) and then lyophilizing it.[1][5] This process replaces the TFA counterion with a chloride (Cl⁻) ion.
-
Ion-Exchange Chromatography: This technique uses an anion-exchange resin to capture the peptide while the TFA ions are washed away. The peptide is then eluted with a solution containing a more biocompatible counterion, such as acetate (B1210297).[2][4][6]
Q4: How do I choose the best TFA removal method for my experiment?
A4: The choice depends on your specific experimental needs, the scale of your work, and the resources available. The HCl exchange method is often simpler and does not require specialized chromatography equipment, making it suitable for smaller quantities. Ion-exchange chromatography can be more thorough and is highly effective, providing a peptide in an acetate salt form which is often preferred for in vivo studies.[2]
Q5: How can I verify that TFA has been successfully removed or quantified?
A5: Several analytical techniques can be used to quantify the amount of residual TFA in your peptide sample:
-
Ion Chromatography (IC): This is a sensitive and effective method for quantifying TFA and other anions like chloride and acetate, making it ideal for verifying the success of a counterion exchange process.[2][5]
-
¹⁹F NMR Spectroscopy: Since fluorine is not naturally present in peptides, ¹⁹F NMR is a highly specific and well-suited method for detecting and quantifying TFA.[7][8]
-
HPLC with Evaporative Light-Scattering Detector (ELSD): This method can also be used for the reliable quantification of TFA.[8]
Troubleshooting Guide: TFA-Related Issues in GIP (1-30) Amide Experiments
This guide addresses common problems researchers may face, with a focus on issues potentially caused by TFA interference.
| Problem / Observation | Potential Cause Related to TFA | Recommended Action |
| Poor cell viability, cytotoxicity, or high background in cell-based assays. | Residual TFA is known to be cytotoxic, even at nanomolar concentrations.[3][4] | Perform a counterion exchange to replace TFA with a more biocompatible ion like chloride or acetate. See Protocols P1 and P2 . |
| Lower than expected biological activity or inconsistent EC₅₀ values in functional assays (e.g., cAMP accumulation). | TFA can alter the peptide's conformation or interfere with receptor binding.[1][4] The acidic nature of TFA can also shift the local pH, affecting the assay conditions.[4] | Ensure your peptide has undergone TFA removal. Re-dissolve the TFA-free peptide in your final assay buffer immediately before use. |
| Peptide is difficult to dissolve or precipitates out of solution. | TFA counterions can affect the overall solubility characteristics of the peptide.[4] | Try dissolving the peptide in a small amount of dilute acetic acid or your final assay buffer after performing a counterion exchange to remove TFA. |
| Variability in results between different batches of the same GIP (1-30) amide peptide. | Different synthesis and purification runs can result in varying amounts of residual TFA (10-45% by weight), leading to inconsistent net peptide content and biological activity.[4] | Quantify the TFA content for each batch or, ideally, perform a counterion exchange on all batches to standardize the peptide salt form. |
| A noticeable drop in pH when the peptide is added to a weakly buffered solution. | The "TFA salt" form of the peptide is acidic. Adding a significant amount can overwhelm the buffer's capacity.[4] | Use a robustly buffered solution for your experiments and consider performing a counterion exchange to remove the acidic TFA. |
Experimental Protocols & Data
Quantitative Data Summary
Table 1: Typical Residual TFA Content in Lyophilized Synthetic Peptides
| Parameter | Value | Source |
|---|---|---|
| Typical TFA Content by Weight | 10% - 45% | [4] |
| Primary Source of TFA | SPPS cleavage and HPLC purification | [1][4] |
| Factors Influencing Content | Number of basic residues (Arg, Lys, His) |[4] |
Protocol P1: TFA Removal via HCl Counterion Exchange
This protocol is adapted from established methods to replace TFA ions with chloride ions.[4][5]
Materials:
-
Lyophilized GIP (1-30) amide (TFA salt)
-
Deionized water or 50mM Phosphate Buffer
-
100 mM Hydrochloric Acid (HCl) solution
-
Lyophilizer
Procedure:
-
Dissolve the Peptide: Dissolve the GIP (1-30) amide in deionized water at a concentration of 1 mg/mL.[4][5]
-
Add HCl: Add 100 mM HCl to the peptide solution to achieve a final HCl concentration between 2 mM and 10 mM.[4][5] Caution: Concentrations above 10 mM may lead to peptide modification.[4]
-
Incubate: Allow the solution to stand at room temperature for at least one minute.[5]
-
Freeze: Flash-freeze the solution, preferably in liquid nitrogen or on dry ice.[5]
-
Lyophilize: Lyophilize the sample overnight until all liquid is removed.[5]
-
Repeat: To ensure complete exchange, repeat steps 1-5 at least two more times.[5]
-
Final Product: After the final lyophilization, the GIP (1-30) amide is obtained as an HCl salt and is ready for use. Reconstitute in the desired buffer for your experiment.[5]
Protocol P2: TFA Removal via Ion-Exchange Chromatography (Acetate Exchange)
This protocol exchanges TFA for acetate using a strong anion-exchange resin.[4][6]
Materials:
-
Lyophilized GIP (1-30) amide (TFA salt)
-
Strong anion-exchange resin (e.g., AG1-X8)
-
1 M Sodium Acetate solution
-
Deionized water
-
Chromatography column
Procedure:
-
Prepare Resin Column: Pack a small chromatography column with the anion-exchange resin. The resin should provide a 10- to 50-fold excess of anion binding sites relative to the estimated amount of TFA in your peptide sample.[4][6]
-
Equilibrate Column: Equilibrate the column by eluting it with 1 M sodium acetate solution.[4]
-
Wash Column: Wash the column thoroughly with deionized water to remove excess sodium acetate.[4][6]
-
Load Peptide: Dissolve the GIP (1-30) amide in a minimal amount of deionized water and apply it to the top of the prepared column.[4]
-
Elute Peptide: Elute the peptide from the column using deionized water.[4][6]
-
Collect Fractions: Collect the fractions containing your peptide. You can monitor this using UV absorbance at 220 nm or 280 nm.
-
Lyophilize: Pool the peptide-containing fractions and lyophilize to obtain the final product as a dry powder (acetate salt).[4]
Visualizations: Workflows and Signaling Pathways
References
- 1. Determination of residual trifluoroacetate in protein purification buffers and peptide preparations by ion chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. peptide.com [peptide.com]
- 3. Residual TFA Determination - Creative Peptides-Peptide Drug Discovery [pepdd.com]
- 4. lcms.cz [lcms.cz]
- 5. documents.thermofisher.com [documents.thermofisher.com]
- 6. researchgate.net [researchgate.net]
- 7. biopharma-asia.com [biopharma-asia.com]
- 8. Towards a Consensus for the Analysis and Exchange of TFA as a Counterion in Synthetic Peptides and Its Influence on Membrane Permeation - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing GIP (1-30) Amide, Porcine Concentration for Assays
Welcome to the technical support center for the use of GIP (1-30) amide, porcine. This resource provides researchers, scientists, and drug development professionals with comprehensive guidance on optimizing the concentration of this potent insulinotropic peptide in various in vitro assays. Below you will find frequently asked questions, detailed experimental protocols, and troubleshooting guides to ensure the success of your experiments.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and how does it compare to the full-length GIP (1-42)?
A: this compound is a C-terminally truncated form of the glucose-dependent insulinotropic polypeptide (GIP). It is a full and high-affinity agonist for the GIP receptor, demonstrating potency and efficacy equivalent to the native, full-length GIP (1-42) in stimulating insulin (B600854) secretion and cAMP production.[1][2] Both forms are potent stimulators of insulin release.[1]
Q2: What is the primary mechanism of action for this compound?
A: this compound exerts its effects by binding to the GIP receptor, a G protein-coupled receptor (GPCR). This binding activates the Gαs subunit, which in turn stimulates adenylyl cyclase to increase intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. This signaling cascade ultimately leads to the potentiation of glucose-stimulated insulin secretion from pancreatic β-cells.
GIP Receptor Signaling Pathway
Caption: Simplified GIP receptor signaling cascade.
Q3: How should I reconstitute and store this compound?
A: For optimal stability, lyophilized this compound should be stored at -20°C or -80°C. When preparing a stock solution, it is recommended to first dissolve the peptide in a small amount of an organic solvent like DMSO, and then dilute with your aqueous assay buffer to the desired concentration. For long-term storage of the stock solution, it is best to keep it at -80°C for up to six months or at -20°C for one month. Avoid repeated freeze-thaw cycles.
Recommended Concentration Ranges for Key Assays
The optimal concentration of this compound will vary depending on the specific assay, cell type, and experimental conditions. The following table provides recommended starting concentration ranges based on published data. It is always advisable to perform a dose-response curve to determine the optimal concentration for your specific experimental setup.
| Assay Type | Cell Line/System | Recommended Concentration Range | Typical EC50/IC50/Kd |
| cAMP Accumulation Assay | GIPR-expressing cells (e.g., CHO-K1, COS-7) | 1 pM - 100 nM | ~230 pM[3] |
| Receptor Binding Assay | GIPR-expressing cell membranes (e.g., CHL, hamster insulinoma) | 0.1 nM - 1 µM | Kd: ~11.3 nM[4], IC50: ~3.75 nM[3] |
| Insulin Secretion Assay | Pancreatic β-cell lines (e.g., RIN-m5F, INS-1) or isolated islets | 1 nM - 1 µM | Data not available |
Detailed Experimental Protocols
Protocol 1: cAMP Accumulation Assay
This protocol provides a general framework for measuring this compound-stimulated cAMP production in GIPR-expressing cells.
Experimental Workflow for cAMP Assay
Caption: General workflow for a cAMP accumulation assay.
Materials:
-
GIPR-expressing cells (e.g., CHO-K1, COS-7)
-
Cell culture medium
-
96-well assay plates
-
Serum-free medium
-
Phosphodiesterase (PDE) inhibitor (e.g., 3-isobutyl-1-methylxanthine, IBMX)
-
This compound
-
cAMP detection kit (e.g., HTRF, ELISA)
-
Plate reader
Procedure:
-
Cell Plating: Seed GIPR-expressing cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the assay. Incubate overnight.
-
Cell Starvation: On the day of the assay, remove the growth medium and wash the cells with serum-free medium. Add serum-free medium and incubate for 2-4 hours.
-
PDE Inhibition: Prepare a working solution of a PDE inhibitor (e.g., 0.5 mM IBMX) in serum-free medium. Remove the starvation medium and add the PDE inhibitor solution to the cells. Incubate for 30 minutes at 37°C.
-
Peptide Stimulation: Prepare serial dilutions of this compound in serum-free medium containing the PDE inhibitor. A typical concentration range to test would be from 1 pM to 100 nM. Add the peptide dilutions to the wells.
-
Incubation: Incubate the plate for 30 minutes at 37°C.
-
Cell Lysis and Detection: Lyse the cells and measure intracellular cAMP levels according to the manufacturer's protocol of your chosen cAMP detection kit.
-
Data Analysis: Plot the cAMP concentration against the log of the this compound concentration and fit a sigmoidal dose-response curve to determine the EC50.
Protocol 2: Receptor Binding Assay (Competitive Displacement)
This protocol describes a competitive binding assay to determine the affinity of this compound for the GIP receptor using a radiolabeled GIP ligand.
Materials:
-
Membrane preparation from GIPR-expressing cells
-
Radiolabeled GIP (e.g., ¹²⁵I-GIP)
-
This compound (unlabeled)
-
Binding buffer (e.g., 25 mM Tris-HCl, pH 7.4, with 0.5% BSA)
-
Wash buffer (e.g., ice-cold PBS)
-
Scintillation vials and fluid
-
Gamma counter
Procedure:
-
Assay Setup: In a microcentrifuge tube, combine the cell membrane preparation, a fixed concentration of radiolabeled GIP (typically at or below the Kd), and varying concentrations of unlabeled this compound (e.g., 0.1 nM to 1 µM).
-
Incubation: Incubate the mixture at room temperature for 60-90 minutes to allow binding to reach equilibrium.
-
Separation of Bound and Free Ligand: Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold wash buffer.
-
Quantification: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the log of the unlabeled this compound concentration. Fit the data to a one-site competition model to determine the IC50, which can then be converted to a Ki value.
Protocol 3: In Vitro Insulin Secretion Assay
This protocol outlines a method for measuring this compound-stimulated insulin secretion from a pancreatic β-cell line.
Materials:
-
Pancreatic β-cell line (e.g., INS-1, MIN6)
-
Cell culture medium
-
Krebs-Ringer Bicarbonate (KRB) buffer with low glucose (e.g., 2.8 mM)
-
KRB buffer with high glucose (e.g., 16.7 mM)
-
This compound
-
Insulin ELISA kit
Procedure:
-
Cell Culture: Culture pancreatic β-cells to an appropriate confluency in multi-well plates.
-
Pre-incubation: Gently wash the cells with KRB buffer containing low glucose. Pre-incubate the cells in low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: Remove the pre-incubation buffer and add fresh KRB buffer containing either low or high glucose, with or without various concentrations of this compound (e.g., 1 nM to 1 µM).
-
Incubation: Incubate the cells for 1-2 hours at 37°C.
-
Sample Collection: Collect the supernatant from each well.
-
Insulin Measurement: Measure the insulin concentration in the supernatant using an insulin ELISA kit according to the manufacturer's instructions.
-
Data Analysis: Normalize the insulin secretion to the protein content of the cells in each well. Compare the insulin secretion in the presence of this compound to the control wells.
Troubleshooting Guide
Logical Flow for Troubleshooting GIP Assays
Caption: A logical approach to troubleshooting common GIP assay issues.
| Issue | Possible Cause | Recommended Solution |
| Low or No Signal (cAMP Assay) | Degraded GIP peptide: Improper storage or multiple freeze-thaw cycles. | Use a fresh aliquot of this compound. Ensure proper storage at -80°C. |
| Low GIP receptor expression: Cell line has low expression or has lost expression over passages. | Use a cell line known to express high levels of the GIP receptor. Confirm expression via qPCR or Western blot. | |
| Inefficient PDE inhibition: cAMP is being rapidly degraded. | Ensure the PDE inhibitor (e.g., IBMX) is active and used at an optimal concentration (typically 0.1-0.5 mM). | |
| High Background (cAMP Assay) | High basal adenylyl cyclase activity: Cells have high endogenous cAMP levels. | Reduce the cell seeding density. Optimize the incubation time with the PDE inhibitor. |
| Contaminated reagents: Reagents may be contaminated with substances that stimulate cAMP production. | Use fresh, high-quality reagents and sterile technique. | |
| Low Specific Binding (Receptor Binding Assay) | Degraded radioligand: The radiolabeled GIP has lost its activity. | Check the expiration date of the radioligand and purchase a new batch if necessary. |
| High non-specific binding: The radioligand is binding to non-receptor sites. | Reduce the concentration of the radioligand. Optimize the blocking step with a higher concentration of BSA or use a different blocking agent. Ensure adequate washing steps.[5] | |
| Inconsistent Results (All Assays) | Peptide solubility issues: The GIP peptide is not fully dissolved or is precipitating out of solution. | Ensure the peptide is fully dissolved in a small amount of organic solvent before diluting in aqueous buffer. Visually inspect for precipitates. |
| Cell variability: Inconsistent cell numbers or viability across wells. | Ensure a homogenous cell suspension when plating. Perform a cell viability assay (e.g., trypan blue) before starting the experiment. | |
| Pipetting errors: Inaccurate dilution or addition of reagents. | Use calibrated pipettes and be meticulous with technique. Prepare master mixes of reagents where possible to reduce variability. |
References
- 1. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. researchgate.net [researchgate.net]
- 4. Evidence for and characterization of specific high affinity binding sites for the gastric inhibitory polypeptide in pancreatic beta-cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. benchchem.com [benchchem.com]
troubleshooting GIP (1-30) amide, porcine experimental variability
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers, scientists, and drug development professionals in overcoming experimental variability when working with GIP (1-30) amide, porcine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound is a truncated form of the native 42-amino acid glucose-dependent insulinotropic polypeptide (GIP) found in pigs. It is a potent agonist for the GIP receptor.[1][2] Its primary function is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner, playing a role in the regulation of postprandial blood glucose levels.[1][3]
Q2: How should I store and handle lyophilized this compound?
A2: Lyophilized this compound should be stored at -20°C or colder, protected from light.[4][5] Before use, allow the vial to equilibrate to room temperature to prevent moisture condensation. Avoid repeated freeze-thaw cycles of stock solutions.[4]
Q3: What is the best solvent for dissolving this compound?
A3: The solubility of peptides is sequence-dependent. For this compound, which is a relatively large peptide, initial dissolution in a small amount of an organic solvent like DMSO is often recommended, followed by dilution with an aqueous buffer.[1][6] For basic peptides, a slightly acidic buffer may aid dissolution, while acidic peptides may dissolve better in a slightly basic buffer.[7] It is always best to test the solubility of a small amount of the peptide first.
Q4: Can I expect human GIP (1-30) amide and porcine GIP (1-30) amide to have the same biological activity?
A4: Porcine and human GIP (1-30) amide are highly homologous and generally exhibit similar high affinity and potency at the GIP receptor, resulting in comparable stimulation of cAMP production and insulin secretion.[8] However, subtle differences in receptor interaction and metabolism could exist, so it is crucial to consider the species-specificity of your experimental system.
Troubleshooting Guides
This section addresses common issues that can lead to experimental variability.
Inconsistent Results in Cell-Based Assays
| Problem | Potential Cause | Recommended Solution |
| High variability between replicate wells | Uneven cell seeding, inconsistent pipetting, or edge effects in the microplate.[9] | Ensure a homogenous cell suspension before and during plating. Use calibrated pipettes with proper technique. To minimize edge effects, fill outer wells with sterile media or PBS and do not use them for experimental samples.[9] |
| Low or no signal | Low cell number or viability, inactive peptide, incorrect reagent concentration or incubation time.[9] | Verify cell count and viability. Test the bioactivity of a new peptide aliquot. Optimize reagent concentrations and incubation times for your specific cell line and assay conditions. |
| High background signal | Contamination of cell culture (e.g., mycoplasma), or issues with assay reagents.[9] | Regularly test cell cultures for contamination. Use fresh, high-quality reagents and validate their performance. |
| Unexpected dose-response curve | Peptide aggregation, degradation, or incorrect concentration calculations. | Ensure the peptide is fully dissolved and visually inspect for precipitates. Prepare fresh dilutions for each experiment. Confirm the net peptide content to ensure accurate concentration calculations. |
Issues with Immunoassays (ELISA)
| Problem | Potential Cause | Recommended Solution |
| Low or no detection of this compound | The ELISA kit is not specific for the (1-30) fragment or has low cross-reactivity with the porcine version. | Carefully check the manufacturer's data sheet for specificity and cross-reactivity. Some total GIP ELISA kits do not detect GIP (1-30).[10] Select a kit specifically validated for porcine GIP (1-30) amide.[3] |
| High background | Improper washing, incorrect incubation times or temperatures, or contaminated reagents.[11] | Increase the number and rigor of wash steps. Strictly adhere to the recommended incubation parameters. Use fresh, sterile buffers and reagents. |
| High inter-assay variability | Inconsistent sample handling and storage, reagent lot-to-lot variation. | Standardize sample collection, processing (including the use of protease inhibitors), and storage procedures. If possible, use reagents from the same lot for the entire study.[9] |
| Cross-reactivity with other peptides | The antibodies used in the kit may recognize other structurally similar peptides present in the sample. | Review the cross-reactivity data provided by the manufacturer. If significant cross-reactivity is suspected, consider sample purification steps or an alternative detection method. |
General Peptide Handling and Stability Issues
| Problem | Potential Cause | Recommended Solution |
| Peptide aggregation | Hydrophobic nature of the peptide, improper dissolution, or storage. | Dissolve in an appropriate organic solvent before diluting in aqueous buffer. Sonication can aid dissolution.[7] Store stock solutions in aliquots at -80°C to minimize freeze-thaw cycles. |
| Peptide degradation | Protease contamination, oxidation, or instability at experimental pH and temperature. | Use sterile, protease-free reagents and buffers. For peptides containing methionine, cysteine, or tryptophan, consider using oxygen-free buffers to prevent oxidation.[7] Assess peptide stability under your specific experimental conditions. |
| Inaccurate peptide concentration | Failure to account for net peptide content (counterions and bound water can constitute a significant portion of the lyophilized powder weight). | Use the net peptide content provided by the manufacturer for accurate concentration calculations. If not provided, consider performing amino acid analysis for precise quantification. |
Quantitative Data
Table 1: Physicochemical Properties of this compound
| Property | Value | Notes |
| Molecular Formula | C₁₆₂H₂₄₅N₄₁O₄₇S | |
| Molecular Weight | 3551.07 g/mol | [5] |
| Solubility | ||
| DMSO | Soluble | [1] |
| Water | Insoluble | [1] |
| Aqueous Buffers | Poorly soluble; requires careful pH and solvent consideration. | Based on general peptide solubility guidelines.[7] |
| Storage | ||
| Lyophilized | -20°C or colder | [4][5] |
| In Solution | -80°C in aliquots | [12] |
Table 2: GIP Receptor Binding Affinity
| Ligand | Receptor | Cell Line | Kd (Dissociation Constant) | Reference |
| Porcine GIP (1-30) amide | Rat GIP Receptor | Brain Tissue Sections | 16-62 pM | [13] |
| Porcine GIP (1-42) | Human GIP Receptor | COS-7 cells | Not specified (IC₅₀ similar to GIP 1-30) | [14] |
Experimental Protocols
Protocol 1: GIP Receptor-Mediated cAMP Accumulation Assay
This protocol provides a general framework for measuring intracellular cAMP levels in response to this compound stimulation in a cell line expressing the GIP receptor.
Materials:
-
HEK293 cells stably expressing the porcine or human GIP receptor.
-
Cell culture medium (e.g., DMEM) with appropriate supplements.
-
This compound stock solution.
-
Assay buffer (e.g., HBSS with 0.1% BSA).
-
IBMX (phosphodiesterase inhibitor) stock solution.
-
cAMP assay kit (e.g., HTRF, ELISA, or fluorescence-based).
-
384-well white microplate.
Procedure:
-
Cell Seeding: Seed the GIP receptor-expressing cells into a 384-well white microplate at a predetermined density and incubate overnight to allow for cell attachment.
-
Peptide Preparation: Prepare serial dilutions of this compound in assay buffer.
-
Cell Stimulation: a. Carefully remove the cell culture medium from the wells. b. Add assay buffer containing IBMX (final concentration typically 100-500 µM) to all wells and incubate for 15-30 minutes at 37°C. c. Add the serially diluted this compound to the respective wells. Include a vehicle control (assay buffer with IBMX only). d. Incubate for the desired time (e.g., 30 minutes) at 37°C.
-
cAMP Measurement: a. Lyse the cells according to the cAMP assay kit manufacturer's instructions. b. Follow the kit protocol to measure the intracellular cAMP concentration. This typically involves the addition of detection reagents and measurement of a fluorescent or luminescent signal.
-
Data Analysis: a. Generate a standard curve using the cAMP standards provided in the kit. b. Calculate the cAMP concentration in each well based on the standard curve. c. Plot the cAMP concentration against the log of the this compound concentration to generate a dose-response curve and determine the EC₅₀.
Protocol 2: Competitive Binding Assay for GIP Receptor
This protocol outlines a method to determine the binding affinity of this compound to the GIP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the GIP receptor.
-
Radiolabeled GIP (e.g., ¹²⁵I-GIP).
-
Unlabeled this compound (competitor).
-
Binding buffer (e.g., Tris-HCl with BSA and protease inhibitors).
-
Glass fiber filters.
-
Scintillation fluid and a scintillation counter.
Procedure:
-
Assay Setup: In a microplate, combine the cell membranes, a fixed concentration of radiolabeled GIP, and varying concentrations of unlabeled this compound in binding buffer. Include wells for total binding (no competitor) and non-specific binding (excess unlabeled GIP).
-
Incubation: Incubate the plate at a specified temperature (e.g., room temperature) for a sufficient time to reach binding equilibrium (e.g., 60-90 minutes).
-
Filtration: Rapidly filter the contents of each well through glass fiber filters using a cell harvester to separate bound from free radioligand.
-
Washing: Wash the filters with ice-cold binding buffer to remove unbound radioligand.
-
Counting: Place the filters in scintillation vials with scintillation fluid and measure the radioactivity using a scintillation counter.
-
Data Analysis: a. Calculate specific binding by subtracting non-specific binding from total binding. b. Plot the percentage of specific binding against the log of the unlabeled this compound concentration. c. Determine the IC₅₀ (the concentration of unlabeled peptide that inhibits 50% of specific radioligand binding). The Kᵢ (inhibition constant) can then be calculated using the Cheng-Prusoff equation.
Visualizations
Caption: GIP Receptor Signaling Pathway.
Caption: General Experimental Workflow.
Caption: Troubleshooting Logic Diagram.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 3. assaygenie.com [assaygenie.com]
- 4. genscript.com [genscript.com]
- 5. GIP (1-30), porcine, amide - Elabscience® [elabscience.com]
- 6. researchgate.net [researchgate.net]
- 7. Peptide Solubility Guidelines - How to solubilize a peptide [sb-peptide.com]
- 8. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 9. benchchem.com [benchchem.com]
- 10. mercodia.com [mercodia.com]
- 11. bioassaysys.com [bioassaysys.com]
- 12. medchemexpress.com [medchemexpress.com]
- 13. Gastric inhibitory polypeptide (GIP) binding sites in rat brain - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. US10968266B2 - GIP peptide analogues - Google Patents [patents.google.com]
preventing non-specific binding of GIP (1-30) amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on preventing non-specific binding (NSB) of GIP (1-30) amide in various experimental settings.
Frequently Asked Questions (FAQs)
Q1: What is non-specific binding (NSB) and why is it a concern for GIP (1-30) amide?
A1: Non-specific binding refers to the adherence of GIP (1-30) amide to surfaces other than its intended biological target, the GIP receptor. This can include plasticware, membranes, and other proteins.[1] NSB is a significant concern because it can lead to inaccurate experimental results, such as an overestimation of the required therapeutic dose or a misinterpretation of binding affinity and signaling potency.[1] As a peptide, GIP (1-30) amide is susceptible to NSB due to hydrophobic and electrostatic interactions with various surfaces.[2]
Q2: What are the primary causes of non-specific binding of GIP (1-30) amide?
A2: The primary causes of NSB for peptides like GIP (1-30) amide include:
-
Hydrophobic Interactions: The peptide may adsorb to hydrophobic plastic surfaces of microplates and tubes.
-
Electrostatic Interactions: Charged residues in the peptide can interact with charged surfaces.
-
Binding to other proteins: In complex biological samples, GIP (1-30) amide may bind to abundant proteins other than its receptor.
Q3: What are the most common general strategies to prevent NSB?
A3: General strategies to minimize NSB include the use of blocking agents, optimization of buffer conditions, and selection of appropriate experimental materials.[3] Blocking agents like bovine serum albumin (BSA) coat the surfaces of experimental vessels, reducing the sites available for non-specific peptide adsorption.[3] Adjusting the pH and ionic strength of buffers can also help to minimize electrostatic interactions. Using low-binding microplates and tubes is another effective measure.
Q4: Can the formulation of GIP (1-30) amide affect its non-specific binding?
A4: Yes, the formulation can impact NSB. For instance, GIP (1-30) amide is sometimes studied in solvents like 50% aqueous trifluoroethanol to maintain its helical structure.[4] However, such organic solvents can also influence how the peptide interacts with surfaces. It is crucial to consider the compatibility of the solvent with the experimental setup and its potential to contribute to NSB.
Troubleshooting Guides
Issue 1: High background signal in a GIP (1-30) amide receptor binding assay.
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Non-specific binding to assay plate/filters | 1. Pre-coat plates/filters with a blocking agent (e.g., 0.1-1% BSA).2. Include a non-ionic detergent (e.g., 0.05% Tween-20) in the wash buffer.3. Use low-binding assay plates. | Reduced background signal and improved signal-to-noise ratio. |
| Binding of radiolabeled GIP (1-30) amide to other cellular components | 1. Include an excess of unlabeled GIP (1-42) or a known GIP receptor antagonist in control wells to determine specific binding.[3][5]2. Optimize the concentration of the radiolabeled peptide to the lowest level that provides a robust signal. | Accurate determination of specific binding to the GIP receptor. |
| Insufficient washing | Increase the number and/or duration of wash steps to more effectively remove unbound peptide. | Lower background and cleaner data. |
Issue 2: Low or inconsistent signal in a cell-based signaling assay (e.g., cAMP measurement).
| Possible Cause | Troubleshooting Step | Expected Outcome |
| Loss of GIP (1-30) amide due to adsorption to labware | 1. Prepare and dilute the peptide in buffers containing a carrier protein like 0.1% BSA.2. Use siliconized or low-protein-binding tubes and pipette tips. | Consistent and accurate delivery of the peptide to the cells, leading to a more reliable signal. |
| Degradation of GIP (1-30) amide | 1. Prepare fresh solutions of the peptide for each experiment.2. If applicable, include protease inhibitors in the assay medium. | A more potent and reproducible cellular response. |
| Low GIP receptor expression on cells | 1. Verify receptor expression using a positive control agonist with known activity.2. Ensure cells are healthy and have not been passaged too many times. | A robust and measurable signal in response to GIP (1-30) amide stimulation. |
Quantitative Data Summary
| Blocking Agent | Typical Concentration | Assay Compatibility | Notes |
| Bovine Serum Albumin (BSA) | 0.1 - 5% | Receptor binding assays, ELISAs, cell-based assays | A very common and effective blocking agent. Use fatty-acid-free BSA for sensitive assays. |
| Non-fat Dry Milk | 2 - 5% | ELISAs, Western blotting | Cost-effective, but may interfere with some antibody-based detection methods. |
| Polyethylene Glycol (PEG) | 0.1 - 1% | Various assays | Can be effective in reducing hydrophobic interactions. |
| Tween-20 / Triton X-100 | 0.05 - 0.1% | In wash buffers | Non-ionic detergents that help to reduce background by preventing weak, non-specific interactions. |
Experimental Protocols
Protocol 1: GIP Receptor Binding Assay
This protocol is designed to measure the binding of radiolabeled GIP (1-30) amide to cells expressing the GIP receptor.
Materials:
-
Cells expressing the GIP receptor (e.g., CHO-K1 cells stably transfected with the human GIP-R)
-
Binding Buffer: PBS, pH 7.4, containing 0.1% BSA
-
Radiolabeled GIP (1-30) amide (e.g., ¹²⁵I-GIP (1-30) amide)
-
Unlabeled GIP (1-42) for determining non-specific binding
-
Multi-well plates (e.g., 96-well)
-
Filtration apparatus and glass fiber filters
Procedure:
-
Cell Preparation: Plate cells in multi-well plates and grow to confluency.
-
Assay Setup:
-
Wash cells twice with ice-cold Binding Buffer.
-
For total binding wells, add a known concentration of radiolabeled GIP (1-30) amide in Binding Buffer.
-
For non-specific binding wells, add the same concentration of radiolabeled GIP (1-30) amide along with a 100-fold excess of unlabeled GIP (1-42).[3]
-
-
Incubation: Incubate the plate at 4°C for 60 minutes to reach binding equilibrium and minimize internalization.[5]
-
Washing: Rapidly wash the cells three times with ice-cold Binding Buffer to remove unbound radioligand.
-
Detection: Lyse the cells and measure the radioactivity in a gamma counter.
-
Data Analysis: Calculate specific binding by subtracting the non-specific binding from the total binding.
Protocol 2: Cell-Based cAMP Signaling Assay
This protocol measures the ability of GIP (1-30) amide to stimulate cyclic AMP (cAMP) production in cells expressing the GIP receptor.
Materials:
-
Cells expressing the GIP receptor
-
Stimulation Medium: Serum-free medium containing a phosphodiesterase inhibitor (e.g., IBMX)
-
GIP (1-30) amide solutions of varying concentrations, prepared in Stimulation Medium with 0.1% BSA
-
Positive control (e.g., Forskolin)
-
cAMP assay kit (e.g., HTRF, ELISA)
Procedure:
-
Cell Plating: Seed cells in a 96-well plate and allow them to attach overnight.
-
Pre-incubation: Replace the growth medium with Stimulation Medium and pre-incubate for 15-30 minutes at 37°C.
-
Stimulation: Add varying concentrations of GIP (1-30) amide to the wells. Include wells with Stimulation Medium only (basal) and a positive control.
-
Incubation: Incubate for the time recommended by the cAMP assay kit manufacturer (typically 15-30 minutes) at 37°C.
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels according to the instructions of the chosen cAMP assay kit.
-
Data Analysis: Plot the cAMP concentration against the log of the GIP (1-30) amide concentration to generate a dose-response curve and determine the EC₅₀ value.
Visualizations
Caption: GIP Receptor Signaling Pathway.[6][7][8][9]
Caption: General Experimental Workflow for GIP (1-30) Amide Assays.
References
- 1. Peptide Workflows [proteinmetrics.com]
- 2. researchgate.net [researchgate.net]
- 3. diabetesjournals.org [diabetesjournals.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. mdpi.com [mdpi.com]
- 6. researchgate.net [researchgate.net]
- 7. researchgate.net [researchgate.net]
- 8. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
- 9. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Technical Support Center: In Vivo Administration of GIP (1-30) Amide, Porcine
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals working with the in vivo administration of porcine Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide.
Frequently Asked Questions (FAQs)
Q1: What is porcine GIP (1-30) amide and what is its primary biological activity?
Porcine GIP (1-30) amide is a truncated form of the native 42-amino acid GIP. It is a full agonist of the GIP receptor, exhibiting high affinity comparable to the native GIP (1-42). Its primary role is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner.[1][2][3]
Q2: What are the major challenges I should be aware of when administering porcine GIP (1-30) amide in vivo?
The primary challenges associated with the in vivo administration of porcine GIP (1-30) amide include:
-
Rapid Enzymatic Degradation: The peptide is susceptible to rapid cleavage and inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4).
-
Solubility and Formulation: The peptide may have limited solubility in aqueous solutions, requiring specific formulation strategies.
-
Aggregation and Adsorption: Like many peptides, it can be prone to aggregation and adsorption to surfaces, which can lead to a loss of active compound.
-
Short Half-Life: Due to rapid degradation and clearance, the peptide has a short circulating half-life, which can impact its therapeutic efficacy.
Q3: How is porcine GIP (1-30) amide metabolized in vivo?
The primary metabolic pathway for GIP (1-30) amide is the enzymatic cleavage of the N-terminal dipeptide by dipeptidyl peptidase-4 (DPP-4). This results in the formation of GIP (3-30) amide, which is inactive and may even act as a GIP receptor antagonist at high concentrations.[4]
Troubleshooting Guide
Issue 1: Lower than expected in vivo efficacy despite proven in vitro activity.
Possible Cause 1: Rapid enzymatic degradation.
-
Troubleshooting Tip: The half-life of intact GIP is estimated to be around 5-7 minutes.[5] Consider co-administration with a DPP-4 inhibitor to prevent rapid degradation and prolong the peptide's activity. Alternatively, if your experimental design allows, consider using a stabilized GIP analog, such as one with a D-amino acid substitution at position 2 (e.g., [D-Ala2]GIP(1-30)).[5]
Possible Cause 2: Suboptimal formulation leading to poor bioavailability.
-
Troubleshooting Tip: Ensure the peptide is fully dissolved and the formulation is appropriate for the route of administration. For subcutaneous or intraperitoneal injections, a clear solution is preferable. If the peptide precipitates upon injection, its bioavailability will be significantly reduced. Refer to the formulation protocols below for guidance on suitable vehicles.
Possible Cause 3: Peptide aggregation.
-
Troubleshooting Tip: Aggregation can reduce the concentration of active monomeric peptide. Prepare formulations fresh before each experiment and avoid vigorous shaking or multiple freeze-thaw cycles. Visually inspect the solution for any signs of precipitation or cloudiness before administration.
Issue 2: Difficulty in dissolving the lyophilized peptide.
Possible Cause 1: Inappropriate solvent.
-
Troubleshooting Tip: The solubility of peptides is highly dependent on their amino acid sequence and pH. For initial reconstitution of the lyophilized powder, it is often recommended to use a small amount of an organic solvent like DMSO, followed by dilution with an aqueous buffer. For hydrophobic peptides, this is a common strategy. Always centrifuge the vial before opening to ensure the powder is at the bottom.
Possible Cause 2: pH of the solution is close to the isoelectric point (pI) of the peptide.
Issue 3: High variability in results between experimental animals.
Possible Cause 1: Inconsistent administration technique.
-
Troubleshooting Tip: Ensure that the injection volume and technique are consistent across all animals. For subcutaneous injections, lift a fold of skin to create a tent and insert the needle at the base. For intraperitoneal injections, ensure the needle penetrates the peritoneal cavity without damaging internal organs.
Possible Cause 2: Instability of the dosing formulation.
-
Troubleshooting Tip: Prepare the dosing solution fresh for each experiment to minimize the risk of degradation or aggregation over time. If a stock solution is prepared, it should be stored under appropriate conditions (e.g., -20°C or -80°C in single-use aliquots) and the stability under these conditions should be validated.
Quantitative Data Summary
| Parameter | Value | Species | Notes |
| Molecular Weight | ~3551.04 g/mol | Porcine | |
| Half-life (intact GIP) | ~5-7 minutes | Human | This is for GIP (1-42) and is a likely approximation for GIP (1-30) amide. |
| Solubility | Up to 2.5 mg/mL | N/A | In a suspended solution of 10% DMSO, 90% (20% SBE-β-CD in Saline).[1] |
| Storage (Lyophilized) | -20°C to -80°C | N/A | Protect from moisture and light. |
| Storage (Stock Solution) | -20°C (1 month), -80°C (6 months) | N/A | Avoid repeated freeze-thaw cycles.[1] |
Experimental Protocols
Protocol 1: Reconstitution of Lyophilized Porcine GIP (1-30) Amide
-
Preparation: Before opening, briefly centrifuge the vial to ensure the lyophilized powder is at the bottom.
-
Initial Solubilization: For a hydrophobic peptide like GIP (1-30) amide, it is recommended to first dissolve the peptide in a small amount of an organic solvent such as DMSO.
-
Dilution: Once the peptide is dissolved in the organic solvent, slowly add the aqueous vehicle (e.g., saline, PBS, or a specific formulation buffer) to the desired final concentration while gently vortexing.
-
Final Formulation: The final concentration of the organic solvent should be minimized and tested for tolerability in the chosen animal model.
Protocol 2: Example In Vivo Formulation for Intraperitoneal or Subcutaneous Injection
-
Vehicle Composition:
-
Preparation:
-
Prepare a stock solution of the peptide in DMSO.
-
In a separate sterile tube, prepare the final volume of the co-solvent (e.g., 20% SBE-β-CD in Saline or Corn Oil).
-
Slowly add the DMSO stock solution to the co-solvent while vortexing to ensure proper mixing.
-
Visually inspect the final solution for clarity or uniformity of suspension.
-
-
Administration: It is recommended to prepare the working solution for in vivo experiments fresh on the day of use.
Visualizations
Caption: GIP (1-30) amide signaling pathway in pancreatic β-cells.
Caption: Enzymatic degradation of porcine GIP (1-30) amide by DPP-4.
Caption: General experimental workflow for in vivo administration of porcine GIP (1-30) amide.
References
- 1. medchemexpress.com [medchemexpress.com]
- 2. medchemexpress.com [medchemexpress.com]
- 3. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]
- 4. Frontiers | The Location of Missense Variants in the Human GIP Gene Is Indicative for Natural Selection [frontiersin.org]
- 5. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
Technical Support Center: Stability of GIP (1-30) Amide, Porcine in Plasma Samples
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) regarding the stability of GIP (1-30) amide, porcine, in plasma samples.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound, is a truncated form of the native 42-amino acid Glucose-dependent Insulinotropic Polypeptide (GIP). It acts as a full agonist at the GIP receptor, demonstrating high affinity and potency comparable to the full-length GIP (1-42).[1] Its primary function is to stimulate insulin (B600854) secretion in a glucose-dependent manner, making it a molecule of interest in diabetes and obesity research.[1]
Q2: What is the primary degradation pathway for GIP (1-30) amide in plasma?
A2: The primary degradation pathway for GIP (1-30) amide in plasma is enzymatic cleavage by Dipeptidyl Peptidase IV (DPP-IV).[2][3] This enzyme removes the first two amino acids from the N-terminus, converting GIP (1-30) amide into GIP (3-30) amide.[3]
Q3: What is the significance of the degradation product, GIP (3-30) amide?
A3: The degradation product, GIP (3-30) amide, is not inactive. On the contrary, it acts as a potent GIP receptor antagonist.[3] This means it can block the effects of the active GIP (1-30) amide, which can lead to misleading or unexpected results in functional assays if degradation is not properly controlled.
Q4: How can I improve the stability of GIP (1-30) amide in my plasma samples?
A4: To enhance the stability of GIP (1-30) amide in plasma samples, several measures can be taken:
-
Use of Protease Inhibitors: Collecting blood samples in tubes containing a cocktail of protease inhibitors, such as BD™ P800 tubes which contain a DPP-IV inhibitor, can significantly increase the half-life of the peptide.[4][5]
-
Temperature Control: Keeping plasma samples on ice or at 4°C during handling and processing can slow down enzymatic degradation.[6]
-
Prompt Processing: Centrifuging blood samples to separate plasma as soon as possible after collection is recommended, as the peptide is generally more stable in plasma than in whole blood.[4]
-
Chemical Modification: For in vivo studies, using a stabilized analog, such as one with a D-Alanine substitution at position 2 ([D-Ala²]GIP(1-30)), can render the peptide resistant to DPP-IV cleavage.[7][8]
Troubleshooting Guides
Issue 1: Rapid degradation of GIP (1-30) amide observed in an in vitro plasma stability assay.
-
Possible Cause: High activity of DPP-IV and other proteases in the plasma sample.
-
Troubleshooting Steps:
-
Verify Sample Collection and Handling: Ensure that blood was collected in tubes containing a DPP-IV inhibitor and that the plasma was promptly separated and stored at -80°C.
-
Incorporate a DPP-IV Inhibitor: If not already in use, add a specific DPP-IV inhibitor (e.g., sitagliptin, vildagliptin) to the plasma before starting the incubation with the peptide.
-
Optimize Incubation Temperature: Perform the incubation at a lower temperature (e.g., 4°C) to slow down enzymatic activity, although 37°C is standard for mimicking physiological conditions.
-
Assess Different Plasma Batches: Protease activity can vary between different plasma donors or batches.[9] Testing with a different lot of plasma may be beneficial.
-
Issue 2: Low or no biological activity observed in cell-based assays after plasma incubation.
-
Possible Cause: Degradation of GIP (1-30) amide to its antagonistic form, GIP (3-30) amide.
-
Troubleshooting Steps:
-
Analyze Degradation Products: Use LC-MS/MS to analyze the plasma sample after incubation. Identify the presence and quantify the amount of the GIP (3-30) amide fragment.
-
Implement Stability Measures: Re-run the experiment using the stabilization techniques mentioned in FAQ Q4 to minimize the formation of the antagonist.
-
Time-Course Analysis: Perform a time-course experiment to correlate the loss of agonistic activity with the appearance of the GIP (3-30) amide fragment.
-
Issue 3: Inconsistent results between different experimental runs.
-
Possible Cause: Variability in sample handling, reagent preparation, or analytical procedures.
-
Troubleshooting Steps:
-
Standardize Protocols: Ensure that all steps of the experimental protocol, from sample thawing to analysis, are strictly standardized.
-
Use an Internal Standard: For LC-MS/MS analysis, incorporate a stable, isotopically-labeled peptide as an internal standard to account for variations in sample processing and instrument response.[10][11]
-
Quality Control of Plasma: If possible, use pooled plasma from multiple donors to average out individual variations in enzyme activity.
-
Data Presentation
Table 1: Stability of GIP (1-42) in Human Plasma under Different Conditions
| Sample Type | Incubation Temperature | Half-life (t½) | Reference |
| EDTA Plasma | Room Temperature | ~1.3 - 1.9 hours | [4] |
| EDTA Plasma | 37°C | ~20.6 hours | [5] |
| Serum | 37°C | ~22.4 hours | [5] |
| P800 Plasma (with Protease Inhibitors) | Room Temperature | > 96 hours | [5] |
Note: Specific half-life data for porcine GIP (1-30) amide is limited. The data for human GIP (1-42) is presented as a reference. The stability profile is expected to be similar due to the shared DPP-IV cleavage site. Empirical determination for the specific peptide is highly recommended.
Experimental Protocols
Protocol 1: In Vitro Plasma Stability Assay for GIP (1-30) amide
This protocol outlines a general method to assess the stability of GIP (1-30) amide in plasma.
Materials:
-
This compound
-
Porcine or human plasma (collected in tubes with a DPP-IV inhibitor, e.g., K2EDTA with aprotinin (B3435010) and a DPP-IV inhibitor)
-
Phosphate-buffered saline (PBS), pH 7.4
-
Quenching solution (e.g., acetonitrile (B52724) with 1% trifluoroacetic acid)
-
Internal standard (a stable peptide with similar properties but a different mass)
-
LC-MS/MS system
Procedure:
-
Preparation: Thaw frozen plasma at 37°C. Centrifuge at high speed (e.g., 14,000 x g) for 10-15 minutes at 4°C to remove any cryoprecipitates.[10]
-
Incubation: Pre-warm the plasma to 37°C. Spike the GIP (1-30) amide into the plasma to a final concentration of 1-10 µM. Vortex gently to mix.
-
Time-point Sampling: At designated time points (e.g., 0, 5, 15, 30, 60, 120 minutes), withdraw an aliquot of the plasma-peptide mixture.[12]
-
Quenching: Immediately stop the enzymatic reaction by adding 3 volumes of cold quenching solution containing the internal standard to the aliquot.[10]
-
Protein Precipitation: Vortex the mixture vigorously and incubate on ice for at least 20 minutes to precipitate plasma proteins.[10]
-
Centrifugation: Centrifuge at high speed (e.g., 14,000 x g) for 15 minutes at 4°C to pellet the precipitated proteins.[10][12]
-
Sample Analysis: Transfer the supernatant to a new tube for LC-MS/MS analysis. Quantify the remaining intact GIP (1-30) amide by comparing its peak area to that of the internal standard.
-
Data Analysis: Plot the percentage of remaining GIP (1-30) amide against time. Calculate the half-life (t½) using a first-order decay model.
Protocol 2: Identification of Degradation Products by Mass Spectrometry
This protocol describes how to identify the specific sites of enzymatic degradation.
Materials:
-
Degraded peptide samples from the plasma stability assay
-
High-resolution LC-MS/MS system (e.g., Q-TOF or Orbitrap)
-
Protein sequencing software
Procedure:
-
Sample Preparation: Use the supernatant collected at later time points from the plasma stability assay, where degradation products are more abundant.
-
LC-MS/MS Analysis: Inject the sample into the LC-MS/MS system.
-
MS1 Scan: Perform a full scan (MS1) to identify the molecular weights of the parent peptide and its degradation fragments.
-
MS2 Fragmentation: Perform tandem MS (MS/MS or MS2) on the detected parent and fragment ions to obtain their fragmentation patterns.
-
Data Analysis: Use protein sequencing software to analyze the fragmentation data and identify the amino acid sequence of the degradation products, confirming the cleavage sites. The expected primary degradation product is GIP (3-30) amide, resulting from the cleavage of the N-terminal Tyr-Ala dipeptide.
Visualizations
Caption: Degradation pathway of GIP (1-30) amide in plasma.
Caption: Workflow for in vitro plasma stability assay.
References
- 1. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 4. bdbiosciences.com [bdbiosciences.com]
- 5. Degradation and Stabilization of Peptide Hormones in Human Blood Specimens - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Stability of glucagon-like peptide 1 and glucagon in human plasma - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Comparison of sub-chronic metabolic effects of stable forms of naturally occurring GIP(1-30) and GIP(1-42) in high-fat fed mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. diabetesjournals.org [diabetesjournals.org]
- 9. pubs.acs.org [pubs.acs.org]
- 10. benchchem.com [benchchem.com]
- 11. Comparison of Protocols to Test Peptide Stability in Blood Plasma and Cell Culture Supernatants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. benchchem.com [benchchem.com]
Technical Support Center: Interpreting Off-Target Effects of GIP (1-30) Amide
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) to aid in the design and interpretation of experiments involving Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide.
Frequently Asked Questions (FAQs)
Q1: What is GIP (1-30) amide and how does it differ from the canonical GIP (1-42)?
A1: GIP (1-30) amide is a naturally occurring, C-terminally truncated and amidated form of GIP.[1] The canonical form, GIP (1-42), is a 42-amino acid peptide, while GIP (1-30) amide consists of the first 30 amino acids with a C-terminal amide group. Both are derived from the same pro-GIP precursor protein but are processed by different prohormone convertases.[2] GIP (1-30) amide and GIP (1-42) are considered to have equipotent insulinotropic actions.[2]
Q2: Does GIP (1-30) amide have significant off-target binding to other incretin (B1656795) receptors like GLP-1R and the Glucagon (B607659) Receptor (GCGR)?
A2: Current evidence suggests that GIP (1-30) amide, much like GIP (1-42), is highly selective for the GIP receptor (GIPR) and does not exhibit significant cross-reactivity with the GLP-1 receptor (GLP-1R) or the glucagon receptor (GCGR) at physiological concentrations.[3][4] While some studies with hybrid peptides have shown cross-talk between these receptors, native GIP peptides are generally considered selective for their cognate receptors.[5]
Q3: Are there any known "off-target" physiological effects of GIP (1-30) amide that differ from GIP (1-42)?
A3: For the most part, the biological activities of GIP (1-30) amide and GIP (1-42) are comparable. They exhibit similar potency in stimulating insulin (B600854) secretion and cAMP production.[6] One reported difference is in their interaction with certain GIP receptor variants. For instance, at the E354Q GIP receptor variant, GIP (1-30) amide was found to be more potent than GIP (1-42) in stimulating CREB phosphorylation, suggesting potential for biased agonism at this variant.[7][8] Additionally, both peptides are known to stimulate somatostatin (B550006) release with comparable potency.[2][9]
Q4: My experiment shows unexpected results when using GIP (1-30) amide. What are some common pitfalls?
A4: Unexpected results can arise from several factors. Refer to the troubleshooting guide below for specific issues. Common problems include ligand stability, incorrect concentration, cell line variability (especially in GIPR expression levels), and the specific signaling pathway being assayed. It is also crucial to consider that the response to GIP receptor agonists can be blunted in certain metabolic states, such as in type 2 diabetes models.
Troubleshooting Guides
Issue 1: No or low signal in a cAMP accumulation assay.
| Possible Cause | Troubleshooting Step |
| Inactive Ligand | Ensure proper storage and handling of GIP (1-30) amide. Prepare fresh solutions for each experiment. |
| Low Receptor Expression | Verify the expression of functional GIP receptors on your cell line using a positive control (e.g., GIP (1-42)) or by receptor binding assay. |
| Incorrect Assay Conditions | Optimize cell number, incubation time, and the concentration of phosphodiesterase (PDE) inhibitors (e.g., IBMX). |
| Cell Line Desensitization | Prolonged exposure to agonists can lead to receptor desensitization. Ensure cells are not continuously exposed to GIPR agonists prior to the experiment. |
Issue 2: High background signal in functional assays.
| Possible Cause | Troubleshooting Step |
| Constitutive Receptor Activity | Some cell lines may exhibit high basal GIPR activity. If possible, use an inverse agonist to reduce this. |
| Non-specific Ligand Binding | Include a non-specific binding control in your assay by adding a high concentration of an unlabeled GIPR antagonist. |
| Contamination | Ensure all reagents and cell cultures are free from contamination that could affect cell signaling. |
Issue 3: Discrepancy between binding affinity and functional potency.
| Possible Cause | Troubleshooting Step | | Ligand-Biased Signaling | GIP (1-30) amide might preferentially activate one signaling pathway over another (e.g., G-protein signaling vs. β-arrestin recruitment). It is crucial to assess compound activity across multiple signaling pathways. | | Partial Agonism | The compound may not be a full agonist in the specific pathway being measured. Perform a full dose-response curve to characterize its intrinsic activity. | | Assay-Specific Artifacts | Different assay formats can yield different results. Compare data from multiple assay types (e.g., cAMP vs. ERK phosphorylation) to get a comprehensive understanding. |
Quantitative Data Summary
Table 1: Comparative Potency of GIP Peptides on GIP Receptor Signaling
| Ligand | Assay | Cell Line | EC50 (nM) | Notes |
| GIP (1-30) amide | cAMP Accumulation | RIN 1046-38, βTC-3 | Equiponent to GIP (1-42) | Both peptides were equally potent stimulators of cAMP generation.[6] |
| GIP (1-30)NH₂ | cAMP Accumulation | Cos7 (WT GIPR) | - | Displayed equipotent effects to GIP (1-42).[7] |
| GIP (1-30)NH₂ | cAMP Accumulation | Cos7 (E354Q GIPR) | - | Displayed equipotent effects to GIP (1-42).[7] |
| GIP (1-30)NH₂ | CREB Phosphorylation | Cos7 (E354Q GIPR) | More potent than GIP (1-42) | Suggests potential for biased agonism at this receptor variant.[7][8] |
Table 2: Binding Affinity of GIP Peptides for the GIP Receptor
| Ligand | Assay Type | Cell Line/Membrane | Ki or IC50 | Notes |
| GIP (1-30) amide | Radioligand Binding | COS-7 cells expressing GIPR | No significant difference from GIP (1-42) | Both peptides showed similar high affinity for the GIP receptor. |
Note: Specific numerical values for Ki or IC50 for GIP (1-30) amide are not consistently reported across the literature, but studies confirm its high affinity is comparable to GIP (1-42).
Experimental Protocols
Protocol 1: cAMP Accumulation Assay (HTRF)
This protocol is for measuring GIP (1-30) amide-induced cAMP production in a 384-well plate format using a Homogeneous Time-Resolved Fluorescence (HTRF) assay.
-
Cell Culture and Plating:
-
Culture cells expressing the GIP receptor in your preferred medium.
-
Seed the cells into a 384-well, low-volume, white plate at a pre-optimized density and incubate overnight.
-
-
Ligand Preparation:
-
Prepare a stock solution of GIP (1-30) amide in an appropriate solvent (e.g., sterile water or PBS with 0.1% BSA).
-
Perform a serial dilution of the GIP (1-30) amide stock solution to create a range of concentrations for the dose-response curve.
-
-
Cell Stimulation:
-
Remove the culture medium from the cells.
-
Add the diluted GIP (1-30) amide solutions to the respective wells. Include a vehicle control.
-
Incubate the plate at 37°C for a pre-determined time (typically 30 minutes).
-
-
Cell Lysis and cAMP Detection:
-
Lyse the cells by adding the lysis buffer provided in the HTRF cAMP assay kit.
-
Add the HTRF detection reagents (anti-cAMP-cryptate and cAMP-d2) to each well.
-
Incubate the plate at room temperature for 1 hour, protected from light.
-
-
Data Acquisition and Analysis:
-
Read the plate on an HTRF-compatible plate reader, measuring the emission at 665 nm and 620 nm.
-
Calculate the HTRF ratio (665 nm / 620 nm) and use a cAMP standard curve to determine the cAMP concentration in each well.
-
Plot the cAMP concentration against the log of the GIP (1-30) amide concentration and fit the data to a sigmoidal dose-response curve to determine the EC50.
-
Protocol 2: Radioligand Competition Binding Assay
This protocol describes a method to determine the binding affinity (Ki) of GIP (1-30) amide for the GIP receptor.
-
Membrane Preparation:
-
Culture cells expressing the GIP receptor and harvest them.
-
Homogenize the cells in a cold lysis buffer and centrifuge to pellet the membranes.
-
Wash the membrane pellet and resuspend it in a binding buffer. Determine the protein concentration.
-
-
Assay Setup (96-well plate):
-
In each well, add the following in order:
-
Binding buffer
-
A fixed concentration of a radiolabeled GIP receptor ligand (e.g., ¹²⁵I-GIP (1-42)).
-
Increasing concentrations of unlabeled GIP (1-30) amide (the competitor).
-
For non-specific binding (NSB) wells, add a high concentration of unlabeled GIP (1-42).
-
For total binding wells, add only the radioligand and buffer.
-
-
Initiate the binding reaction by adding the cell membrane preparation to each well.
-
-
Incubation:
-
Incubate the plate at a specified temperature (e.g., room temperature or 30°C) for a sufficient time to reach binding equilibrium (e.g., 60-120 minutes).
-
-
Filtration and Washing:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter plate using a vacuum manifold.
-
Quickly wash the filters with ice-cold wash buffer to remove unbound radioligand.
-
-
Radioactivity Measurement:
-
Dry the filter plate and add a scintillation cocktail to each well.
-
Measure the radioactivity in each well using a scintillation counter.
-
-
Data Analysis:
-
Subtract the non-specific binding from all other measurements to obtain specific binding.
-
Plot the percentage of specific binding against the log of the GIP (1-30) amide concentration.
-
Fit the data to a one-site competition curve to determine the IC50 value.
-
Calculate the Ki value using the Cheng-Prusoff equation.
-
Visualizations
Caption: GIP (1-30) amide signaling pathway via the GIP receptor.
Caption: Experimental workflow for a cAMP HTRF assay.
References
- 1. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 2. Detect GPCR activity with the cAMP-Gs HiRange HTRF Assay [moleculardevices.com]
- 3. journals.physiology.org [journals.physiology.org]
- 4. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 5. A Novel Glucagon-like Peptide-1 (GLP-1)/Glucagon Hybrid Peptide with Triple-acting Agonist Activity at Glucose-dependent Insulinotropic Polypeptide, GLP-1, and Glucagon Receptors and Therapeutic Potential in High Fat-fed Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. Measurement of cAMP for Gαs- and Gαi Protein-Coupled Receptors (GPCRs) - Assay Guidance Manual - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. benchchem.com [benchchem.com]
GIP (1-30) amide, porcine dose-response curve optimization
This technical support center provides researchers, scientists, and drug development professionals with comprehensive troubleshooting guides and frequently asked questions (FAQs) for optimizing dose-response curve experiments with GIP (1-30) amide, porcine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary function?
A1: this compound is a truncated form of the porcine Glucose-dependent Insulinotropic Polypeptide (GIP). It acts as a full agonist at the GIP receptor, meaning it binds to and activates the receptor with high affinity, comparable to the native GIP (1-42) peptide.[1] Its primary function is to stimulate insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. It is also a weak inhibitor of gastric acid secretion.
Q2: What is the primary signaling pathway activated by this compound?
A2: this compound, upon binding to the GIP receptor (a class B G protein-coupled receptor), primarily activates the Gαs signaling pathway. This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels. Elevated cAMP then activates downstream effectors like Protein Kinase A (PKA) and Exchange protein activated by cAMP (EPAC), ultimately leading to enhanced insulin secretion.
Q3: How should this compound be stored?
A3: For long-term storage, lyophilized this compound should be stored at -20°C or -80°C. Once reconstituted, the solution's stability depends on the solvent and storage temperature. For stock solutions, it is recommended to store at -80°C for up to 6 months or at -20°C for up to 1 month in a sealed container, protected from moisture and light.[2]
Q4: What is a typical effective concentration (EC50) for this compound in in vitro assays?
A4: The EC50 value for GIP (1-30) amide can vary depending on the specific assay system, cell line, and experimental conditions. However, studies have shown that human GIP(1-30)NH2, which is functionally similar to the porcine version, exhibits a high potency with an EC50 of 11.2 pM in cAMP accumulation assays using COS-7 cells transiently transfected with the human GIP receptor.
Data Presentation
Table 1: In Vitro Activity of GIP Analogs
| Compound | Assay Type | Cell Line | EC50 / IC50 | Potency Relative to GIP (1-42) |
| Human GIP (1-30)NH2 | cAMP Accumulation | COS-7 (human GIPR) | 11.2 pM | Full agonist, similar potency |
| Porcine GIP (1-42) | cAMP Accumulation | CHO-K1 (rat GIPR) | 183 ± 18 pmol/l | - |
| Porcine GIP (1-30) amide | Insulin Secretion | Perfused rat pancreas | Equipotent | - |
Note: Data is compiled from multiple sources and experimental conditions may vary.
Experimental Protocols
Detailed Methodology: In Vitro cAMP Accumulation Assay for GIP (1-30) Amide Dose-Response Curve
This protocol outlines a common method to determine the dose-response relationship of GIP (1-30) amide by measuring intracellular cAMP levels in a cell line expressing the GIP receptor.
1. Cell Culture and Seeding:
- Culture a suitable cell line (e.g., CHO-K1 or HEK293) stably or transiently expressing the porcine or human GIP receptor in the recommended growth medium.
- The day before the assay, seed the cells into a 96-well plate at a density that will result in 80-90% confluency on the day of the experiment.
2. Reagent Preparation:
- This compound Stock Solution: Reconstitute the lyophilized peptide in a suitable solvent (e.g., sterile water or a buffer containing a small amount of acetic acid for solubility) to create a high-concentration stock solution (e.g., 1 mM). Aliquot and store at -80°C.
- Serial Dilutions: On the day of the experiment, prepare a serial dilution of the GIP (1-30) amide stock solution in a stimulation buffer (e.g., HBSS with 0.1% BSA and a phosphodiesterase inhibitor like IBMX at 100 µM to prevent cAMP degradation). The concentration range should typically span from picomolar to micromolar to capture the full dose-response curve.
3. Assay Procedure:
- Wash the cells once with pre-warmed stimulation buffer.
- Add the serially diluted GIP (1-30) amide solutions to the respective wells. Include a vehicle control (stimulation buffer without the peptide).
- Incubate the plate at 37°C for a predetermined time (e.g., 15-30 minutes). This incubation time may need to be optimized.
- Lyse the cells according to the manufacturer's protocol of the chosen cAMP detection kit.
4. cAMP Detection:
- Measure intracellular cAMP levels using a commercially available kit (e.g., HTRF, ELISA, or luciferase-based reporter assays). Follow the manufacturer's instructions for the specific kit.
5. Data Analysis:
- Plot the measured cAMP levels (or luminescence/fluorescence signal) against the logarithm of the GIP (1-30) amide concentration.
- Fit the data using a non-linear regression model (e.g., a four-parameter logistic curve) to determine the EC50, Emax (maximum effect), and Hill slope.
Visualization of Key Processes
Caption: GIP (1-30) amide signaling pathway leading to insulin secretion.
References
Ensuring Reproducibility in GIP (1-30) Amide Studies: A Technical Support Center
For researchers, scientists, and drug development professionals working with Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide, ensuring the reproducibility of experimental results is paramount. This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during GIP (1-30) amide studies.
Frequently Asked Questions (FAQs)
Q1: What is GIP (1-30) amide and how does it differ from the full-length GIP (1-42)?
A1: GIP (1-30) amide is a naturally occurring, C-terminally truncated and amidated form of GIP.[1][2] The first 30 amino acids of GIP are considered sufficient for recognizing the GIP receptor.[3] While GIP (1-42) is the full-length peptide, GIP (1-30) amide has been shown to be a potent agonist of the GIP receptor with high affinity, comparable to the native GIP (1-42).[4][5] Some studies suggest that GIP (1-30) and GIP (1-42) have equipotent insulinotropic actions.[4]
Q2: What are the main challenges affecting reproducibility in GIP (1-30) amide experiments?
A2: Key challenges include:
-
Peptide Quality and Stability: Purity, proper storage, and handling of the GIP (1-30) amide peptide are critical.[4][6] It is susceptible to enzymatic degradation, particularly by dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal amino acids and inactivates the peptide.[1][7][8]
-
Assay Variability: Inconsistencies in experimental protocols, cell lines, and reagent quality can lead to variable results in receptor binding and cell-based signaling assays.[9]
-
Species Differences: The GIP system can exhibit significant species-dependent differences. For example, human GIP (3-30)NH2 is unsuitable for studies in rat systems.[4]
-
Cellular Context: The expression levels of the GIP receptor and the specific signaling pathways present in the chosen cell line can influence the observed effects.[10]
Q3: How should I store and handle my GIP (1-30) amide peptide to ensure its stability?
A3: For optimal stability, GIP (1-30) amide should be stored in lyophilized form at 0-5°C for up to 6 months.[4] After rehydration, the solution can be kept at +4°C for up to 5 days or stored frozen at -20°C for up to 3 months.[4] It is crucial to aliquot the peptide solution before freezing to avoid repeated freeze-thaw cycles.[4] When preparing solutions for in vivo or in vitro experiments, using appropriate buffers and considering the addition of protease inhibitors like a DPP-4 inhibitor can help prevent degradation.[11][12]
Troubleshooting Guides
Peptide Synthesis and Purity
| Issue | Possible Cause | Troubleshooting Steps |
| Low peptide yield after synthesis | Inefficient coupling of amino acids during solid-phase peptide synthesis (SPPS). | Optimize coupling reagents (e.g., HATU/DIEA) and reaction times.[1] Ensure high-quality resins and amino acid derivatives are used. |
| Peptide purity is below the required level (>95%) | Incomplete removal of protecting groups or side-product formation. | Optimize cleavage and deprotection protocols. Employ rigorous purification methods such as High-Performance Liquid Chromatography (HPLC).[6] |
| Inconsistent biological activity between batches | Variations in peptide purity, counter-ion content (e.g., TFA), or presence of impurities. | Perform thorough quality control on each batch, including mass spectrometry and analytical HPLC to confirm identity and purity.[6] Be aware that TFA salts can affect the net weight and solubility of the peptide.[6] |
Receptor Binding Assays
| Issue | Possible Cause | Troubleshooting Steps |
| High non-specific binding | Inappropriate blocking agents or radioligand concentration. | Optimize the concentration of blocking agents (e.g., BSA) in the assay buffer. Determine the optimal radioligand concentration through saturation binding experiments. |
| Low specific binding | Low receptor expression in the cell membrane preparation. Poor quality of the radioligand. | Use a cell line with confirmed high expression of the GIP receptor. Ensure the radioligand has high specific activity and has not degraded. |
| Inconsistent IC50 values | Variability in incubation time, temperature, or cell membrane preparation. | Standardize all assay parameters, including incubation conditions and the method of membrane preparation. Run a standard competitor (e.g., unlabeled GIP) in every assay. |
Cell-Based Signaling Assays (cAMP, pERK)
| Issue | Possible Cause | Troubleshooting Steps |
| No or low signal in cAMP assay | Low GIP receptor expression. Inactive GIP (1-30) amide. Cell culture issues. | Use a validated cell line with robust GIP receptor expression (e.g., CHO-K1 or RIN-m5F cells).[1][13] Confirm the activity of the peptide with a positive control. Ensure cells are healthy and not passaged too many times. |
| High background signal in cAMP assay | Basal adenylate cyclase activity is too high. | Serum-starve the cells before the assay.[14][15] Optimize the concentration of the phosphodiesterase inhibitor (e.g., IBMX).[1] |
| Variable results in ERK phosphorylation assay | Differences in cell stimulation time. Cell density variations. | Precisely control the stimulation time with the peptide, as ERK phosphorylation is often transient.[14][15] Ensure consistent cell seeding density across all wells. |
Experimental Protocols
GIP Receptor Binding Assay (Radioligand Competition)
-
Preparation of Cell Membranes: Prepare membranes from cells overexpressing the human GIP receptor.
-
Assay Buffer: Use a buffer such as 25 mM HEPES, pH 7.4.
-
Reaction Mixture: In a 96-well plate, combine the cell membrane preparation, a radiolabeled GIP analog (e.g., 125I-GIP), and varying concentrations of the unlabeled GIP (1-30) amide or test compound.
-
Incubation: Incubate the plate, typically at room temperature for a defined period (e.g., 60-120 minutes), to allow binding to reach equilibrium.
-
Separation: Separate bound from free radioligand by rapid filtration through a glass fiber filter, followed by washing with ice-cold assay buffer.
-
Detection: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a sigmoidal dose-response curve to determine the IC50 value.
cAMP Accumulation Assay
-
Cell Culture: Plate cells expressing the GIP receptor (e.g., RIN-m5F or CHO-K1) in a 96-well plate and grow to confluency.[1][13]
-
Pre-incubation: Wash the cells and pre-incubate them in a serum-free medium containing a phosphodiesterase inhibitor like 250 µM IBMX for 30 minutes at 37°C.[1]
-
Stimulation: Add varying concentrations of GIP (1-30) amide or test compounds to the wells and incubate for a specified time (e.g., 30 minutes) at 37°C.[1]
-
Lysis and Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available kit, such as a time-resolved fluorescence energy transfer (TR-FRET) or ELISA-based assay.[1]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to determine the EC50 value.
ERK Phosphorylation Assay
-
Cell Culture and Serum Starvation: Plate cells (e.g., Cos7) in a 96-well plate.[14][15] Before the experiment, serum-starve the cells for at least 4 hours in a serum-free medium (e.g., DMEM + 0.1% BSA).[14][15]
-
Peptide Stimulation: Add serially diluted GIP (1-30) amide to the cells and incubate for a short period, typically 5-15 minutes, at 37°C.[14][15][16]
-
Cell Lysis: Aspirate the medium and lyse the cells with a suitable lysis buffer provided in the assay kit.[16]
-
Detection: Measure the levels of phosphorylated ERK1/2 (Thr202/Tyr204) in the cell lysates using a sensitive detection method such as AlphaLISA or HTRF.[14][15][16]
-
Data Analysis: Normalize the phosphorylated ERK signal to the total protein concentration or a housekeeping protein. Plot the normalized signal against the logarithm of the agonist concentration to determine the EC50.
Quantitative Data Summary
Table 1: In Vitro Activity of GIP Analogs
| Peptide | Receptor Binding (IC50, nM) | cAMP Production (EC50, nM) | Cell Line | Reference |
| GIP (1-42) | 0.16 | ~1 | RIN-m5F | [1] |
| [d-Ala2]GIP(1–42) | 0.65 | ~1 | RIN-m5F | [1] |
| AC163794 | 3.8 | ~1 | RIN-m5F | [1] |
| Tirzepatide | 29.9 | 1.044 | - / Reporter Assay | [9][17] |
| Retatrutide | 73.6 | - | - | [17] |
| GIP (1-30) amide | - | 1.137 | Reporter Assay | [9] |
Visualizations
GIP Receptor Signaling Pathway
Caption: GIP receptor signaling cascade.
Experimental Workflow for a Cell-Based Assay
Caption: Workflow for cell-based signaling assays.
References
- 1. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]
- 3. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 7. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 8. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 9. cdn.caymanchem.com [cdn.caymanchem.com]
- 10. academic.oup.com [academic.oup.com]
- 11. ibl-america.com [ibl-america.com]
- 12. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 13. cAMP Hunter™ Tirzepatide (GIP RA) Bioassay Kit [discoverx.com]
- 14. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 15. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]
- 16. pubs.acs.org [pubs.acs.org]
- 17. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
GIP (1-30) amide, porcine quality control and purity assessment
This technical support center provides researchers, scientists, and drug development professionals with comprehensive guidance on the quality control and purity assessment of GIP (1-30) amide, porcine.
Frequently Asked Questions (FAQs)
Q1: What is this compound, and what is its primary biological function?
A1: this compound, is a truncated form of the naturally occurring Glucose-dependent Insulinotropic Polypeptide (GIP). It is a potent agonist for the GIP receptor and plays a crucial role in stimulating insulin (B600854) secretion in a glucose-dependent manner.[1] This makes it a significant peptide for research in diabetes, obesity, and metabolic disorders.
Q2: What are the typical purity levels for commercially available synthetic this compound?
A2: For research applications, the typical purity of synthetic this compound, is greater than 95%, as determined by Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC). Higher purity grades (>98%) are also available for more sensitive applications.
Q3: How should I properly store lyophilized and reconstituted this compound?
A3: Lyophilized this compound, should be stored at -20°C or -80°C for long-term stability. Once reconstituted, it is recommended to aliquot the solution to avoid repeated freeze-thaw cycles and store at -80°C. Short-term storage of the solution (up to one month) can be at -20°C.
Q4: What are the common impurities that can be found in synthetic this compound?
A4: Common impurities in synthetic peptides include truncated or deletion sequences (from incomplete synthesis), by-products from the removal of protecting groups, and chemically modified peptides (e.g., oxidized or deamidated forms). Residual solvents from the purification process, such as trifluoroacetic acid (TFA), may also be present.
Q5: How can I assess the functional purity of my this compound, sample?
A5: Functional purity is determined by assessing the biological activity of the peptide. This can be done through in vitro bioassays such as a GIP receptor binding assay or a GIP-stimulated cyclic AMP (cAMP) accumulation assay in a suitable cell line expressing the GIP receptor.[2][3][4][5]
Troubleshooting Guides
Solubility Issues
Problem: My lyophilized this compound, will not dissolve in my desired buffer.
Solution:
Purity Assessment Issues
Problem: My RP-HPLC chromatogram shows multiple peaks, and I am unsure of the identity of the main peak.
Solution:
-
Mass Spectrometry (MS) Analysis: The most definitive way to identify the correct peak is to couple the HPLC system to a mass spectrometer (LC-MS). The peak corresponding to the theoretical mass of this compound (approximately 3551.04 Da), is your target peptide.
-
Spiking Experiment: If a reference standard of known purity is available, perform a spiking experiment. Mix a small amount of the reference standard with your sample and inject it into the HPLC. The peak that increases in area corresponds to your this compound.
Problem: I suspect my peptide has been oxidized or deamidated. How can I confirm this?
Solution:
-
Mass Spectrometry: High-resolution mass spectrometry is the best tool for detecting these modifications.
-
RP-HPLC: These modifications can sometimes be observed as separate, closely eluting peaks in a high-resolution RP-HPLC run. Oxidized peptides are generally more hydrophilic and will elute earlier.
Quality Control Data Summary
| Parameter | Typical Specification | Method of Analysis |
| Purity | ≥ 95% | RP-HPLC |
| Identity | Conforms to theoretical mass (approx. 3551.04 Da) | Mass Spectrometry (ESI-MS) |
| Appearance | White to off-white lyophilized powder | Visual Inspection |
| Solubility | Soluble in water or dilute acetic acid | Solubility Testing |
| Biological Activity | Potent agonist at the GIP receptor | In vitro bioassay (e.g., cAMP accumulation) |
Experimental Protocols
Protocol 1: Reverse-Phase High-Performance Liquid Chromatography (RP-HPLC) for Purity Assessment
This protocol provides a starting point for the analysis of this compound. Optimization may be required.
-
Column: C18 reversed-phase column (e.g., 4.6 x 250 mm, 5 µm particle size).
-
Mobile Phase A: 0.1% Trifluoroacetic acid (TFA) in water.
-
Mobile Phase B: 0.1% Trifluoroacetic acid (TFA) in acetonitrile.
-
Gradient: A linear gradient from 5% to 65% Mobile Phase B over 30 minutes.
-
Flow Rate: 1.0 mL/min.
-
Detection: UV absorbance at 214 nm and 280 nm.
-
Sample Preparation: Reconstitute the peptide in Mobile Phase A at a concentration of 1 mg/mL.
Protocol 2: Electrospray Ionization Mass Spectrometry (ESI-MS) for Identity Confirmation
-
Sample Preparation: Dilute the reconstituted peptide solution from the HPLC protocol to approximately 10-50 µM in 50:50 water:acetonitrile with 0.1% formic acid.
-
Instrumentation: Use a high-resolution mass spectrometer equipped with an electrospray ionization source.
-
Infusion: Infuse the sample directly into the mass spectrometer at a flow rate of 5-10 µL/min.
-
MS Parameters (Positive Ion Mode):
-
Capillary Voltage: 3.5-4.5 kV
-
Cone Voltage: 20-40 V
-
Source Temperature: 100-150 °C
-
Desolvation Temperature: 250-350 °C
-
-
Data Analysis: Acquire the full scan mass spectrum. Deconvolute the resulting multiply charged ions to obtain the intact mass of the peptide.
Protocol 3: GIP-Stimulated cAMP Accumulation Assay for Bioactivity Assessment
This assay measures the ability of this compound, to activate its receptor and induce a downstream signaling cascade.
-
Cell Line: Use a cell line that endogenously or recombinantly expresses the GIP receptor (e.g., CHO-K1 or HEK293 cells).
-
Cell Seeding: Seed the cells in a 96-well plate and allow them to adhere overnight.
-
Assay Buffer: Prepare an assay buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Peptide Stimulation: Prepare serial dilutions of the this compound, and a reference standard in the assay buffer. Add the dilutions to the cells and incubate for 15-30 minutes at 37°C.
-
cAMP Detection: Lyse the cells and measure the intracellular cAMP levels using a commercially available cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
-
Data Analysis: Plot the cAMP concentration against the peptide concentration and determine the EC50 value. Compare the EC50 of the test sample to that of the reference standard.
References
- 1. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 2. cAMP Hunter™ eXpress GIPR CHO-K1 GPCR Assay [discoverx.com]
- 3. researchgate.net [researchgate.net]
- 4. apac.eurofinsdiscovery.com [apac.eurofinsdiscovery.com]
- 5. researchgate.net [researchgate.net]
- 6. Accurate Identification of Deamidated Peptides in Global Proteomics using a Quadrupole Orbitrap Mass Spectrometer - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Deamidation and Oxidation Analysis Service - Creative Proteomics [creative-proteomics.com]
Validation & Comparative
GIP (1-30) Amide, Porcine vs. GIP (1-42): A Comparative Analysis of Potency and Biological Activity
For researchers, scientists, and drug development professionals, understanding the nuanced differences between various forms of Glucose-dependent Insulinotropic Polypeptide (GIP) is critical for advancing metabolic research and therapeutic design. This guide provides an objective comparison of GIP (1-30) amide, porcine, and the full-length GIP (1-42), focusing on their relative potencies and supported by experimental data.
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone crucial for regulating postprandial glucose homeostasis, primarily by stimulating glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[1] While the most abundant circulating form is GIP (1-42), a naturally occurring C-terminally truncated form, GIP (1-30) amide, also exists and demonstrates significant biological activity.[2][3] This comparison guide delves into the experimental evidence outlining the similarities and distinctions in their potency.
Comparative Potency: A Data-Driven Overview
Multiple studies have demonstrated that this compound, exhibits a potency comparable to that of the native GIP (1-42) across several key biological functions. This includes high-affinity binding to the GIP receptor, stimulation of cyclic adenosine (B11128) monophosphate (cAMP) production, and induction of insulin secretion.[4][5][6] The following table summarizes the quantitative data from various experimental models.
| Parameter | This compound | GIP (1-42) | Experimental System | Reference(s) |
| Receptor Binding Affinity | ||||
| Ki (nM) | 0.75 | ~0.75 | COS-7 cells transiently transfected with human GIP receptors | |
| Kd (x 10⁻⁸ M) | 1.13 +/- 0.1 | 1.93 +/- 0.2 | Transfected CHL cells | |
| cAMP Stimulation | ||||
| Potency | Equally potent stimulator | Equally potent stimulator | RIN 1046-38 and beta TC-3 cell lines | [6] |
| Emax | 100% of GIP (1-42) | - | COS-7 cells transiently transfected with human GIP receptors | [7] |
| Insulin Secretion | ||||
| Potency | Identical to GIP (1-42) | - | RIN 1046-38 cells | [6] |
| Activity | Potent insulinotropic activity | - | Isolated, perfused rat pancreas | [8] |
| Proinsulin Gene Expression | ||||
| Potency | Equipotently stimulated proinsulin gene expression | Equipotently stimulated proinsulin gene expression | RIN 1046-38 and beta TC-3 cell lines | [6] |
| In Vivo Glucose Tolerance | ||||
| Effect | Improved i.p. glucose tolerance in high-fat fed mice | Improved i.p. glucose tolerance in high-fat fed mice | High-fat fed mice | [9] |
GIP Receptor Signaling Pathway
Upon binding to its G protein-coupled receptor (GIPR) on pancreatic β-cells, GIP initiates a signaling cascade that is central to its insulinotropic effects.[10] The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cAMP levels.[10][11] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which in turn leads to increased intracellular calcium concentrations and ultimately, the exocytosis of insulin-containing granules.[10][12]
Experimental Protocols
The following are summaries of methodologies used in key experiments to compare the potency of GIP (1-30) amide and GIP (1-42).
Receptor Binding Assay
-
Objective: To determine the binding affinity of GIP peptides to the GIP receptor.
-
Cell Line: COS-7 cells transiently transfected with the human GIP receptor.[7]
-
Radioligand: ¹²⁵I-labelled GIP (1-42).[7]
-
Procedure:
-
Transfected cells are incubated with a constant concentration of the radioligand.
-
Increasing concentrations of unlabeled competitor peptides (GIP (1-30) amide or GIP (1-42)) are added.
-
After incubation, cells are washed to remove unbound ligand.
-
The amount of bound radioactivity is measured.
-
The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC₅₀) is determined and used to calculate the inhibitory constant (Ki).[7]
-
cAMP Accumulation Assay
-
Objective: To measure the ability of GIP peptides to stimulate intracellular cAMP production.
-
Cell Lines: RIN 1046-38, beta TC-3, or transfected COS-7 cells.[6][7]
-
Procedure:
-
Cells are seeded in appropriate culture plates.
-
Cells are pre-incubated with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Cells are then stimulated with various concentrations of GIP (1-30) amide or GIP (1-42) for a defined period.
-
The reaction is stopped, and the cells are lysed.
-
The intracellular cAMP concentration is quantified using a competitive immunoassay (e.g., ELISA or HTRF).[13]
-
In Vitro Insulin Secretion Assay
-
Objective: To assess the insulinotropic activity of GIP peptides.
-
Experimental System: Isolated perfused rat pancreas or clonal insulin-secreting cell lines (e.g., RIN 1046-38).[6][8]
-
Procedure (Perfused Pancreas):
-
The pancreas of an anesthetized rat is surgically isolated and perfused with a buffered solution containing glucose.[14]
-
GIP (1-30) amide or GIP (1-42) is infused into the perfusate.
-
Samples of the effluent are collected over time.
-
The insulin concentration in the collected samples is measured by radioimmunoassay (RIA) or ELISA.
-
In Vivo Glucose Tolerance Test
-
Objective: To evaluate the effect of GIP peptides on glucose disposal in a living organism.
-
Animal Model: High-fat fed mice.[9]
-
Procedure:
-
Mice are administered either saline (control), GIP (1-30) amide, or GIP (1-42) via injection.[9]
-
After a set period, a bolus of glucose is administered intraperitoneally (i.p.).[9]
-
Blood glucose levels are measured at various time points post-glucose injection.
-
The area under the curve (AUC) for glucose is calculated to assess glucose tolerance.
-
Conclusion
The available experimental evidence strongly indicates that this compound, is a full and potent agonist at the GIP receptor, with efficacy comparable to the native GIP (1-42). Both peptides demonstrate similar high-affinity binding to the GIP receptor and are equipotent in stimulating downstream signaling events such as cAMP production and subsequent insulin secretion. In vivo studies further support the comparable biological activity of these two GIP forms in improving glucose tolerance. For researchers and drug developers, this suggests that the C-terminal 12 amino acids of GIP (1-42) are not essential for its primary insulinotropic activity, a key consideration for the design of novel GIP receptor agonists.
References
- 1. academic.oup.com [academic.oup.com]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. journals.physiology.org [journals.physiology.org]
- 4. medchemexpress.com [medchemexpress.com]
- 5. medchemexpress.com [medchemexpress.com]
- 6. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. N-terminally and C-terminally truncated forms of glucose-dependent insulinotropic polypeptide are high-affinity competitive antagonists of the human GIP receptor - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 9. joe.bioscientifica.com [joe.bioscientifica.com]
- 10. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 11. researchgate.net [researchgate.net]
- 12. journals.physiology.org [journals.physiology.org]
- 13. Establishing a Relationship between In Vitro Potency in Cell-Based Assays and Clinical Efficacious Concentrations for Approved GLP-1 Receptor Agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 14. diabetesjournals.org [diabetesjournals.org]
A Comparative Analysis of Porcine GIP (1-30) Amide and Human GIP in Receptor Activation
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the biological activity of porcine Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide and human GIP (1-42) at the human GIP receptor (GIPR). The information presented is supported by experimental data to assist researchers in selecting the appropriate molecule for their studies.
Executive Summary
Glucose-Dependent Insulinotropic Polypeptide (GIP) is a crucial incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion. While the full-length human GIP is a 42-amino acid peptide, a truncated form, GIP (1-30) amide, is also biologically active. Porcine GIP is structurally very similar to its human counterpart, with an identical amino acid sequence in the N-terminal 1-30 region, which is critical for receptor interaction. Experimental evidence consistently demonstrates that porcine GIP (1-30) amide and human GIP (1-42) exhibit comparable, if not equipotent, activity at the human GIP receptor. This includes similar binding affinities and potencies in stimulating the primary Gs/cAMP signaling pathway.
Data Presentation
The following tables summarize the quantitative data on the binding affinity and functional potency of porcine GIP (1-30) amide and human GIP (1-42) at the human GIP receptor.
Table 1: Comparative Binding Affinity at the Human GIP Receptor
| Ligand | Radioligand | Cell Line | Binding Affinity (Kᵢ) | Citation |
| Human GIP (1-30)NH₂ | ¹²⁵I-GIP(1-42) | COS-7 | 0.75 nM | [1] |
| Human GIP (1-42) | ¹²⁵I-GIP(1-42) | COS-7 | ~0.75 nM (self-displacement) | [1] |
Note: The Kᵢ value for Human GIP (1-42) is inferred from its effective self-displacement of the radioligand as reported in the study.
Table 2: Comparative Functional Potency (cAMP Accumulation) at the Human GIP Receptor
| Ligand | Cell Line | Potency (EC₅₀) | Efficacy (Eₘₐₓ) | Citation |
| Porcine/Human GIP (1-30) | RIN 1046-38, βTC-3 | Equipotent to GIP (1-42) | Not specified | [2] |
| Human GIP (1-42) | RIN 1046-38, βTC-3 | Equipotent to GIP (1-30) | Not specified | [2] |
| Human GIP (1-30)NH₂ | COS-7 | Not specified | 100% of GIP (1-42) | [1] |
Note: Several studies have concluded that porcine and human GIP (1-30) are equipotent to human GIP (1-42) in stimulating cAMP production and insulin release.[2][3][4]
Signaling Pathways
GIP exerts its effects primarily through a G-protein coupled receptor (GPCR), leading to the activation of intracellular signaling cascades.
Gs/cAMP Signaling Pathway
The canonical signaling pathway for the GIP receptor involves its coupling to a stimulatory G-protein (Gs). Upon ligand binding, the Gs alpha subunit activates adenylyl cyclase, which catalyzes the conversion of ATP to cyclic AMP (cAMP). Elevated cAMP levels then activate Protein Kinase A (PKA), which phosphorylates various downstream targets, ultimately leading to the potentiation of glucose-stimulated insulin secretion in pancreatic β-cells. Both porcine GIP (1-30) amide and human GIP (1-42) are full agonists of this pathway.
Gs/cAMP Signaling Pathway for GIP Receptor Activation.
β-Arrestin Signaling Pathway
Upon agonist binding and subsequent phosphorylation by G-protein coupled receptor kinases (GRKs), the GIP receptor can recruit β-arrestin. This interaction sterically hinders further G-protein coupling, leading to desensitization of the Gs signaling pathway. β-arrestin also mediates receptor internalization and can initiate G-protein-independent signaling cascades, such as the activation of the ERK/MAPK pathway, which is involved in cell growth and differentiation.
β-Arrestin Mediated GIP Receptor Regulation.
Experimental Protocols
Detailed methodologies for the key experiments cited are provided below.
Competitive Radioligand Binding Assay
This assay determines the binding affinity of a test ligand by measuring its ability to compete with a radiolabeled ligand for binding to the receptor.
Protocol:
-
Cell Culture and Membrane Preparation:
-
Culture COS-7 or CHO-K1 cells transiently or stably expressing the human GIP receptor.
-
Harvest the cells and homogenize them in a cold buffer (e.g., Tris-HCl) to prepare cell membranes.
-
Centrifuge the homogenate and resuspend the membrane pellet in a binding buffer.
-
Determine the protein concentration of the membrane preparation.
-
-
Binding Reaction:
-
In a 96-well plate, add a constant concentration of radiolabeled GIP (e.g., ¹²⁵I-GIP(1-42)).
-
Add increasing concentrations of the unlabeled competitor ligand (porcine GIP (1-30) amide or human GIP (1-42)).
-
Add a fixed amount of cell membrane preparation to initiate the binding reaction.
-
Incubate the plate at a specific temperature (e.g., room temperature or 37°C) for a defined period (e.g., 60-120 minutes) to reach equilibrium.
-
-
Separation and Detection:
-
Terminate the binding reaction by rapid filtration through a glass fiber filter, which traps the membranes with bound radioligand.
-
Wash the filters with ice-cold buffer to remove unbound radioligand.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Determine the IC₅₀ (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Calculate the inhibition constant (Kᵢ) using the Cheng-Prusoff equation: Kᵢ = IC₅₀ / (1 + [L]/Kᴅ), where [L] is the concentration of the radioligand and Kᴅ is its dissociation constant.
-
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the production of the second messenger cAMP upon receptor activation.
Protocol:
-
Cell Culture:
-
Seed cells expressing the human GIP receptor (e.g., COS-7, CHO-K1, or HEK293) into a 96-well plate and culture overnight.
-
-
Assay Procedure:
-
Wash the cells with a serum-free medium or buffer.
-
Pre-incubate the cells with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) for a short period to prevent cAMP degradation.
-
Add increasing concentrations of the test agonist (porcine GIP (1-30) amide or human GIP (1-42)).
-
Incubate at 37°C for a specified time (e.g., 15-30 minutes).
-
-
Cell Lysis and Detection:
-
Lyse the cells to release the intracellular cAMP.
-
Quantify the amount of cAMP in the cell lysates using a commercially available detection kit, such as a competitive immunoassay with fluorescence (e.g., HTRF) or luminescence detection.
-
-
Data Analysis:
-
Plot the measured signal (proportional to cAMP concentration) against the logarithm of the agonist concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC₅₀ (the concentration of agonist that produces 50% of the maximal response) and the Eₘₐₓ (the maximum response).
-
Experimental Workflow Visualization
The following diagram illustrates a general workflow for characterizing and comparing the activity of GIP analogs.
General workflow for comparing GIP analog activity.
References
- 1. researchgate.net [researchgate.net]
- 2. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. US20070167363A1 - Specific antagonists for glucose-dependent insulinotropic polypeptide (GIP) - Google Patents [patents.google.com]
A Comparative Analysis of GIP (1-30) Amide, Porcine and GLP-1 Receptor Agonists
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison between the porcine-derived Glucose-Dependent Insulinotropic Polypeptide (GIP) fragment, GIP (1-30) amide, and the established class of Glucagon-like peptide-1 (GLP-1) receptor agonists. This document synthesizes experimental data to highlight differences in receptor interaction, signaling, and physiological effects, offering a valuable resource for metabolic disease research and therapeutic development.
Introduction to Incretin (B1656795) Hormones: GIP and GLP-1
Glucose-dependent insulinotropic polypeptide (GIP) and glucagon-like peptide-1 (GLP-1) are the two primary incretin hormones released from the gut in response to nutrient intake.[1][2][3] They play a crucial role in glucose homeostasis by potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[2][3] While both hormones contribute to the "incretin effect," they exhibit distinct physiological profiles, originating from their interaction with their respective G protein-coupled receptors (GPCRs): the GIP receptor (GIPR) and the GLP-1 receptor (GLP-1R).[1][2][3]
GIP (1-30) amide, porcine is a C-terminally truncated form of GIP.[4] It acts as a full and high-affinity agonist for the GIP receptor, with a potency comparable to the native GIP (1-42) peptide.[5][6][][8] It is a potent stimulator of insulin secretion.[5][6]
GLP-1 receptor agonists (GLP-1RAs) are a class of therapeutic agents that mimic the action of endogenous GLP-1.[9][10] This class includes well-established drugs like semaglutide, liraglutide, and exenatide, which are utilized in the treatment of type 2 diabetes and obesity.[11] Their mechanism involves not only enhancing insulin secretion but also suppressing glucagon (B607659) release, delaying gastric emptying, and promoting satiety.[9][10]
Mechanism of Action and Signaling Pathways
Both GIP and GLP-1 exert their effects by binding to their specific receptors, which belong to the class B family of GPCRs.[3][11][12] The primary signaling cascade for both involves the activation of Gαs proteins, leading to increased adenylyl cyclase activity and a subsequent rise in intracellular cyclic adenosine (B11128) monophosphate (cAMP).[13][14][15][16] This increase in cAMP activates Protein Kinase A (PKA) and Exchange Protein Directly Activated by cAMP (Epac), which culminates in the potentiation of glucose-stimulated insulin secretion.[16][17][18]
However, there are nuances in their signaling profiles. GLP-1R has been shown to couple with other G proteins, including Gαq and Gαi, and can also trigger β-arrestin recruitment, leading to receptor internalization and potentially G protein-independent signaling.[13][16] GIPR signaling is also known to involve β-arrestin and can activate other pathways such as PI3K and MAPK.[19][20]
Below are diagrams illustrating the canonical signaling pathways for the GIP and GLP-1 receptors.
References
- 1. Frontiers | Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists [frontiersin.org]
- 2. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 3. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. medchemexpress.com [medchemexpress.com]
- 6. medchemexpress.com [medchemexpress.com]
- 8. amsbio.com [amsbio.com]
- 9. GLP-1 receptor agonist - Wikipedia [en.wikipedia.org]
- 10. my.clevelandclinic.org [my.clevelandclinic.org]
- 11. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. Glucagon-like peptide-1 receptor - Wikipedia [en.wikipedia.org]
- 13. mdpi.com [mdpi.com]
- 14. mdpi.com [mdpi.com]
- 15. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 16. GLP-1: Molecular mechanisms and outcomes of a complex signaling system - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Activation of the GLP-1 Receptor Signalling Pathway: A Relevant Strategy to Repair a Deficient Beta-Cell Mass - PMC [pmc.ncbi.nlm.nih.gov]
- 18. academic.oup.com [academic.oup.com]
- 19. glucagon.com [glucagon.com]
- 20. journals.physiology.org [journals.physiology.org]
A Comparative Guide to the Insulinotropic Activity of GIP(1-30) Amide and Native GIP
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulinotropic activities of the naturally occurring truncated form of Glucose-Dependent Insulinotropic Polypeptide, GIP(1-30) amide, and the full-length native hormone, GIP(1-42).
Glucose-Dependent Insulinotropic Polypeptide (GIP) is a key incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic beta cells. While the 42-amino acid peptide (GIP(1-42)) is the most commonly studied form, a C-terminally truncated and amidated version, GIP(1-30)NH2, also exists. This shorter form arises from the cleavage of pro-GIP by prohormone convertase 2.[1][2] This guide synthesizes experimental data to compare the biological activities of these two endogenous GIP forms.
Equipotent Insulinotropic Activity
A substantial body of evidence indicates that GIP(1-30) amide and native GIP(1-42) exhibit comparable insulinotropic potency. Studies have demonstrated that GIP(1-30) amide is as potent as GIP(1-42) in GIP receptor binding and the stimulation of cAMP production.[3] This equivalence in activity has been observed across various experimental models, including perfused mouse and rat pancreata, rat islet insulinoma cells (RIN1046-38), mouse pancreatic βTC-3 cells, and in healthy human subjects.[3][4]
Both GIP(1-30) amide and GIP(1-42) are substrates for the enzyme dipeptidyl peptidase-4 (DPP-4), which rapidly degrades them.[1][2] To overcome this limitation in longer-term studies, stabilized analogues such as [d-Ala2]GIP(1-30) and [d-Ala2]GIP(1-42) have been utilized. Even with these modifications, comparative studies in high-fat-fed mice have revealed no discernible differences in the biological actions between the two forms.[5]
Comparative Biological Activities: GIP(1-30) Amide vs. Native GIP
| Parameter | GIP(1-30) Amide | Native GIP (GIP(1-42)) | Key Findings |
| Insulin Secretion | Equiponent | Equiponent | GIP(1-30) amide and GIP(1-42) have been shown to have equal insulin-releasing potencies in the perfused rat and mouse pancreas.[4][5] |
| GIP Receptor Binding | Equivalent Affinity | Equivalent Affinity | GIP(1-30)NH2 displaces radiolabeled GIP(1-42) as effectively as GIP(1-42) itself, indicating comparable binding affinity to the GIP receptor.[3][6] |
| cAMP Production | Equivalent Potency | Equivalent Potency | Both forms of GIP stimulate cAMP production with similar potency in cells expressing the GIP receptor.[3] |
GIP Receptor Signaling Pathway
The insulinotropic effects of both GIP(1-30) amide and GIP(1-42) are mediated through the GIP receptor, a G-protein coupled receptor on pancreatic beta cells. Activation of the receptor initiates a signaling cascade that leads to enhanced glucose-stimulated insulin secretion.
Experimental Protocols
Detailed methodologies for assessing the insulinotropic activity of GIP peptides generally involve both in vivo and in vitro models.
In Vivo: Glucose Tolerance and Insulin Secretion in Mice
A common in vivo protocol involves administering the GIP peptides to animal models, such as high-fat-fed mice, to assess their effects on glucose metabolism and insulin secretion.
-
Animal Model: High-fat-fed mice are often used to induce a pre-diabetic state.
-
Peptide Administration: Stabilized forms, such as [d-Ala2]GIP(1-30) and [d-Ala2]GIP(1-42), are administered, typically via twice-daily injections over an extended period (e.g., 42 days).[5] A saline-treated group serves as the control.
-
Glucose Tolerance Test: An intraperitoneal glucose tolerance test (IPGTT) is performed. After fasting, a baseline blood glucose measurement is taken. A glucose bolus is then injected, and blood glucose levels are monitored at regular intervals (e.g., 15, 30, 60, and 120 minutes) post-injection.[5]
-
Insulin Response: Plasma insulin levels are measured at the same time points as the glucose measurements to assess the insulinotropic response to the glucose challenge.[5]
-
Data Analysis: The area under the curve (AUC) for both glucose and insulin is calculated to compare the overall glycemic excursion and insulin secretory response between the different treatment groups.
In Vitro: Perfused Pancreas
The isolated perfused pancreas model allows for the direct assessment of insulin secretion in response to secretagogues without systemic influences.
-
Pancreas Isolation: The pancreas from a rodent model (e.g., rat or mouse) is surgically isolated.
-
Perfusion: The isolated pancreas is placed in a temperature-controlled chamber and perfused with a buffered physiological solution containing glucose.
-
Stimulation: After a stabilization period, the GIP peptides (GIP(1-30) amide or GIP(1-42)) are infused into the pancreas at various concentrations.
-
Sample Collection: The perfusate is collected at regular intervals, and the concentration of secreted insulin is measured using methods like radioimmunoassay (RIA) or ELISA.
-
Data Analysis: Dose-response curves are generated to compare the potency and efficacy of the two GIP forms in stimulating insulin secretion.
Experimental Workflow for Comparison
The following diagram illustrates a generalized workflow for comparing the insulinotropic activities of GIP(1-30) amide and native GIP.
Conclusion
References
- 1. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 3. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 5. joe.bioscientifica.com [joe.bioscientifica.com]
- 6. researchgate.net [researchgate.net]
Differential Effects of GIP (1-30) Amide on Adipocytes: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the metabolic effects of the truncated form of Glucose-dependent Insulinotropic Polypeptide, GIP (1-30) amide, on adipocytes, relative to the full-length native hormone, GIP (1-42). The information presented herein is supported by experimental data from peer-reviewed scientific literature, offering valuable insights for research and therapeutic development in the context of metabolic diseases.
Core Findings at a Glance
While both GIP (1-30) amide and GIP (1-42) demonstrate comparable potency in activating the GIP receptor and its primary downstream signaling pathways in cell systems, emerging evidence from adipocyte-specific assays reveals a significant divergence in their effects on lipid metabolism. Notably, GIP (1-30) amide exhibits a markedly reduced capacity to stimulate lipoprotein lipase (B570770) (LPL) activity in adipocytes compared to its full-length counterpart. This suggests a potential uncoupling of the incretin's insulinotropic effects from its direct lipogenic actions in adipose tissue, a feature of considerable interest for the development of novel anti-diabetic and anti-obesity therapeutics.
Quantitative Comparison of Adipocyte Responses
The following tables summarize the key quantitative data comparing the effects of GIP (1-30) amide and GIP (1-42) on critical adipocyte functions.
Table 1: Lipoprotein Lipase (LPL) Activity in 3T3-L1 Adipocytes
| Treatment | Concentration | LPL Activity (% of Basal) | Reference |
| GIP (1-42) | 100 nM | ~250% | (Widenmaier et al., 2010)[1] |
| D-Ala²-GIP (1-42) | 100 nM | ~250% | (Widenmaier et al., 2010)[1] |
| GIP (1-30) amide | 100 nM | Markedly reduced vs GIP (1-42) | (Widenmaier et al., 2010)[1] |
| D-Ala²-GIP (1-30) | 100 nM | Markedly reduced vs GIP (1-42) | (Widenmaier et al., 2010)[1] |
| Note: D-Ala² analogs are stabilized forms resistant to DPP-4 degradation. |
Table 2: Adipocyte Lipolysis, Glucose Uptake, and Cytokine Secretion
| Parameter | GIP (1-30) amide vs. GIP (1-42) |
| Lipolysis | Direct quantitative comparative data on glycerol (B35011) or free fatty acid release in adipocytes is not readily available in the current literature. Both forms are expected to have some effect based on their ability to activate the GIP receptor. |
| Glucose Uptake | Direct quantitative comparative data on 2-deoxy-D-glucose uptake in adipocytes is not readily available. GIP (1-42) is known to enhance glucose uptake in adipocytes.[2] |
| Cytokine Secretion | Direct quantitative comparative data on the secretion of cytokines such as IL-6 and TNF-α from adipocytes is not readily available. GIP (1-42) has been shown to induce the expression of certain cytokines in human adipocytes. |
Signaling Pathways and Mechanisms of Action
Both GIP (1-30) amide and GIP (1-42) bind to and activate the GIP receptor, a G-protein coupled receptor, on adipocytes. This activation triggers downstream signaling cascades that regulate various metabolic processes.
A recent study directly comparing the signaling profiles of GIP (1-30)NH2 and GIP (1-42) at the wild-type GIP receptor expressed in Cos7 cells found that both peptides were equipotent in stimulating the production of key second messengers, including cyclic AMP (cAMP) and inositol (B14025) monophosphate (IP1).[3] Furthermore, they demonstrated comparable potency in activating downstream kinases such as AKT and ERK1/2.[3] A minor difference was observed in the phosphorylation of CREB at a specific genetic variant of the GIP receptor.[3] This general equipotency in activating proximal signaling pathways suggests that the observed differential effects on adipocyte function, such as LPL activity, may arise from more complex, cell-type specific downstream events or interactions with other signaling modulators within the adipocyte.
// Nodes GIP [label="GIP (1-30) amide\nor GIP (1-42)", fillcolor="#F1F3F4", fontcolor="#202124"]; GIPR [label="GIP Receptor", fillcolor="#4285F4", fontcolor="#FFFFFF"]; AC [label="Adenylyl Cyclase", fillcolor="#34A853", fontcolor="#FFFFFF"]; cAMP [label="cAMP", fillcolor="#FBBC05", fontcolor="#202124"]; PKA [label="PKA", fillcolor="#EA4335", fontcolor="#FFFFFF"]; PI3K [label="PI3K", fillcolor="#34A853", fontcolor="#FFFFFF"]; Akt [label="Akt/PKB", fillcolor="#EA4335", fontcolor="#FFFFFF"]; Lipolysis [label="Lipolysis\n(Glycerol & FFA release)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; LPL [label="Lipoprotein Lipase\nActivity", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; GlucoseUptake [label="Glucose Uptake\n(GLUT4 Translocation)", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"]; Cytokine [label="Cytokine\nExpression", shape=ellipse, fillcolor="#FFFFFF", fontcolor="#202124"];
// Edges GIP -> GIPR [color="#5F6368"]; GIPR -> AC [label=" Gs", color="#5F6368"]; GIPR -> PI3K [color="#5F6368"]; AC -> cAMP [color="#5F6368"]; cAMP -> PKA [color="#5F6368"]; PI3K -> Akt [color="#5F6368"]; PKA -> Lipolysis [color="#5F6368"]; PKA -> Cytokine [color="#5F6368"]; Akt -> GlucoseUptake [color="#5F6368"]; Akt -> LPL [label=" +/-", color="#5F6368"];
{rank=same; GIP; GIPR} {rank=same; AC; PI3K} {rank=same; cAMP; Akt} {rank=same; PKA} {rank=same; Lipolysis; LPL; GlucoseUptake; Cytokine} } .dot
Caption: GIP receptor signaling in adipocytes.
Experimental Protocols
Detailed methodologies are crucial for the replication and validation of scientific findings. Below are outlines of key experimental protocols used to assess the effects of GIP peptides on adipocytes.
3T3-L1 Preadipocyte Differentiation into Adipocytes
This protocol describes the standard method to induce the differentiation of 3T3-L1 preadipocytes into mature, lipid-laden adipocytes, a widely used in vitro model for studying adipocyte biology.
// Nodes Start [label="Seed 3T3-L1\nPreadipocytes", fillcolor="#F1F3F4", fontcolor="#202124"]; Confluence [label="Grow to 100%\nConfluence", fillcolor="#4285F4", fontcolor="#FFFFFF"]; Induction [label="Induce Differentiation\n(Day 0)\n(MDI Medium)", fillcolor="#34A853", fontcolor="#FFFFFF"]; Maturation1 [label="Maturation (Day 2)\n(Insulin Medium)", fillcolor="#FBBC05", fontcolor="#202124"]; Maturation2 [label="Maturation (Day 4+)\n(DMEM/FBS)", fillcolor="#EA4335", fontcolor="#FFFFFF"]; End [label="Mature Adipocytes\n(Lipid Droplets)", fillcolor="#F1F3F4", fontcolor="#202124"];
// Edges Start -> Confluence [color="#5F6368"]; Confluence -> Induction [color="#5F6368"]; Induction -> Maturation1 [label=" 2 days", color="#5F6368"]; Maturation1 -> Maturation2 [label=" 2 days", color="#5F6368"]; Maturation2 -> End [label=" Every 2 days", color="#5F6368"]; } .dot
Caption: 3T3-L1 adipocyte differentiation workflow.
Materials:
-
3T3-L1 preadipocytes
-
DMEM with 10% Bovine Calf Serum (BCS)
-
Differentiation Medium I (MDI): DMEM with 10% Fetal Bovine Serum (FBS), 0.5 mM IBMX, 1 µM Dexamethasone, and 10 µg/mL Insulin (B600854).
-
Differentiation Medium II: DMEM with 10% FBS and 10 µg/mL Insulin.
Procedure:
-
Seeding: Plate 3T3-L1 preadipocytes in DMEM with 10% BCS and grow to confluence.
-
Contact Inhibition: Maintain the confluent cells for an additional 48 hours to ensure growth arrest.
-
Initiation of Differentiation (Day 0): Replace the medium with Differentiation Medium I (MDI).
-
Medium Change (Day 2): Aspirate the MDI medium and replace it with Differentiation Medium II.
-
Maintenance (Day 4 onwards): Replace the medium with DMEM containing 10% FBS every 2 days. Mature, lipid-laden adipocytes are typically observed from day 7 onwards.
Lipoprotein Lipase (LPL) Activity Assay
This assay measures the activity of LPL, a key enzyme in lipid uptake by adipocytes.
Procedure:
-
Differentiated 3T3-L1 adipocytes are serum-starved overnight in DMEM containing 0.1% BSA.
-
The cells are then treated with various concentrations of GIP (1-30) amide or GIP (1-42) in the presence of 1 nM insulin for 24 hours.
-
After incubation, the cell culture medium is collected, and the cells are lysed.
-
LPL activity in both the medium and cell lysates is determined using a commercially available LPL activity assay kit, which typically measures the hydrolysis of a labeled triglyceride substrate.
Adipocyte Lipolysis Assay (Glycerol Release)
This assay quantifies the rate of lipolysis by measuring the amount of glycerol released from adipocytes into the culture medium.
Procedure:
-
Differentiated adipocytes are washed and incubated in a buffer, such as Krebs-Ringer bicarbonate buffer, supplemented with fatty acid-free BSA.
-
The cells are treated with different concentrations of GIP (1-30) amide or GIP (1-42) for a specified period (e.g., 1-3 hours). A known lipolytic agent like isoproterenol (B85558) is used as a positive control.
-
At the end of the incubation, the culture medium is collected.
-
The concentration of glycerol in the medium is determined using a colorimetric or fluorometric glycerol assay kit. The amount of glycerol released is normalized to the total cellular protein content.
Conclusion and Future Directions
The available evidence suggests a functional divergence between GIP (1-30) amide and GIP (1-42) in their effects on adipocyte lipid metabolism, particularly concerning LPL activity. While both peptides appear to activate the GIP receptor and its primary signaling pathways with similar potency, the C-terminal portion of GIP (1-42) seems to be crucial for its full lipogenic effect in adipocytes.
This differential activity presents a compelling avenue for therapeutic exploration. A GIP analog that retains potent insulinotropic effects while exhibiting reduced or absent lipogenic activity in adipose tissue could offer a significant advantage in the treatment of type 2 diabetes and obesity, potentially minimizing the risk of weight gain associated with some insulin-sensitizing therapies.
Further research is warranted to directly compare the effects of GIP (1-30) amide and GIP (1-42) on other key adipocyte functions, including lipolysis, glucose uptake, and the secretion of a broader range of adipokines. Elucidating the precise molecular mechanisms that underpin the differential actions of these two GIP forms will be critical for the rational design of next-generation incretin-based therapeutics with improved metabolic profiles.
References
A Comparative Analysis of GIP (1-30) Amide and GIP (3-42): Agonism vs. Antagonism at the GIP Receptor
A detailed examination of two critical fragments of the human glucose-dependent insulinotropic polypeptide (GIP), GIP (1-30) amide and GIP (3-42), reveals contrasting functions at the GIP receptor. While GIP (1-30) amide acts as a potent agonist, mimicking the effects of the native hormone, GIP (3-42) is largely characterized as a competitive antagonist, albeit with debate surrounding its physiological significance. This guide provides a comprehensive comparison of their biological activities, supported by experimental data and detailed methodologies, for researchers and professionals in drug development.
Glucose-dependent insulinotropic polypeptide is an incretin (B1656795) hormone crucial for regulating postprandial glucose levels by stimulating insulin (B600854) secretion.[1] The full-length, active form, GIP (1-42), is rapidly degraded in vivo by the enzyme dipeptidyl peptidase-IV (DPP-IV), leading to the formation of the N-terminally truncated fragment, GIP (3-42).[2][3] Concurrently, an alternative processing product, GIP (1-30) amide, has been identified as a major biologically active form of GIP.[4][5]
Functional Comparison: Agonist vs. Antagonist
GIP (1-30) amide is a potent agonist of the GIP receptor.[6] Studies have demonstrated that this fragment retains the insulinotropic activity of the full-length GIP (1-42).[7][8] In perfused mouse pancreas, GIP (1-30) amide and GIP (1-42) were found to have equipotent insulinotropic actions.[4][8] This suggests that the C-terminal portion of GIP beyond residue 30 is not essential for its primary biological function of stimulating insulin secretion.[9] The solution structure of GIP (1-30) amide has been characterized, revealing an alpha-helical conformation that is crucial for its biological activity.[1]
In contrast, GIP (3-42) , the product of DPP-IV-mediated degradation, is generally considered a GIP receptor antagonist.[10][11] It competitively inhibits the binding of the full-length GIP to its receptor, thereby attenuating its downstream signaling and biological effects.[10] However, the potency and physiological relevance of this antagonism have been subjects of debate. Some in vitro studies have shown that GIP (3-42) can inhibit GIP-stimulated cAMP production and insulin secretion.[10] Conversely, other research suggests that it is a weak antagonist and may not exert significant antagonistic effects at physiological concentrations in vivo.[2][12]
Quantitative Data Summary
The following table summarizes key quantitative data from various in vitro and in vivo studies, highlighting the differences in the biological activities of GIP (1-30) amide and GIP (3-42).
| Parameter | GIP (1-30) amide | GIP (3-42) | GIP (1-42) (for reference) | Experimental System | Reference |
| Receptor Binding Affinity (IC50) | Not explicitly found, but implied to be similar to GIP (1-42) | 22 nM | 5.2 nM | COS-7 cells with human GIP receptor | [2] |
| cAMP Accumulation (EC50) | Not explicitly found, but acts as an agonist | No effect alone | 13.5 pM | COS-7 cells with human GIP receptor | [2] |
| Antagonistic Potency (IC50) | N/A | 92 nM (vs 10 pM GIP), 731 nM (vs 1 nM GIP) | N/A | COS-7 cells with human GIP receptor (cAMP inhibition) | [2] |
| Antagonistic Potency (IC50) | N/A | 138 nM | N/A | Isolated perfused rat pancreas (insulin output inhibition) | [2] |
| Insulin Secretion | Dose-dependently promotes insulin secretion (10⁻⁹ - 10⁻⁶ M) | Significantly less potent than native GIP; inhibits GIP-stimulated insulin secretion | Potent stimulator | BRIN-BD11 cells | [6][10] |
Signaling Pathways
The binding of GIP and its analogues to the GIP receptor, a G protein-coupled receptor, primarily activates the adenylyl cyclase pathway, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA).[13] This signaling cascade is central to the insulinotropic effects of GIP in pancreatic β-cells.
GIP (1-30) amide , as an agonist, activates this canonical signaling pathway, leading to insulin secretion.
GIP (3-42) , by competitively binding to the receptor without initiating a significant downstream signal, acts as an antagonist, preventing the agonist-induced activation of adenylyl cyclase and subsequent cAMP production.
GIP Agonist Signaling Pathway
Caption: Agonistic action of GIP (1-30) amide at the GIP receptor.
GIP Antagonist Action
Caption: Antagonistic action of GIP (3-42) at the GIP receptor.
Experimental Protocols
In Vitro Receptor Binding Assay
Objective: To determine the binding affinity (IC50) of GIP (1-30) amide and GIP (3-42) to the human GIP receptor.
Methodology:
-
Cell Culture: COS-7 cells are transiently transfected with a plasmid encoding the human GIP receptor.
-
Membrane Preparation: After 48 hours, cell membranes are prepared by homogenization and centrifugation.
-
Binding Assay: Membranes are incubated with a constant concentration of radiolabeled GIP (e.g., ¹²⁵I-GIP) and increasing concentrations of unlabeled competitor peptides (GIP (1-30) amide, GIP (3-42), or GIP (1-42)).
-
Separation and Counting: Bound and free radioligand are separated by filtration, and the radioactivity of the filters is measured using a gamma counter.
-
Data Analysis: The concentration of the competitor peptide that inhibits 50% of the specific binding of the radioligand (IC50) is calculated using non-linear regression analysis.
In Vitro cAMP Accumulation Assay
Objective: To assess the agonistic and antagonistic activity of GIP (1-30) amide and GIP (3-42) on GIP receptor-mediated cAMP production.
Methodology:
-
Cell Culture: Chinese hamster lung (CHL) fibroblasts or COS-7 cells transfected with the GIP receptor are used.
-
Agonist Stimulation: To determine agonist activity, cells are incubated with increasing concentrations of GIP (1-30) amide or GIP (1-42).
-
Antagonist Co-incubation: To determine antagonist activity, cells are incubated with a fixed concentration of GIP (1-42) in the presence of increasing concentrations of GIP (3-42).
-
cAMP Measurement: After incubation, intracellular cAMP levels are measured using a competitive immunoassay kit (e.g., ELISA).
-
Data Analysis: EC50 values for agonists and IC50 values for antagonists are determined by plotting the dose-response curves.
Experimental Workflow for Comparing GIP Analogs
Caption: A typical experimental workflow for comparing the functions of GIP analogs.
Conclusion
The comparison between GIP (1-30) amide and GIP (3-42) highlights the critical role of the N-terminal amino acids in the biological activity of GIP. GIP (1-30) amide is a potent agonist, making it a molecule of interest for the development of therapeutic agents for conditions like type 2 diabetes. In contrast, GIP (3-42) functions as a competitive antagonist, although its physiological role as a negative regulator of GIP signaling in vivo remains a topic of ongoing research. The distinct functionalities of these two GIP fragments provide valuable insights for the design of novel GIP receptor modulators.
References
- 1. NMR structure of the glucose-dependent insulinotropic polypeptide fragment, GIP(1-30)amide - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. journals.physiology.org [journals.physiology.org]
- 3. GIP (3-42), human | 1802086-25-4 | MOLNOVA [molnova.com]
- 4. phoenixpeptide.com [phoenixpeptide.com]
- 5. GIP gastric inhibitory polypeptide [Homo sapiens (human)] - Gene - NCBI [ncbi.nlm.nih.gov]
- 6. medchemexpress.com [medchemexpress.com]
- 7. Gastric Inhibitory Polypeptide (1-30) amide (porcine), GIP (1-30) [novoprolabs.com]
- 8. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 9. tandfonline.com [tandfonline.com]
- 10. joe.bioscientifica.com [joe.bioscientifica.com]
- 11. medchemexpress.com [medchemexpress.com]
- 12. GIP-(3-42) does not antagonize insulinotropic effects of GIP at physiological concentrations - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. Physiology, Gastric Inhibitory Peptide - StatPearls - NCBI Bookshelf [ncbi.nlm.nih.gov]
Validation of GIP (1-30) Amide as a Full GIPR Agonist: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide with its full-length counterpart, GIP (1-42), and other relevant analogues. It presents experimental data validating GIP (1-30) amide as a full agonist of the GIP receptor (GIPR), complete with detailed methodologies for key assays and visualizations of critical pathways.
Introduction: The Role of GIP and its Receptor
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone secreted from intestinal K-cells in response to nutrient ingestion.[1][2] It plays a crucial role in glucose homeostasis primarily by potentiating glucose-stimulated insulin (B600854) secretion from pancreatic β-cells.[1][3][4] Its effects are mediated through the GIP receptor (GIPR), a class B G protein-coupled receptor (GPCR).[1][4] The therapeutic potential of targeting the GIPR has garnered significant interest, particularly with the success of dual GIPR/GLP-1R agonists like tirzepatide for type 2 diabetes and obesity.[5][6][7]
While the primary circulating form of GIP is the 42-amino acid peptide GIP (1-42), a naturally occurring, C-terminally truncated form, GIP (1-30) amide, also exists.[6][8][9] This guide focuses on the experimental evidence establishing GIP (1-30) amide as a functionally complete agonist at the GIPR.
GIP (1-30) Amide: A Full and Potent GIPR Agonist
GIP (1-30) amide is derived from the cleavage of pro-GIP by prohormone convertases.[9] Extensive research has demonstrated that the first 30 amino acids of the GIP molecule are sufficient for high-affinity binding and full activation of the GIP receptor.[8] In vitro and in vivo studies consistently show that GIP (1-30) amide activates the GIPR with potency and efficacy equivalent to the full-length GIP (1-42).[3][9][10]
Comparative Performance Data
The following tables summarize the quantitative data comparing GIP (1-30) amide to GIP (1-42) and other relevant GIPR ligands.
Table 1: In Vitro Agonist Potency at the GIP Receptor
| Compound | Assay | Species/Cell Line | Potency (pEC50) | Efficacy (Emax) | Reference |
| GIP (1-30) amide | cAMP Accumulation | HEK293 (human GIPR) | ~8.5 - 9.5 | Comparable to GIP (1-42) | [6] |
| GIP (1-42) | cAMP Accumulation | HEK293 (human GIPR) | ~8.5 - 9.5 | 100% (Reference) | [6] |
| GIP (1-30) amide | ERK Phosphorylation | HEK293 (human GIPR) | ~7.5 - 8.5 | Comparable to GIP (1-42) | [6] |
| GIP (1-42) | ERK Phosphorylation | HEK293 (human GIPR) | ~7.5 - 8.5 | 100% (Reference) | [6] |
| Tirzepatide | cAMP Accumulation | CHO (human GIPR) | ~9.0 - 10.0 | ~100% | [5] |
| GIP (3-30) amide | cAMP Accumulation | COS-7 (rat GIPR) | Weak partial agonist (>1µM) | ~9.4% | [11] |
Note: pEC50 is the negative logarithm of the EC50 value. Higher values indicate greater potency. Emax is the maximum response, typically normalized to the response of the native ligand, GIP (1-42).
Table 2: In Vivo Metabolic Effects in Humans
| Compound | Parameter | Study Design | Result | Reference |
| GIP (1-30) amide | Insulin Secretion | Glucose Clamp | Similar insulinotropic effect as GIP (1-42) | [9] |
| GIP (1-42) | Insulin Secretion | Glucose Clamp | Potent stimulation of insulin secretion | [9] |
| GIP (1-30) amide | Glucagon (B607659) Secretion | Glucose Clamp | Similar glucagonotropic effect as GIP (1-42) | [9] |
| GIP (1-42) | Glucagon Secretion | Glucose Clamp | Stimulation of glucagon secretion | [9] |
| GIP (3-30) amide | Insulin Secretion | Glucose Clamp with GIP infusion | Inhibits GIP-potentiated insulin secretion | [12] |
Visualizing GIPR Activation and Experimental Validation
GIP Receptor Signaling Pathway
The binding of GIP (1-30) amide or GIP (1-42) to the GIPR primarily activates the Gαs protein, leading to adenylyl cyclase activation and a subsequent increase in intracellular cyclic AMP (cAMP).[1][4] This rise in cAMP activates Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac), which culminates in the potentiation of glucose-stimulated insulin secretion. The GIPR can also couple to other pathways, such as Gαq, leading to the activation of phospholipase C and downstream effectors like ERK.[4][6]
Caption: GIPR signaling cascade initiated by agonist binding.
Experimental Workflow for GIPR Agonist Validation
The validation of a compound like GIP (1-30) amide as a full GIPR agonist follows a standardized discovery pipeline, moving from initial in vitro characterization to in vivo confirmation of its physiological effects.
Caption: Standard workflow for validating a GIPR agonist.
Logical Relationship of GIP Analogues
The biological activity of GIP peptides is critically dependent on their amino acid sequence, particularly at the N-terminus. The full agonist activity of GIP (1-30) amide contrasts sharply with the antagonist properties of GIP (3-30) amide, which is its metabolite after cleavage by the enzyme Dipeptidyl Peptidase-4 (DPP-4).[11][13]
Caption: Relationship between GIP precursors, agonists, and antagonist metabolites.
Detailed Experimental Protocols
cAMP Accumulation Assay (HTRF Method)
This assay quantifies the generation of intracellular cAMP in response to GIPR activation.
-
Cell Culture: HEK293 or CHO-K1 cells stably expressing the human GIP receptor are cultured to 80-90% confluency in appropriate media (e.g., DMEM with 10% FBS).
-
Cell Preparation: Cells are harvested, washed, and resuspended in a stimulation buffer containing a phosphodiesterase (PDE) inhibitor like IBMX (e.g., 250-500 µM) to prevent cAMP degradation.[14]
-
Assay Procedure:
-
Dispense 5-10 µL of the cell suspension into each well of a low-volume 384-well white plate.
-
Add 5-10 µL of serially diluted GIP (1-30) amide, GIP (1-42) (positive control), or vehicle to the appropriate wells.
-
Incubate the plate for 30 minutes at room temperature.[15]
-
-
Detection (HTRF):
-
Add 5 µL of the HTRF cAMP-d2 solution (acceptor) to each well.
-
Add 5 µL of the anti-cAMP cryptate antibody (donor) to each well.
-
Incubate for 1 hour at room temperature, protected from light.[15]
-
Read the plate on an HTRF-compatible reader, measuring fluorescence emission at 665 nm and 620 nm.
-
-
Data Analysis: The 665/620 nm ratio is inversely proportional to the amount of cAMP produced. Data are plotted against the log concentration of the agonist, and a sigmoidal dose-response curve is fitted to determine pEC50 and Emax values.
ERK1/2 Phosphorylation Assay
This assay measures the activation of the MAPK/ERK signaling pathway downstream of GIPR.
-
Cell Culture and Starvation: Cells expressing GIPR are grown to confluency and then serum-starved for 4-6 hours to reduce basal phosphorylation levels.
-
Stimulation: Cells are treated with various concentrations of GIP (1-30) amide or controls for a short period (typically 5-15 minutes) at 37°C.
-
Lysis: The stimulation medium is removed, and cells are immediately lysed with ice-cold lysis buffer containing protease and phosphatase inhibitors to preserve the phosphorylation state of proteins.
-
Detection (Western Blot):
-
Total protein concentration in the lysates is determined (e.g., using a BCA assay).
-
Equal amounts of protein are separated by SDS-PAGE and transferred to a PVDF membrane.
-
The membrane is blocked (e.g., with 5% BSA in TBST) and then incubated with a primary antibody specific for phosphorylated ERK1/2 (p-ERK).
-
After washing, the membrane is incubated with a horseradish peroxidase (HRP)-conjugated secondary antibody.
-
The signal is detected using an enhanced chemiluminescence (ECL) substrate. The membrane is often stripped and re-probed for total ERK as a loading control.
-
-
Data Analysis: Band intensities are quantified using densitometry software. The ratio of p-ERK to total ERK is calculated and plotted against agonist concentration to determine potency.
In Vivo Oral Glucose Tolerance Test (OGTT)
This test assesses the effect of a GIPR agonist on glucose disposal in a living organism.
-
Animals: Male C57BL/6 mice or other relevant rodent models are used.
-
Acclimatization and Fasting: Animals are acclimatized and then fasted for 4-6 hours prior to the experiment.[14]
-
Compound Administration: Mice receive an intraperitoneal (IP) injection of GIP (1-30) amide, GIP (1-42), or vehicle control at a specified dose (e.g., 1-100 nmol/kg).[14]
-
Glucose Challenge: Approximately 5-15 minutes after the peptide injection, each mouse is administered an oral gavage of a dextrose solution (e.g., 1.5-2 g/kg body weight).[14]
-
Blood Sampling: A baseline blood sample is taken from the tail vein just before the glucose gavage (t=0). Subsequent blood samples are collected at various time points (e.g., 15, 30, 60, 90, and 120 minutes) post-gavage.
-
Measurements: Blood glucose is measured immediately using a glucometer. Plasma may be separated from additional blood samples (collected in tubes with EDTA and a DPP-4 inhibitor) and stored at -80°C for later measurement of insulin levels using an ELISA kit.[16]
-
Data Analysis: Blood glucose levels over time are plotted for each treatment group. The area under the curve (AUC) is calculated to provide a quantitative measure of glucose tolerance. Insulin levels are analyzed to confirm the insulinotropic effect of the agonist.
Conclusion
The collective evidence from in vitro signaling assays and in vivo metabolic studies robustly validates GIP (1-30) amide as a full and potent agonist of the GIP receptor. Its ability to stimulate cAMP production, induce ERK phosphorylation, and potentiate glucose-stimulated insulin secretion is comparable to that of the full-length GIP (1-42). This makes GIP (1-30) amide an invaluable tool for researchers investigating GIPR biology and a relevant benchmark for the development of novel GIPR-targeting therapeutics.
References
- 1. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. GIP (1-30) Human amide - SB PEPTIDE [sb-peptide.com]
- 3. Glucose-dependent insulinotropic polypeptide (GIP) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. ovid.com [ovid.com]
- 5. dovepress.com [dovepress.com]
- 6. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 7. Discovery of a potent GIPR peptide antagonist that is effective in rodent and human systems - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. researchgate.net [researchgate.net]
- 10. medchemexpress.com [medchemexpress.com]
- 11. phoenixpeptide.com [phoenixpeptide.com]
- 12. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 13. glucagon.com [glucagon.com]
- 14. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 15. benchchem.com [benchchem.com]
- 16. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
Species-Specific Bioactivity of GIP (1-30) Amide: A Comparative Guide
For Researchers, Scientists, and Drug Development Professionals
This guide provides a comprehensive comparison of the bioactivity of the truncated incretin (B1656795) hormone, Glucose-Dependent Insulinotropic Polypeptide (GIP) (1-30) amide, across different species. Understanding these species-specific differences is crucial for the accurate interpretation of preclinical data and the successful translation of GIP-based therapeutics to the clinic. This document summarizes key quantitative data, details relevant experimental protocols, and visualizes important pathways and workflows.
Introduction to GIP (1-30) Amide
GIP (1-30) amide is a naturally occurring, bioactive form of GIP, a hormone secreted from intestinal K-cells in response to nutrient ingestion.[1][2] While the full-length form is GIP (1-42), GIP (1-30) amide has been shown to be a product of prohormone convertase 2 (PC2) processing, primarily in pancreatic alpha-cells.[1] Like its full-length counterpart, GIP (1-30) amide exerts its effects by binding to the GIP receptor (GIPR), a Class B G-protein coupled receptor, leading to the stimulation of insulin (B600854) secretion from pancreatic beta-cells in a glucose-dependent manner.[3][4]
Comparative Bioactivity Data
The bioactivity of GIP (1-30) amide, while generally comparable to GIP (1-42), exhibits notable differences across species. These variations are likely attributable to differences in the amino acid sequences of both the ligand and its receptor.
GIP Receptor Binding Affinity
The binding affinity of GIP (1-30) amide to the GIP receptor is a key determinant of its biological activity. The following table summarizes available data on the binding affinities (Ki) of human GIP (1-30) amide to the human GIP receptor. Data for direct comparisons of species-specific GIP (1-30) amide on their respective receptors are limited.
Table 1: GIP Receptor Binding Affinity of Human GIP (1-30) Amide
| Ligand | Species (Receptor) | Cell Line | Radioligand | Ki (nM) | Reference |
| Human GIP (1-30) amide | Human | COS-7 | 125I-GIP(1-42) | 0.75 | [2] |
| Human GIP (1-42) | Human | COS-7 | 125I-GIP(1-42) | 0.67 | [2] |
GIP Receptor Activation and cAMP Production
Upon binding to the GIPR, GIP (1-30) amide activates adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP). The potency of a ligand in stimulating cAMP production is typically measured by its half-maximal effective concentration (EC50).
Table 2: In Vitro Potency (cAMP Production) of Human GIP (1-30) Amide
| Ligand | Species (Receptor) | Cell Line | EC50 (pM) | Reference |
| Human GIP (1-30) amide | Human | COS-7 | 11.2 | [2] |
| Human GIP (1-42) | Human | COS-7 | 6.0 | [2] |
Studies have shown that human GIP (1-30) amide acts as a full agonist at the rat GIP receptor, stimulating insulin secretion from the rat-derived BRIN-BD11 pancreatic beta-cell line.[5] However, in one study, mouse GIP (1-30) amide was found to be ineffective in improving glucose homeostasis in mice, whereas human GIP (1-30) amide demonstrated bioactivity.[5] Conversely, another study using a stabilized form of mouse GIP (1-30) amide ([D-Ala2]GIP(1-30)) showed comparable improvements in glucose tolerance and insulin secretion to the stabilized full-length GIP in mice.[4] These findings underscore the subtle but significant species-specific differences in the bioactivity of this peptide.
Insulin Secretion
The primary physiological role of GIP is to potentiate glucose-stimulated insulin secretion (GSIS). In vitro and in vivo studies have demonstrated the insulinotropic activity of GIP (1-30) amide.
Table 3: Insulinotropic Effects of GIP (1-30) Amide
| Species (Model) | GIP (1-30) amide form | Observation | Reference |
| Human (in vitro islets) | Human GIP (1-30) amide | Similar insulinotropic effects to GIP (1-42) | |
| Rat (perfused pancreas) | D-Ala2-GIP(1-30) | Equivalent potency to GIP(1-42) on beta-cell function | [6] |
| Mouse (in vivo) | [D-Ala2]GIP(1-30) | Improved glucose tolerance and insulin secretion | |
| Mouse (in vivo) | mouse GIP (1-30) amide | Ineffective in regulating glucose homeostasis | |
| Rat (BRIN-BD11 cells) | human and mouse GIP (1-30) amide | Stimulated insulin secretion | [5] |
Signaling Pathways and Experimental Workflows
To facilitate a deeper understanding of the mechanisms underlying GIP (1-30) amide bioactivity and the methods used to assess it, the following diagrams are provided.
Caption: GIP Receptor Signaling Pathway.
Caption: Experimental Workflow for Bioactivity Assessment.
Experimental Protocols
Detailed methodologies are essential for the replication and comparison of experimental findings. Below are outlines of key experimental protocols used to assess the bioactivity of GIP (1-30) amide.
GIP Receptor Binding Assay
This assay measures the affinity of a ligand for its receptor.
-
Cell Culture and Membrane Preparation:
-
Culture cells expressing the GIP receptor (e.g., COS-7 or CHO cells) to confluency.
-
Harvest the cells and homogenize them in a cold buffer to prepare a crude membrane fraction by centrifugation.
-
Resuspend the membrane pellet in a binding buffer.
-
-
Competition Binding:
-
Incubate a constant concentration of a radiolabeled GIP ligand (e.g., 125I-GIP(1-42)) with the cell membranes in the presence of increasing concentrations of the unlabeled competitor ligand (GIP (1-30) amide).
-
Allow the binding to reach equilibrium.
-
-
Separation and Detection:
-
Separate the membrane-bound radioligand from the free radioligand by rapid filtration through a glass fiber filter.
-
Wash the filters to remove unbound radioactivity.
-
Measure the radioactivity retained on the filters using a gamma counter.
-
-
Data Analysis:
-
Plot the percentage of specific binding against the logarithm of the competitor concentration.
-
Calculate the IC50 (the concentration of competitor that inhibits 50% of the specific binding of the radioligand).
-
Determine the Ki (inhibitory constant) using the Cheng-Prusoff equation.
-
cAMP Accumulation Assay
This assay quantifies the ability of a ligand to stimulate the production of the second messenger cAMP.
-
Cell Culture:
-
Seed cells expressing the GIP receptor in a multi-well plate and grow to a suitable confluency.
-
-
Ligand Stimulation:
-
Pre-incubate the cells with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulate the cells with varying concentrations of GIP (1-30) amide for a defined period.
-
-
Cell Lysis and cAMP Measurement:
-
Lyse the cells to release intracellular cAMP.
-
Measure the cAMP concentration in the cell lysates using a competitive immunoassay, such as an ELISA or a time-resolved fluorescence resonance energy transfer (TR-FRET) assay.
-
-
Data Analysis:
-
Plot the cAMP concentration against the logarithm of the ligand concentration.
-
Fit the data to a sigmoidal dose-response curve to determine the EC50 value.
-
Glucose-Stimulated Insulin Secretion (GSIS) Assay from Isolated Pancreatic Islets
This assay assesses the insulinotropic activity of a compound on primary pancreatic beta-cells.
-
Islet Isolation and Culture:
-
Pre-incubation:
-
Pre-incubate the islets in a low-glucose buffer (e.g., 2.8 mM glucose) to establish a basal insulin secretion rate.[10]
-
-
Stimulation:
-
Sample Collection and Insulin Measurement:
-
Data Analysis:
-
Normalize the insulin secretion to the islet number or total insulin content.
-
Compare the insulin secretion in the presence of GIP (1-30) amide to the high glucose control to determine the potentiation of GSIS.
-
Conclusion
The bioactivity of GIP (1-30) amide is a complex area of research with significant implications for the development of novel therapies for metabolic diseases. While it is clear that this truncated peptide is a potent agonist at the GIP receptor, its precise effects can vary depending on the species being studied. This guide highlights the available comparative data and provides a framework for the experimental approaches necessary to further elucidate these species-specific differences. For researchers in this field, a thorough understanding of these nuances is paramount for the successful progression of GIP-based drug candidates from preclinical models to human clinical trials.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. N‐terminally and C‐terminally truncated forms of glucose‐dependent insulinotropic polypeptide are high‐affinity competitive antagonists of the human GIP receptor - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 4. glucagon.com [glucagon.com]
- 5. Characterisation of Glucose-Dependent Insulinotropic Polypeptide Receptor Antagonists in Rodent Pancreatic Beta Cells and Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 6. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 7. 2.2. Glucose-Stimulated Insulin Secretion (GSIS) Assay [bio-protocol.org]
- 8. protocols.io [protocols.io]
- 9. Static Glucose-stimulated Insulin Secretion (GSIS) Protocol - Human Islets [protocols.io]
- 10. protocols.io [protocols.io]
- 11. researchgate.net [researchgate.net]
- 12. researchgate.net [researchgate.net]
A Comparative Guide to GIP (1-30) Amide and DPP-IV Resistant GIP Analogs for Therapeutic Research
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the naturally occurring, biologically active fragment of Glucose-Dependent Insulinotropic Polypeptide, GIP (1-30) amide, and its synthetic, Dipeptidyl Peptidase IV (DPP-IV) resistant analogs. The information presented herein is supported by experimental data to aid in the evaluation and selection of these compounds for therapeutic development.
Introduction to GIP and its Therapeutic Potential
Glucose-Dependent Insulinotropic Polypeptide (GIP) is an incretin (B1656795) hormone that plays a crucial role in glucose homeostasis by stimulating insulin (B600854) secretion from pancreatic β-cells in a glucose-dependent manner. The primary circulating form is GIP (1-42), however, a truncated form, GIP (1-30) amide, has been identified as a naturally occurring and biologically active peptide with comparable insulinotropic actions to the full-length hormone[1].
The therapeutic utility of native GIP peptides is significantly hampered by their rapid inactivation by the enzyme Dipeptidyl Peptidase IV (DPP-IV), which cleaves the N-terminal dipeptide to produce an inactive metabolite. This has led to the development of DPP-IV resistant GIP analogs, primarily through modification of the amino acid at position 2, to prolong their biological activity and enhance their therapeutic potential for conditions such as type 2 diabetes. One of the most studied modifications is the substitution of the natural L-Alanine with its D-isomer, creating [D-Ala2]GIP.
In Vitro Performance Comparison
The following tables summarize the quantitative data from various in vitro studies comparing GIP (1-30) amide and its DPP-IV resistant analogs.
GIP Receptor Binding Affinity
| Compound | Cell Line | Radioligand | IC50 (nM) | Reference |
| GIP (1-30) amide | COS-7 (hGIPR) | 125I-GIP(1-42) | 0.89 | [2] |
| GIP (1-42) | COS-7 (hGIPR) | 125I-GIP(1-42) | 0.67 | [2] |
| [D-Ala2]GIP(1-42) | CHO (rGIPR) | 125I-GIP(1-42) | 3.48 | [3] |
IC50: Half-maximal inhibitory concentration, a measure of the potency of a substance in inhibiting a specific biological or biochemical function.
GIP Receptor Signaling Potency (cAMP Accumulation)
| Compound | Cell Line | EC50 (pM) | Reference |
| GIP (1-30) amide | COS-7 (hGIPR) | 11.2 | [2] |
| GIP (1-42) | COS-7 (hGIPR) | 6.0 | [2] |
| [D-Ala2]GIP(1-42) | CHO (rGIPR) | 630 | [3] |
| D-GIP(1–30) | INS-1 | 978 (vs. staurosporine-induced cell death) | [4] |
| GIP(1–42) | INS-1 | 509 (vs. staurosporine-induced cell death) | [4] |
EC50: Half-maximal effective concentration, the concentration of a drug that gives half of the maximal response.
In Vivo Performance Comparison
In vivo studies in animal models are critical for evaluating the therapeutic potential of GIP analogs. The following summarizes key findings.
Glucose Tolerance
A study in high-fat fed mice demonstrated that twice-daily administration of [D-Ala2]GIP(1-30) or [D-Ala2]GIP(1-42) for 42 days significantly improved glucose tolerance following an intraperitoneal glucose challenge. Both analogs showed a similar reduction in the overall glycemic excursion[5]. While a direct comparison with GIP (1-30) amide was not performed in this long-term study due to its rapid degradation, the results highlight the enhanced in vivo efficacy of the DPP-IV resistant analogs. Acutely, D-GIP(1–30) has been shown to improve glucose tolerance[4].
Insulin Secretion
In the same study with high-fat fed mice, both [D-Ala2]GIP(1-30) and [D-Ala2]GIP(1-42) significantly elevated plasma insulin levels compared to saline-treated controls after 30-42 days of treatment[5]. In perfused mouse pancreas, GIP(1-42) and amidated GIP(1-30) were found to have equipotent insulinotropic actions[1]. In vivo studies have shown that DPP-IV resistant analogs like [D-Ala2]GIP lead to a more sustained insulin release due to their prolonged activity[3].
Signaling Pathways and Experimental Workflows
GIP Receptor Signaling Pathway
Activation of the GIP receptor (GIPR), a G-protein coupled receptor, by GIP or its analogs initiates a signaling cascade that is central to its insulinotropic effects. The primary pathway involves the activation of adenylyl cyclase, leading to an increase in intracellular cyclic AMP (cAMP) and subsequent activation of Protein Kinase A (PKA) and Exchange protein activated by cAMP (Epac).
Caption: GIP Receptor Signaling Pathway.
Experimental Workflow: In Vitro Comparison
A typical workflow for the in vitro comparison of GIP (1-30) amide and DPP-IV resistant GIP analogs involves a series of assays to determine their biochemical and cellular activities.
References
- 1. fnkprddata.blob.core.windows.net [fnkprddata.blob.core.windows.net]
- 2. Characterization of a novel glucose-responsive insulin-secreting cell line, BRIN-BD11, produced by electrofusion - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 4. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control - PMC [pmc.ncbi.nlm.nih.gov]
- 5. giffordbioscience.com [giffordbioscience.com]
Comparative Analysis of GIP Fragments on Insulin Release: A Guide for Researchers
For researchers, scientists, and drug development professionals, this guide provides an objective comparison of the insulinotropic effects of key Glucose-dependent Insulinotropic Polypeptide (GIP) fragments. This document summarizes experimental data on the bioactivity of GIP(1-42), GIP(1-30), and the antagonistic role of GIP(3-30), supported by detailed experimental methodologies and signaling pathway visualizations.
Executive Summary
Glucose-dependent insulinotropic polypeptide (GIP) is a crucial incretin (B1656795) hormone that potentiates glucose-stimulated insulin (B600854) secretion from pancreatic beta-cells. The primary active form is GIP(1-42), but a truncated form, GIP(1-30), also exhibits significant biological activity. Experimental evidence strongly indicates that GIP(1-42) and GIP(1-30) are equipotent in their ability to stimulate insulin release. In contrast, the N-terminally truncated fragment GIP(3-30) acts as a competitive antagonist at the GIP receptor, inhibiting the insulinotropic effects of the full-length hormone. This guide delves into the comparative efficacy of these fragments, outlines the experimental protocols used to assess their function, and illustrates the underlying signaling mechanisms.
Comparative Efficacy of GIP Fragments on Insulin Secretion
Experimental studies have consistently demonstrated that the full-length GIP(1-42) and the C-terminally truncated GIP(1-30) exhibit comparable potency and efficacy in stimulating insulin secretion from pancreatic beta-cells. This equipotency has been observed in various experimental models, including clonal insulin-secreting cell lines and perfused rodent pancreata.[1][2][3]
In contrast, GIP(3-30), a product of dipeptidyl peptidase-4 (DPP-4) cleavage of GIP(1-30), acts as a GIP receptor antagonist, competitively inhibiting GIP-induced insulin secretion.
| GIP Fragment | Role in Insulin Secretion | Potency (EC50) | Efficacy (Emax) | Supporting Evidence |
| GIP(1-42) | Agonist | Equipotent to GIP(1-30) | Equipotent to GIP(1-30) | Studies on clonal insulin-secreting cell lines (RIN 1046-38, beta TC-3) and perfused mouse pancreas show identical or equipotent insulinotropic actions.[1][3] |
| GIP(1-30) | Agonist | Equipotent to GIP(1-42) | Equipotent to GIP(1-42) | Found to be an equally potent stimulator of cAMP generation and insulin release as GIP(1-42) in various in vitro models.[1][2][3] |
| GIP(3-30) | Antagonist | N/A | Inhibits GIP-induced insulin secretion | Acts as a competitive antagonist at the GIP receptor, effectively reducing GIP-mediated insulin release. |
Experimental Protocols
The insulinotropic effects of GIP fragments are typically evaluated using in vitro insulin secretion assays with pancreatic beta-cell lines (e.g., BRIN-BD11) or isolated pancreatic islets.
Static Glucose-Stimulated Insulin Secretion (GSIS) Assay with BRIN-BD11 Cells
This protocol outlines a typical procedure for assessing the effect of GIP fragments on insulin secretion from the BRIN-BD11 rat insulinoma cell line.
-
Cell Culture: BRIN-BD11 cells are cultured in RPMI-1640 medium supplemented with 10% fetal bovine serum, 1% penicillin-streptomycin, and 11.1 mM glucose. Cells are maintained at 37°C in a humidified atmosphere of 5% CO2.
-
Seeding: Cells are seeded into 24-well plates at a density of 1.5 x 10^5 cells/well and allowed to adhere overnight.
-
Pre-incubation: The culture medium is removed, and the cells are washed with Krebs-Ringer Bicarbonate (KRB) buffer containing a low glucose concentration (e.g., 2.8 mM). The cells are then pre-incubated in this low-glucose KRB buffer for 1-2 hours at 37°C to establish a basal insulin secretion rate.
-
Stimulation: The pre-incubation buffer is replaced with KRB buffer containing a stimulatory glucose concentration (e.g., 16.7 mM) with or without various concentrations of the GIP fragments to be tested (e.g., GIP(1-42), GIP(1-30), or GIP(3-30) in combination with an agonist). A control group with only high glucose is also included.
-
Incubation: The plates are incubated for a defined period, typically 20-60 minutes, at 37°C.
-
Sample Collection: After incubation, the supernatant from each well is collected.
-
Insulin Measurement: The concentration of insulin in the supernatant is quantified using an enzyme-linked immunosorbent assay (ELISA) or a radioimmunoassay (RIA).
-
Data Analysis: Insulin secretion is typically normalized to the total protein content of the cells in each well. The results are expressed as ng or µg of insulin per mg of protein per hour.
Insulin Secretion Assay with Isolated Pancreatic Islets
This protocol describes a general method for measuring insulin secretion from isolated rodent or human pancreatic islets.
-
Islet Isolation: Pancreatic islets are isolated from the pancreas by collagenase digestion followed by purification using a density gradient.
-
Islet Culture: Isolated islets are cultured overnight in a suitable culture medium (e.g., RPMI-1640) to allow for recovery.
-
Pre-incubation: A batch of size-matched islets (typically 10-15 islets per replicate) is pre-incubated in KRB buffer with a low glucose concentration (e.g., 2.8 mM) for 1-2 hours at 37°C.
-
Stimulation: The islets are then transferred to KRB buffer containing a high glucose concentration (e.g., 16.7 mM) with or without the GIP fragments of interest.
-
Incubation: The islets are incubated for 60 minutes at 37°C.
-
Sample Collection: The supernatant is collected for insulin measurement.
-
Insulin Measurement: Insulin levels are determined by ELISA or RIA.
-
Data Analysis: Insulin secretion is often expressed as ng or µg of insulin per islet per hour.
Visualizing the Mechanisms
To better understand the processes involved, the following diagrams illustrate the GIP signaling pathway leading to insulin secretion and a typical experimental workflow for an in vitro insulin secretion assay.
References
A Head-to-Head Comparison of GIP (1-30) Amide and Tirzepatide: A Guide for Researchers
For Immediate Release
This guide provides a comprehensive, data-driven comparison of GIP (1-30) amide and tirzepatide, two key molecules in the landscape of metabolic disease therapeutics. Designed for researchers, scientists, and drug development professionals, this document synthesizes preclinical and clinical data to offer an objective analysis of their respective performance, mechanisms of action, and experimental considerations.
Executive Summary
GIP (1-30) amide is a naturally occurring, truncated form of the glucose-dependent insulinotropic polypeptide (GIP), an incretin (B1656795) hormone that stimulates insulin (B600854) secretion. Tirzepatide is a synthetic dual agonist for the GIP and glucagon-like peptide-1 (GLP-1) receptors. While both molecules leverage the GIP signaling pathway, their distinct pharmacological profiles result in different biological effects. Tirzepatide, with its dual agonism, has demonstrated superior efficacy in glycemic control and weight reduction in clinical trials compared to selective GLP-1 receptor agonists.[1][2][3] GIP (1-30) amide, as a selective GIP receptor agonist, is a valuable tool for investigating the specific roles of GIP signaling.
Molecular Profile and Mechanism of Action
GIP (1-30) amide is a 30-amino acid peptide that acts as a full agonist at the GIP receptor, with an affinity comparable to the native GIP (1-42).[4][5] Its primary role is to stimulate glucose-dependent insulin secretion from pancreatic beta cells.
Tirzepatide is a 39-amino acid linear peptide, chemically modified with a C20 fatty diacid moiety to extend its half-life, allowing for once-weekly administration.[6][7][8] It is a dual agonist, activating both the GIP and GLP-1 receptors.[6][8][9][10] Tirzepatide exhibits a higher affinity for the GIP receptor than the GLP-1 receptor.[7] At the GLP-1 receptor, it shows biased agonism towards cAMP generation over β-arrestin recruitment, which may contribute to its therapeutic profile.[7]
Comparative In Vitro Pharmacology
The following tables summarize the in vitro pharmacological properties of GIP (1-30) amide and tirzepatide based on available experimental data.
Table 1: Receptor Binding Affinity
| Compound | Receptor | Binding Affinity (Ki, nM) | Source |
| Tirzepatide | GIP Receptor | 0.135 | [8][9][10] |
| GLP-1 Receptor | 4.23 | [8][9][10] | |
| GIP (1-30) amide | GIP Receptor | High affinity, comparable to native GIP (1-42) | [4][5] |
Table 2: In Vitro Signaling at the GIP Receptor (Wild-Type)
| Parameter | GIP (1-30)NH₂ | Tirzepatide | Source |
| cAMP Accumulation (pEC₅₀) | 9.0 ± 0.1 | 8.1 ± 0.1 | [11] |
| IP₁ Accumulation (pEC₅₀) | 7.9 ± 0.1 | 7.3 ± 0.1 | [11] |
| IP₁ Accumulation (Eₘₐₓ % of GIP(1-42)) | 100 | 54.9 ± 6.4 | [11] |
| pAKT (pEC₅₀) | 8.3 ± 0.2 | 7.4 ± 0.2 | [11] |
| pERK1/2 (pEC₅₀) | 8.2 ± 0.2 | 7.4 ± 0.2 | [11] |
| pCREB (pEC₅₀) | 8.5 ± 0.2 | 7.5 ± 0.2 | [11] |
Note: Data for GIP (1-30)NH₂ is used as a surrogate for GIP (1-30) amide based on available literature.
Signaling Pathways
The signaling cascades initiated by GIP (1-30) amide and tirzepatide are crucial to their biological effects.
Comparative In Vivo Efficacy
Direct head-to-head in vivo studies are limited. However, data from separate studies in rodent models provide insights into their metabolic effects.
Table 3: Summary of In Vivo Effects in Rodents
| Parameter | GIP (1-30) amide (stable form) | Tirzepatide | Source |
| Food Intake | No significant effect | Decreased | [12][13][14][15][16] |
| Body Weight | No significant effect | Decreased | [12][13][14][15][17] |
| Plasma Glucose | Decreased | Decreased | [12][14] |
| Plasma Insulin | Increased | Increased insulin sensitivity | [2][12][18] |
Note: The GIP (1-30) amide data is from a study using a DPP-4 resistant analog, [d-Ala²]GIP(1–30).
Experimental Protocols
Detailed methodologies are critical for the replication and validation of findings. Below are outlines of key experimental protocols.
Receptor Binding Assay
Protocol:
-
Membrane Preparation: Homogenize cells expressing the receptor of interest and isolate the membrane fraction by centrifugation.
-
Binding Reaction: In a multi-well plate, combine the cell membranes, a constant concentration of a suitable radioligand (e.g., ¹²⁵I-GIP), and a range of concentrations of the unlabeled competitor (GIP (1-30) amide or tirzepatide).
-
Incubation: Incubate the mixture at a defined temperature for a specific duration to reach equilibrium.
-
Filtration: Rapidly filter the reaction mixture through a glass fiber filter to separate the membrane-bound radioligand from the free radioligand.
-
Washing: Wash the filters with ice-cold buffer to remove non-specifically bound radioligand.
-
Quantification: Measure the radioactivity retained on the filters using a gamma counter.
-
Data Analysis: Plot the percentage of specific binding against the logarithm of the competitor concentration and fit the data to a one-site competition model to determine the IC₅₀ value. Calculate the Ki using the Cheng-Prusoff equation.
cAMP Signaling Assay
Protocol:
-
Cell Culture: Plate cells expressing the GIP receptor (e.g., CHO-K1 or HEK293 cells) in a multi-well plate and grow to a suitable confluency.
-
Pre-incubation: Wash the cells and pre-incubate with a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
Stimulation: Add varying concentrations of GIP (1-30) amide or tirzepatide to the cells and incubate for a defined period (e.g., 30 minutes) at 37°C.[19]
-
Cell Lysis: Lyse the cells to release intracellular cAMP.
-
cAMP Measurement: Quantify the cAMP levels using a commercially available kit, such as a competitive immunoassay (e.g., HTRF or ELISA) or a reporter gene assay.[20][21][22]
-
Data Analysis: Plot the cAMP concentration against the logarithm of the agonist concentration and fit the data to a sigmoidal dose-response curve to determine the EC₅₀ and Eₘₐₓ values.
In Vivo Glucose and Insulin Tolerance Tests in Mice
Glucose Tolerance Test (GTT):
-
Fasting: Fast mice for a specified period (e.g., 6 hours) with free access to water.[23]
-
Baseline Blood Sample: Collect a baseline blood sample from the tail vein to measure basal glucose and insulin levels.
-
Glucose Administration: Administer a glucose solution (e.g., 2 g/kg body weight) via intraperitoneal (i.p.) injection or oral gavage.[23]
-
Serial Blood Sampling: Collect blood samples at various time points post-glucose administration (e.g., 15, 30, 60, 90, and 120 minutes).[24]
-
Glucose Measurement: Measure blood glucose concentrations immediately using a glucometer.
-
Insulin Measurement: Process blood samples to plasma and measure insulin concentrations using an ELISA kit.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the area under the curve (AUC) to assess glucose tolerance.
Insulin Tolerance Test (ITT):
-
Fasting: Fast mice for a shorter period (e.g., 4-6 hours).
-
Baseline Blood Sample: Collect a baseline blood sample for glucose measurement.
-
Insulin Administration: Administer human insulin (e.g., 0.75 IU/kg body weight) via i.p. injection.
-
Serial Blood Sampling: Collect blood samples at various time points post-insulin injection (e.g., 15, 30, 45, 60, and 90 minutes).
-
Glucose Measurement: Measure blood glucose concentrations at each time point.
-
Data Analysis: Plot the blood glucose concentration over time and calculate the rate of glucose disappearance to assess insulin sensitivity.
Food Intake and Body Weight Measurement in Mice
-
Acclimation: Individually house mice and allow them to acclimate to the new environment and any specific diets.
-
Baseline Measurements: Record the initial body weight of each mouse and the amount of food provided.
-
Treatment Administration: Administer GIP (1-30) amide, tirzepatide, or vehicle according to the study protocol (e.g., daily subcutaneous injections).
-
Daily Measurements: At the same time each day, measure and record the body weight of each mouse and the amount of food remaining in the food hopper, accounting for any spillage.[25][26][27][28][29]
-
Calculation of Food Intake: Calculate the daily food intake by subtracting the amount of food remaining from the initial amount provided.
-
Data Analysis: Analyze the changes in body weight and cumulative food intake over the study period.
Conclusion
GIP (1-30) amide and tirzepatide are both valuable molecules for metabolic research, each with a distinct profile. GIP (1-30) amide serves as a specific tool to dissect the physiological roles of the GIP receptor. Tirzepatide, as a dual GIP/GLP-1 receptor agonist, represents a powerful therapeutic agent with demonstrated clinical efficacy in improving glycemic control and promoting weight loss. The data presented in this guide highlights the importance of dual agonism for achieving superior metabolic benefits. Further head-to-head preclinical and clinical studies would be invaluable for a more definitive comparison and to fully elucidate the synergistic mechanisms of action.
References
- 1. primelabpeptides.com [primelabpeptides.com]
- 2. ijpsjournal.com [ijpsjournal.com]
- 3. droracle.ai [droracle.ai]
- 4. medchemexpress.com [medchemexpress.com]
- 5. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 6. The Role of Tirzepatide, Dual GIP and GLP-1 Receptor Agonist, in the Management of Type 2 Diabetes: The SURPASS Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Tirzepatide - Wikipedia [en.wikipedia.org]
- 8. Tirzepatide — a dual GIP/GLP-1 receptor agonist — a new antidiabetic drug with potential metabolic activity in the treatment of type 2 diabetes | Nowak | Endokrynologia Polska [journals.viamedica.pl]
- 9. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 10. Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]
- 12. joe.bioscientifica.com [joe.bioscientifica.com]
- 13. Tirzepatide suppresses palatable food intake by selectively reducing preference for fat in rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 14. biorxiv.org [biorxiv.org]
- 15. Tirzepatide reduces body weight by increasing fat utilization via the central nervous system-adipose tissue axis in male mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 16. scholars.uky.edu [scholars.uky.edu]
- 17. researchgate.net [researchgate.net]
- 18. Dual GIP and GLP-1 Receptor Agonist Tirzepatide Improves Beta-cell Function and Insulin Sensitivity in Type 2 Diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]
- 19. benchchem.com [benchchem.com]
- 20. cAMP Hunter™ Tirzepatide (GLP-1 RA) Bioassay Kit [discoverx.com]
- 21. cAMP Hunter™ Tirzepatide (GIP RA) Bioassay Kit [discoverx.com]
- 22. benchchem.com [benchchem.com]
- 23. Protocol for in vivo assessment of glucose metabolism in mouse models - PMC [pmc.ncbi.nlm.nih.gov]
- 24. Guidelines and Considerations for Metabolic Tolerance Tests in Mice - PMC [pmc.ncbi.nlm.nih.gov]
- 25. Accurate measurement of body weight and food intake in environmentally enriched male Wistar rats - PubMed [pubmed.ncbi.nlm.nih.gov]
- 26. oacu.oir.nih.gov [oacu.oir.nih.gov]
- 27. cdn.csu.edu.au [cdn.csu.edu.au]
- 28. brcorte.com.br [brcorte.com.br]
- 29. Standard on Weight Loss in Research Animals [policies.unc.edu]
GIP (1-30) Amide: A Comprehensive Guide to its GIP Receptor Specificity
For researchers and drug development professionals investigating the incretin (B1656795) system, understanding the specificity of ligands for the Glucose-Dependent Insulinotropic Polypeptide (GIP) receptor is paramount. This guide provides a detailed comparison of GIP (1-30) amide, a naturally occurring, C-terminally truncated form of GIP, with the full-length GIP (1-42). We present experimental data validating its high affinity and specific agonism for the GIP receptor, alongside detailed experimental protocols and pathway visualizations.
Comparative Analysis of GIP Ligand Binding and Potency
GIP (1-30) amide demonstrates comparable binding affinity and functional potency to the endogenous GIP (1-42) at the human GIP receptor. Structure-function studies have revealed that the N-terminal region is crucial for receptor activation, while the GIP (1-30) sequence is sufficient for receptor recognition.[1][2] Both GIP (1-30) amide and GIP (1-42) are full agonists of the GIP receptor.[3][4] In contrast, N-terminal truncations, such as GIP (3-30) amide, act as competitive antagonists.[5][6]
Crucially, the GIP receptor exhibits high specificity for GIP and its analogues. Peptides from the same glucagon (B607659) family, such as Glucagon-like peptide-1 (GLP-1), do not bind to the GIP receptor, and conversely, GIP does not bind to the GLP-1 receptor, highlighting the absence of cross-reactivity between these two distinct incretin systems.[1][7]
Table 1: Comparative Binding Affinity of GIP Analogs for the Human GIP Receptor
| Ligand | Receptor | Assay Type | Ki (nM) | IC50 (nM) | Reference |
| GIP (1-30) amide | Human GIP Receptor | Competition Binding | 0.75 | - | |
| GIP (1-42) | Human GIP Receptor | Competition Binding | - | 1-8 | [2] |
| GIP (3-30) amide | Human GIP Receptor | Competition Binding | 3.4 | 2.3 | [6] |
| GIP (7-30) amide | Rat GIP Receptor | Competition Binding | - | 200 | |
| GLP-1 (7-36) amide | Human GIP Receptor | Competition Binding | No significant binding | - | [7] |
Table 2: Comparative Functional Potency of GIP Analogs at the GIP Receptor
| Ligand | Cell Line | Assay Type | EC50 (nM) | Effect | Reference |
| GIP (1-30) amide | COS-7 (hGIPR) | cAMP Accumulation | ~0.07-0.7 | Full Agonist | [2] |
| GIP (1-42) | COS-7 (hGIPR) | cAMP Accumulation | 0.069-0.70 | Full Agonist | [2] |
| GIP (1-42) | RINm5F | cAMP Accumulation | 6 | Agonist | [8] |
| Tirzepatide | COS-7 (hGIPR) | cAMP Accumulation | - | Full Agonist | [9] |
GIP Receptor Signaling Pathway
Activation of the GIP receptor by agonists such as GIP (1-30) amide primarily initiates a signal transduction cascade through the Gαs protein.[10][11] This leads to the activation of adenylyl cyclase, which in turn increases intracellular cyclic adenosine (B11128) monophosphate (cAMP) levels.[10][12] Elevated cAMP activates Protein Kinase A (PKA), which then phosphorylates various downstream targets, ultimately leading to the physiological effects of GIP, such as glucose-dependent insulin (B600854) secretion from pancreatic β-cells.[12][13]
Caption: GIP receptor activation and downstream signaling cascade.
Experimental Protocols
To validate the specificity of GIP (1-30) amide, two key in vitro assays are commonly employed: competitive radioligand binding assays and cAMP accumulation assays.
Competitive Radioligand Binding Assay
This assay determines the affinity of a test compound for a receptor by measuring its ability to compete with a radiolabeled ligand.[14][15]
Objective: To determine the inhibitory constant (Ki) of GIP (1-30) amide for the GIP receptor.
Materials:
-
Cell membranes prepared from a cell line overexpressing the human GIP receptor (e.g., CHO-K1 or COS-7 cells).
-
Radioligand: ¹²⁵I-GIP (1-42).
-
Unlabeled competitor: GIP (1-30) amide (and other GIP analogs for comparison).
-
Binding buffer (e.g., 50 mM Tris-HCl, 5 mM MgCl₂, 0.1% BSA, pH 7.4).
-
Wash buffer (ice-cold).
-
Glass fiber filters.
-
Scintillation counter.
Procedure:
-
Membrane Preparation: Homogenize cells expressing the GIP receptor in a lysis buffer and isolate the membrane fraction by differential centrifugation.[16] Resuspend the membrane pellet in the binding buffer.
-
Assay Setup: In a 96-well plate, add the cell membrane preparation, a fixed concentration of ¹²⁵I-GIP (1-42), and varying concentrations of the unlabeled GIP (1-30) amide.
-
Incubation: Incubate the plate at a constant temperature (e.g., 30°C) for a sufficient time to reach equilibrium (e.g., 60-120 minutes).[16][17]
-
Separation: Rapidly filter the incubation mixture through glass fiber filters to separate bound from free radioligand. Wash the filters with ice-cold wash buffer.[16]
-
Quantification: Measure the radioactivity retained on the filters using a scintillation counter.
-
Data Analysis: Plot the percentage of specific binding against the log concentration of GIP (1-30) amide to determine the IC50 value. Calculate the Ki value using the Cheng-Prusoff equation.
Caption: Workflow for a competitive radioligand binding assay.
cAMP Accumulation Assay
This functional assay measures the ability of a ligand to stimulate the Gαs-coupled GIP receptor and induce the production of intracellular cAMP.[11]
Objective: To determine the potency (EC50) of GIP (1-30) amide in activating the GIP receptor.
Materials:
-
A cell line expressing the human GIP receptor (e.g., CHO-K1 or HEK293 cells).
-
GIP (1-30) amide and other test ligands.
-
Stimulation buffer containing a phosphodiesterase inhibitor (e.g., IBMX) to prevent cAMP degradation.
-
cAMP assay kit (e.g., HTRF, ELISA, or luminescence-based).
Procedure:
-
Cell Culture: Plate the GIP receptor-expressing cells in a 96-well plate and allow them to adhere overnight.
-
Ligand Stimulation: Replace the culture medium with stimulation buffer containing varying concentrations of GIP (1-30) amide.
-
Incubation: Incubate the cells for a defined period (e.g., 30 minutes) at 37°C.
-
Cell Lysis: Lyse the cells according to the cAMP assay kit protocol to release intracellular cAMP.
-
cAMP Measurement: Quantify the amount of cAMP in the cell lysates using the chosen assay kit.
-
Data Analysis: Plot the cAMP concentration against the log concentration of GIP (1-30) amide to generate a dose-response curve and determine the EC50 value.
Caption: Workflow for a cAMP accumulation functional assay.
Conclusion
The experimental evidence strongly supports that GIP (1-30) amide is a high-affinity, specific, and full agonist for the GIP receptor, with a pharmacological profile very similar to that of the full-length GIP (1-42). Its lack of cross-reactivity with other incretin receptors, such as the GLP-1 receptor, makes it a valuable tool for selectively studying GIP receptor physiology and for the development of targeted therapeutics. The provided experimental protocols offer a robust framework for researchers to independently validate these findings.
References
- 1. US8404637B2 - GIP analog and hybrid polypeptides with selectable properties - Google Patents [patents.google.com]
- 2. Structure-function studies of the gastric inhibitory polypeptide/glucose dependent insulinotropic polypeptide (GIP) receptor - UBC Library Open Collections [open.library.ubc.ca]
- 3. medchemexpress.com [medchemexpress.com]
- 4. amsbio.com [amsbio.com]
- 5. phoenixpeptide.com [phoenixpeptide.com]
- 6. The evolution of the therapeutic concept ‘GIP receptor antagonism’ - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Binding specificity and signal transduction of receptors for glucagon-like peptide-1(7-36)amide and gastric inhibitory polypeptide on RINm5F insulinoma cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. cdn.caymanchem.com [cdn.caymanchem.com]
- 12. Glucose‐dependent insulinotropic polypeptide signaling in pancreatic β‐cells and adipocytes - PMC [pmc.ncbi.nlm.nih.gov]
- 13. GLP-1 and GIP receptor signaling in beta cells - A review of receptor interactions and co-stimulation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. giffordbioscience.com [giffordbioscience.com]
- 15. dda.creative-bioarray.com [dda.creative-bioarray.com]
- 16. benchchem.com [benchchem.com]
- 17. giffordbioscience.com [giffordbioscience.com]
A Researcher's Guide to Cross-Validation of GIP (1-30) Amide ELISA Results
For researchers in metabolic disease, diabetes, and obesity, accurate quantification of Glucose-dependent Insulinotropic Polypeptide (GIP) isoforms is critical. While the full-length GIP (1-42) is well-studied, the shorter GIP (1-30) amide, expressed in pancreatic alpha-cells, is gaining attention for its potential paracrine roles in glucose metabolism.[1][2] This guide provides a comparative overview of methods for quantifying GIP (1-30) amide, focusing on the cross-validation of Enzyme-Linked Immunosorbent Assay (ELISA) results against alternative technologies.
Comparative Analysis of GIP Quantification Methods
The primary challenge in GIP measurement is the presence of multiple circulating isoforms, including the active GIP (1-42) and its DPP-4-cleaved metabolite GIP (3-42), alongside the distinct GIP (1-30) amide. The choice of analytical method is therefore paramount for achieving specific and reliable results. The following table compares the specific GIP (1-30) amide ELISA to other common GIP assays.
| Parameter | GIP (1-30) Amide Specific ELISA | Total GIP ELISA | Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) |
| Principle | Sandwich immunoassay using a novel monoclonal antibody specific to the C-terminus of GIP (1-30) amide.[1] | Sandwich immunoassay typically using antibodies that recognize both GIP (1-42) and GIP (3-42).[3][4] | Physical separation of peptides by chromatography followed by mass-based detection and fragmentation for identification and quantification.[5] |
| Specificity | Highly specific to GIP (1-30) amide.[1] | Measures the sum of GIP (1-42) and GIP (3-42); does not differentiate between them.[4][6] | High specificity; can resolve and independently quantify multiple GIP isoforms (e.g., 1-42, 3-42, and potentially 1-30) in a single run.[5][7] |
| Cross-Reactivity | No significant cross-reactivity with GIP (1-42), GLP-1, or glucagon (B607659) reported.[1] | Explicitly does not detect GIP (1-30) or GIP (3-30).[6] No cross-reactivity with GLP-1 or glucagon.[6] | Minimal, as detection is based on the unique mass-to-charge ratio of the target peptide and its fragments. |
| Primary Application | Specific quantification of the short-form GIP (1-30) amide from plasma or cell culture.[1] | Measuring total GIP secretion and clearance in response to stimuli.[3][4] | Gold-standard reference method for validating immunoassays and for studies requiring precise quantification of individual GIP isoforms.[5][8] |
Experimental Protocols
Detailed and robust protocols are essential for reproducible results. Below are methodologies for the specific GIP (1-30) amide ELISA and the reference LC-MS/MS method.
Protocol 1: GIP (1-30) Amide Sandwich ELISA
This protocol is based on the methodology for a newly developed specific sandwich ELISA.[1]
1. Reagent Preparation:
- Coating: Coat a 96-well plate with a capture antibody specific to the N-terminus of GIP.
- Blocking: Block non-specific binding sites using a suitable blocking buffer (e.g., 1% BSA in PBS).
- Standards & Samples: Prepare a standard curve using synthetic GIP (1-30) amide. Dilute plasma samples as required. The collection of blood samples should be done in tubes containing DPP-4 inhibitors to prevent peptide degradation.
- Detection Antibody: Use a labeled monoclonal antibody highly specific to the C-terminus of GIP (1-30) amide.
2. Assay Procedure:
- Add standards and samples to the coated and blocked wells. Incubate for 2 hours at room temperature.
- Wash the plate three times with a wash buffer (e.g., PBS with 0.05% Tween 20).
- Add the detection antibody to each well. Incubate for 1.5 hours at room temperature.
- Wash the plate three times.
- Add a substrate solution (e.g., TMB). Incubate in the dark for 30 minutes.
- Stop the reaction with a stop solution (e.g., 2N H₂SO₄).
- Read the absorbance at 450 nm.
3. Data Analysis:
- Generate a standard curve by plotting the absorbance versus the concentration of the GIP (1-30) amide standards.
- Determine the concentration of GIP (1-30) amide in the samples by interpolating their absorbance values from the standard curve.
Protocol 2: LC-MS/MS for GIP Isoform Quantification
This protocol provides a general workflow for the quantification of GIP isoforms, which serves as the gold standard for cross-validation.[5][9]
1. Sample Preparation:
- Protein Precipitation: Precipitate proteins from plasma samples (e.g., 100 µL) by adding a solvent like acetonitrile (B52724).
- Internal Standard: Add a stable isotope-labeled version of the GIP peptide as an internal standard to account for extraction loss and matrix effects.
- Solid-Phase Extraction (SPE): Perform SPE to clean up the sample and enrich the GIP peptides.
- Reconstitution: Evaporate the solvent and reconstitute the dried extract in a mobile phase-compatible solution.
2. LC-MS/MS Analysis:
- Liquid Chromatography (LC): Inject the reconstituted sample onto an LC system. Separate the peptides on a C18 analytical column using a gradient of mobile phases (e.g., water with 0.1% formic acid and acetonitrile with 0.1% formic acid).
- Mass Spectrometry (MS): Introduce the eluent from the LC into a tandem mass spectrometer.
- Detection: Operate the mass spectrometer in Multiple Reaction Monitoring (MRM) mode. Monitor for specific precursor-to-product ion transitions for each GIP isoform and the internal standard.
3. Data Analysis:
- Integrate the peak areas for each GIP isoform and the internal standard.
- Calculate the concentration of each isoform using a calibration curve prepared with known amounts of synthetic peptides.
Cross-Validation Workflow and GIP Signaling
To ensure the accuracy of ELISA-derived data, it is crucial to validate the results against a reference method. The following diagrams illustrate the recommended cross-validation workflow and the cellular signaling pathway of GIP.
Caption: Recommended workflow for cross-validating GIP (1-30) amide ELISA results.
The biological activity of GIP is initiated by its binding to the GIP receptor (GIPR), a G-protein coupled receptor, which triggers a cascade of intracellular events primarily leading to insulin (B600854) secretion in pancreatic β-cells.[10][11]
Caption: Simplified GIP receptor signaling pathway in a pancreatic β-cell.
References
- 1. Establishment of novel specific assay for short‐form glucose‐dependent insulinotropic polypeptide and evaluation of its secretion in nondiabetic subjects - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. mercodia.com [mercodia.com]
- 4. alpco.com [alpco.com]
- 5. researchgate.net [researchgate.net]
- 6. mercodia.com [mercodia.com]
- 7. api.repository.cam.ac.uk [api.repository.cam.ac.uk]
- 8. frontiersin.org [frontiersin.org]
- 9. A novel long-acting glucose-dependent insulinotropic peptide analogue: enhanced efficacy in normal and diabetic rodents - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. PDB-101: Diabetes Mellitus: Diabetes Mellitus: undefined: GIP Receptor [pdb101.rcsb.org]
A Comparative Review of Glucose-Dependent Insulinotropic Polypeptide (GIP) Analogs in Metabolic Disease Research
The landscape of therapies for type 2 diabetes (T2D) and obesity is rapidly evolving, with a significant focus on incretin-based treatments. While glucagon-like peptide-1 (GLP-1) receptor agonists have been foundational, the synergistic potential of activating the glucose-dependent insulinotropic polypeptide (GIP) receptor is now at the forefront of drug development. GIP is an incretin (B1656795) hormone that enhances glucose-stimulated insulin (B600854) secretion. This guide provides a comparative analysis of various GIP analogs, from mono-agonists to multi-receptor agonists, summarizing their performance with supporting data and outlining the experimental methodologies used for their evaluation.
Comparative Performance of GIP Analogs
The development of GIP analogs has progressed from early-generation molecules to highly effective dual and triple agonists. Tirzepatide, the first-in-class dual GIP/GLP-1 receptor agonist, has demonstrated superior efficacy in glycemic control and weight reduction compared to selective GLP-1 receptor agonists.[1][2] Building on this, next-generation triple agonists like Retatrutide, which also target the glucagon (B607659) receptor, are showing even more profound weight loss effects in clinical trials.[3]
The key innovation in these molecules involves modifications to the native GIP sequence, such as amino acid substitutions and acylation with fatty acids, to resist degradation by the DPP-IV enzyme and extend their half-life for less frequent dosing.[4]
| GIP Analog | Class | Key Structural Features | Reported Efficacy (Clinical & Preclinical Data) | Key References |
| Tirzepatide (LY3298176) | Dual GIP/GLP-1 Receptor Agonist | 39-amino acid synthetic peptide based on native GIP; C20 fatty diacid modification for extended half-life (~5 days).[4][5] | HbA1c Reduction: Up to 2.4% reduction from baseline.[5] Superior to semaglutide (B3030467) 1 mg.[2]Weight Loss: Up to 12.9 kg (vs. +2.3 kg for insulin degludec) in T2D patients.[1] Up to 22.5% body weight reduction in obesity trials.[6] | [1][2][5] |
| Retatrutide | Triple GIP/GLP-1/Glucagon Receptor Agonist | First-in-class triple hormone agonist. | Weight Loss: Up to 28.7% weight loss in a Phase III trial after 68 weeks.[3] | [3] |
| N-AcGIP | GIP Receptor Agonist | N-terminally acylated GIP analog. | Preclinical: In obese-diabetic mice, combination with exendin-4 (B13836491) (a GLP-1 RA) showed superior glucose tolerance and insulin sensitivity compared to exendin-4 alone.[7] | [7] |
| RG7697 (NNC0090-2746) | Dual GIP/GLP-1 Receptor Agonist | Glucagon-based core with residues from GIP, GLP-1, and exendin-4. | Phase II: Similar HbA1c reduction to liraglutide (B1674861) after 12 weeks, but significantly improved body weight reduction.[7] | [7] |
| ZP4165 | GIP Receptor Agonist | Novel GIP analog. | Preclinical: In rodents, enhances GLP-1-induced body weight loss and improves glycemic control.[8][9] | [8][9] |
| GIP(5-31) palmitoylated analogue | GIP Receptor Antagonist | N-terminally truncated GIP sequence with palmitoylation for protraction. | Preclinical: Effective in vitro antagonist. Chronic treatment in DIO mice did not alter body weight alone or in combination with liraglutide.[10][11] | [10][11] |
Signaling Pathways and Mechanisms of Action
GIP and GLP-1 are both incretins that bind to their respective G-protein coupled receptors (GPCRs) on pancreatic β-cells and other tissues.[8] While they share downstream pathways, such as the activation of adenylate cyclase and an increase in cyclic AMP (cAMP), there are key differences.[8][12] For instance, in murine β-cells, GIP selectively activates the Gαs protein, whereas GLP-1 can activate both Gαs and Gαq.[8] This dual activation may contribute to the distinct cellular responses observed with each hormone. The synergistic effect of dual agonists like tirzepatide is believed to stem from the combined engagement of these complementary pathways.[13]
Key Experimental Protocols
The evaluation of novel GIP analogs follows a standardized pipeline from in vitro characterization to in vivo preclinical and clinical assessment.
1. In Vitro Receptor Binding and Activity Assays
-
Objective: To determine the binding affinity and functional potency of the analog at the GIP and GLP-1 receptors.
-
Methodology:
-
Cell Lines: HEK293 or COS-7 cells are transiently transfected to overexpress the human or mouse GIP receptor (GIPR) and GLP-1 receptor (GLP-1R).[10][14]
-
Binding Assays: Competitive binding assays are performed using radiolabeled native ligands (e.g., ¹²⁵I-human GIP) to determine the binding affinity (Ki) of the test analog.[14]
-
Functional Assays (cAMP Accumulation): Cells are stimulated with varying concentrations of the GIP analog. The intracellular accumulation of cAMP is then measured using techniques like HTRF (Homogeneous Time-Resolved Fluorescence) or ELISA. The resulting dose-response curve is used to calculate the potency (EC₅₀) and efficacy (Emax) of the analog.[14][15]
-
2. In Vivo Glucose Tolerance and Body Weight Studies in Rodents
-
Objective: To assess the analog's effect on glycemic control and body weight in a relevant animal model of metabolic disease.
-
Methodology:
-
Animal Model: Diet-induced obese (DIO) C57BL/6 mice are commonly used as they mimic key aspects of human obesity and T2D.[11][16] Genetically modified mice, such as Gipr-/- or Glp1r-/- mice, are used to confirm the selectivity of the analog's action.[11][16]
-
Oral Glucose Tolerance Test (OGTT): After a fasting period (typically 4-6 hours), mice are administered the GIP analog via subcutaneous injection. After a set pre-treatment time (e.g., 15-60 minutes), a glucose bolus is given orally. Blood glucose is then measured at multiple time points (e.g., 0, 15, 30, 60, 120 minutes) to assess glucose excursion.[17]
-
Chronic Dosing Studies: For weight loss assessment, DIO mice are treated with the analog (e.g., daily or weekly injections) over several weeks. Body weight and food intake are monitored regularly.[11][16]
-
References
- 1. Frontiers | Clinical perspectives on the use of the GIP/GLP-1 receptor agonist tirzepatide for the treatment of type-2 diabetes and obesity [frontiersin.org]
- 2. Beyond glycemia: Comparing tirzepatide to GLP-1 analogues - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Lilly’s triple G agonist boasts 28.7% weight loss in Phase III trial [clinicaltrialsarena.com]
- 4. Tirzepatide - Wikipedia [en.wikipedia.org]
- 5. The Role of Tirzepatide, Dual GIP and GLP-1 Receptor Agonist, in the Management of Type 2 Diabetes: The SURPASS Clinical Trials - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
- 7. pure.ulster.ac.uk [pure.ulster.ac.uk]
- 8. Mechanisms of action and therapeutic applications of GLP-1 and dual GIP/GLP-1 receptor agonists - PMC [pmc.ncbi.nlm.nih.gov]
- 9. LY3298176, a novel dual GIP and GLP-1 receptor agonist for the treatment of type 2 diabetes mellitus: From discovery to clinical proof of concept - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. Optimized GIP analogs promote body weight lowering in mice through GIPR agonism not antagonism - PubMed [pubmed.ncbi.nlm.nih.gov]
- 12. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 13. Tirzepatide is an imbalanced and biased dual GIP and GLP-1 receptor agonist - PMC [pmc.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. journals.physiology.org [journals.physiology.org]
- 16. Optimized GIP analogs promote body weight lowering in mice through GIPR agonism not antagonism - PMC [pmc.ncbi.nlm.nih.gov]
- 17. Chronic peptide-based GIP receptor inhibition exhibits modest glucose metabolic changes in mice when administered either alone or combined with GLP-1 agonism - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Amidated and Non-Amidated Gastric Inhibitory Polypeptide (GIP)
For Researchers, Scientists, and Drug Development Professionals
This guide provides an objective comparison of the functional differences between the two primary endogenous forms of Gastric Inhibitory Polypeptide (GIP): the non-amidated GIP(1-42) and the amidated GIP(1-30)NH₂. This comparison is supported by experimental data to delineate their respective roles in physiological processes and their potential as therapeutic targets.
Introduction to GIP Isoforms
Glucose-dependent insulinotropic polypeptide (GIP) is an incretin (B1656795) hormone secreted by enteroendocrine K-cells in the proximal small intestine in response to nutrient ingestion. It plays a crucial role in glucose homeostasis primarily by potentiating glucose-dependent insulin (B600854) secretion from pancreatic β-cells. The two main biologically active forms of GIP are:
-
GIP(1-42): A 42-amino acid, non-amidated peptide, which is the product of prohormone convertase 1/3 (PC1/3) cleavage of proGIP in intestinal K-cells.[1][2]
-
GIP(1-30)NH₂: A C-terminally truncated and amidated 30-amino acid peptide. This isoform is generated through the action of prohormone convertase 2 (PC2) and is found in a subset of intestinal K-cells and pancreatic α-cells.[2][3]
Both isoforms are subject to rapid inactivation by the enzyme dipeptidyl peptidase-4 (DPP-4), which cleaves the N-terminal two amino acids.[1][4]
Comparative Analysis of Functional Parameters
Experimental data reveals that while structurally distinct, amidated GIP(1-30)NH₂ and non-amidated GIP(1-42) exhibit remarkably similar biological activities in key areas. Both peptides are considered full agonists at the GIP receptor (GIPR).[5][6][7]
Receptor Binding Affinity
Competitive binding assays consistently demonstrate that both GIP(1-42) and GIP(1-30)NH₂ bind to the human GIP receptor with high and comparable affinity.
| Ligand | Cell Line | Radioligand | Binding Affinity (IC₅₀/Kᵢ) | Reference |
| GIP(1-42) | COS-7 (hGIPR) | ¹²⁵I-GIP(1-42) | IC₅₀: 0.67 nM | [5] |
| GIP(1-30)NH₂ | COS-7 (hGIPR) | ¹²⁵I-GIP(1-42) | IC₅₀: 0.89 nM | [5] |
| GIP(1-42) | COS-7 (hGIPR) | ¹²⁵I-GIP(1-42) | Kᵢ: 0.75 nM | [7] |
| GIP(1-30)NH₂ | COS-7 (hGIPR) | ¹²⁵I-GIP(1-42) | Kᵢ: 0.75 nM | [7] |
Signal Transduction: cAMP Production
Upon binding to the GIPR, a G-protein coupled receptor, both isoforms primarily activate the Gαs pathway, leading to the stimulation of adenylyl cyclase and a subsequent increase in intracellular cyclic AMP (cAMP). Studies measuring cAMP accumulation show that both peptides are equipotent stimulators.
| Ligand | Cell Line | Potency (EC₅₀) | Reference |
| GIP(1-42) | COS-7 (hGIPR) | 6.0 pM | [5] |
| GIP(1-30)NH₂ | COS-7 (hGIPR) | 11.2 pM | [5] |
| GIP(1-42) | RIN 1046-38 | Equally potent with GIP(1-30) | [8] |
| GIP(1-30) | RIN 1046-38 | Equally potent with GIP(1-42) | [8] |
| GIP(1-42) | Cos7 (hGIPR) | Equiponent with GIP(1-30)NH₂ | [9] |
| GIP(1-30)NH₂ | Cos7 (hGIPR) | Equiponent with GIP(1-42) | [9] |
Insulinotropic Effects
The primary physiological role of GIP is to enhance glucose-stimulated insulin secretion. In vitro and in vivo studies have demonstrated that amidated GIP(1-30)NH₂ has an insulinotropic potency equivalent to that of non-amidated GIP(1-42).
| Peptide | Experimental Model | Outcome | Reference |
| GIP(1-42) & GIP(1-30) | Perfused mouse pancreas | Equipotent insulinotropic actions | [3] |
| GIP(1-42) & GIP(1-30) | RIN 1046-38 cells | Identical stimulation of insulin release | [8] |
| GIP(1-42) & D-Ala²-GIP(1-30) | Perfused pancreas | Equivalent potency on β-cell function | [6] |
| GIP(1-42) & D-Ala²-GIP(1-30) | INS-1 cells | Similar maximal effects on suppressing cell death | [6] |
In Vivo Stability and Metabolism
Both GIP isoforms are rapidly degraded by DPP-4. The in vivo half-life of intact, biologically active GIP(1-42) is approximately 7 minutes in humans and significantly shorter in mice (around 1.5 minutes).[1][4][10] While direct comparative studies on the half-life of GIP(1-30)NH₂ are limited, its N-terminal structure makes it a substrate for DPP-4, leading to the formation of GIP(3-30)NH₂.[11] The half-life of this metabolite has been reported to be around 7.6 minutes in humans.[11] The C-terminal amidation in many other peptides is known to confer resistance to some proteases, but the primary mode of inactivation for both GIP forms appears to be N-terminal cleavage by DPP-4.
Signaling Pathways
The binding of both amidated and non-amidated GIP to the GIP receptor initiates a cascade of intracellular signaling events. The canonical pathway involves the activation of Gαs, leading to increased cAMP production and subsequent activation of Protein Kinase A (PKA). Recent evidence also suggests that the GIP receptor can couple to Gαq, resulting in the activation of Phospholipase C (PLC) and subsequent accumulation of inositol (B14025) monophosphate (IP₁), a stable metabolite of the second messenger IP₃.[9][12] These primary signaling events lead to the phosphorylation of downstream effectors such as AKT, ERK1/2, and CREB, ultimately modulating insulin exocytosis, gene transcription, and cell survival.
Experimental Protocols
Detailed methodologies are crucial for the accurate interpretation and replication of experimental findings. Below are summaries of common protocols used to assess the functional differences between GIP isoforms.
Receptor Binding Assay (Competitive Inhibition)
This protocol determines the binding affinity of a ligand to its receptor by measuring the displacement of a radiolabeled ligand.
Methodology:
-
Cell Culture: Cells stably or transiently expressing the human GIP receptor (e.g., COS-7, HEK293) are cultured to confluency.
-
Membrane Preparation: Cells are harvested, homogenized, and subjected to centrifugation to isolate the cell membrane fraction containing the GIP receptors.
-
Binding Reaction: A constant concentration of radiolabeled GIP (e.g., ¹²⁵I-GIP(1-42)) is incubated with the cell membranes in the presence of increasing concentrations of unlabeled competitor ligands (GIP(1-42) or GIP(1-30)NH₂).
-
Separation: The reaction is terminated by rapid filtration through glass fiber filters, which separates the membrane-bound radioligand from the free radioligand.
-
Quantification: The radioactivity retained on the filters is measured using a gamma counter.
-
Data Analysis: The data is used to generate a competitive binding curve, from which the half-maximal inhibitory concentration (IC₅₀) is determined. The binding affinity (Kᵢ) can then be calculated using the Cheng-Prusoff equation.[5]
cAMP Accumulation Assay
This assay quantifies the ability of a ligand to stimulate the production of intracellular cAMP, a key second messenger in GIPR signaling.
Methodology (using HTRF - Homogeneous Time-Resolved Fluorescence):
-
Cell Seeding: GIPR-expressing cells are seeded into microplates.
-
Stimulation: Cells are incubated with a phosphodiesterase (PDE) inhibitor (e.g., IBMX) to prevent cAMP degradation, followed by stimulation with various concentrations of GIP(1-42) or GIP(1-30)NH₂ for a defined period (e.g., 30 minutes).[13]
-
Lysis and Detection: A lysis buffer containing two HTRF reagents is added: a cAMP-d2 acceptor and an anti-cAMP cryptate donor.
-
Competitive Binding: In the detection phase, the cAMP produced by the cells competes with the cAMP-d2 for binding to the anti-cAMP antibody.
-
Signal Reading: The plate is read on an HTRF-compatible reader. A high level of endogenous cAMP results in a low HTRF signal (and vice versa).
-
Data Analysis: The signal is used to plot a dose-response curve, and the half-maximal effective concentration (EC₅₀) is calculated to determine the potency of each GIP isoform.[13]
Insulin Secretion Assay
This protocol measures the capacity of GIP isoforms to potentiate glucose-stimulated insulin secretion from pancreatic β-cells or isolated islets.
Methodology:
-
Cell/Islet Culture: Pancreatic β-cell lines (e.g., INS-1) or isolated pancreatic islets are cultured.
-
Pre-incubation: Cells/islets are pre-incubated in a low-glucose buffer to establish a basal state.
-
Stimulation: The cells/islets are then incubated with a stimulatory concentration of glucose (e.g., 11 mM) in the presence or absence of different concentrations of GIP(1-42) or GIP(1-30)NH₂.[14]
-
Supernatant Collection: After the incubation period, the supernatant is collected.
-
Insulin Quantification: The concentration of insulin in the supernatant is measured using methods such as Radioimmunoassay (RIA) or Enzyme-Linked Immunosorbent Assay (ELISA).[14]
-
Data Analysis: The amount of insulin secreted in response to each condition is quantified and compared to determine the insulinotropic effect of the GIP isoforms.
Conclusion
The available experimental evidence strongly indicates that amidated GIP(1-30)NH₂ and non-amidated GIP(1-42) are functionally equivalent in their primary roles of GIP receptor binding, activation of key signaling pathways (cAMP and IP₁), and potentiation of glucose-stimulated insulin secretion. Despite the structural difference of C-terminal truncation and amidation, GIP(1-30)NH₂ retains the high potency and efficacy of the full-length GIP(1-42). Both isoforms are susceptible to rapid inactivation by DPP-4, which remains the critical determinant of their short biological half-life. These findings suggest that for many physiological and pharmacological studies focusing on the incretin effects of GIP, both isoforms can be considered equipotent agonists. However, the potential for differential tissue-specific processing or subtle differences in downstream signaling bias warrants further investigation in specific physiological contexts.
References
- 1. GIP and GLP‐1, the two incretin hormones: Similarities and differences - PMC [pmc.ncbi.nlm.nih.gov]
- 2. joe.bioscientifica.com [joe.bioscientifica.com]
- 3. phoenixpeptide.com [phoenixpeptide.com]
- 4. Frontiers | The evolution of the therapeutic concept ‘GIP receptor antagonism’ [frontiersin.org]
- 5. US10968266B2 - GIP peptide analogues - Google Patents [patents.google.com]
- 6. A GIP Receptor Agonist Exhibits β-Cell Anti-Apoptotic Actions in Rat Models of Diabetes Resulting in Improved β-Cell Function and Glycemic Control | PLOS One [journals.plos.org]
- 7. researchgate.net [researchgate.net]
- 8. Characterization of GIP(1-30) and GIP(1-42) as stimulators of proinsulin gene transcription - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. Frontiers | Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 [frontiersin.org]
- 10. Pharmacokinetics of exogenous GIP(1-42) in C57Bl/6 mice; Extremely rapid degradation but marked variation between available assays - PMC [pmc.ncbi.nlm.nih.gov]
- 11. onlinelibrary.wiley.com [onlinelibrary.wiley.com]
- 12. Tirzepatide, GIP(1-42) and GIP(1-30) display unique signaling profiles at two common GIP receptor variants, E354 and Q354 - PMC [pmc.ncbi.nlm.nih.gov]
- 13. benchchem.com [benchchem.com]
- 14. Binding kinetics, bias, receptor internalization and effects on insulin secretion in vitro and in vivo of a novel GLP‐1R/GIPR dual agonist, HISHS‐2001 - PMC [pmc.ncbi.nlm.nih.gov]
Safety Operating Guide
Proper Disposal of GIP (1-30) Amide, Porcine: A Guide for Laboratory Professionals
For researchers and scientists in drug development, the proper handling and disposal of biologically active peptides such as GIP (1-30) amide, porcine, are critical for maintaining laboratory safety and environmental integrity. Adherence to established protocols is essential to mitigate risks associated with these potent compounds. This guide provides a procedural overview for the safe disposal of this compound.
Immediate Safety and Handling
While specific hazard classifications for this compound, are not always readily available, it should be handled with the standard care afforded to all laboratory chemicals, particularly those with biological activity.
Personal Protective Equipment (PPE):
-
Gloves: Always wear chemical-resistant gloves.
-
Eye Protection: Safety glasses or goggles are mandatory to prevent accidental splashes.[1]
-
Lab Coat: A protective lab coat should be worn to protect clothing and skin.[1]
-
Respiratory Protection: When handling the lyophilized powder, which can be easily aerosolized, a fume hood or biosafety cabinet is recommended to prevent inhalation.[1]
Disposal Procedures
Disposal of this compound, and all contaminated materials must be conducted in accordance with institutional guidelines and local, state, and federal regulations.[1] Treat all peptide waste as laboratory chemical waste.[2]
This category encompasses unused or expired lyophilized peptide, contaminated personal protective equipment (PPE), weigh boats, and empty vials.
Step-by-Step Protocol:
-
Segregation: At the point of generation, separate solid waste from other waste streams.
-
Collection: Place all solid peptide waste into a designated, leak-proof container that is clearly labeled as hazardous or chemical waste.[3][4]
-
Final Disposal: Arrange for pickup and disposal through your institution's Environmental Health and Safety (EHS) department. The typical disposal method for this type of waste is incineration.[3]
This includes reconstituted peptide solutions, contaminated buffers, and liquid waste from experimental procedures.
Step-by-Step Protocol:
-
Deactivation: Treat liquid waste with a chemical inactivating agent. A common and effective method is the addition of a 10% bleach solution, ensuring a final sodium hypochlorite (B82951) concentration of 0.5-1.0%, with a minimum contact time of 30 minutes.[3]
-
Neutralization: Following deactivation, neutralize the pH of the solution as required by your institution's policies.[3]
-
Final Disposal: After treatment, the neutralized solution may be permissible for drain disposal, provided it complies with local wastewater regulations.[3] If drain disposal is not permitted, collect the treated liquid waste in a sealed, labeled container for disposal via your institution's hazardous waste program. Never pour untreated peptide solutions down the sink. [2]
This category includes any items that can puncture the skin, such as needles, syringes, and pipette tips that have come into contact with the peptide.
Step-by-Step Protocol:
-
Immediate Containment: Place all contaminated sharps immediately into a designated, puncture-resistant sharps container.[3][5]
-
Labeling: Ensure the sharps container is clearly labeled to indicate it contains biohazardous and chemically contaminated sharps.[3]
-
Final Disposal: Once the container is full, seal it and arrange for disposal through your institution's biohazardous waste stream, which typically involves autoclaving followed by incineration.[3]
General Hazard Information
While a specific, detailed hazard profile for this compound is not consistently available, similar peptides are often not classified as hazardous under the Globally Harmonized System (GHS). However, due to its biological activity, it is prudent to handle it with care.
| Hazard Information | Details |
| Primary Route of Exposure | Inhalation of powder, skin or eye contact, ingestion. |
| Biological Activity | Potent insulinotropic agent.[] |
| Stability | Sensitive to heat and light; repeated freeze-thaw cycles should be avoided.[2] |
Disposal Workflow Diagram
Caption: A workflow for the proper disposal of this compound.
References
Essential Safety and Operational Protocols for Handling GIP (1-30) Amide, Porcine
For researchers, scientists, and drug development professionals, the safe and effective handling of synthetic peptides such as GIP (1-30) amide, porcine, is of paramount importance.[1] Adherence to strict safety protocols is non-negotiable to ensure both the well-being of laboratory personnel and the integrity of scientific data.[2] This guide provides essential safety and logistical information, including operational and disposal plans, for handling this compound.
While specific hazard data for this compound, may not be fully established, it should be treated as a potentially hazardous chemical.[1] Therefore, precautions must be taken to avoid inhalation, as well as skin and eye contact.[1]
Personal Protective Equipment (PPE)
The primary defense against accidental exposure to research chemicals is the consistent use of appropriate Personal Protective Equipment (PPE).[2] A comprehensive risk assessment should be conducted for specific laboratory tasks to determine if additional PPE is required.[1] The following table summarizes the recommended PPE for handling this compound.
| PPE Category | Item | Specifications and Use |
| Eye and Face Protection | Safety Goggles | Required for protection against dust particles and liquid splashes.[1] |
| Face Shield | Recommended in addition to goggles when there is a significant risk of splashing, such as during the initial reconstitution of the lyophilized powder.[1] | |
| Hand Protection | Chemical-Resistant Gloves | Disposable nitrile gloves are recommended for their chemical resistance. Gloves should be inspected before use and changed immediately if they become contaminated or torn.[1][2] |
| Body Protection | Laboratory Coat | A standard, buttoned lab coat is the minimum requirement to protect clothing and skin from potential splashes.[1] |
| Respiratory Protection | Respirator / Dust Mask | Recommended when weighing or handling the lyophilized powder to prevent the inhalation of fine particles that can easily become airborne.[1][2] Work should be conducted in a fume hood or biosafety cabinet.[2][3] |
| General Attire | Long Pants & Closed-Toe Shoes | Required minimum attire for working in any laboratory where hazardous materials are handled.[1] |
Operational Plan: Handling and Storage
Proper handling and storage are critical for maintaining the integrity of this compound, and ensuring the safety of laboratory personnel.[4]
Handling:
-
Read the Safety Data Sheet (SDS): Before using any new chemical, thoroughly review its SDS.[2] This document contains specific details on hazards, first-aid measures, and stability.[2]
-
Designated Work Area: All handling of the peptide should be confined to a designated, clean, and organized laboratory area or bench.[2][5]
-
Preventing Cross-Contamination: To maintain both safety and research integrity, use fresh, sterile equipment (e.g., pipettes, vials, syringes) for each peptide or experimental step.[2]
-
Equilibration: Before opening the vial, allow it to warm to room temperature in a desiccator to prevent moisture absorption, which can degrade the peptide.[1][6]
-
Reconstitution: When reconstituting the lyophilized powder, do so in a fume hood or biosafety cabinet to prevent inhalation.[2]
-
Aliquoting: To prevent degradation from multiple freeze-thaw cycles and to minimize contamination, divide the reconstituted solution into sterile, single-use aliquots.[1][6] Clearly label each aliquot with the peptide name, concentration, and date.[1][5]
Storage:
-
Lyophilized Peptide: For long-term storage, keep the lyophilized powder at -20°C or colder in a tightly sealed, desiccated container, protected from light.[1][5]
-
Peptide in Solution: Storing peptides in solution for extended periods is not recommended.[1] If necessary, store single-use aliquots frozen at -20°C or -80°C.[1][7] Solutions stored at -20°C should generally be used within a month, while those at -80°C may be stable for up to six months.[1][7]
Disposal Plan
Proper disposal of peptide waste is crucial for laboratory safety and regulatory compliance.[1][3] Peptides should be treated as chemical waste and must not be disposed of down the drain or in regular trash.[1][3]
Waste Segregation and Collection:
-
Solid Waste: Collect all materials contaminated with the peptide, such as pipette tips, gloves, and empty vials, in a designated, clearly labeled, and leak-proof hazardous waste container.[1][3]
-
Liquid Waste: Collect liquid waste containing the peptide in a separate, designated, and clearly labeled leak-proof hazardous waste container.[6]
Disposal Procedure:
-
Labeling: The hazardous waste container must be clearly labeled as "Hazardous Waste" and list the contents, including "this compound".[3][8]
-
Storage: Store the sealed hazardous waste container in a designated accumulation area.[8]
-
Institutional Protocols: Contact your institution's Environmental Health and Safety (EHS) department to schedule a pickup and ensure compliant disposal through a licensed hazardous waste disposal contractor.[2][3]
Visualized Workflows
To further clarify the procedural steps, the following diagrams illustrate the key workflows for handling and disposing of this compound.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
